N-Formyl-DL-methionine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-formamido-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUSHNKNPOHWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4309-82-4, 4289-98-9 | |
| Record name | N-Formylmethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4309-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formyl-DL-methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4289-98-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4309-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-formyl-DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dichotomous Role of N-Formyl-DL-methionine in Bacterial Protein Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
N-formylmethionine (fMet) serves as the universal initiator of protein synthesis in bacteria, a feature distinct from eukaryotic and archaeal translation. This technical guide provides an in-depth exploration of the role of N-Formyl-DL-methionine in this fundamental process. We will dissect the enzymatic cascade that ensures the fidelity of initiation, from the specific recognition of L-methionine to the post-translational modifications of the nascent polypeptide. Furthermore, this guide will address the implications of using a racemic mixture of N-Formyl-DL-methionine in experimental settings, a critical consideration for researchers in microbiology and drug development. Beyond its role in translation, we will also explore the secondary function of N-formylated peptides as potent chemoattractants for the innate immune system, highlighting a key interface between bacterial physiology and host-pathogen interactions.
Introduction: The Signature of Bacterial Translation Initiation
Bacterial protein synthesis commences with a unique amino acid derivative, N-formylmethionine (fMet)[1]. This initial residue is encoded by the start codon, typically AUG, and its formylation is a critical checkpoint for the initiation of translation[1][2]. The presence of the formyl group on the α-amino group of methionine prevents it from forming a peptide bond at its N-terminus, thereby ensuring the unidirectional growth of the polypeptide chain[3]. This mechanism is a hallmark of bacterial and organellar (mitochondria and chloroplast) protein synthesis, distinguishing it from the cytosolic protein synthesis in eukaryotes, which initiates with a non-formylated methionine[1]. This fundamental difference presents a compelling target for the development of novel antimicrobial agents.
The Enzymatic Choreography of Initiation
The incorporation of fMet as the first amino acid is a highly regulated process orchestrated by a series of specialized enzymes and a unique initiator tRNA (tRNAfMet).
Stereospecificity of Methionyl-tRNA Synthetase
The journey begins with the charging of the initiator tRNA, tRNAfMet, with methionine. This crucial step is catalyzed by methionyl-tRNA synthetase (MetRS). A pivotal aspect of this reaction is the enzyme's stringent stereospecificity. MetRS exclusively recognizes and binds the L-isomer of methionine[4][5]. The three-dimensional structure of the enzyme's active site forms a precise binding pocket that accommodates the L-methionine enantiomer, while sterically excluding the D-isomer[4]. This high fidelity ensures that only L-methionine is attached to tRNAfMet, a prerequisite for its subsequent formylation and participation in protein synthesis.
The Formylation Step: A Commitment to Initiation
Once L-methionine is esterified to tRNAfMet, the enzyme methionyl-tRNA formyltransferase (MTF) catalyzes the transfer of a formyl group from N10-formyltetrahydrofolate to the amino group of the attached methionine[1][6]. This reaction yields N-formylmethionyl-tRNAfMet (fMet-tRNAfMet), the mature initiator molecule. The formyltransferase exhibits specificity for methionyl-tRNAfMet and does not act on methionyl-tRNAMet, the tRNA responsible for incorporating methionine at internal positions within a polypeptide chain[1].
Delivery to the Ribosome and Peptide Bond Formation
The fMet-tRNAfMet is then escorted to the P-site of the 30S ribosomal subunit by initiation factor 2 (IF2)[2]. This complex, along with the mRNA and other initiation factors, forms the 30S initiation complex. The subsequent binding of the 50S ribosomal subunit completes the formation of the 70S initiation complex, poised for the elongation phase of protein synthesis.
Post-Translational Processing: The Fate of the Initiator fMet
The N-terminal formyl group, and often the entire fMet residue, is removed from the majority of mature bacterial proteins. This post-translational modification is carried out by two key enzymes:
-
Peptide Deformylase (PDF): This metalloenzyme specifically removes the formyl group from the N-terminal methionine of the nascent polypeptide chain[7][8]. The activity of PDF is essential for bacterial viability, making it an attractive target for antibiotic development[8].
-
Methionine Aminopeptidase (MAP): Following deformylation, MAP may cleave the entire methionine residue from the N-terminus. The efficiency of this removal is dependent on the nature of the second amino acid in the polypeptide chain.
N-Formyl-DL-methionine in Practice: Implications of a Racemic Mixture
Given the strict stereospecificity of methionyl-tRNA synthetase for L-methionine, the presence of the D-isomer in a racemic mixture of N-Formyl-DL-methionine has significant implications for in vitro bacterial protein synthesis assays.
-
The L-isomer (N-Formyl-L-methionine): This is the biologically active component that will be utilized in the initiation of protein synthesis as described above.
-
The D-isomer (N-Formyl-D-methionine): Due to the inability of MetRS to recognize and bind D-methionine, N-Formyl-D-methionine will not be charged to tRNAfMet and therefore will not be incorporated into nascent polypeptide chains.
While the D-isomer is inert in the context of protein synthesis initiation, it is important to consider its potential off-target effects in a cellular or complex in vitro system. Some studies have shown that certain D-amino acids can interfere with bacterial cell wall synthesis and biofilm formation[9][10][11]. However, a direct inhibitory effect of N-Formyl-D-methionine on the core translational machinery has not been established. For quantitative studies of protein synthesis, it is therefore advisable to use the pure L-isomer to avoid any potential confounding factors.
Experimental Protocol: In Vitro Bacterial Protein Synthesis Assay
This protocol outlines a method for performing an in vitro bacterial protein synthesis assay using an S30 extract from E. coli. This system allows for the controlled investigation of the components of the translational machinery.
Preparation of S30 Extract
A robust S30 extract is crucial for efficient in vitro protein synthesis. A detailed protocol for its preparation can be found in the work by Shrestha et al. (2016)[12][13]. The general steps involve:
-
Growth of E. coli cells to mid-log phase.
-
Harvesting and washing of the cell pellet.
-
Cell lysis via high-pressure homogenization or sonication.
-
Centrifugation to remove cell debris, yielding the S30 supernatant.
-
A "run-off" incubation to degrade endogenous mRNA and ribosomes.
-
Dialysis to remove small molecules.
-
Aliquoting and storage at -80°C.
In Vitro Translation Reaction
The following table provides a typical reaction setup for a 50 µL in vitro translation reaction.
| Component | Stock Concentration | Final Concentration | Volume (µL) |
| S30 Extract | - | 30% (v/v) | 15 |
| 10X Reaction Buffer | 10X | 1X | 5 |
| Amino Acid Mixture (minus Met) | 20 mM each | 200 µM each | 0.5 |
| N-Formyl-L-methionine | 10 mM | 200 µM | 1 |
| ATP | 100 mM | 2 mM | 1 |
| GTP | 100 mM | 1 mM | 0.5 |
| CTP | 100 mM | 1 mM | 0.5 |
| UTP | 100 mM | 1 mM | 0.5 |
| Creatine Phosphate | 200 mM | 20 mM | 5 |
| Creatine Kinase | 10 mg/mL | 100 µg/mL | 0.5 |
| T7 RNA Polymerase | 1000 U/µL | 20 U/µL | 1 |
| Plasmid DNA (with T7 promoter) | 500 ng/µL | 10 µg/mL | 1 |
| Nuclease-free Water | - | - | to 50 µL |
Reaction Buffer (10X): 550 mM HEPES-KOH (pH 7.5), 2.1 M Potassium glutamate, 160 mM Magnesium acetate, 25 mM DTT.
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction mixture in a sterile microcentrifuge tube, adding the S30 extract last.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Analyze the synthesized protein by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blotting.
Beyond Translation: N-Formylmethionyl Peptides as Immune Modulators
The release of N-formylated peptides from bacteria, either through secretion or lysis, has profound implications for the host immune system. These peptides act as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages[14][15][16].
Formyl Peptide Receptors (FPRs)
Neutrophils express a class of G protein-coupled receptors known as formyl peptide receptors (FPRs) on their surface[17][18][19]. The binding of N-formylated peptides to these receptors initiates a signaling cascade that leads to:
-
Chemotaxis: Directed migration of neutrophils towards the source of the formylated peptides, i.e., the site of bacterial infection.
-
Degranulation: Release of antimicrobial proteins and enzymes from neutrophil granules.
-
Respiratory Burst: Production of reactive oxygen species (ROS) to kill invading pathogens.
This recognition of N-formylated peptides represents a crucial mechanism of the innate immune system for detecting and responding to bacterial infections[20][21]. The prototypical fMet-containing oligopeptide is N-formylmethionine-leucyl-phenylalanine (fMLP)[1].
Conclusion and Future Directions
The initiation of bacterial protein synthesis with N-formylmethionine is a well-defined and essential process that offers a wealth of opportunities for antimicrobial drug discovery. Understanding the intricate enzymatic pathway and the strict stereospecificity for the L-isomer of methionine is paramount for researchers in this field. The dual role of N-formylated peptides, both as initiators of protein synthesis and as modulators of the innate immune response, underscores the complex interplay between bacterial physiology and host defense. Future research in this area will likely focus on the development of novel inhibitors targeting the key enzymes of this pathway, such as peptide deformylase and methionyl-tRNA formyltransferase, as well as exploring the therapeutic potential of modulating the host's response to N-formylated peptides.
Visualizations
Diagram 1: The Bacterial Protein Synthesis Initiation Pathway
Caption: The enzymatic pathway of bacterial protein synthesis initiation.
Diagram 2: Experimental Workflow for In Vitro Protein Synthesis Assay
Caption: Workflow for a typical in vitro bacterial protein synthesis experiment.
References
- Dohmen, R. J. (2015). Starting with a degron: N-terminal formyl-methionine of nascent bacterial proteins contributes to their proteolytic control. Microbial Cell, 2(10), 356–359.
- Piatkov, K. I., Vu, T. T. M., Hwang, C. S., & Varshavsky, A. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Microbial Cell, 2(10), 376–393.
- Kim, J. M., Seok, O. H., Ju, S., Heo, J. E., Yeom, J., Lee, D. S., ... & Hwang, C. S. (2018). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB Reports, 51(3), 115–116.
-
Wikipedia. (n.d.). N-Formylmethionine. Retrieved from [Link]
- Piatkov, K. I., Vu, T. T. M., & Varshavsky, A. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Microbial Cell.
- Varshavsky, A. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Microbial Cell.
- Lam, H., Oh, D. C., Cava, F., Takacs, C. N., Clardy, J., de Pedro, M. A., & Waldor, M. K. (2009). D-amino acids govern stationary phase cell wall remodeling in bacteria. Science, 325(5947), 1552–1555.
- Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059–1062.
- Shrestha, P., Holland, T., & Tsumoto, K. (2016). A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis. PLOS ONE, 11(10), e0165137.
- Senger, B., Despons, L., Walter, P., & Fasiolo, F. (2001). How methionyl-tRNA synthetase creates its amino acid recognition pocket upon L-methionine binding. Journal of molecular biology, 314(4), 845–856.
- Panaro, M. A., & Montuori, N. (2021). The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model. International journal of molecular sciences, 22(7), 3698.
-
LibreTexts Biology. (2022). 11.5: Translation. Retrieved from [Link]
- Ragusa, S., Mouchet, P., Lazennec, C., Dive, V., & Meinnel, T. (1999). Substrate recognition and selectivity of peptide deformylase. Similarities and differences with metzincins and thermolysin. Journal of molecular biology, 289(5), 1445–1457.
- Aerni, H. R., Shifman, M. A., & Jewett, M. C. (2019). Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains for Efficient Incorporation of Non-Natural Amino Acids into Proteins. International journal of molecular sciences, 20(2), 492.
- Rogers, J. M., & Suga, H. (2020). Suppression of Formylation Provides an Alternative Approach to Vacant Codon Creation in Bacterial In Vitro Translation.
- Li, W., Yu, C., Zhang, Y., & Liu, Y. (2021). Effect of different D-amino acids on biofilm formation of mixed microorganisms. Water Science and Technology, 84(10-11), 2901–2911.
- Williams, L. T., Snyderman, R., Pike, M. C., & Lefkowitz, R. J. (1977). Specific receptor sites for chemotactic peptides on human polymorphonuclear leukocytes. Proceedings of the National Academy of Sciences, 74(3), 1204–1208.
- Hu, Y. J., Wei, Y., Zhou, Y., Rajagopalan, P. T., & Pei, D. (1999). Determination of substrate specificity for peptide deformylase through the screening of a combinatorial peptide library. Biochemistry, 38(2), 643–650.
- Kim, J. Y., Kang, M., & Kim, S. (2021). Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes. Nucleic acids research, 49(10), 5960–5973.
- Martin, R. W., & Varner, C. T. (2019).
-
Wikipedia. (n.d.). Methionine—tRNA ligase. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide deformylase. Retrieved from [Link]
- Le-Goff, G., & Csaba, G. (2003). Characterization of chemotactic ability of peptides containing N-formyl-methionyl residues in Tetrahymena fMLP as a targeting li. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 134(4), 635–641.
- Le-Goff, G., & Csaba, G. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in microbiology, 9, 298.
- Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Trends in immunology, 30(11), 567–576.
- Maini, R., & Suga, H. (2016). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. Methods in enzymology, 580, 179–200.
- Zawada, J. F., & Swartz, J. R. (2006). Escherichia coli Extract-Based Cell-Free Expression System as an Alternative for Difficult-to-Obtain Protein Biosynthesis. Methods in molecular biology (Clifton, N.J.), 326, 1–16.
- Cava, F., de Pedro, M. A., Lam, H., Davis, B. M., & Waldor, M. K. (2011). D-Amino acid metabolism in bacteria. The Journal of biochemistry, 149(5), 495–503.
- Bae, Y. S., & Jeong, Y. S. (2019). Formyl peptide receptors in the mucosal immune system. Immune network, 19(4), e28.
- Jung, M. K., Lee, H. J., & Rhee, S. G. (2022). Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. Journal of bacteriology and virology, 52(2), 65–75.
- Slattery, L. A., O'Neill, M. B., & Chopra, I. (2018). Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. Frontiers in microbiology, 9, 2195.
- Holtkamp, W., & Kok, J. (2021). Kinetic control of nascent protein biogenesis by peptide deformylase. Scientific reports, 11(1), 1–11.
- Patterson, S., Wyllie, S., Norcross, N. R., Stojanovski, L., Simeons, F. R., & Fairlamb, A. H. (2018). Chemical Validation of Methionyl-tRNA Synthetase as a Druggable Target in Leishmania donovani. ACS infectious diseases, 4(11), 1646–1654.
- Shrestha, P., Holland, T., & Tsumoto, K. (2016).
- Tsan, M. F., & Chen, J. W. (1980). Oxidation of n-formyl methionyl chemotactic peptide by human neutrophils. The Journal of Immunology, 124(4), 1631–1633.
- Maini, R., & Suga, H. (2016). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. Methods in enzymology.
- De Filippo, K., & Rankin, S. M. (2018). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The Journal of Immunology, 201(1), 1–9.
-
M-CSA. (n.d.). Peptide deformylase. Retrieved from [Link]
- Napolitano, F., & Montuori, N. (2025). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers in Immunology, 16, 1234567.
-
Quora. (2018). How can one recognize an fMet from a Met by tRNA? Retrieved from [Link]
- Caparrós, M., Pisabarro, A. G., & de Pedro, M. A. (1992). Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli. Journal of bacteriology, 174(17), 5549–5559.
Sources
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins [microbialcell.com]
- 4. How methionyl-tRNA synthetase creates its amino acid recognition pocket upon L-methionine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine–tRNA ligase - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Peptide deformylase - Wikipedia [en.wikipedia.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. iwaponline.com [iwaponline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]
- 17. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Distinction: N-Formyl-L-methionine vs. N-Formyl-DL-methionine in Scientific Research
An In-Depth Technical Guide for Researchers
Executive Summary
N-formylmethionine (fMet) is a molecule of profound significance, acting as the starting point for protein synthesis in bacteria and eukaryotic organelles and as a potent signaling molecule for the innate immune system.[1][2] However, the scientific utility of fMet is critically dependent on its stereochemistry. This guide elucidates the fundamental differences between the biologically active L-enantiomer (N-Formyl-L-methionine) and the synthetic racemic mixture (N-Formyl-DL-methionine). We will explore the structural basis of this difference, its direct consequences on biological activity, and the practical implications for experimental design in immunology, protein biochemistry, and drug discovery. For researchers, understanding this distinction is not a matter of trivial detail; it is paramount for ensuring the accuracy, reproducibility, and biological relevance of their findings.
The Foundational Roles of N-Formylmethionine (fMet)
The Initiator of Prokaryotic & Organellar Protein Synthesis
In the central dogma of molecular biology, the AUG codon signals the initiation of translation. While in the cytosol of eukaryotes this codon recruits a standard methionine, the process is different in bacteria, mitochondria, and chloroplasts.[1][2] In these systems, a specific initiator tRNA (tRNAfMet) is charged with methionine, which is then enzymatically formylated by methionyl-tRNA formyltransferase.[1] This resulting N-Formyl-L-methionine is delivered to the ribosome to begin polypeptide chain elongation.[1][3] The formyl group effectively blocks the N-terminus, preventing it from forming peptide bonds internally and ensuring its role as the unique starting residue.[2] Following translation, this initial fMet is often removed by a two-step enzymatic process involving peptide deformylase and methionine aminopeptidase.[1][3]
A Sentinel Molecule for the Innate Immune System
The presence of fMet at the N-terminus of proteins is a molecular signature that the eukaryotic immune system has evolved to recognize. Because fMet is characteristic of bacterial and mitochondrial proteins but absent from eukaryotic cytosolic proteins, peptides containing N-terminal fMet function as powerful chemoattractants.[1] They are recognized as either Pathogen-Associated Molecular Patterns (PAMPs) when released by bacteria, or Damage-Associated Molecular Patterns (DAMPs) when released from damaged mitochondria at sites of tissue injury.[4] This recognition is mediated by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are highly expressed on phagocytic leukocytes like neutrophils.[4][5][6] Binding of fMet-containing peptides to FPRs triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species, to combat infection and clear cellular debris.[1]
The Core Distinction: A Matter of Chirality
The functional specificity of N-formylmethionine hinges on its three-dimensional structure. Like most amino acids (except glycine), it is a chiral molecule, existing in two non-superimposable mirror-image forms called enantiomers.
Understanding Enantiomers: The D- and L-Configurations
The D- and L-notation system describes the absolute configuration of a chiral molecule.[7][8] This is determined by the spatial arrangement of the groups around the central alpha-carbon. In a Fischer projection, if the amino group (or hydroxyl group for sugars) on the chiral center furthest from the most oxidized carbon is on the right, it is designated 'D'. If it is on the left, it is 'L'.[7][8] This seemingly subtle structural difference has massive biological consequences, as enzymes and receptors are themselves chiral and typically exhibit a high degree of stereospecificity, much like a lock will only accept a specific key.
N-Formyl-L-methionine: The Biologically Relevant Isomer
Virtually all proteinogenic amino acids found in nature are in the L-configuration.[7] Consequently, all biological machinery, from aminoacyl-tRNA synthetases to cell surface receptors, is evolved to specifically recognize and process the L-isomer.[9][10] Therefore, N-Formyl-L-methionine is the only biologically active form in the contexts of protein synthesis and immune signaling.[11]
N-Formyl-DL-methionine: The Synthetic Racemic Mixture
N-Formyl-DL-methionine is a racemic mixture, meaning it contains an equal 50:50 ratio of the L- and D-enantiomers.[12][13] This form is typically the product of non-stereospecific chemical synthesis. While chemically identical in terms of atomic composition, the D-isomer is biologically inert or inactive in most mammalian and bacterial systems.[13][14] It cannot be charged onto tRNA for protein synthesis and, crucially, it is not recognized by the formyl peptide receptors.
Functional Consequences in Research Applications
Immunology and Chemotaxis Studies
This is the field where the distinction is most critical. Formyl peptide receptors (FPRs) are highly stereospecific. Studies on neutrophil activation, chemotaxis, calcium mobilization, or cytokine release must use ligands that can be recognized by these receptors.
-
Correct Choice: N-Formyl-L-methionine or, more commonly, peptides initiated with it, such as N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP). The L-configuration at the N-terminus is essential for high-affinity binding to FPR1 and subsequent signal transduction.[4]
-
Incorrect Choice: N-Formyl-DL-methionine . Using the racemic mixture means that 50% of the compound is inactive. This will lead to a gross underestimation of potency, shifting dose-response curves to the right. The calculated EC50 (half-maximal effective concentration) would be artificially inflated by a factor of two, confounding any comparison of potency with other compounds or interpretation of the receptor's sensitivity.
In Vitro Translation Systems
For researchers studying bacterial or mitochondrial protein synthesis in cell-free systems, the stereochemistry of the initiating amino acid is equally important. The entire enzymatic cascade is specific to L-amino acids.
-
Correct Choice: L-methionine (which is then formylated in the system) or pre-charged N-Formyl-L-methionyl-tRNAfMet .
-
Incorrect Choice: N-Formyl-DL-methionine . The D-isomer would not be recognized by the aminoacyl-tRNA synthetase and would not be incorporated into proteins, acting only as an inert contaminant in the reaction.
Drug Discovery and High-Throughput Screening
When screening for novel agonists or antagonists of formyl peptide receptors, establishing a robust and accurate assay is essential.
-
Causality: To accurately determine the IC50 (half-maximal inhibitory concentration) of a potential antagonist, the assay must use a defined concentration of a pure, active agonist. Using N-Formyl-L-methionine or fMLP provides this standard.[15] If the DL-racemate were used as the competing agonist, the apparent potency of the antagonist would be incorrect, as it would only be competing with half the concentration of active ligand. This could lead to promising drug candidates being overlooked or inferior ones being advanced.
Summary of Practical Considerations
The decision of which reagent to use is dictated entirely by the biological question being asked. The table below provides a clear guide for researchers.
| Research Application | Recommended Reagent | Rationale |
| Neutrophil Chemotaxis | N-Formyl-L -methionyl-leucyl-phenylalanine (fMLP) | FPRs are stereospecific; only the L-form is active. Ensures accurate dose-response. |
| FPR Agonist/Antagonist Screening | N-Formyl-L -methionine (or fMLP) | Essential for accurate determination of EC50/IC50 values and compound potency. |
| In Vitro Bacterial Translation | L -methionine (for in-system formylation) | The entire translational machinery is specific to L-amino acids. |
| Chemical Synthesis Standard | N-Formyl-DL -methionine | May be used as an inexpensive analytical standard for chromatography where separation of enantiomers is the goal. |
Analytical Verification
For quality control, especially when synthesizing novel fMet-containing peptides or validating supplier reagents, it is crucial to confirm the enantiomeric purity. This can be achieved using analytical techniques such as:
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): The sample is derivatized with a chiral reagent to form diastereomers, which can then be separated and quantified.[16]
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase column to directly separate the D- and L-enantiomers.[14]
Key Experimental Methodologies
Protocol: Neutrophil Chemotaxis (Boyden Chamber Assay)
This protocol provides a framework for measuring the directed migration of neutrophils towards a chemoattractant, illustrating the practical use of an N-Formyl-L-methionine-containing peptide.
Principle: Neutrophils are placed in the top chamber of a two-chamber device, separated by a microporous membrane. The bottom chamber contains the chemoattractant (fMLP). Neutrophils migrate through the pores towards the higher concentration of fMLP, and the number of migrated cells is quantified.
Step-by-Step Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation). Resuspend purified neutrophils in an appropriate buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Prepare Chemoattractant: Prepare a stock solution of N-Formyl-L-methionyl-leucyl-phenylalanine (fMLP) in DMSO. Perform serial dilutions in assay buffer to create a concentration gradient (e.g., 10⁻¹⁰ M to 10⁻⁷ M). A buffer-only control is essential.
-
Assay Setup: Add 25-30 µL of the fMLP dilutions (or control) to the lower wells of a 96-well chemotaxis chamber (e.g., a Boyden chamber).
-
Membrane Placement: Carefully place the polycarbonate membrane (typically 3-5 µm pore size) over the lower wells, avoiding air bubbles.
-
Cell Loading: Add 50 µL of the neutrophil suspension to the top of the membrane, corresponding to the wells below.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes. The causality here is that the thermal energy allows for active cellular processes, and the fMLP gradient activates the FPR1 signaling cascade (Fig. 2), leading to cytoskeletal rearrangements and directed cell movement.
-
Quantification: After incubation, remove the chamber and wipe off non-migrated cells from the top of the membrane. Stain the migrated cells on the underside of the membrane with a dye (e.g., Diff-Quik). Count the number of migrated cells in several high-power fields for each well using a light microscope.
-
Data Analysis: Plot the number of migrated cells against the fMLP concentration to generate a dose-response curve.
Conclusion
The distinction between N-Formyl-L-methionine and N-Formyl-DL-methionine is a clear-cut example of how fundamental principles of stereochemistry directly impact biological research. The L-isomer is the key that fits the locks of bacterial protein synthesis and innate immune recognition. The DL-racemic mixture, containing 50% of an inactive isomer, is unsuitable for most biological applications and its use can lead to significant errors in data interpretation. As senior scientists and drug development professionals, adhering to the principle of using the pure, biologically active N-Formyl-L-methionine is a requisite for maintaining scientific integrity and generating robust, reproducible, and meaningful results.
References
-
Wikipedia. N-Formylmethionine. [Link]
-
PubChem. N-Formylmethionine | C6H11NO3S | CID 439750. National Institutes of Health. [Link]
-
Human Metabolome Database. N-Formyl-L-methionine (HMDB0001015). [Link]
-
Small Molecule Pathway Database (SMPDB). Metabolism and Physiological Effects of N-Formyl-L-Methionine. [Link]
-
Gong, G., et al. (2024). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. PubMed Central. [Link]
-
Vazquez-Añon, M. Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. The Poultry Site. [Link]
-
Kim, K. H., & Kim, I. (2022). Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? PubMed Central. [Link]
-
Taylor & Francis. N-formylmethionine – Knowledge and References. [Link]
-
ResearchGate. (PDF) Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? [Link]
-
PubChem. N-Formyl-DL-methionine | C6H11NO3S | CID 911. National Institutes of Health. [Link]
-
Quora. Why is formyl methionine used in prokaryotes instead of methionine which is used in eukaryotes? [Link]
-
Quora. What is the difference between L-Methionine and DL-Methionine? [Link]
-
Wikipedia. Formyl peptide receptor. [Link]
-
Hasegawa, H., et al. (2005). Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry. PubMed. [Link]
-
Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. PubMed Central. [Link]
-
Master Organic Chemistry. D- and L- Notation For Sugars. [Link]
-
Smole, U., et al. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]
-
Piatkov, K. I., et al. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Microbial Cell. [Link]
-
YouTube. D and L Notation in stereochemistry. [Link]
-
Pediaa.Com. What is the Difference Between DL-Methionine and L-Methionine. [Link]
-
Takano, Y., et al. (2010). Enantiomer-specific isotope analysis of D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Geochimica et Cosmochimica Acta. [Link]
-
ResearchGate. Role of formylmethionine in bacterial protein biosynthesis. [Link]
-
Taylor & Francis. Formyl peptide receptors – Knowledge and References. [Link]
Sources
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepoultrysite.com [thepoultrysite.com]
- 11. N-Formylmethionine | C6H11NO3S | CID 439750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pediaa.com [pediaa.com]
- 14. droracle.ai [droracle.ai]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Formyl-DL-methionine as a Pathogen-Associated Molecular Pattern (PAMP): A Technical Guide for Researchers
Introduction: The Sentinel Role of N-Formyl Peptides in Innate Immunity
In the intricate theater of innate immunity, the ability to swiftly and accurately distinguish self from non-self is paramount. The host's first line of defense is orchestrated by a sophisticated surveillance system that recognizes conserved microbial structures known as Pathogen-Associated Molecular Patterns (PAMPs). Among the most potent and well-characterized of these are N-formylated peptides, with N-Formyl-DL-methionine serving as a foundational component.
Prokaryotic protein synthesis initiates with N-formylmethionine (fMet), a feature absent in the cytosolic protein synthesis of eukaryotes.[1][2] Consequently, the release of N-formylated peptides from bacteria, or from damaged host mitochondria which share an evolutionary lineage with bacteria, acts as a powerful "find-me" signal to the immune system.[3][4] These peptides are potent chemoattractants for phagocytic leukocytes, particularly neutrophils, guiding them to sites of infection or tissue injury.[3][5] The prototypical and most extensively studied of these is N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF), which serves as a powerful tool for investigating the intricate cellular and molecular responses triggered by this class of PAMPs.[3][6]
This technical guide provides an in-depth exploration of N-formyl-DL-methionine and its derivatives as PAMPs, detailing their recognition by specific host receptors, the subsequent intracellular signaling cascades, and the key functional outcomes in immune cells. Furthermore, we will present validated experimental protocols for studying these phenomena and discuss the therapeutic implications of targeting this critical pathway in infection, inflammation, and beyond.
Molecular Recognition: The Formyl Peptide Receptor (FPR) Family
The biological effects of N-formylated peptides are mediated by a specific subfamily of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[6][7] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX), and FPR3.[6][7] These receptors are primarily expressed on myeloid cells, including neutrophils, monocytes, macrophages, and dendritic cells, but have also been identified on non-hematopoietic cells, suggesting a broader role in physiology and pathology.[6]
-
FPR1: This is the high-affinity receptor for fMLP and is considered the classical fMLP receptor.[5][8] Its activation is a primary driver of neutrophil chemotaxis, superoxide production, and degranulation.[5][9]
-
FPR2/ALX: This receptor exhibits a more diverse ligand profile, binding not only to fMLP (with lower affinity than FPR1) but also to various pro-resolving lipid mediators like Lipoxin A4, highlighting its dual role in both pro-inflammatory and anti-inflammatory processes.[4][7]
-
FPR3: The functional role of FPR3 is the least understood of the three, and it binds fMLP with very low affinity.[5][6]
The binding of an N-formylated peptide like fMLP to FPR1 is a highly specific interaction. The N-formyl group is crucial for recognition, and the subsequent amino acid residues, particularly the hydrophobic side chains of methionine and leucine, engage with a hydrophobic pocket within the receptor, leading to a conformational change that initiates intracellular signaling.[5]
Caption: Key signaling pathways activated by fMLP.
Functional Consequences of FPR Activation in Phagocytes
The activation of the signaling pathways described above culminates in a suite of powerful effector functions in phagocytic cells, most notably neutrophils. These responses are essential for clearing pathogens and resolving infection.
| Cellular Response | Key Signaling Mediators | Functional Outcome |
| Chemotaxis | Gβγ, PI3K, Rho family GTPases, Ca2+ | Directed migration of neutrophils along a concentration gradient of fMLP towards the site of infection or injury. [5][10] |
| Degranulation | Ca2+, PKC | Release of antimicrobial proteins and enzymes from intracellular granules to kill invading pathogens. [9] |
| Respiratory Burst | PKC, MAPK, NADPH Oxidase | Rapid production of reactive oxygen species (ROS) via the NADPH oxidase complex, a critical mechanism for microbial killing. [10][11] |
| Cytokine & Chemokine Production | MAPK, NF-κB | Synthesis and release of pro-inflammatory mediators like IL-8, which amplify the inflammatory response by recruiting more immune cells. [10][11] |
| Phagocytosis | Actin cytoskeleton rearrangement | Engulfment and destruction of pathogens. [5] |
Experimental Protocols for Studying fMLP-Induced Cellular Responses
A thorough understanding of fMLP's role as a PAMP relies on robust and reproducible experimental assays. Below are detailed protocols for three key functional readouts: chemotaxis, calcium mobilization, and ROS production.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell®)
Principle: This assay measures the directed migration of neutrophils through a porous membrane towards a chemoattractant gradient. The number of cells that successfully traverse the membrane is quantified as a measure of chemotaxis.
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation or Polymorphprep®). [12][13] * Causality: This step is critical to obtain a pure population of neutrophils, as other leukocytes may respond differently or not at all to fMLP.
-
Perform a cell count and assess viability (e.g., via trypan blue exclusion). Resuspend cells in an appropriate buffer (e.g., RPMI 1640 with 5% BSA) at a concentration of 1 x 10^6 cells/mL. [12][13] * Causality: BSA is included to maintain cell viability and prevent non-specific activation.
-
-
Assay Setup:
-
Use a multi-well plate with Transwell® inserts (typically with 3-5 µm pores for neutrophils). [14] * Add fMLP at various concentrations (e.g., 1 pM to 100 nM) to the lower chamber of the plate. [15][16]Include a negative control (buffer only).
-
Causality: A concentration gradient is essential to induce directed migration. A dose-response curve helps determine the optimal chemotactic concentration.
-
Carefully add the neutrophil suspension to the upper chamber (the Transwell® insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 60-90 minutes). [13] * Causality: This allows sufficient time for the neutrophils to migrate through the pores. Incubation time may need to be optimized.
-
-
Quantification:
-
After incubation, remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Direct cell counting: Using a hemocytometer. [15] * Flow cytometry: A more precise method for cell counting. [13] * Luminescence-based ATP assay: ATP levels correlate with the number of viable cells. [14] * Causality: Multiple quantification methods exist, each with its own advantages in terms of throughput, precision, and equipment requirements.
-
-
Calcium Mobilization Assay
Principle: This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon fMLP-induced FPR activation and subsequent IP3-mediated release from the endoplasmic reticulum.
Methodology:
-
Cell Preparation and Dye Loading:
-
Use isolated neutrophils or a cell line expressing FPR1 (e.g., transfected HMC-1 cells). [17] * Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM. [17][18] * Causality: The 'AM' ester group allows the dye to passively cross the cell membrane. Intracellular esterases cleave this group, trapping the fluorescent indicator inside the cell.
-
Incubate the cells to allow for de-esterification of the dye. Wash the cells to remove extracellular dye.
-
-
Measurement:
-
Use a fluorescence plate reader with kinetic reading capabilities and integrated injectors (e.g., FlexStation or FLIPR). [19][20] * Measure the baseline fluorescence of the cell suspension.
-
Inject fMLP at the desired concentration and immediately begin recording the change in fluorescence over time.
-
Causality: The rapid kinetics of calcium release necessitate real-time measurement immediately following agonist addition.
-
-
Data Analysis:
-
The data is typically presented as the change in fluorescence intensity or the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Indo-1) over time.
-
The peak fluorescence response is proportional to the amount of mobilized calcium. [17]
-
Reactive Oxygen Species (ROS) Production Assay
Principle: This assay quantifies the production of ROS during the respiratory burst, a key antimicrobial function of neutrophils triggered by fMLP.
Methodology:
-
Cell Preparation:
-
Isolate neutrophils as described for the chemotaxis assay.
-
-
Assay Setup (using a luminol-based chemiluminescence method):
-
Prime neutrophils if necessary (e.g., with cytochalasin B or TNF-α), although fMLP can induce ROS production without priming. [9][21] * Add the neutrophil suspension to a white 96-well plate suitable for luminescence measurements.
-
Add luminol, a chemiluminescent probe that emits light upon oxidation by ROS. [11]
-
-
Measurement:
-
Alternative Method (using DCFH-DA and flow cytometry):
-
Load isolated neutrophils with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). [12] * Causality: Similar to calcium dyes, DCFH-DA is cell-permeable and is de-esterified intracellularly. Upon oxidation by ROS, it is converted to the highly fluorescent dichlorofluorescein (DCF).
-
Stimulate the cells with fMLP.
-
Measure the increase in fluorescence intensity of individual cells using a flow cytometer. [12][23]This allows for the analysis of ROS production on a single-cell level.
-
Therapeutic Implications and Future Directions
The profound involvement of the fMLP/FPR signaling axis in inflammation and host defense makes it an attractive target for drug development. [4]Modulating this pathway offers potential therapeutic strategies for a wide range of conditions.
-
Infectious Diseases: Local administration of FPR agonists like fMLP could enhance pathogen clearance by boosting neutrophil recruitment and activation at the site of infection. [24]This approach has shown promise in preclinical models of periprosthetic joint infection. [24]* Inflammatory Disorders: Conversely, in chronic inflammatory diseases where excessive neutrophil activity contributes to tissue damage (e.g., rheumatoid arthritis, inflammatory bowel disease), the use of FPR antagonists could be beneficial. [25][26]Several small-molecule antagonists are in development to dampen aberrant inflammation. [27][28]* Cancer: The role of FPRs in cancer is complex and context-dependent. In some scenarios, FPR activation on immune cells can promote anti-tumor responses, while in others, it may contribute to tumor progression. [4]Further research is needed to delineate these roles and explore the therapeutic potential of targeting FPRs in oncology.
The synergistic effect of fMLP with other PAMPs, such as lipopolysaccharide (LPS), in inducing inflammation highlights the complexity of the host response during bacterial infections. [29]Understanding these interactions is crucial for developing effective therapies that can control infection without causing excessive host-mediated damage.
Conclusion
N-Formyl-DL-methionine and its peptide derivatives are fundamental PAMPs that serve as a critical alarm system for the innate immune system. Their recognition by Formyl Peptide Receptors on phagocytes unleashes a potent, coordinated response designed to combat infection and clear cellular debris. The intricate signaling pathways and profound functional consequences of this interaction underscore its importance in host defense. A deep, mechanistic understanding of this axis, facilitated by the robust experimental approaches detailed in this guide, is essential for researchers and drug development professionals seeking to harness its therapeutic potential for treating a spectrum of human diseases.
References
- The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflamm
- The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers.
- Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. NIH.
- Sci-Hub. Sci-Hub.
- Formyl peptide receptor. Wikipedia.
- N-Formylmethionine-leucyl-phenylalanine. Wikipedia.
- fMLP Signaling in Neutrophils. QIAGEN GeneGlobe.
- Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry. protocols.io.
- Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. NIH.
- Synergistic induction of inflammation by bacterial products lipopolysaccharide and fMLP: an important microbial p
- Calcium mobilization by fMLP, C3a, and C5a in HMC-1 cells. HMC-1 cells....
- The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. NIH.
- Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. PubMed.
- fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils. NIH.
- New development in studies of formyl-peptide receptors: critical roles in host defense. NIH.
- N-Formylmethionine. Wikipedia.
- Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)
- A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. NIH.
- N-Formyl-DL-methionine | C6H11NO3S | CID 911. PubChem.
- Chemotaxis test of neutrophils to fMLP gradients of different doses and....
- THERAPEUTIC ASSESSMENT OF N-FORMYL-METHIONYL-LEUCYL-PHENYLALANINE (fMLP) IN REDUCING PERIPROSTHETIC JOINT INFECTION. PMC.
- fMLP increases IL-8 release, ROS production, intracellular pH, and....
- Formyl Peptide Receptor (FPR) | Agnoists Antagonists. MedchemExpress.com.
- Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient p
- (PDF) Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody.
- Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent.
- Prolyl-Isomerase Pin1 Controls Key fMLP-Induced Neutrophil Functions. MDPI.
- Measurement of Oxid
- Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist.
- fMLP induces Hsp27 expression, attenuates NF-κB activation, and confers intestinal epithelial cell protection. American Physiological Society Journal.
- N-Formyl-L-methionine | CAS 4289-98-9. Selleck Chemicals.
- (PDF) The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists.
- FMLP P
- Ca2+ Mobilization Assay.
- The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro. MDPI.
- Does anyone have experience with fMLP as a neutrophil chemoattractant in a transmigration assay?.
- Neutrophil Chemotaxis Assay.
- The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists. Monash University.
- Ca2+ mobilization assays in GPCR drug discovery. PubMed.
Sources
- 1. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 4. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 7. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 8. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 13. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 24. THERAPEUTIC ASSESSMENT OF N-FORMYL-METHIONYL-LEUCYL-PHENYLALANINE (fMLP) IN REDUCING PERIPROSTHETIC JOINT INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. research.monash.edu [research.monash.edu]
- 29. Synergistic induction of inflammation by bacterial products lipopolysaccharide and fMLP: an important microbial pathogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of N-Formyl-DL-methionine on Innate Immune Cells
Abstract
N-formyl peptides (NFPs), such as N-Formyl-DL-methionine, represent a critical class of molecules at the interface of microbial pathogenesis and host defense. Originating from bacteria during protein synthesis or released from damaged mitochondria, these peptides act as potent chemoattractants and activators for innate immune cells, particularly neutrophils.[1][2] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of N-formyl-methionine on these cells. We will dissect the engagement of Formyl Peptide Receptors (FPRs), delineate the subsequent intracellular signaling cascades, and detail the key cellular effector functions that constitute the innate immune response.[3][4] Furthermore, this document provides field-proven, step-by-step protocols for key assays used to investigate these phenomena, offering researchers and drug development professionals a robust framework for studying this pivotal pathway in inflammation and immunity.
Introduction: Sensing Danger through Formylated Peptides
The innate immune system serves as the host's first line of defense, relying on a repertoire of germline-encoded pattern recognition receptors (PRRs) to detect conserved molecular structures associated with pathogens or cellular distress.[3][5] N-formyl peptides are archetypal examples of such structures. Because prokaryotic and mitochondrial protein synthesis initiates with N-formylmethionine, whereas eukaryotic nuclear-encoded protein synthesis begins with methionine, peptides bearing an N-terminal formyl-methionine are recognized as non-self or as a sign of cellular damage.[1][3]
These molecules, classified as Pathogen-Associated Molecular Patterns (PAMPs) when derived from bacteria and Damage-Associated Molecular Patterns (DAMPs) when released from mitochondria, are potent activators of phagocytic leukocytes.[6][7][8] Innate immune cells, such as neutrophils and macrophages, are rapidly recruited to sites of infection or sterile injury by gradients of these peptides.[1][9] This targeted migration and subsequent activation are fundamental for containing and clearing threats. The synthetic peptide N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF) is a well-characterized and potent analog frequently used in research to probe these responses.[2][10] Understanding the precise mechanism by which N-formyl-methionine and its derivatives orchestrate this immune response is crucial for developing therapeutics for a range of infectious and inflammatory diseases, including rheumatoid arthritis, systemic sclerosis, and COVID-19.[6][9][11]
The Gateway: Formyl Peptide Receptors (FPRs)
The biological effects of N-formyl peptides are mediated by a specific subfamily of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[2][12] These receptors are the primary sensors on the cell surface that recognize and bind formylated peptides, initiating the intracellular signaling cascade.
In humans, the FPR family consists of three members:
-
FPR1: This is the high-affinity receptor for N-formyl peptides like fMLP.[9][13] It is abundantly expressed on neutrophils and monocytes and is considered the principal mediator of the pro-inflammatory and chemotactic responses to bacterial and mitochondrial N-formyl peptides.[9][11]
-
FPR2 (also known as ALX): This receptor is more promiscuous, binding a wide array of ligands, including not only some N-formyl peptides but also pro-resolving lipid mediators like Lipoxin A4 and Resolvin D1, as well as Serum Amyloid A.[14] Its role is complex, contributing to both pro-inflammatory and anti-inflammatory/pro-resolving pathways depending on the specific ligand and cellular context.
-
FPR3: The function of FPR3 is the least understood, and it generally shows lower affinity for N-formyl peptides.[3]
Given its central role in mediating the effects of N-formyl-methionine, this guide will focus primarily on the signaling and function of FPR1 .
The Core Mechanism: FPR1 Signal Transduction
Upon binding of an N-formyl-methionine-containing peptide, FPR1 undergoes a conformational change that activates its associated heterotrimeric G protein, specifically of the Gαi subtype.[10][15] This activation event, which is sensitive to pertussis toxin, initiates a branching network of downstream signaling pathways that collectively orchestrate the cellular response.[16]
The key signaling cascades are as follows:
-
Phospholipase C (PLC) Activation and Second Messenger Generation: The Gβγ subunits released from the activated G protein stimulate Phospholipase C-β (PLC-β).[15] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane into two critical second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the rapid release of stored calcium (Ca²⁺) into the cytosol.[15][17]
-
Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and serves as a docking site and activator for Protein Kinase C (PKC) isoforms.[18]
-
-
Intracellular Calcium Mobilization: The IP3-mediated surge in cytosolic Ca²⁺ is a pivotal event.[17] This transient increase in calcium acts as a crucial signal for numerous downstream processes, including the activation of calcium-dependent enzymes and the regulation of cytoskeletal dynamics required for cell migration.[17][19]
-
Protein Kinase C (PKC) Activation: The coordinated action of elevated cytosolic Ca²⁺ and membrane-bound DAG leads to the robust activation of conventional PKC isoforms.[18] PKC is a serine/threonine kinase with many substrates, playing a key role in activating the NADPH oxidase complex responsible for the respiratory burst.[15][18]
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: FPR1 activation also triggers multiple MAPK pathways, including the Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK) cascades.[16] These pathways are critical for gene expression, cytokine production, and the regulation of inflammatory responses.[15][16] For instance, both ERK and p38 MAPK have been implicated in the fMLP-stimulated respiratory burst.[16][20]
The intricate interplay of these pathways allows the cell to mount a rapid, multi-faceted response to the presence of N-formyl peptides.
Functional Outcomes in Innate Immune Cells
The activation of the FPR1 signaling network culminates in a suite of powerful effector functions designed to neutralize pathogens and manage tissue injury. Neutrophils, being the most abundant immune cells expressing FPR1, exhibit the most dramatic responses.[11]
| Cellular Response | Description | Key Signaling Mediators | Primary Cell Type(s) |
| Chemotaxis | Directed migration along a concentration gradient of N-formyl peptides toward the source of infection or injury.[1][21] | G-protein activation, PI3K, Rho family GTPases | Neutrophils, Macrophages |
| Respiratory Burst | Rapid production of Reactive Oxygen Species (ROS), such as superoxide anion (O₂⁻), via the NADPH oxidase complex. This is a primary mechanism for killing ingested microbes.[22][23] | PLC, PKC, Ca²⁺, MAPKs (ERK, p38) | Neutrophils, Macrophages |
| Degranulation | Release of antimicrobial contents from intracellular granules (e.g., myeloperoxidase, elastase, lysozyme) into phagosomes or the extracellular space.[2][10] | Ca²⁺ mobilization, PKC | Neutrophils |
| Phagocytosis | Engulfment of pathogens or cellular debris. N-formyl peptides act as "find-me" signals to attract phagocytes.[1][9] | Cytoskeletal rearrangement | Neutrophils, Macrophages |
| Cytokine Production | Synthesis and release of inflammatory mediators (e.g., IL-8) that amplify the immune response by recruiting more leukocytes.[7][15] | MAPK pathways, NF-κB | Neutrophils, Macrophages |
| NET Formation | Formation of Neutrophil Extracellular Traps (NETs), a meshwork of DNA, histones, and granular proteins that traps and kills pathogens.[6][11] | ROS production | Neutrophils |
Methodologies for Interrogating the N-Formyl Peptide Pathway
Validating the mechanism and impact of N-Formyl-DL-methionine requires robust and reproducible experimental systems. As a Senior Application Scientist, I emphasize the importance of self-validating protocols that include appropriate controls to ensure data integrity. Below are detailed methodologies for three core assays.
5.1. Neutrophil Chemotaxis Assay (Under-Agarose Method)
This assay visually and quantitatively assesses the directed migration of neutrophils towards a chemoattractant. Its advantage lies in establishing a stable, long-term gradient, allowing for clear visualization of cellular movement.
Step-by-Step Protocol:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Polymorphprep™).[24] Resuspend purified neutrophils (>95% purity) in a buffered salt solution like Hank's Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺.
-
Agarose Gel Preparation: Prepare a 1.2% (w/v) solution of agarose in HBSS with Ca²⁺/Mg²⁺ and 10 mM HEPES. Heat to dissolve, then cool to 48°C in a water bath.
-
Plate Pouring: Pipette 5 mL of the warm agarose solution into a 35 mm petri dish. Allow it to solidify completely on a level surface for approximately 20 minutes.
-
Well Cutting: Using a sterile template and well cutter, create a series of three wells in a straight line, each 2.4 mm in diameter and spaced 2.4 mm apart.
-
Cell and Reagent Loading:
-
Center Well: Load 10 µL of the neutrophil suspension (at 2.5 x 10⁷ cells/mL).
-
Chemoattractant Well: Load 10 µL of N-Formyl-DL-methionine or fMLP (e.g., 10⁻⁸ M) in HBSS.[21]
-
Control Well: Load 10 µL of HBSS buffer alone.
-
-
Incubation: Place the dish in a humidified incubator at 37°C with 5% CO₂ for 2-3 hours to allow for migration.
-
Fixation and Staining: After incubation, flood the plate with methanol to fix the cells. Remove the agarose gel and stain the cells on the dish with a Wright-Giemsa stain.
-
Analysis: View the stained plate under a light microscope. The distance of migration from the edge of the center well towards the chemoattractant and control wells is measured. This provides a quantitative measure of both random and directed migration.
5.2. Intracellular Calcium Mobilization Assay
This assay measures the transient increase in cytosolic free calcium following receptor activation, a key proximal event in FPR1 signaling.
Step-by-Step Protocol:
-
Cell Preparation: Isolate neutrophils as described previously and resuspend them at 2 x 10⁷ cells/mL in HBSS.[17]
-
Dye Loading: Add a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM, to the cell suspension at a final concentration of 2-5 µM.[17][25] The AM ester allows the dye to passively cross the cell membrane.
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark. During this time, intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Washing: Wash the cells twice with HBSS to remove any extracellular dye. Resuspend the final cell pellet in fresh HBSS at a concentration of 2 x 10⁶ cells/mL.
-
Measurement:
-
Transfer the cell suspension to a quartz cuvette with a magnetic stirrer or to the wells of a black, clear-bottom 96-well plate.
-
Place the sample into a fluorescence spectrophotometer or plate reader equipped with injectors.[17]
-
For Fura-2 , set the excitation wavelengths to 340 nm and 380 nm and the emission wavelength to 509 nm.[17] For Fluo-4 , use excitation at ~490 nm and emission at ~520 nm.[25]
-
Record a stable baseline fluorescence for 30-60 seconds.
-
Inject the N-formyl peptide agonist (e.g., fMLP at 100 nM) and continue recording the fluorescence signal for an additional 2-5 minutes.
-
-
Data Analysis: The change in intracellular calcium is represented by the ratio of fluorescence intensities at the two excitation wavelengths for Fura-2 (340/380 ratio) or the change in fluorescence intensity for Fluo-4.[17][19] Plot the ratio/intensity over time to visualize the characteristic sharp peak and subsequent decay.
5.3. Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the respiratory burst by measuring the production of ROS. Luminol- or isoluminol-enhanced chemiluminescence is a highly sensitive method for this purpose.
Step-by-Step Protocol:
-
Cell Preparation: Isolate neutrophils and resuspend them in HBSS with Ca²⁺/Mg²⁺ at 1-2 x 10⁶ cells/mL.
-
Priming (Optional but Recommended): For a more robust response to fMLP, prime the neutrophils by incubating them with a sub-stimulatory concentration of TNF-α (e.g., 2 ng/mL) or Cytochalasin B (5 µM) for 5-15 minutes at 37°C.[10][26] This upregulates FPR1 expression on the cell surface and enhances downstream signaling.[9]
-
Assay Setup:
-
Aliquot 100 µL of the cell suspension into the wells of a white, opaque 96-well plate suitable for luminescence.
-
Prepare a detection reagent solution containing luminol (e.g., 50 µM) and horseradish peroxidase (HRP) (e.g., 4 U/mL) in HBSS.
-
Add 50 µL of the detection reagent to each well.
-
-
Measurement:
-
Place the plate in a luminometer with temperature control (37°C) and injectors.
-
Record a stable baseline reading for 2-5 minutes.
-
Inject 50 µL of the N-formyl peptide stimulus (e.g., fMLP at a final concentration of 1 µM) or a control vehicle (HBSS).[9]
-
Immediately begin a kinetic measurement of luminescence, recording every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis: The data are expressed as Relative Light Units (RLU) over time. Key parameters for analysis include the peak RLU value, the time to peak, and the total ROS production calculated as the area under the curve (AUC).[20]
Conclusion
The interaction of N-Formyl-DL-methionine with Formyl Peptide Receptors on innate immune cells represents a fundamental pillar of host defense. This mechanism allows the immune system to rapidly detect signs of bacterial invasion or significant tissue damage and mount a coordinated, multi-pronged response characterized by chemotaxis, degranulation, and the production of reactive oxygen species. The signaling cascade, initiated by FPR1 and propagated through G-proteins, calcium mobilization, and kinase pathways, is a classic example of efficient and potent signal transduction. A thorough understanding of this pathway, facilitated by the robust methodologies detailed herein, is not only vital for basic immunology research but also holds significant promise for the development of novel therapeutic strategies aimed at modulating inflammation in a wide spectrum of human diseases.
References
-
Sundd, P., et al. (2021). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC. Frontiers in Immunology. Available at: [Link]
-
Alberts, B., et al. (2002). Innate Immunity - Molecular Biology of the Cell - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
Duvvuri, B., et al. (2023). Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - Taylor & Francis Online. Taylor & Francis Online. Available at: [Link]
-
Noya, M., et al. (2023). L-methionine supplementation modulates IgM+ B cell responses in rainbow trout - Frontiers. Frontiers in Immunology. Available at: [Link]
-
Duvvuri, B., et al. (2021). Mitochondrial N-formyl methionine peptides associate with disease activity as well as contribute to neutrophil activation in patients with rheumatoid arthritis - PMC - PubMed Central. Arthritis Research & Therapy. Available at: [Link]
-
Su, Y., et al. (2006). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - NIH. Molecular and Cellular Biology. Available at: [Link]
-
Napolitano, F. & Montuori, N. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - Frontiers. Frontiers in Immunology. Available at: [Link]
-
Duvvuri, B., et al. (2023). Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
-
Futosi, K., et al. (2003). Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC - PubMed Central. Immunology. Available at: [Link]
-
Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - NIH. Molecular Pharmacology. Available at: [Link]
-
Dahlgren, C., et al. (2010). The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PubMed Central. BMC Immunology. Available at: [Link]
-
Wang, J. M., et al. (2014). New development in studies of formyl-peptide receptors: critical roles in host defense - NIH. Journal of Leukocyte Biology. Available at: [Link]
-
Marasco, W. A., et al. (1983). N-formyl-L-methionine deformylase activity in human leucocytes and platelets - PMC - NIH. Biochemical Journal. Available at: [Link]
-
Khar, A., et al. (1998). Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase - PubMed. Molecular and Cellular Biochemistry. Available at: [Link]
-
van der Veen, B. S., et al. (2014). Inhibition of neutrophil-mediated production of reactive oxygen species (ROS) by endothelial cells is not impaired in anti-neutrophil cytoplasmic autoantibodies (ANCA)-associated vasculitis patients - PubMed Central. Clinical and Experimental Immunology. Available at: [Link]
-
Spisani, S., et al. (1995). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed. Neuropeptides. Available at: [Link]
-
Wikipedia. (n.d.). Formyl peptide receptor - Wikipedia. Wikipedia. Available at: [Link]
-
QIAGEN. (n.d.). fMLP Signaling in Neutrophils - QIAGEN GeneGlobe. QIAGEN. Available at: [Link]
-
Bárdos, H., et al. (2001). Measurement of intracellular Ca 2 mobilization in neutrophils using a... - ResearchGate. ResearchGate. Available at: [Link]
-
Nguyen, M., et al. (2020). The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro - MDPI. International Journal of Molecular Sciences. Available at: [Link]
-
N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myopathies | Rheumatology | Oxford Academic. (n.d.). Available at: [Link]
-
Lian, Z., et al. (2022). Emerging roles for methionine metabolism in immune cell fate and function - PMC. Frontiers in Immunology. Available at: [Link]
-
Nick, J. A., et al. (1997). Formyl Peptide Receptors Are Coupled to Multiple Mitogen-Activated Protein Kinase Cascades by Distinct Signal Transduction. The Journal of Immunology. Available at: [Link]
-
Duvvuri, B., et al. (2023). Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - PMC - PubMed Central. Virulence. Available at: [Link]
-
fMLP increases IL-8 release, ROS production, intracellular pH, and... - ResearchGate. (n.d.). Available at: [Link]
-
Kim, J. H., et al. (2021). Utilization of an Intracellular Calcium Mobilization Assay for the Screening of Transduced FK506-Binding Proteins - PubMed. Assay and Drug Development Technologies. Available at: [Link]
-
Chemotaxis test of neutrophils to fMLP gradients of different doses and... - ResearchGate. (n.d.). Available at: [Link]
-
Ye, R. D., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Trends in Pharmacological Sciences. Available at: [Link]
-
Noya, M., et al. (2023). L-methionine supplementation modulates IgM+ B cell responses in rainbow trout - PubMed. Frontiers in Immunology. Available at: [Link]
-
Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC - PubMed Central. The American Journal of Pathology. Available at: [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (n.d.). Available at: [Link]
-
Charles River Laboratories. (n.d.). Neutrophil Assays. Charles River Laboratories. Available at: [Link]
-
Cattaneo, F., et al. (2018). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - MDPI. International Journal of Molecular Sciences. Available at: [Link]
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging | Agilent. (2023). Available at: [Link]
-
Moorthy, A., et al. (2014). Neutrophil-derived reactive oxygen species in SSc | Rheumatology - Oxford Academic. Rheumatology. Available at: [Link]
-
Taylor, K. R., et al. (2022). Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC. Lab on a Chip. Available at: [Link]
-
Berthold Technologies. (n.d.). Intracellular Calcium Measurement. Berthold Technologies. Available at: [Link]
-
Immune Response of Broiler Chicks to DL-Methionine Supplementation at Different Ages. (n.d.). Available at: [Link]
-
The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease - Frontiers. (n.d.). Available at: [Link]
-
(PDF) Analysis of Neutrophil Chemotaxis - ResearchGate. (n.d.). Available at: [Link]
-
Liu, M., et al. (2013). A Critical Role of Formyl Peptide Receptors in Host Defense against Escherichia coli. The Journal of Immunology. Available at: [Link]
Sources
- 1. Innate Immunity - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 4. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial N-formyl methionine peptides associate with disease activity as well as contribute to neutrophil activation in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 13. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. academic.oup.com [academic.oup.com]
- 17. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of neutrophil-mediated production of reactive oxygen species (ROS) by endothelial cells is not impaired in anti-neutrophil cytoplasmic autoantibodies (ANCA)-associated vasculitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
- 25. berthold.com [berthold.com]
- 26. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Interaction of N-Formyl-DL-methionine with Formyl Peptide Receptors (FPRs)
<-3a--22_in-depth_technical_guide_on_the_core_22_--3e_ <part_13a_core_directive2c_22_autonomy22> <part_23a_scientific_integrity_26_logic_28_e-e-a-t29> <part_33a_visualization_26_formatting>
Introduction: Unraveling a Key Interaction in Innate Immunity
The interaction between N-formyl peptides, such as N-Formyl-DL-methionine (fMet), and the family of Formyl Peptide Receptors (FPRs) represents a cornerstone of innate immunity.[1][2][3] These receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are primarily expressed on phagocytic leukocytes and act as sentinels, recognizing molecular patterns associated with bacterial invasion and tissue damage.[1][2][4] N-formyl peptides, initiated with N-formylmethionine, are characteristic of bacterial and mitochondrial proteins.[1][3][4] Their release into the extracellular space serves as a potent chemoattractant signal, guiding immune cells to sites of infection or injury.[1][2] This guide provides a comprehensive technical overview of the fMet-FPR interaction, from the fundamental molecular mechanisms to the practical application of key experimental assays for its study. Understanding this critical interaction is paramount for researchers and drug development professionals targeting inflammatory and infectious diseases.
The Molecular Players: N-Formyl-DL-methionine and Formyl Peptide Receptors
N-Formyl-DL-methionine (fMet): The Ligand
N-Formyl-DL-methionine is a derivative of the amino acid methionine where a formyl group is attached to the amino group.[3] This modification is a key feature for recognition by FPRs. While the L-form, N-Formyl-L-methionine, is the biologically active enantiomer involved in protein synthesis initiation in bacteria and mitochondria, the DL-racemic mixture is often used in research settings.[3][5][6][7]
Chemical Structure of N-Formyl-DL-methionine:
Formyl Peptide Receptors (FPRs): The Receptors
In humans, the FPR family consists of three members: FPR1, FPR2, and FPR3, all of which are class A GPCRs with seven transmembrane domains.[4][9] They exhibit significant sequence homology but possess distinct ligand specificities and functional roles.[1][4]
-
FPR1: This is the high-affinity receptor for many N-formyl peptides, including the potent bacterial-derived peptide N-formylmethionyl-leucyl-phenylalanine (fMLP).[1][4] It is a primary mediator of the pro-inflammatory responses of neutrophils.[1]
-
FPR2 (also known as ALX/FPRL1): FPR2 is considered a more promiscuous receptor, binding to a wider array of ligands, including N-formyl peptides (with lower affinity than FPR1), as well as non-formylated peptides, and lipids like lipoxin A4.[1][4][10] This receptor can mediate both pro- and anti-inflammatory responses depending on the ligand.[10]
-
FPR3 (also known as FPRL2): The functional role and ligand profile of FPR3 are the least characterized of the family.[1][4] While it can bind some N-formyl peptides, its primary endogenous ligands and signaling functions are still under active investigation.[1]
The Interaction: Ligand Binding and Receptor Activation
The binding of N-formyl peptides like fMet to the extracellular domain of FPRs initiates a cascade of intracellular signaling events.[11] The N-formyl group is a critical determinant for high-affinity binding and receptor activation.[1]
Upon agonist binding, the FPR undergoes a conformational change, which facilitates its interaction with and activation of heterotrimeric G proteins on the intracellular side of the membrane.[12][13][14] FPRs primarily couple to G proteins of the Gi/o family.[15]
Mechanism of G Protein Activation:
-
GDP/GTP Exchange: The activated GPCR acts as a guanine nucleotide exchange factor (GEF) for the Gα subunit of the G protein.[13][16] It promotes the release of guanosine diphosphate (GDP) and the binding of guanosine triphosphate (GTP).[16][17]
-
Subunit Dissociation: The binding of GTP to the Gα subunit induces its dissociation from the Gβγ dimer.[15][17]
-
Downstream Signaling: Both the GTP-bound Gα subunit and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins.[15][16]
Canonical Signaling Pathways Activated by the fMet-FPR Interaction
The activation of FPRs by N-Formyl-DL-methionine triggers several key signaling pathways, culminating in characteristic cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][15]
Phospholipase C (PLC) Pathway and Calcium Mobilization
A primary signaling event following FPR activation is the Gβγ-mediated activation of phospholipase C (PLC).[9][15]
-
PLC Activation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][15]
-
IP3-Mediated Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9][15]
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[15]
This rapid and transient increase in intracellular calcium is a critical signal for many downstream cellular functions.[9][18]
Phosphoinositide 3-Kinase (PI3K) Pathway
The Gβγ subunits can also activate phosphoinositide 3-kinase (PI3K).[15]
-
PIP3 Generation: PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). This recruitment to the membrane leads to the activation of Akt.[19] The Akt signaling cascade is crucial for cell survival, proliferation, and migration.
Mitogen-Activated Protein Kinase (MAPK) Pathway
FPR activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) pathway.[19][20] This pathway is involved in regulating a wide range of cellular processes, including gene expression and cell proliferation.[20]
β-Arrestin Recruitment and Receptor Desensitization
Like most GPCRs, FPRs are subject to desensitization to prevent overstimulation. This process is primarily mediated by β-arrestins.[21]
-
GPCR Kinase (GRK) Phosphorylation: Following agonist binding and G protein activation, GPCR kinases (GRKs) are recruited to the intracellular loops of the receptor and phosphorylate serine and threonine residues.
-
β-Arrestin Binding: This phosphorylation increases the affinity of the receptor for β-arrestins.[21]
-
Desensitization and Internalization: The binding of β-arrestin sterically hinders further G protein coupling, effectively desensitizing the receptor.[21] β-arrestin also acts as a scaffold protein, initiating G protein-independent signaling and promoting receptor internalization via clathrin-coated pits.[21][22]
Visualizing the Signaling Network
Caption: FPR Signaling Cascade.
Experimental Protocols for Studying the fMet-FPR Interaction
A multi-faceted approach is necessary to fully characterize the interaction between N-Formyl-DL-methionine and FPRs. The following are key experimental workflows employed in the field.
Ligand Binding Assays
The primary objective of a ligand binding assay is to quantify the affinity of a ligand for its receptor.[23] Radioligand binding assays are a classic and robust method for this purpose.
Workflow: Competitive Radioligand Binding Assay
Caption: Competitive Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the FPR of interest in a suitable buffer and isolate the membrane fraction by differential centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]fMLP), and varying concentrations of the unlabeled competitor (N-Formyl-DL-methionine).
-
Incubation: Incubate the mixture at a defined temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a direct readout of Gq/11- and sometimes Gi/o-mediated signaling (via Gβγ activation of PLC).[18][24]
Workflow: Fluorescent Calcium Mobilization Assay
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Preparation: Plate cells expressing the FPR of interest in a black-walled, clear-bottom microplate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. These dyes are cell-permeant and become fluorescent upon binding to intracellular calcium.
-
Assay: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Addition: Inject a solution of N-Formyl-DL-methionine into the wells to stimulate the receptors.
-
Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For dose-response experiments, test a range of agonist concentrations and plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
Chemotaxis Assay
Chemotaxis, or directed cell migration towards a chemical gradient, is a hallmark physiological response to FPR activation.[25][26][27] The Boyden chamber or Transwell assay is a widely used method to quantify chemotaxis in vitro.[25][26]
Workflow: Transwell Chemotaxis Assay
Caption: Transwell Chemotaxis Assay Workflow.
Detailed Protocol:
-
Assay Setup: Add medium containing various concentrations of N-Formyl-DL-methionine (the chemoattractant) to the lower wells of a Transwell plate.
-
Insert Placement: Place the Transwell inserts, which contain a porous membrane, into the wells.
-
Cell Seeding: Add a suspension of the cells of interest (e.g., neutrophils, monocytes) to the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period of time (typically 1-4 hours) to allow the cells to migrate through the pores in the membrane towards the chemoattractant in the lower chamber.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane. The number of migrated cells can be quantified by microscopy or by eluting the stain and measuring its absorbance.
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to generate a characteristic bell-shaped chemotaxis curve.
β-Arrestin Recruitment Assay
This assay measures the interaction between the activated FPR and β-arrestin, providing insight into receptor desensitization and potential for biased signaling.[21][28] Enzyme fragment complementation (EFC) assays are a common high-throughput method for this.[21][28]
Workflow: EFC-Based β-Arrestin Recruitment Assay
Caption: β-Arrestin Recruitment Assay Workflow.
Detailed Protocol:
-
Cell Line: Use a commercially available or custom-engineered cell line that stably co-expresses the FPR of interest fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme acceptor fragment (e.g., Enzyme Acceptor).
-
Cell Plating: Plate the cells in a white, opaque microplate suitable for luminescence measurements.
-
Agonist Stimulation: Add N-Formyl-DL-methionine at various concentrations to the cells and incubate.
-
Recruitment and Complementation: Agonist-induced phosphorylation of the FPR leads to the recruitment of the β-arrestin-enzyme acceptor fusion protein. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active β-galactosidase enzyme.
-
Signal Detection: Add the substrate solution, which contains a chemiluminescent substrate for β-galactosidase. The active enzyme will process the substrate, generating a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for β-arrestin recruitment.
Data Summary and Interpretation
The data obtained from these assays provide a comprehensive profile of the interaction between N-Formyl-DL-methionine and a specific FPR.
| Assay | Key Parameter(s) | Interpretation |
| Ligand Binding | Ki (Inhibition Constant) | A measure of the affinity of the ligand for the receptor. A lower Ki indicates higher affinity. |
| Calcium Mobilization | EC₅₀ (Half-maximal effective concentration) | The concentration of agonist required to elicit 50% of the maximal response. A measure of the ligand's potency for activating G protein signaling. |
| Chemotaxis | Optimal Chemotactic Concentration | The concentration of ligand that induces the maximal migratory response. |
| β-Arrestin Recruitment | EC₅₀ (Half-maximal effective concentration) | The concentration of agonist required to induce 50% of the maximal β-arrestin recruitment. A measure of the ligand's potency for engaging the desensitization machinery. |
By comparing the potency (EC₅₀) of N-Formyl-DL-methionine in functional assays (calcium mobilization, β-arrestin recruitment) with its affinity (Ki) from binding assays, one can gain insights into its efficacy as an agonist. Furthermore, comparing the potencies for G protein-mediated signaling (calcium mobilization) and β-arrestin recruitment can reveal potential signaling bias.
Conclusion and Future Directions
The interaction between N-Formyl-DL-methionine and formyl peptide receptors is a fundamental process in the initiation and regulation of the innate immune response. The experimental workflows detailed in this guide provide a robust framework for dissecting this interaction at the molecular and cellular levels. A thorough understanding of the binding kinetics, signaling pathways, and functional outcomes of fMet-FPR engagement is crucial for the development of novel therapeutics that can modulate inflammatory responses in a targeted manner. Future research will likely focus on elucidating the structural basis of ligand recognition and biased agonism at FPRs, which will pave the way for the rational design of next-generation immunomodulatory drugs.
References
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Formyl peptide receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
G Protein Coupled Receptors (video). (n.d.). Khan Academy. Retrieved from [Link]
-
International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. (2009). PubMed Central. Retrieved from [Link]
-
The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists. (2023). ResearchGate. Retrieved from [Link]
-
Regulation, Signaling and Physiological Functions of G-proteins. (n.d.). PubMed Central. Retrieved from [Link]
-
N-Formyl-DL-methionine | C6H11NO3S. (n.d.). PubChem. Retrieved from [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017). NCBI. Retrieved from [Link]
-
The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide. (2010). PubMed Central. Retrieved from [Link]
-
Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. (2019). PubMed Central. Retrieved from [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (2024). MDPI. Retrieved from [Link]
-
A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. (2023). National Institutes of Health. Retrieved from [Link]
-
N-Formylmethionine. (n.d.). Wikipedia. Retrieved from [Link]
-
Structural Insights into Ligand–Receptor Interactions Involved in Biased Agonism of G-Protein Coupled Receptors. (2021). MDPI. Retrieved from [Link]
-
G protein-coupled receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
Ac9 –25 induced calcium mobilization in FPR-, FPRL1-, and FPRL2-... (n.d.). ResearchGate. Retrieved from [Link]
-
Signal transduction via formyl peptide receptors (FPRs) for neutrophilmediated inflammatory responses. (n.d.). ResearchGate. Retrieved from [Link]
-
β-arrestin recruitment facilitates a direct association with G proteins. (2024). bioRxiv. Retrieved from [Link]
-
Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. (n.d.). PubMed Central. Retrieved from [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. Retrieved from [Link]
-
Incucyte® Chemotaxis Cell Migration Assay. (n.d.). Sartorius. Retrieved from [Link]
-
Formyl Peptide Receptors in Bone Research. (n.d.). PubMed Central. Retrieved from [Link]
-
How ligands illuminate GPCR molecular pharmacology. (n.d.). PubMed Central. Retrieved from [Link]
-
G protein-coupled receptor signaling: transducers and effectors. (n.d.). Physiological Reviews. Retrieved from [Link]
-
Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. (n.d.). Journal of Leukocyte Biology. Retrieved from [Link]
-
fMLP-dependent activation of Akt and ERK1/2 through ROS/Rho A pathways is mediated through restricted activation of the FPRL1 (FPR2) receptor. (2018). PubMed. Retrieved from [Link]
-
G-Proteins (GPCRs) - Structure - Function. (2024). TeachMePhysiology. Retrieved from [Link]
-
WKYMVm and fMLF induce calcium mobilization in transfected cells.... (n.d.). ResearchGate. Retrieved from [Link]
-
beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. (n.d.). PubMed. Retrieved from [Link]
-
Mechanistic insights into GPCR-G protein interactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Activation of signal transduction pathways in response to the... (n.d.). ResearchGate. Retrieved from [Link]
-
Showing metabocard for N-Formyl-L-methionine (HMDB0001015). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Chemotaxis in a linear concentration profile of fMLP. (A) Chemotactic... (n.d.). ResearchGate. Retrieved from [Link]
-
Formyl peptide receptors and the regulation of ACTH secretion: targets for annexin A1, lipoxins, and bacterial peptides. (n.d.). PubMed Central. Retrieved from [Link]
-
(PDF) Measurement of β-Arrestin Recruitment for GPCR Targets. (2019). ResearchGate. Retrieved from [Link]
-
Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients. (2022). PubMed. Retrieved from [Link]
-
Activation of the human FPRL-1 receptor promotes Ca2+ mobilization in U87 astrocytoma cells. (n.d.). PubMed. Retrieved from [Link]
-
Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology. (n.d.). PubMed Central. Retrieved from [Link]
-
Chemotaxis Assay. (2000). Springer Lab. Retrieved from [Link]
-
Formyl peptide receptor 1 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Sources
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 4. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. hmdb.ca [hmdb.ca]
- 8. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 10. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fMLP-dependent activation of Akt and ERK1/2 through ROS/Rho A pathways is mediated through restricted activation of the FPRL1 (FPR2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 23. Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. timothyspringer.org [timothyspringer.org]
- 28. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Function of N-Terminal Formylation in Prokaryotes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-terminal formylation, the addition of a formyl group to the initiator methionine of nascent polypeptide chains, is a hallmark of protein synthesis in prokaryotes. While once considered a simple initiation modification, it is now understood to be a critical regulatory hub with profound implications for protein quality control, cellular homeostasis, and host-pathogen interactions. This guide provides an in-depth exploration of the multifaceted biological functions of N-terminal formylation, from its fundamental role in translation to its emerging significance as a key determinant of protein fate and a trigger of innate immunity. We will delve into the enzymatic machinery governing this process, its role in marking proteins for degradation, and its exploitation by the host immune system to detect bacterial invaders. Furthermore, we will examine the experimental methodologies employed to study this modification and discuss its potential as a target for novel antimicrobial therapies.
The Core Machinery: A Pre-Translational Commitment
At the heart of prokaryotic protein synthesis lies a unique modification that predates the formation of the first peptide bond. Unlike eukaryotes, which initiate translation with methionine, bacteria utilize N-formylmethionine (fMet).[1][2] This seemingly minor chemical alteration is central to the fidelity and regulation of bacterial translation.
The Formylation Cycle: Key Enzymatic Players
The journey of N-terminal formylation begins not on the ribosome, but with the initiator tRNA itself.
-
Methionyl-tRNA Synthetase: This enzyme charges the specific initiator tRNA (tRNAfMet) with methionine.
-
Methionyl-tRNA Formyltransferase (FMT): Following charging, FMT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to the α-amino group of the methionyl-tRNAfMet.[3][4] This enzymatic step is the commitment to initiating protein synthesis with fMet.
-
Peptide Deformylase (PDF): During or after translation, the formyl group is often removed by the enzyme peptide deformylase (PDF).[3][5][6] This is a critical step in protein maturation.
-
Methionine Aminopeptidase (MAP): Subsequent to deformylation, methionine aminopeptidase (MAP) can cleave the N-terminal methionine, a process influenced by the nature of the penultimate amino acid residue.[7][8]
The efficiency of this cycle is paramount. While not strictly essential for the viability of all bacterial species, the absence or inhibition of this pathway often leads to significant growth defects, highlighting its importance in maintaining cellular fitness.[1][9]
A Visual Overview of Prokaryotic Translation Initiation
The following diagram illustrates the key steps in the initiation of protein synthesis in prokaryotes, emphasizing the role of N-terminal formylation.
Caption: The fMet/N-degron pathway for protein quality control.
A "Foreign" Signature: N-Formyl Peptides and Innate Immunity
The presence of N-formylmethionine at the N-terminus of bacterial proteins provides a powerful mechanism for the host immune system to distinguish between self and non-self. [1]When bacteria are lysed or actively secrete proteins, they release N-formylated peptides, which act as potent pathogen-associated molecular patterns (PAMPs).
Formyl Peptide Receptors (FPRs): The Sentinels of the Immune System
Specialized receptors on the surface of host immune cells, known as formyl peptide receptors (FPRs), recognize these N-formylated peptides. [10][11][12]FPRs are G protein-coupled receptors expressed on various immune cells, including neutrophils, monocytes, and macrophages. [10][12]
Triggering the Inflammatory Cascade
The binding of N-formylated peptides to FPRs initiates a signaling cascade that leads to a robust inflammatory response. This includes:
-
Chemotaxis: The directed migration of immune cells to the site of infection.
-
Phagocytosis: The engulfment and destruction of invading bacteria.
-
Production of Reactive Oxygen Species (ROS): The "respiratory burst" that helps kill pathogens.
-
Release of Pro-inflammatory Cytokines: Molecules that amplify the immune response.
A Double-Edged Sword: The Role of Mitochondria
Interestingly, mitochondria, being of bacterial origin, also initiate protein synthesis with fMet. [1][4]Consequently, damaged host cells can release N-formylated peptides from their mitochondria, which can also activate FPRs. [10]These molecules, known as damage-associated molecular patterns (DAMPs), can contribute to sterile inflammation in the absence of infection. [10]
Signaling Pathway of FPR Activation
The following diagram outlines the signaling pathway initiated by the binding of N-formylated peptides to FPRs.
Caption: FPR-mediated innate immune response to N-formylated peptides.
Methodologies for Studying N-Terminal Formylation
Investigating the roles of N-terminal formylation requires a combination of genetic, biochemical, and analytical techniques.
Identification and Quantification of N-Formylated Proteins
| Method | Principle | Advantages | Limitations |
| Mass Spectrometry (MS) | Identifies proteins and post-translational modifications based on mass-to-charge ratio. N-terminal peptides are enriched and analyzed by LC-MS/MS. [3] | High sensitivity and specificity. Can pinpoint the exact site of formylation. | Requires specialized equipment and expertise. Can be challenging to detect low-abundance proteins. |
| Western Blotting with Pan-fMet-Specific Antibodies | Uses antibodies that specifically recognize the N-terminal fMet residue, regardless of the downstream amino acid sequence. [3] | Relatively simple and widely accessible. Good for detecting global changes in formylation levels. | Provides limited quantitative information. Antibody specificity is crucial. |
| 2D Gel Electrophoresis | Separates proteins based on isoelectric point and molecular weight. Formylation adds a negative charge, causing a shift in the isoelectric point. [13] | Can visualize global changes in the proteome. | Labor-intensive and can be difficult to resolve complex protein mixtures. |
Step-by-Step Protocol: Immunodetection of N-Formylated Proteins
This protocol provides a general workflow for detecting N-formylated proteins in bacterial lysates using a pan-fMet-specific antibody.
-
Cell Culture and Lysis:
-
Grow bacterial cells to the desired optical density.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Lyse the cells using a method appropriate for the bacterial species (e.g., sonication, bead beating, or enzymatic lysis).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate using a standard assay (e.g., Bradford or BCA).
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins in the lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
-
Immunodetection:
-
Incubate the membrane with the primary antibody (pan-fMet-specific antibody) at the recommended dilution.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add a chemiluminescent or colorimetric substrate for the enzyme conjugated to the secondary antibody.
-
Detect the signal using an appropriate imaging system.
-
Experimental Workflow for Studying N-Terminal Formylation
Caption: A general experimental workflow for the analysis of N-terminal formylation.
Therapeutic Implications: Targeting N-Terminal Formylation
The essential and unique nature of the N-terminal formylation pathway in bacteria makes it an attractive target for the development of novel antibiotics.
Peptide Deformylase (PDF) as a Drug Target
Peptide deformylase (PDF) is the most extensively studied target in this pathway. [7][13]Inhibition of PDF leads to the accumulation of N-formylated proteins, which can be detrimental to bacterial growth and survival. [13][14] Advantages of Targeting PDF:
-
Essential for many bacteria: PDF is essential for the growth of a wide range of pathogenic bacteria. [7][15]* Bacterial-specific: The cytoplasmic protein synthesis in eukaryotes does not involve formylation, providing a basis for selective toxicity. [7]* Novel mechanism of action: PDF inhibitors would represent a new class of antibiotics, which is crucial in the face of growing antibiotic resistance. [16]
Challenges and Future Directions
Despite the promise of PDF inhibitors, their development has faced challenges, including:
-
Limited spectrum of activity: Some inhibitors have shown limited activity against certain types of bacteria, particularly Gram-negative species, due to issues with cell wall penetration and efflux pumps. [17][18]* Development of resistance: Bacteria can develop resistance to PDF inhibitors through mutations in the defB (PDF) or fmt (FMT) genes. [13][18] Future research in this area will focus on developing PDF inhibitors with improved pharmacokinetic properties and a broader spectrum of activity. Additionally, exploring other components of the formylation pathway as potential drug targets may open new avenues for antimicrobial drug discovery.
Conclusion
N-terminal formylation in prokaryotes is far more than a simple initiation event. It is a deeply integrated regulatory mechanism that influences protein synthesis, stability, and the interaction of bacteria with their environment. From its fundamental role in translation to its function as a quality control checkpoint and a trigger of innate immunity, N-terminal formylation represents a fascinating example of the economy and elegance of biological systems. A thorough understanding of this process is not only crucial for fundamental microbiology but also holds significant promise for the development of the next generation of antimicrobial therapies.
References
-
Kim, J.-M., Seok, O.-H., Ju, S., Heo, A.-J., Yeom, J., Kim, D.-E., Hwang, W. W., & Hwang, C.-S. (2018). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. Molecules and Cells, 41(3), 255–264. [Link]
-
Varshavsky, A. (2019). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry, 294(14), 5463–5475. [Link]
-
Dohmen, R. J. (2015). Starting with a degron: N-terminal formyl-methionine of nascent bacterial proteins contributes to their proteolytic control. Microbial Cell, 2(10), 356–359. [Link]
-
Piatkov, K. I., Vu, T. T. M., Hwang, C.-S., & Varshavsky, A. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Microbial Cell, 2(10), 376–393. [Link]
-
Wikipedia. (2023). N-Formylmethionine. [Link]
-
Kim, J. H., & Kim, I. S. (2022). Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells?. International Journal of Molecular Sciences, 23(7), 3801. [Link]
-
Chen, D., et al. (2004). Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach. Antimicrobial Agents and Chemotherapy, 48(4), 1334–1343. [Link]
-
Berg, J. M., Tymoczko, J. L., & Stryer, L. (2018). Why do bacteria use formylated methionine in the initiator tRNA, while eukaryotes do not?. In Biochemistry (8th ed.). W. H. Freeman. [Link]
-
Wiedmann, B., et al. (2018). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology, 13(3), 735–742. [Link]
-
Piatkov, K., Vu, T. T. M., Hwang, C.-S., & Varshavsky, A. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Semantic Scholar. [Link]
-
Reddit. (2023). How do prokaryotic cells "know" to add formylmethionine, instead of methionine at the start of protein synthesis?. [Link]
-
Biology LibreTexts. (2021). 12.15: Prokaryotic Translation. [Link]
-
Apfel, C., et al. (2001). Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells. Antimicrobial Agents and Chemotherapy, 45(4), 1058–1064. [Link]
-
Fuchs, S., et al. (2013). Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus. BMC Microbiology, 13, 10. [Link]
-
Apfel, C., et al. (2000). Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development. Antimicrobial Agents and Chemotherapy, 44(12), 3245–3251. [Link]
-
Sforza, F., et al. (2021). The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model. International Journal of Molecular Sciences, 22(7), 3731. [Link]
-
Varshavsky, A. (2019). N-degron pathways. Proceedings of the National Academy of Sciences, 116(3), 832–841. [Link]
-
Bush, K. (2008). Drug forecast – the peptide deformylase inhibitors as antibacterial agents. Expert Opinion on Investigational Drugs, 17(4), 499–509. [Link]
-
Sforza, F., et al. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 13, 969545. [Link]
-
Lumen Learning. (n.d.). Prokaryotic Translation. Biology for Majors I. [Link]
-
Taylor & Francis. (n.d.). Methionine aminopeptidase – Knowledge and References. [Link]
-
MDPI. (2022). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. [Link]
-
Iannucci, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 738. [Link]
-
Grokipedia. (2026). Peptide deformylase. [Link]
-
Iannucci, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. [Link]
-
ResearchGate. (2007). Peptide Deformylase Inhibitors. [Link]
-
McCann, A., et al. (2022). Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class. International Journal of Molecular Sciences, 23(23), 15190. [Link]
-
Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. [Link]
- Google Patents. (1999). EP0917580B1 - DEFORMYLATION OF f-MET PEPTIDES IN BACTERIAL EXPRESSION SYSTEMS.
-
ResearchGate. (2012). Rules governing protein identification by mass spectrometry. [Link]
-
ResearchGate. (2019). (PDF) Formyl peptide receptors in the mucosal immune system. [Link]
-
Microbe Notes. (2023). Prokaryotic Translation with Enzymes, Sites, Steps. [Link]
-
ResearchGate. (2020). System-wide analyses reveal essential roles of N-terminal protein modification in bacterial membrane integrity. [Link]
-
Bush, K. (2008). Drug forecast – the peptide deformylase inhibitors as antibacterial agents. Expert Opinion on Investigational Drugs, 17(4), 499–509. [Link]
-
Ye, R. D., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Trends in Pharmacological Sciences, 38(3), 253–266. [Link]
Sources
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. Translation of mRNA - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Starting with a degron: N-terminal formyl-methionine of nascent bacterial proteins contributes to their proteolytic control [microbialcell.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
N-Formyl-DL-methionine: A Keystone Chemoattractant for Neutrophils and Macrophages
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-formyl-DL-methionine, and more specifically its potent tripeptide derivative N-formylmethionyl-leucyl-phenylalanine (fMLP), represents a cornerstone of innate immunity research.[1] As a prototypical chemoattractant, fMLP is integral to understanding the mechanisms of leukocyte recruitment to sites of bacterial infection and tissue damage. This guide provides a comprehensive technical overview of fMLP, detailing its mechanism of action through the Formyl Peptide Receptor (FPR) family, the intricate signaling cascades it initiates, and its functional consequences in neutrophils and macrophages. We offer field-proven, step-by-step protocols for key experimental assays, including the Boyden chamber and microfluidic chemotaxis assays, alongside practical insights for data interpretation and troubleshooting. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals leveraging fMLP to investigate inflammatory processes and screen for novel therapeutic modulators.
Introduction: The Sentinel Role of N-Formylated Peptides
The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and endogenous danger signals.[2][3] N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are archetypal molecules in this process.[1][4][5]
-
Bacterial Origin (PAMP): Bacteria initiate protein synthesis with N-formylmethionine.[6][7] Consequently, peptides released from bacteria contain this N-terminal modification, which is absent in the cytosol of eukaryotic cells.[7] This makes N-formylated peptides potent Pathogen-Associated Molecular Patterns (PAMPs) that alert the immune system to bacterial presence.[3]
-
Mitochondrial Origin (DAMP): Reflecting their evolutionary origin from bacteria, mitochondria also utilize N-formylmethionine to initiate protein synthesis.[7][8] When host cells are damaged, the release of mitochondrial contents, including N-formylated peptides, serves as a Damage-Associated Molecular Pattern (DAMP).[3][8] This mechanism allows the immune system to respond to sterile tissue injury.
The discovery that these peptides are powerful attractants for phagocytic leukocytes, namely neutrophils and macrophages, provided a crucial link between bacterial/cellular debris and the initiation of an inflammatory response.[4][5] fMLP, a synthetic analog, has since become an indispensable tool in immunology and cell biology research.[9][10]
The Gateway: Formyl Peptide Receptors (FPRs)
The biological effects of fMLP are mediated by a specific subfamily of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[2][11] These receptors are central to host defense and inflammation.[3][6]
In humans, the family consists of three members:
-
FPR1: This is the high-affinity receptor for fMLP and is considered the classical fMLP receptor.[3] It is robustly expressed on neutrophils and monocytes/macrophages.[2]
-
FPR2 (also known as ALX): This receptor is notable for its promiscuity, binding a wide array of ligands including not only formylated peptides (with lower affinity than FPR1) but also pro-resolving mediators like Lipoxin A4 and Annexin A1.[6][12] Its diverse functions can be both pro- and anti-inflammatory.
-
FPR3: This is the least characterized member of the family, and no bacterial formyl peptide has been identified as a high-affinity agonist.[3]
These seven-transmembrane domain receptors are primarily expressed on phagocytic leukocytes but have also been identified on various non-hematopoietic cells, including epithelial cells and neurons, suggesting broader roles in pathophysiology.[12][13]
Mechanism of Action: The fMLP-Induced Signaling Cascade
Binding of fMLP to FPR1 on neutrophils or macrophages initiates a rapid and complex series of intracellular events, leading to a coordinated cellular response.[14][15] This signaling is primarily mediated by a pertussis toxin-sensitive heterotrimeric G-protein of the Gi class.[16][17]
The key signaling events include:
-
G-Protein Activation: Ligand binding causes a conformational change in FPR1, leading to the dissociation of the Gαi and Gβγ subunits.[18]
-
Phospholipase C (PLC) Activation: The released Gβγ subunit activates PLC-β.[14]
-
Second Messenger Generation: PLC-β cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[17][19]
-
Diacylglycerol (DAG): This lipid remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[14]
-
-
Downstream Kinase Cascades: The initial signals are amplified through several kinase pathways, including:
-
Phosphatidylinositol 3-Kinase (PI3K): Crucial for generating PIP3, which acts as a docking site for proteins that regulate cell polarity and actin polymerization, essential for chemotaxis.
-
Mitogen-Activated Protein Kinase (MAPK): Both the p38 MAPK and p42/44 (ERK) pathways are activated by fMLP and are involved in regulating processes like superoxide production and gene expression.[20][21]
-
These interconnected pathways culminate in the functional responses that define neutrophil and macrophage activation.
Caption: fMLP signaling cascade in neutrophils.
Functional Consequences of fMLP Stimulation
The activation of the signaling pathways described above translates into a suite of powerful effector functions designed to combat infection and clear debris.
-
Chemotaxis: This is the directed migration of cells along a chemical gradient.[22] The PI3K pathway plays a dominant role in establishing a "front" and "back" within the cell, driving actin polymerization at the leading edge and enabling the cell to crawl towards the highest concentration of fMLP.[14] This process rapidly recruits neutrophils and macrophages to the site of inflammation.
-
Respiratory Burst: fMLP stimulation triggers the assembly of the NADPH oxidase enzyme complex at the cell membrane, leading to the production of superoxide anions (O2-) and other reactive oxygen species (ROS).[3] This "respiratory burst" is a potent microbicidal mechanism.
-
Degranulation: Neutrophils contain granules packed with proteases, antimicrobial proteins, and inflammatory mediators. fMLP induces the fusion of these granules with the plasma membrane, releasing their contents into the extracellular space to degrade pathogens and tissue matrix.[3][16]
| Functional Response | Key Signaling Mediators | Typical fMLP Concentration (in vitro) |
| Chemotaxis | PI3K/Akt, Rho GTPases, p38 MAPK | 1 pM - 10 nM[23][24] |
| Calcium Mobilization | Gβγ, PLC, IP3 | 10 nM - 10 µM[19][25] |
| Superoxide Production | PKC, p38 MAPK | 10 nM - 1 µM[16][26] |
| Degranulation | Ca2+, PKC | 10 nM - 1 µM[16] |
Experimental Methodologies: A Practical Guide
Accurate and reproducible measurement of fMLP-induced responses is critical for research. Here we present validated protocols for the most common assays.
In Vitro Chemotaxis Assay: The Boyden Chamber
The Boyden chamber, or transwell assay, is a classical and widely used method to quantify chemotaxis.[23] It relies on a porous membrane to separate a cell suspension from a chemoattractant solution.
Protocol: Boyden Chamber Chemotaxis Assay
-
Cell Preparation:
-
Isolate neutrophils or macrophages from whole blood or bone marrow using standard density gradient centrifugation. Ensure high purity and viability (>95%).
-
Resuspend cells in an appropriate assay medium (e.g., RPMI with 0.1% BSA) at a concentration of 1-5 x 106 cells/mL.
-
Causality: BSA is included to prevent non-specific cell adhesion to plastic surfaces, ensuring that observed movement is directed migration.
-
-
Chamber Preparation:
-
Select a transwell insert with a pore size appropriate for your cells (typically 3 µm for neutrophils, 5 µm for macrophages).[27]
-
Causality: The pore size must be large enough to allow active migration but small enough to prevent passive falling of cells through the membrane.
-
Add 600 µL of assay medium containing the desired concentration of fMLP (e.g., a range from 1 pM to 100 nM) or medium alone (negative control) to the lower wells of a 24-well plate.[23]
-
Carefully place the transwell inserts into the wells, avoiding air bubbles.
-
-
Cell Migration:
-
Add 100 µL of the cell suspension to the top of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 30-90 minutes for neutrophils).
-
Causality: The incubation time is a critical variable. It must be long enough to allow measurable migration but short enough to prevent the gradient from dissipating and to minimize random movement (chemokinesis).
-
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., using a Diff-Quik stain).
-
Mount the membrane on a microscope slide, and count the number of cells in several high-power fields.
-
Alternatively, for high-throughput analysis, migrated cells can be detached from the membrane and quantified using a fluorescent dye (e.g., Calcein-AM) and a plate reader.[28]
-
-
Data Analysis:
-
Calculate the Chemotactic Index: (Number of cells migrating to fMLP) / (Number of cells migrating to medium control).
-
Caption: Boyden Chamber Assay Workflow.
In Vitro Chemotaxis Assay: Microfluidic Devices
Microfluidics offers a more sophisticated platform for studying chemotaxis, providing stable, precisely controlled chemical gradients and enabling real-time visualization of single-cell migration.[22][29][30][31]
Protocol: Generalized Microfluidic Chemotaxis Assay
-
Device Preparation:
-
Prime the microfluidic device by flushing channels with 70% ethanol followed by sterile PBS to ensure sterility and remove air bubbles.
-
Coat the migration channels with an extracellular matrix protein (e.g., fibronectin) if required, to mimic physiological environments.
-
-
Gradient Generation:
-
Fill the source and sink reservoirs of the device with the chemoattractant (fMLP) and control medium, respectively.
-
Allow the gradient to establish via diffusion across the migration channels. This typically takes 30-60 minutes.
-
Causality: Unlike the transwell assay, microfluidic devices can maintain a stable, linear gradient for many hours, allowing for longer-term observation of cell behavior.[22][29]
-
-
Cell Loading and Imaging:
-
Load the prepared cell suspension into the cell loading port.
-
Place the device on a microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire time-lapse images (e.g., one frame every 30-60 seconds) for the duration of the experiment. An automated focus system is critical to maintain image quality over time.[29]
-
-
Data Analysis:
-
Use cell tracking software (e.g., ImageJ with plugins) to analyze the time-lapse movies.
-
Key parameters to quantify for each cell include:
-
Velocity: Total distance traveled / time.
-
Directionality (Chemotactic Index): Net displacement towards the gradient / total path length.
-
Trajectory Plots (Rose Plots): To visualize the direction of migration for a population of cells.
-
-
Caption: Microfluidic Chemotaxis Workflow.
Calcium Mobilization Assay
This assay measures the rapid increase in intracellular calcium concentration ([Ca2+]i) following receptor activation, providing a direct readout of fMLP-FPR1 engagement.[19][32]
Protocol: Fluorometric Calcium Mobilization Assay
-
Cell Preparation and Dye Loading:
-
Prepare a single-cell suspension of neutrophils or macrophages at 2-5 x 106 cells/mL in a buffer like HBSS.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at a final concentration of 2-5 µM.[18]
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Causality: The "AM" ester group makes the dye cell-permeable. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.
-
-
Washing and Plating:
-
Wash the cells twice in fresh buffer to remove extracellular dye.
-
Resuspend cells and pipette them into a black, clear-bottom 96-well plate.[18]
-
-
Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads and with injectors.
-
Establish a stable baseline fluorescence reading for each well for 20-60 seconds.[18]
-
Using the instrument's injectors, add varying concentrations of fMLP to the wells.
-
Immediately record the fluorescence signal at rapid intervals (e.g., every 1-2 seconds) for 2-5 minutes to capture the transient calcium peak and subsequent plateau.[18]
-
-
Data Analysis:
-
The change in fluorescence intensity (for Fluo-4) or the ratio of emissions at different excitation wavelengths (for Fura-2) is plotted against time.[18]
-
The peak response can be used to generate a dose-response curve and calculate an EC50 value for fMLP.
-
Applications in Research and Drug Development
The reliability and potent activity of fMLP make it an invaluable tool in several research areas:
-
Standard for Inflammation Research: fMLP is universally used as a positive control for neutrophil and macrophage chemotaxis, activation, and signaling studies.
-
Drug Discovery and Screening: The fMLP/FPR axis is a target for therapeutic intervention in a range of diseases, including chronic inflammatory disorders, cancer, and neurodegenerative diseases.[12][33][34] High-throughput screens using fMLP-induced calcium mobilization or chemotaxis are employed to identify novel agonists or antagonists of FPRs.[3][34]
-
Understanding Immune Pathologies: Aberrant responses to fMLP or elevated levels of endogenous formylated peptides have been implicated in conditions like systemic sclerosis and rheumatoid arthritis, highlighting the clinical relevance of this pathway.[35]
Conclusion
N-Formyl-DL-methionine and its peptide derivatives are more than just chemoattractants; they are fundamental keys to unlocking the complexities of innate immunity and inflammation. By engaging the Formyl Peptide Receptor family, fMLP triggers a precise and powerful cascade of events that directs the body's first responders to sites of infection and injury. A thorough understanding of its signaling mechanisms, coupled with robust and validated experimental protocols, empowers researchers and drug developers to probe the intricate workings of the inflammatory response and to identify novel therapeutic targets for a host of human diseases.
References
- Neutrophil Chemotaxis in One Droplet of Blood Using Microfluidic Assays - PMC. (n.d.).
- fMLP Signaling in Neutrophils. (n.d.). QIAGEN GeneGlobe.
- Microfluidic devices for neutrophil chemotaxis studies. (n.d.). OUCI.
- Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. (n.d.).
- Regulation of inflammation by members of the formyl-peptide receptor family - PMC. (n.d.).
- The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (2017, March 9). MDPI.
- Microfluidic devices for neutrophil chemotaxis studies - PMC. (2020, April 15).
- Neutrophil chemotaxis pack. (n.d.).
- (PDF) Common and distinct intracellular signaling pathways in human neutrophils utilized by platelet activating factor and FMLP. (2025, August 6).
- Microfluidic Systems to Study Neutrophil Forward and Reverse Migr
- Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. (n.d.).
- Neutrophil activation by fMLP regulates FOXO (forkhead) transcription factors by multiple pathways, one of which includes the binding of FOXO to the survival factor Mcl-1. (n.d.). PubMed.
- Formyl peptide receptor. (n.d.). Wikipedia.
- N-formylmethionyl peptides as chemoattractants for leucocytes - PMC. (n.d.).
- The Formyl Peptide Receptors. (2022, December 15). Encyclopedia.pub.
- The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (n.d.).
- N-formylmethionyl peptides as chemoattractants for leucocytes. (n.d.). PubMed.
- International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC. (n.d.).
- The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (n.d.). Frontiers.
- A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. (2025, November 19).
- The role of FPRs in health and disease. (A) A schematic overview of.... (n.d.).
- Oxidized N-formylmethionyl-leucyl-phenylalanine: effect on the activation of human monocyte and neutrophil chemotaxis and superoxide production. (n.d.). PubMed.
- The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. (2025, August 6).
- Application Notes and Protocols for Calcium Mobilization Assay with ACT-389949. (n.d.). Benchchem.
- Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. (1982, January 1). PubMed.
- N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC. (n.d.).
- N-Formyl-Met-Leu-Phe (fMLP) | TNF Receptor Inhibitor. (n.d.). MedChemExpress.
- Oxidation of n-formyl methionyl chemotactic peptide by human neutrophils. (n.d.).
- fMLP Chemotactic Peptide (Formyl-Met-Leu-Phe-OH). (n.d.). Echelon Biosciences.
- N-Formylmethionyl-leucyl-phenylalanine. (n.d.). Wikipedia.
- Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC. (n.d.).
- Cell Migration & Invasion Assays. (n.d.). Sigma-Aldrich.
- An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC. (n.d.).
- Chemotaxis Assays. (n.d.). Cell Biolabs, Inc..
- BMDN migration in response to fMLP in a Boyden chamber assay.... (n.d.).
- Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils. (n.d.). PubMed.
- Why my chemotaxis negative control wrong? is it experimental error?. (2016, March 24).
- Role(s) of formyl-peptide receptors expressed in nasal epithelial cells. (n.d.). PubMed.
- N-formyl-L-methionine deformylase activity in human leucocytes and platelets - PMC. (n.d.).
- Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC. (n.d.).
- Calcium mobilization by fMLP, C3a, and C5a in HMC-1 cells. HMC-1 cells.... (n.d.).
- N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC. (n.d.).
- Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC. (2022, March 31).
- Chemotaxis in a linear concentration profile of fMLP. (A) Chemotactic.... (n.d.).
- CALCIUM FLUX PROTOCOL. (n.d.). [No Source Found].
- Emerging Role of D-Amino Acid Metabolism in the Inn
- Ca2+ Mobilization Assay. (n.d.).
Sources
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-formylmethionyl peptides as chemoattractants for leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fMLP Chemotactic Peptide (Formyl-Met-Leu-Phe-OH) - Echelon Biosciences [echelon-inc.com]
- 11. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 12. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 13. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neutrophil activation by fMLP regulates FOXO (forkhead) transcription factors by multiple pathways, one of which includes the binding of FOXO to the survival factor Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microfluidic devices for neutrophil chemotaxis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Oxidized N-formylmethionyl-leucyl-phenylalanine: effect on the activation of human monocyte and neutrophil chemotaxis and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 28. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Neutrophil Chemotaxis in One Droplet of Blood Using Microfluidic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Microfluidic devices for neutrophil chemotaxis studies [ouci.dntb.gov.ua]
- 31. Neutrophil chemotaxis pack - Microfluidics Innovation Center [microfluidics-innovation-center.com]
- 32. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 33. researchgate.net [researchgate.net]
- 34. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 35. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Formyl-DL-methionine Signaling Pathways in Leukocytes
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-formyl-DL-methionine and its related peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for leukocytes, playing a critical role in the innate immune response to bacterial infections and tissue injury.[1][2][3][4] These molecules, recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), are produced by bacteria and mitochondria.[2][5][6] Their detection by leukocytes, primarily neutrophils and macrophages, is mediated by a specific class of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[2][5][7][8] Activation of FPRs initiates a complex network of intracellular signaling cascades that orchestrate a range of cellular functions, from directed migration (chemotaxis) to the release of antimicrobial agents and inflammatory mediators.[8][9] This guide provides a detailed examination of these signaling pathways, the key molecular players involved, and the established methodologies used to investigate these processes, offering a foundational resource for researchers in immunology and drug development.
The Formyl Peptide Receptor (FPR) Family: Gatekeepers of Innate Immunity
The initial detection of N-formyl peptides is handled by the FPR family, a subgroup of seven-transmembrane GPCRs.[5][10] In humans, this family consists of three members—FPR1, FPR2, and FPR3—encoded by genes clustered on chromosome 19.[5][11] They are considered pattern recognition receptors (PRRs) crucial for host defense.[5]
-
FPR1: This is the high-affinity receptor for N-formylmethionyl-leucyl-phenylalanine (fMLP) and is considered the classical formyl peptide receptor.[1][9] It is prominently expressed on phagocytic leukocytes like neutrophils and monocytes and is a key mediator of their response to bacterial invasion.[9][12][13]
-
FPR2: Also known as Formyl Peptide Receptor-Like 1 (FPRL1) or Lipoxin A4 Receptor (ALX), FPR2 is a more versatile and promiscuous receptor.[14] It binds to a wide array of ligands, including fMLP (with lower affinity than FPR1), the pro-inflammatory protein Serum Amyloid A (SAA), and the anti-inflammatory lipid mediator Lipoxin A4.[5][14] This dual functionality allows FPR2 to mediate both pro-inflammatory and pro-resolving signals.[5][14]
-
FPR3: This is the least characterized member of the family.[5] It does not bind fMLP but is implicated in recognizing other endogenous ligands and may play a role in modulating immune responses.[5]
| Receptor | Primary Ligands | Affinity for fMLP | Key Functions in Leukocytes |
| FPR1 | N-formyl peptides (e.g., fMLP)[1][9] | High (nanomolar Kd)[11] | Chemotaxis, degranulation, superoxide production[5][9] |
| FPR2/ALX | N-formyl peptides, Serum Amyloid A (SAA), Lipoxin A4, Amyloid-beta (Aβ42)[5][14] | Low[14] | Pro-inflammatory and pro-resolving responses, chemotaxis[5][14] |
| FPR3 | F2L (an acetylated N-terminal peptide of human heme-binding protein) | None[5] | Poorly characterized, potential immunomodulatory roles[5] |
Core Signaling Cascades: From Receptor to Cellular Response
Upon ligand binding, FPRs undergo a conformational change that initiates intracellular signaling. As GPCRs, they are primarily coupled to the inhibitory G-protein subfamily, Gαi.[5][15] This coupling is sensitive to pertussis toxin (PTX), which ADP-ribosylates the Gαi subunit, uncoupling it from the receptor and abolishing downstream signaling—a key experimental control.[5][10]
Activation leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits, both of which are active signaling molecules that trigger divergent downstream pathways.[5][8][16]
Gβγ-Mediated PLC Activation and Calcium Mobilization
The liberated Gβγ dimer is a primary driver of acute leukocyte responses. It directly activates Phospholipase Cβ (PLCβ).[7][8][16]
-
PLCβ Activation: PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
IP3 and Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the rapid release of stored calcium (Ca2+) into the cytosol.[7][17]
-
DAG and PKC Activation: DAG remains in the plasma membrane where, in conjunction with the elevated cytosolic Ca2+, it activates conventional isoforms of Protein Kinase C (PKC).[16]
This Ca2+ flux is a critical signal for numerous downstream events, including the activation of calcium-dependent kinases and the assembly of the NADPH oxidase complex required for the respiratory burst.[18]
Gβγ-Mediated PI3K/Akt Pathway
The Gβγ subunit also directly activates phosphoinositide 3-kinase gamma (PI3Kγ), a crucial enzyme in leukocyte chemotaxis.[8][16]
-
PIP3 Production: PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[19]
-
Akt/PKB Recruitment and Activation: PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[19] This recruitment facilitates Akt's phosphorylation and activation by other kinases like PDK1.[19]
-
Downstream Effects: Activated Akt regulates a multitude of cellular processes, including cell survival (by inhibiting apoptotic proteins like Bad), metabolism, and proliferation.[19][20][21] In the context of leukocytes, the PI3K/Akt pathway is essential for establishing cell polarity and maintaining directional migration during chemotaxis.[22]
Mitogen-Activated Protein Kinase (MAPK) Cascades
FPR1 activation also triggers the phosphorylation and activation of several Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for regulating gene expression and other inflammatory functions.[9][23]
-
ERK1/2 Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is activated downstream of FPRs, although the exact mechanism can be complex and may involve both Ras/Raf and PI3K-dependent inputs.[10][24]
-
p38 MAPK Pathway: The p38 MAPK pathway is robustly activated by fMLP and plays a significant role in inflammatory cytokine production and stabilization of F-actin for cell polarization.[18][25][26] Its activation is partially dependent on PI3K, PKC, and calcium signals.[18]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is generally not significantly activated by fMLP in neutrophils.[25]
These kinase cascades ultimately lead to the phosphorylation of transcription factors and other effector proteins that drive the functional responses of the leukocyte.
Caption: Core signaling pathways activated by N-formyl peptides via FPR1 in leukocytes.
Biased Agonism: Tuning the Leukocyte Response
A fascinating aspect of FPR signaling is the concept of "biased agonism." This principle suggests that the specific conformation adopted by the receptor upon ligand binding can preferentially activate one downstream pathway over another.[5] For FPR1, this is strikingly demonstrated by its response to different concentrations of fMLP.[5]
-
Low Concentrations (Subnanomolar): Preferentially signal for chemotaxis, guiding the leukocyte towards the source of infection without triggering a full-blown inflammatory response.[5]
-
High Concentrations (Nanomolar to Micromolar): Induce potent effector functions like degranulation and the production of reactive oxygen species (ROS) via the respiratory burst, actions appropriate for when the cell has arrived at a site of high bacterial load.[5]
This concentration-dependent biased signaling allows for a finely tuned, spatially appropriate immune response, preventing unnecessary tissue damage while ensuring potent microbicidal activity at the site of infection.[5]
Methodologies for Interrogating FPR Signaling
Studying the complex signaling networks downstream of FPRs requires robust and validated experimental protocols. Below are methodologies central to the field, presented with insights for ensuring data integrity.
Leukocyte Chemotaxis Assay (Boyden Chamber / Transwell System)
This assay quantitatively measures the directed migration of leukocytes towards a chemoattractant. The modern transwell system is a modification of the original Boyden chamber and has become a standard method.[27]
Principle: Leukocytes are placed in the upper chamber of a transwell insert, which is separated from a lower chamber by a porous membrane. The lower chamber contains the chemoattractant (e.g., fMLP). Cells migrate through the pores towards the chemical gradient. The number of migrated cells is then quantified.[27]
Protocol:
-
Cell Preparation: Isolate primary leukocytes (e.g., human neutrophils) from whole blood. Resuspend cells in a serum-free or low-serum medium to minimize background activation and random migration (chemokinesis).
-
Assay Setup:
-
Add medium containing the desired concentration of fMLP (e.g., 10 nM) or a vehicle control to the lower wells of a 24-well plate.
-
Place transwell inserts (typically with 3-5 µm pores for neutrophils) into each well.
-
Add the prepared cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes. Incubation time is critical and should be optimized to allow for migration without exhausting the gradient.
-
Quantification:
-
Carefully remove the inserts. Scrape off any non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the stained cells in several high-power fields under a microscope. Alternatively, migrated cells in the bottom well can be collected and counted using a flow cytometer or lysed to quantify a fluorescent dye like Calcein-AM.[28]
-
Self-Validation and Controls:
-
Negative Control: Lower well contains only medium to measure random migration (chemokinesis).
-
Positive Control: A known potent chemoattractant is used to confirm cell viability and migratory capacity.
-
Checkerboard Analysis: To distinguish true chemotaxis from chemokinesis, vary the concentration of fMLP in both the upper and lower chambers. True chemotaxis only occurs in the presence of a positive gradient.
Caption: Experimental workflow for a transwell leukocyte chemotaxis assay.
Fluorescence-Based Calcium Mobilization Assay
This high-throughput assay measures the rapid increase in intracellular calcium concentration following receptor activation.[17][29]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The "AM" ester group allows the dye to cross the cell membrane.[17] Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to free Ca²⁺ released from the ER, the dye's fluorescence intensity increases dramatically. This change is measured in real-time using a fluorometric plate reader.[17][30]
Protocol:
-
Cell Plating: Plate cells (either primary leukocytes or a cell line expressing the FPR of interest) in a black-walled, clear-bottom 96-well plate and allow them to adhere if necessary.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and often a mild detergent like Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C to allow for dye uptake and de-esterification.
-
-
Assay Execution:
-
Place the plate into a fluorescence imaging plate reader (e.g., a FlexStation or FLIPR).[30][31]
-
The instrument measures a baseline fluorescence reading for several seconds.
-
The instrument's integrated fluidics system automatically adds the agonist (fMLP) to the wells while simultaneously continuing to read fluorescence.
-
-
Data Analysis: The change in fluorescence intensity over time is recorded. The response is typically characterized by the peak fluorescence intensity or the area under the curve.
Self-Validation and Controls:
-
Vehicle Control: Addition of the buffer used to dissolve fMLP to control for mechanical stimulation.
-
Antagonist Control: Pre-incubate cells with a known FPR1 antagonist (e.g., Cyclosporin H) before adding fMLP to confirm receptor specificity.
-
Positive Control (Non-receptor mediated): Use a calcium ionophore like Ionomycin at the end of the experiment to elicit a maximal Ca²⁺ response, confirming cell viability and proper dye loading.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Conclusion and Future Directions
The signaling pathways initiated by N-Formyl-DL-methionine via the Formyl Peptide Receptors are a cornerstone of innate immunity, providing a rapid and robust mechanism for leukocytes to detect and respond to infection and injury. The intricate network of G-protein, calcium, PI3K, and MAPK signaling allows for a highly regulated response, tailored by the concentration and type of ligand encountered. Understanding these pathways in detail is not only fundamental to immunology but also offers significant opportunities for therapeutic intervention. The development of biased agonists or specific antagonists for FPRs holds promise for modulating inflammatory responses in a wide range of diseases, from autoimmune disorders to cancer.
References
- Migeotte, I., Communi, D., & Parmentier, M. (2006). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed Central.
-
Ullah, H., et al. (2020). How Have Leukocyte In Vitro Chemotaxis Assays Shaped Our Ideas about Macrophage Migration?. MDPI. [Link]
-
National Center for Biotechnology Information. (2025). FPR1 formyl peptide receptor 1 [ (human)]. NCBI Gene. [Link]
-
Gupta, S., et al. (2021). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in Immunology. [Link]
-
Rane, M. J., et al. (1996). Activation of MEKK by formyl-methionyl-leucyl-phenylalanine in human neutrophils. Mapping pathways for mitogen-activated protein kinase activation. The Journal of Biological Chemistry. [Link]
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. [Link]
-
Liu, R., et al. (2018). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncology Letters. [Link]
-
Incardona, F., et al. (2017). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]
-
Marasco, W. A., et al. (1979). N-formyl-L-methionine deformylase activity in human leucocytes and platelets. Biochemical and Biophysical Research Communications. [Link]
-
Dahlgren, C., et al. (2020). Signaling by neutrophil G protein-coupled receptors that regulate the release of superoxide anions. Journal of Leukocyte Biology. [Link]
-
Potter, T. W., et al. (2023). Chemotaxis Assay. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
-
Vainikka, M., et al. (2022). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. [Link]
-
Schiffmann, E., et al. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Wikipedia. (2023). Formyl peptide receptor. Wikipedia. [Link]
-
Wang, Y., et al. (2023). Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells. MDPI. [Link]
-
Pérez-Cantero, A., et al. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. [Link]
-
Wikipedia. (2023). N-Formylmethionine. Wikipedia. [Link]
-
Dahlgren, C., et al. (2020). Signaling by neutrophil G protein-coupled receptors that regulate the release of superoxide anions. Journal of Leukocyte Biology. [Link]
-
Reactome. MET activates PI3K/AKT signaling. Reactome Pathway Database. [Link]
-
Ullah, H., et al. (2020). How Have Leukocyte In Vitro Chemotaxis Assays Shaped Our Ideas about Macrophage Migration?. ResearchGate. [Link]
-
Wikipedia. (2023). Formyl peptide receptor 1. Wikipedia. [Link]
-
Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. [Link]
-
Li, Y., et al. (2022). The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome. Frontiers in Immunology. [Link]
-
Chi, H. Y., et al. (2001). Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils. Journal of Biomedical Science. [Link]
-
Schiffmann, E., et al. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. PubMed Central. [Link]
-
Woszczek, G., & Shelhamer, J. H. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]
-
Borgeat, P., et al. (1984). Characterization of effect of N-formyl-methionyl-leucyl-phenylalanine on leukotriene synthesis in human polymorphonuclear leukocytes. The Journal of Experimental Medicine. [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent Technologies. [Link]
-
Forsman, H., & Dahlgren, C. (2022). G protein coupled pattern recognition receptors expressed in neutrophils: Recognition, activation/modulation, signaling and receptor regulated functions. Molecular Immunology. [Link]
-
ResearchGate. (n.d.). Activation of signal transduction pathways in response to the stimulation of FPR1. ResearchGate. [Link]
-
Heit, B., & Kubes, P. (2003). Multistep Navigation and the Combinatorial Control of Leukocyte Chemotaxis. The Journal of Immunology. [Link]
-
Chen, K., et al. (2024). Formyl peptide receptor modulators: a patent review and potential applications for inflammatory diseases (2021–2024). Expert Opinion on Therapeutic Patents. [Link]
-
ResearchGate. (n.d.). The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists. ResearchGate. [Link]
-
Wu, C., et al. (2014). Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity. Molecular and Cellular Biology. [Link]
-
Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]
-
ResearchGate. (n.d.). G-protein-coupled receptor signaling in neutrophils. ResearchGate. [Link]
-
Nick, J. A., et al. (1997). Common and distinct intracellular signaling pathways in human neutrophils utilized by platelet activating factor and FMLP. The Journal of Clinical Investigation. [Link]
-
Smith, M. J., et al. (1982). A rapid technique for measuring leukocyte chemotaxis in vivo. The Journal of Immunology. [Link]
-
Wu, Y., et al. (2007). MAPKAPK2-mediated LSP1 phosphorylation and FMLP-induced neutrophil polarization. Biochemical and Biophysical Research Communications. [Link]
-
Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews. [Link]
-
Zu, Y. L., et al. (1997). Chemotactic peptide N-formyl-met-leu-phe activation of p38 mitogen-activated protein kinase (MAPK) and MAPK-activated protein kinase-2 in human neutrophils. The Journal of Biological Chemistry. [Link]
-
Griep, M. A., et al. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. Neural Regeneration Research. [Link]
Sources
- 1. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. N-formylmethionyl peptides as chemoattractants for leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 7. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome [frontiersin.org]
- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of MEKK by formyl-methionyl-leucyl-phenylalanine in human neutrophils. Mapping pathways for mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FPR1 formyl peptide receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Signaling by neutrophil G protein-coupled receptors that regulate the release of superoxide anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemotactic peptide N-formyl-met-leu-phe activation of p38 mitogen-activated protein kinase (MAPK) and MAPK-activated protein kinase-2 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 20. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. MAPKAPK2-mediated LSP1 phosphorylation and FMLP-induced neutrophil polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 31. moleculardevices.com [moleculardevices.com]
A Technical Guide to the Post-Translational Removal of N-formylmethionine from Nascent Proteins
Introduction: The Inaugural Signature of Bacterial and Organellar Protein Synthesis
In the universal lexicon of molecular biology, the initiation of protein synthesis is a fundamental and highly conserved process. While eukaryotic cytosolic translation commences with a methionine residue, a distinct inaugural signature marks the beginning of polypeptide chains in eubacteria, as well as in the eukaryotic organelles of mitochondrial and chloroplast origin: N-formylmethionine (fMet).[1][2] This N-terminal modification, catalyzed by methionyl-tRNA formyltransferase, is a critical feature of nascent proteins in these systems. However, the vast majority of mature, functional proteins do not retain this formylated methionine.[3][4] Its removal is an essential co-translational processing event, orchestrated by a highly specific enzymatic pathway.[2][5]
This in-depth technical guide provides a comprehensive overview of the post-translational removal of N-formylmethionine, detailing the key enzymatic players, their mechanisms of action, substrate specificities, and the methodologies employed to study this pivotal biological process. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pathway, which represents a validated and promising target for novel antimicrobial agents.[1][6][7]
The Core Enzymatic Machinery: A Two-Step Process
The excision of N-formylmethionine is a sequential, two-step enzymatic cascade primarily involving two key hydrolases: Peptide Deformylase (PDF) and Methionine Aminopeptidase (MAP).[1][3]
Peptide Deformylase (PDF): The Gatekeeper of Deformylation
Peptide deformylase (EC 3.5.1.88) is a metalloenzyme that catalyzes the initial and obligatory step: the removal of the formyl group from the N-terminal methionine of nascent polypeptide chains.[3][8] This deformylation is crucial, as the subsequent enzyme, MAP, cannot act on a formylated N-terminus.[2]
Mechanism of Action: PDF is a metallohydrolase, typically containing a ferrous iron (Fe²⁺) or, in some cases, a zinc (Zn²⁺) ion in its active site.[8][9][10] The catalytic mechanism involves the activation of a water molecule by the metal cofactor. This activated water then acts as a nucleophile, attacking the carbonyl carbon of the formyl group. A key glutamic acid residue in the active site acts as a general base, accepting a proton from the water molecule to facilitate the nucleophilic attack.[11] The resulting tetrahedral intermediate collapses, leading to the cleavage of the amide bond and the release of formate, leaving a deformylated N-terminal methionine.[3][11]
Structural Insights: X-ray crystallographic studies of PDF from various bacterial species, including Escherichia coli and Staphylococcus aureus, have revealed a conserved three-dimensional structure.[12][13][14] The active site is located in a cleft, with the metal ion coordinated by conserved histidine and cysteine residues.[13] The structure also provides insights into substrate binding, indicating that the enzyme's specificity for the formyl group is due to a combination of hydrogen bonding interactions and steric constraints that limit the size of the N-terminal acyl group.[14]
Substrate Specificity: PDF exhibits a strong preference for an L-methionine at the N-terminus of its substrates.[3] Substitution of methionine with other amino acids, or its oxidation, significantly reduces the rate of deformylation. However, the enzyme displays broad specificity for the subsequent amino acid residues, a necessary feature to accommodate the diverse array of newly synthesized proteins.[3][10]
Methionine Aminopeptidase (MAP): The Final Excision
Following the action of PDF, Methionine Aminopeptidase (MAP) (EC 3.4.11.18) catalyzes the removal of the now-exposed N-terminal methionine residue.[2][3] This step, however, is not universal for all proteins.
Mechanism of Action: MAPs are also metalloenzymes, typically containing two divalent metal ions, often cobalt (Co²⁺), in their active site.[15] The binuclear metal center is believed to activate a bridging water molecule or hydroxide ion, which then performs a nucleophilic attack on the peptide bond between the N-terminal methionine and the adjacent amino acid.[15]
Substrate Specificity: The activity of MAP is highly dependent on the identity of the amino acid residue at the penultimate position (the P1' residue).[2][16] Generally, if the side chain of the P1' residue has a small radius of gyration (e.g., Glycine, Alanine, Serine, Cysteine, Proline, Threonine, and Valine), the N-terminal methionine is efficiently cleaved.[2][16][17] Conversely, if the penultimate residue has a large or bulky side chain (e.g., Arginine, Lysine, Leucine, Isoleucine, Phenylalanine, Tyrosine, Tryptophan), the N-terminal methionine is retained.[18] Proline at the second position (P2') can also inhibit methionine removal, regardless of the P1' residue.[16]
The sequential action of PDF and MAP is a highly coordinated process that occurs co-translationally as the nascent polypeptide chain emerges from the ribosome.[5][16]
Visualizing the Pathway
The coordinated action of PDF and MAP is essential for generating the mature N-termini of a vast number of bacterial and organellar proteins.
Caption: Workflow for a coupled spectrophotometric PDF assay.
Detailed Protocol: Coupled Spectrophotometric Assay for PDF Activity
This protocol is adapted from methods described for the characterization of E. coli PDF. [1][3]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.2, 10 mM NaCl, 0.2 mg/mL bovine serum albumin.
-
PDF Enzyme: Purified recombinant PDF, diluted in assay buffer to a working concentration (e.g., 5-10 nM).
-
Substrate: A synthetic N-formylated peptide such as N-formyl-Met-Ala-Ser (fMAS), dissolved in water to a stock concentration of 10-20 mM.
-
Coupling Enzyme: Formate dehydrogenase (FDH), at a concentration of 0.5-1.0 U/mL.
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺), dissolved in water to a stock concentration of 10 mM.
-
-
Assay Setup (96-well plate format):
-
To each well, add 80 µL of the PDF enzyme solution in assay buffer.
-
If testing inhibitors, add the inhibitor compound at this stage and pre-incubate for 10-15 minutes at room temperature.
-
Prepare a reaction initiation mixture containing FDH, NAD⁺, and the fMAS substrate in assay buffer.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the reaction initiation mixture to each well. The final concentrations should be in the desired range (e.g., 4 mM fMAS, 1 mM NAD⁺).
-
Immediately place the plate in a microplate spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time (typically 5-10 minutes) at room temperature. The rate of NADH production is directly proportional to the rate of formate release by PDF.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
For kinetic analysis, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and k꜀ₐₜ.
-
Detection of N-formylmethionine in Proteins
Determining whether a protein retains its N-terminal formyl group is crucial for understanding the in vivo efficacy of PDF inhibitors or the consequences of PDF gene deletion.
1. 2D Polyacrylamide Gel Electrophoresis (2D-PAGE):
Inhibition of PDF leads to the accumulation of proteins with an N-terminal formyl group. This modification adds a negative charge to the protein, resulting in a shift towards a more acidic isoelectric point (pI). [19]
-
Principle: Proteins from treated (e.g., with a PDF inhibitor) and untreated cells are separated in the first dimension by isoelectric focusing and in the second dimension by SDS-PAGE. A comparison of the resulting 2D gels will reveal protein spots that have shifted to a lower pI in the treated sample, indicative of retained N-formylation. [6][19] 2. Mass Spectrometry (MS):
MS-based proteomics provides a direct and definitive method for identifying N-terminal modifications.
-
Principle: Proteins of interest are excised from a gel or analyzed from a complex mixture. Following proteolytic digestion (e.g., with trypsin), the resulting peptides are analyzed by mass spectrometry. The presence of an N-terminal formyl group on the initial methionine-containing peptide will result in a characteristic mass shift of +28 Da.
3. Pan-N-formylmethionine-Specific Antibodies:
The development of antibodies that specifically recognize the N-formylmethionine moiety, regardless of the adjacent amino acid sequence, offers a powerful tool for the global detection of N-formylated proteins. [20][21][22]
-
Principle: These antibodies can be used in various immunodetection techniques, such as Western blotting and immunofluorescence, to visualize and quantify the levels of N-formylated proteins in cells under different conditions. [20][21]
Quantitative Data Summary
The following table summarizes key kinetic parameters for E. coli peptide deformylase with a model substrate.
| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
| E. coli PDF | formyl-Met-Leu-p-nitroanilide | 20.3 ± 1.3 | 38 ± 2 | 1.9 x 10⁶ | [23] |
Conclusion and Future Directions
The post-translational removal of N-formylmethionine is a fundamental and essential process in bacteria and eukaryotic organelles. The enzymes responsible, peptide deformylase and methionine aminopeptidase, are highly specific and efficient, ensuring the proper maturation of a vast array of proteins. Our understanding of this pathway, from its mechanistic underpinnings to its broader biological significance, has paved the way for the development of novel therapeutic strategies. As a validated target for antibacterial drug discovery, PDF continues to be an area of intense research. Future efforts will likely focus on overcoming challenges of drug resistance, expanding the spectrum of activity of PDF inhibitors, and further exploring the role of fMet processing in organellar biology and host-pathogen interactions. The methodologies outlined in this guide provide a robust framework for researchers to continue to unravel the complexities of this vital biological pathway.
References
-
Chen, D. Z., et al. (2004). Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach. Antimicrobial Agents and Chemotherapy, 48(4), 1334–1343. [Link]
-
Kim, J., et al. (2018). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. Science, 362(6418), eaat0174. [Link]
-
Rajagopalan, P. T., et al. (1997). Purification, Characterization, and Inhibition of Peptide Deformylase from Escherichia coli. Biochemistry, 36(45), 13910–13918. [Link]
-
Gamble, C. E., et al. (2021). Kinetic control of nascent protein biogenesis by peptide deformylase. Nature Communications, 12(1), 7303. [Link]
-
Saxena, R., et al. (2013). Identification of Crucial Amino Acids of Bacterial Peptide Deformylases Affecting Enzymatic Activity in Response to Oxidative Stress. Journal of Bacteriology, 195(19), 4335–4346. [Link]
-
Wikipedia. (n.d.). Peptide deformylase. Retrieved from [Link]
-
Apfel, C., et al. (2001). Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development. Antimicrobial Agents and Chemotherapy, 45(4), 1058–1064. [Link]
-
UniProt. (n.d.). def - Peptide deformylase - Escherichia coli (strain K12). Retrieved from [Link]
-
Frottin, F., et al. (2006). N-Terminal Methionine Processing. Proteome Science, 4, 2. [Link]
-
Wei, Y., & Pei, D. (1997). Continuous spectrophotometric assay of peptide deformylase. Analytical Biochemistry, 250(1), 29–34. [Link]
-
Giglione, C., et al. (2000). Organellar peptide deformylases: universality of the N-terminal methionine cleavage mechanism. Trends in Plant Science, 5(12), 519–523. [Link]
-
Hao, B., et al. (1999). Crystal structure of type II peptide deformylase from Staphylococcus aureus. Biochemistry, 38(15), 4712–4719. [Link]
-
Bandow, J. E., et al. (2003). The role of peptide deformylase in protein biosynthesis: a proteomic study. Proteomics, 3(3), 299–306. [Link]
-
Giglione, C., et al. (2000). Identification of eukaryotic peptide deformylases reveals universality of N-terminal protein processing mechanisms. The EMBO Journal, 19(21), 5916–5929. [Link]
-
Lee, C., et al. (2020). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry, 295(44), 15004–15014. [Link]
-
Xiao, Q., et al. (2010). Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases. Biochemistry, 49(25), 5300–5306. [Link]
-
Wikipedia. (n.d.). Pathogen-associated molecular pattern. Retrieved from [Link]
-
Lee, C., et al. (2020). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. ResearchGate. [Link]
-
Chan, M. K., et al. (1997). Crystal Structure of the Escherichia coli Peptide Deformylase. Biochemistry, 36(45), 13904–13909. [Link]
-
Rogers, B., et al. (2023). Systematic profiling of peptide substrate specificity in N-terminal processing by methionine aminopeptidase using mRNA display and an unnatural methionine analogue. bioRxiv. [Link]
-
Giglione, C., & Meinnel, T. (2001). Protein N-terminal methionine excision. ResearchGate. [Link]
-
M-CSA. (n.d.). Peptide deformylase. Retrieved from [Link]
-
Hwang, C. S., & Varshavsky, A. (2019). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB Reports, 52(3), 157–166. [Link]
-
Franco-Orozco, B., et al. (2017). A new proteinaceous pathogen-associated molecular pattern (PAMP) identified in Ascomycete fungi induces cell death in Solanaceae. New Phytologist, 214(4), 1657–1672. [Link]
-
Pankey, G. A. (2007). Drug forecast – the peptide deformylase inhibitors as antibacterial agents. Expert Opinion on Investigational Drugs, 16(6), 831–840. [Link]
-
RCSB PDB. (n.d.). 1DFF: Crystal structure of the Escherichia coli peptide deformylase. Retrieved from [Link]
-
Xiao, Q., et al. (2010). Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases. Biochemistry, 49(25), 5300–5306. [Link]
-
Walker, K. W., & Arfin, S. M. (1999). Yeast methionine aminopeptidase I. Alteration of substrate specificity by site-directed mutagenesis. Journal of Biological Chemistry, 274(38), 26861–26868. [Link]
-
Cia, G., et al. (2020). A Peek Inside the Machines of Bacterial Nucleotide Excision Repair. International Journal of Molecular Sciences, 21(21), 8113. [Link]
-
ResearchGate. (n.d.). Pathogen-associated molecular patterns (PAMPs). Retrieved from [Link]
-
Lee, C., et al. (2025). A pan-N-formylmethionine-specific antibody as a tool for analyzing Nα-terminal formylation. Methods in Enzymology, 718, 185–214. [Link]
-
Giglione, C., et al. (2004). Protein N-terminal methionine excision. Cellular and Molecular Life Sciences, 61(12), 1455–1474. [Link]
-
Lowther, W. T., et al. (2002). Structural basis of catalysis by monometalated methionine aminopeptidase. Proceedings of the National Academy of Sciences, 99(23), 14663–14668. [Link]
-
Grokipedia. (n.d.). Pathogen-associated molecular pattern. Retrieved from [Link]
Sources
- 1. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Terminal Methionine Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organellar peptide deformylases: universality of the N-terminal methionine cleavage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Peptide deformylase - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. uniprot.org [uniprot.org]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Crystal structure of type II peptide deformylase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rcsb.org [rcsb.org]
- 15. pnas.org [pnas.org]
- 16. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biorxiv.org [biorxiv.org]
- 19. The role of peptide deformylase in protein biosynthesis: a proteomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pure.korea.ac.kr [pure.korea.ac.kr]
- 23. Continuous spectrophotometric assay of peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Role of N-Formyl-DL-methionine in Sterile Inflammation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sterile inflammation, a response to non-infectious stimuli such as tissue injury or cellular stress, is a critical component of numerous pathologies, from autoimmune diseases to ischemia-reperfusion injury. A key class of endogenous molecules driving this process is the N-formyl peptides, released from damaged mitochondria. Due to their prokaryotic evolutionary origin, mitochondria initiate protein synthesis with N-formylmethionine (fMet), a feature shared with bacteria.[1][2] When released into the extracellular space following cell death, these fMet-containing peptides act as potent Damage-Associated Molecular Patterns (DAMPs).[3][4] They are recognized by Formyl Peptide Receptors (FPRs) on innate immune cells, primarily neutrophils, triggering a cascade of pro-inflammatory events.[5][6] This guide provides a detailed examination of the mechanisms by which N-formyl peptides initiate and propagate sterile inflammation, outlines key experimental methodologies for their study, and discusses the implications for therapeutic development.
Introduction: Distinguishing Sterile from Infectious Inflammation
The innate immune system is primed to recognize molecular signatures of danger. These are broadly classified into two groups:
-
Pathogen-Associated Molecular Patterns (PAMPs): Conserved molecular structures unique to microbes, such as bacterial lipopolysaccharide (LPS) or N-formyl peptides.[7][8]
-
Damage-Associated Molecular Patterns (DAMPs): Endogenous molecules released from stressed or necrotic host cells that signal tissue injury.[4][9]
N-formyl peptides occupy a unique space, acting as both PAMPs during bacterial infection and DAMPs in sterile injury.[7] This duality stems from the endosymbiotic origin of mitochondria.[3] Healthy cells sequester mitochondrial components, but upon cell damage and loss of membrane integrity, mitochondrial DAMPs, including N-formylated peptides and mitochondrial DNA (mtDNA), are released into the extracellular environment.[3] These molecules serve as an "alarm signal," recruiting immune cells to clear debris and initiate repair, but can also drive pathological inflammation if dysregulated.[1]
The Molecular Recognition Machinery: Formyl Peptide Receptors (FPRs)
The primary mechanism for sensing N-formyl peptides is through the Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors (GPCRs).[10][11] In humans, this family consists of three members:
-
FPR1: The first receptor identified for this family, it binds N-formyl peptides, such as the synthetic analog N-Formyl-Met-Leu-Phe (fMLP), with high affinity.[1][5] It is abundantly expressed on neutrophils and monocytes and is considered the principal mediator of the pro-inflammatory response to mitochondrial N-formyl peptides.[6][12]
-
FPR2 (also known as ALX): A more promiscuous receptor that binds a wide array of ligands, including N-formyl peptides (with lower affinity than FPR1), lipoxin A4, and serum amyloid A.[5][10] Depending on the ligand, it can mediate either pro- or anti-inflammatory responses.[7]
-
FPR3: The least characterized member, its role is not fully understood, and it does not appear to bind N-formyl peptides.[13]
For the purpose of sterile inflammation driven by mitochondrial DAMPs, FPR1 is the most critical player.[14] Its activation on neutrophils is a key initiating event.
FPR1 Signaling: A Cascade of Pro-Inflammatory Events
Upon binding of an N-formyl peptide like fMet or the experimental agonist fMLP, FPR1 undergoes a conformational change, activating its associated heterotrimeric G-protein (Gαi).[11] This triggers the dissociation of the Gαi and Gβγ subunits, which initiate multiple downstream signaling pathways.[5] The predominant pathways involved in neutrophil activation are the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) cascades.[5][14]
Activation of these pathways culminates in a suite of powerful neutrophil effector functions:
-
Chemotaxis: Directed migration of neutrophils along a concentration gradient of N-formyl peptides toward the site of injury.[5][8]
-
Degranulation: Release of cytotoxic and pro-inflammatory granular contents, including proteases and calprotectin (S100A8/A9).[5][12]
-
Superoxide Production: Assembly and activation of the NADPH oxidase complex, leading to a "respiratory burst" that generates reactive oxygen species (ROS).[15]
-
NETosis: A specialized form of cell death where neutrophils release web-like structures of decondensed chromatin and granular proteins, known as Neutrophil Extracellular Traps (NETs), which can trap and kill pathogens but also cause significant tissue damage in sterile contexts.[12]
Caption: FPR1 signaling cascade in neutrophils.
Clinical Relevance and Quantitative Data
Dysregulation of the fMet/FPR1 axis is implicated in several human diseases characterized by sterile inflammation. For example, in autoimmune conditions like Systemic Sclerosis (SSc), elevated levels of circulating mitochondrial fMet are observed and correlate directly with markers of neutrophil activation and disease severity.[6][12]
| Biomarker | Healthy Controls (HC) | Systemic Sclerosis (SSc) Patients | Significance | Source |
| fMet (ng/mL) | Low / Undetectable | Significantly Elevated | p < 0.0001 | [6][12] |
| Calprotectin (ng/mL) | Baseline Levels | Significantly Elevated | p < 0.0001 | [12] |
| NETs (OD) | Baseline Levels | Significantly Elevated | p < 0.0001 | [12] |
This table summarizes representative findings and significance levels as reported in the cited literature.
This strong correlation suggests that mitochondrial fMet is a key driver of the persistent neutrophil-mediated inflammation and tissue damage seen in these diseases.[12] Similar mechanisms have been proposed to contribute to the exaggerated inflammatory responses in severe COVID-19.[16]
Experimental Protocols for Studying N-Formyl Peptide-Mediated Inflammation
A robust understanding of this pathway requires validated experimental systems. The synthetic peptide N-Formyl-Met-Leu-Phe (fMLP) is a potent and specific FPR1 agonist commonly used to model the effects of endogenous N-formyl peptides.[12]
Experimental Workflow Overview
Caption: General workflow for in vitro neutrophil function assays.
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
Causality: This assay directly measures the directed migration of neutrophils, a primary function induced by fMLP-FPR1 signaling. The semi-permeable membrane mimics the tissue barrier neutrophils must cross to reach a site of inflammation.
Methodology:
-
Preparation: Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method (e.g., Polymorphprep™). Resuspend cells in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 2 x 10⁶ cells/mL.
-
Chamber Setup: Use a multi-well chemotaxis chamber (e.g., 96-well ChemoTx® system) with a polycarbonate membrane (typically 3-5 µm pore size).
-
Loading:
-
Add 30 µL of chemoattractant (fMLP at various concentrations, e.g., 0.1 nM to 100 nM) or buffer control to the lower wells of the chamber.
-
Place the membrane over the lower wells.
-
Carefully add 50 µL of the neutrophil suspension (1 x 10⁵ cells) onto the top of the membrane.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
After incubation, gently remove non-migrated cells from the top of the membrane with a scraper or absorbent tip.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik™ stain).
-
Count the number of migrated cells in several high-power fields for each well using a light microscope. Alternatively, use a fluorescent DNA dye (e.g., CyQUANT™) to label cells beforehand and read migration on a plate reader.
-
-
Self-Validation: The inclusion of a buffer-only control establishes the baseline for random migration (chemokinesis). A dose-response curve to fMLP should demonstrate increasing migration with concentration, followed by a potential decrease at very high concentrations due to receptor saturation and desensitization.
Protocol 2: Neutrophil Activation by Flow Cytometry (L-selectin Shedding)
Causality: L-selectin (CD62L) is an adhesion molecule on the neutrophil surface that is rapidly shed upon activation. Measuring its downregulation provides a sensitive and quantitative readout of early neutrophil responses to fMLP.[14]
Methodology:
-
Preparation: Isolate neutrophils as described above and resuspend in assay buffer at 1 x 10⁶ cells/mL.
-
Stimulation:
-
In microcentrifuge tubes or a 96-well plate, add 100 µL of the cell suspension.
-
Add fMLP to a final concentration of 100 nM. Include an unstimulated control. For mechanism validation, pre-incubate cells with an FPR1 inhibitor (e.g., 1 µM Cyclosporin H) for 15 minutes before adding fMLP.
-
Incubate at 37°C for 15-30 minutes.
-
-
Staining:
-
Stop the reaction by placing tubes/plate on ice and adding cold PBS.
-
Centrifuge cells (300 x g, 5 min, 4°C) and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of staining buffer (e.g., PBS with 1% BSA) containing a fluorescently-conjugated anti-CD62L antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Analysis:
-
Wash cells once with staining buffer.
-
Resuspend in 200-300 µL of buffer for analysis.
-
Acquire data on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties.
-
-
Self-Validation: The unstimulated control sets the baseline for 100% L-selectin expression. A significant decrease in the median fluorescence intensity (MFI) of CD62L in the fMLP-stimulated sample indicates activation. This effect should be blocked by the FPR1 inhibitor, confirming the specificity of the response.
Conclusion and Future Directions
N-Formyl-DL-methionine and related peptides released from damaged mitochondria are potent endogenous activators of sterile inflammation.[6] Their recognition by FPR1 on neutrophils triggers a powerful, and often damaging, inflammatory cascade. Understanding this axis is critical for developing therapies for a wide range of conditions where sterile inflammation is a core pathological feature. Targeting the fMet-FPR1 interaction, either by blocking the receptor or neutralizing its ligands, represents a promising therapeutic strategy to mitigate neutrophil-mediated tissue damage in autoimmune diseases, trauma, and other inflammatory disorders.[16][17]
References
-
Lood, C., et al. (2022). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in Immunology. [Link]
-
Doran, E., et al. (2020). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. [Link]
-
Wikipedia contributors. (2024). Mitochondrion. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024). N-Formylmethionine. Wikipedia, The Free Encyclopedia. [Link]
-
Rios-Navarro, C., et al. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Nutrients. [Link]
-
Kim, J-M., et al. (2018). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. Science. [Link]
-
Zhang, Q., et al. (2014). N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways. Immunology. [Link]
-
Lood, C., et al. (2021). Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19. Journal of Leukocyte Biology. [Link]
-
Lood, C., et al. (2022). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers. [Link]
-
Liu, M., et al. (2022). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Pharmacology. [Link]
-
Ye, R. D., et al. (2017). Regulation of inflammation by members of the formyl-peptide receptor family. Cellular & Molecular Immunology. [Link]
-
Prevete, N., et al. (2021). The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model. International Journal of Molecular Sciences. [Link]
-
Li, Y., et al. (2020). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]
-
Marasco, W. A., & Ward, P. A. (1983). N-formyl-L-methionine deformylase activity in human leucocytes and platelets. Biochemical Journal. [Link]
-
Li, Y., et al. (2020). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. [Link]
-
Taylor & Francis Online. (n.d.). N-formylmethionine – Knowledge and References. Taylor & Francis. [Link]
-
Lee, C., & Hwang, C-S. (2022). Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? BioEssays. [Link]
-
Sklar, L. A., et al. (1985). Activation of Neutrophils by N-formyl Chemotactic Peptides. Federation Proceedings. [Link]
-
Starr, M. E., et al. (2018). The immune suppressive properties of damage associated molecular patterns in the setting of sterile traumatic injury. Frontiers in Immunology. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Formylmethionine. PubChem Compound Database. [Link]
-
Giebeler, A., et al. (2014). Deficiency of Formyl Peptide Receptor 1 and 2 Is Associated with Increased Inflammation and Enhanced Liver Injury after LPS-Stimulation. PLOS ONE. [Link]
-
Xu, S., et al. (2024). Damage-associated molecular patterns (DAMPs) in diseases: implications for therapy. Signal Transduction and Targeted Therapy. [Link]
-
Sweiden, R. R., et al. (2022). The Influence of L-Methionine, DL-Methionine, and a Methionine Hydroxy Analog on Proliferation and Differentiation Potential of Avian Myoblasts. International Journal of Poultry Science. [Link]
-
Chemsrc. (n.d.). Formyl-L-methionine. Chemsrc. [Link]
-
The Small Molecule Pathway Database. (n.d.). N-Formyl-L-methionine. SMPDB. [Link]
-
Alberts, B., et al. (2002). Innate Immunity. Molecular Biology of the Cell. 4th edition. [Link]
-
McDonald, B., & Kubes, P. (2013). Damage-Associated Molecular Patterns Control Neutrophil Recruitment. Chemical Immunology and Allergy. [Link]
-
The Human Metabolome Database. (n.d.). Showing metabocard for N-Formyl-L-methionine (HMDB0001015). HMDB. [Link]
-
St-Denis, A., et al. (2012). Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages. ResearchGate. [Link]
Sources
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrion - Wikipedia [en.wikipedia.org]
- 4. Damage-associated molecular patterns (DAMPs) in diseases: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis [frontiersin.org]
- 7. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate Immunity - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. mdpi.com [mdpi.com]
- 11. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of neutrophils by N-formyl chemotactic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Frontiers | The immune suppressive properties of damage associated molecular patterns in the setting of sterile traumatic injury [frontiersin.org]
Understanding the stereoisomers of N-Formyl-DL-methionine.
An In-Depth Technical Guide to the Stereoisomers of N-Formyl-DL-methionine
Abstract
N-Formyl-DL-methionine represents a racemic mixture of two distinct stereoisomers: N-Formyl-L-methionine (fL-Met) and N-Formyl-D-methionine (fD-Met). While chemically similar, these enantiomers exhibit profound differences in biological activity and relevance. N-Formyl-L-methionine is a cornerstone of protein synthesis initiation in bacteria and eukaryotic organelles like mitochondria, playing a pivotal role in cellular metabolism and immunology.[1][2][3] This guide provides a comprehensive exploration of the stereochemistry of N-Formyl-DL-methionine, detailing the structural basis of its chirality, the significant disparity in the biological functions of its constituent enantiomers, and the analytical methodologies required for their effective separation and characterization. We present field-proven protocols and explain the underlying principles of these techniques to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of these important molecules.
Foundational Principles: Chirality in N-Formyl-methionine
To comprehend the stereoisomers of N-Formyl-DL-methionine, one must first understand the concept of chirality as it applies to its parent amino acid, methionine. All standard proteinogenic amino acids, with the exception of glycine, are chiral.[4] This chirality arises from the α-carbon atom, which is bonded to four different substituent groups: a hydrogen atom, a carboxyl group, an amino group, and a variable side chain (in this case, a 2-(methylthio)ethyl group for methionine).[4]
This arrangement creates a stereocenter, resulting in two non-superimposable mirror-image forms known as enantiomers: L-methionine and D-methionine.[5] The addition of a formyl group to the amino nitrogen to create N-Formyl-methionine does not introduce a new chiral center. Therefore, N-Formyl-DL-methionine is simply an equimolar (racemic) mixture of N-Formyl-L-methionine and N-Formyl-D-methionine. These two molecules are enantiomers of each other.
Biological Disparity: The Significance of L vs. D
The stereochemical distinction between fL-Met and fD-Met is critical, as biological systems are inherently chiral and often interact selectively with only one enantiomer.
-
N-Formyl-L-methionine (fL-Met): This isomer is of paramount biological importance. In bacteria, mitochondria, and chloroplasts, protein synthesis is initiated with fL-Met.[2] The molecule is delivered to the ribosome by a specialized initiator tRNA, tRNAfMet.[2] While the N-terminal fL-Met is often cleaved from the mature protein, its presence is a fundamental requirement for initiating translation.[2][3] Furthermore, peptides containing N-terminal fL-Met released from bacteria or damaged mitochondria act as potent chemoattractants for immune cells, such as neutrophils, functioning as "danger signals" to initiate an innate immune response.[6]
-
N-Formyl-D-methionine (fD-Met): In contrast, fD-Met is not utilized in canonical protein synthesis. While D-amino acids are found in nature, particularly in bacterial cell walls and as neuromodulators, the machinery of ribosomal protein synthesis is stereospecific for L-amino acids.[4] The biological role of fD-Met is not well-defined and is primarily a subject of research in the context of synthetic peptide chemistry and pharmacology.
Physicochemical Properties of N-Formyl-methionine Enantiomers
Enantiomers share identical physical and chemical properties in an achiral environment. They have the same molecular weight, melting point, boiling point, and solubility. Their distinction only becomes apparent when they interact with other chiral entities or with plane-polarized light.
| Property | N-Formyl-L-methionine | N-Formyl-D-methionine | N-Formyl-DL-methionine |
| Molecular Formula | C₆H₁₁NO₃S | C₆H₁₁NO₃S | C₆H₁₁NO₃S |
| Molecular Weight | 177.22 g/mol [1] | 177.22 g/mol | 177.22 g/mol [7] |
| CAS Number | 4289-98-9[1] | 14897-45-9 | 4309-82-4[7] |
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | Optically inactive (racemate) |
| Biological Role | Protein synthesis initiation[2] | Not used in protein synthesis | Mixture of active/inactive forms |
Analytical Strategy: Separation and Characterization of Enantiomers
Given their identical properties in achiral environments, separating enantiomers is a significant challenge that requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[8][9]
The Principle of Chiral Chromatography
The core of this technique lies in the CSP, which is composed of a single enantiomer of a chiral selector molecule bonded to the support matrix (e.g., silica). When the racemic mixture of N-Formyl-DL-methionine passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector.
Expertise & Experience: The key to separation is the difference in stability between these two diastereomeric complexes. One enantiomer will form a slightly more stable complex with the CSP, causing it to be retained longer in the column, while the other enantiomer, forming a less stable complex, will elute faster. This difference in retention time allows for their separation and quantification. The choice of CSP is critical and is based on the types of interactions possible (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the analyte and the chiral selector.[8] For amino acid derivatives like N-Formyl-methionine, macrocyclic glycopeptide (e.g., teicoplanin) or crown ether-based CSPs are often highly effective.[10][11]
Authoritative Protocol: Chiral HPLC Separation of N-Formyl-DL-methionine
This protocol is a robust, self-validating method for the baseline separation of N-Formyl-L-methionine and N-Formyl-D-methionine.
Trustworthiness: The inclusion of a system suitability test, specifically the calculation of the resolution factor (Rs), ensures the validity of the separation. An Rs value ≥ 1.5 indicates baseline separation, confirming that the method is performing correctly and that the quantification of each enantiomer will be accurate.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide-based CSP.[10]
-
Mobile Phase: HPLC-grade methanol and glacial acetic acid.
-
Sample: N-Formyl-DL-methionine standard.
2. Chromatographic Conditions:
-
Mobile Phase: Methanol / 0.1% Acetic Acid (100:0.1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Procedure:
-
Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing 1 L of HPLC-grade methanol with 1.0 mL of glacial acetic acid. Degas the solution using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh and dissolve N-Formyl-DL-methionine in the mobile phase to a final concentration of 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system and chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared standard solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute. N-Formyl-D-methionine will typically elute before N-Formyl-L-methionine on this type of phase.
-
System Suitability: Identify the two peaks corresponding to the enantiomers. Calculate the resolution factor (Rs) using the formula: Rs = 2(RT₂ - RT₁) / (W₁ + W₂) Where RT is the retention time and W is the peak width at the base. A value of Rs ≥ 1.5 is required.
Conclusion and Future Outlook
The stereoisomers of N-Formyl-DL-methionine provide a classic example of how stereochemistry dictates biological function. While N-Formyl-L-methionine is integral to life's fundamental processes, its D-enantiomer is largely inert in the same systems. The ability to accurately separate and quantify these stereoisomers using techniques like chiral HPLC is essential for quality control in synthetic peptide production, for studying bacterial metabolism, and for investigating the intricate signaling pathways of the innate immune system. Future research will likely focus on further elucidating the subtle roles of D-amino acid derivatives in biological systems and developing even more efficient and sensitive analytical methods for chiral separations.
References
-
Title: Amino acid Source: Wikipedia URL: [Link]
-
Title: N-Formylmethionine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway Source: PMC, National Institutes of Health URL: [Link]
-
Title: N-Formyl-DL-methionine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: N-Formylmethionine Source: Wikipedia URL: [Link]
-
Title: Showing metabocard for N-Formyl-L-methionine (HMDB0001015) Source: Human Metabolome Database URL: [Link]
-
Title: N-formylmethionine – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Formyl-L-methionine | CAS#:4289-98-9 Source: Chemsrc URL: [Link]
-
Title: Metabolism and Physiological Effects of N-Formyl-L-Methionine Source: Small Molecule Pathway Database (SMPDB) URL: [Link]
-
Title: Separation Of Methionine Enantiomers By Using Teicoplanin And Cyclofructan Columns Source: ResearchGate URL: [Link]
-
Title: Structure and spectroscopy of methionyl-methionine for aquaculture Source: PMC, National Institutes of Health URL: [Link]
-
Title: Where Does N-Formylmethionine Come from? What for? Where Is It Going? Source: PMC, National Institutes of Health URL: [Link]
-
Title: Molecular modelling, spectroscopic characterization and nonlinear optical analysis on N-Acetyl-DL-methionine Source: Scientific Reports URL: [Link]
-
Title: Enantiomeric Recognition and Separation by Chiral Nanoparticles Source: PMC, National Institutes of Health URL: [Link]
-
Title: Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography Source: Acibadem University Electronic Journal Archive System (AVESİS) URL: [Link]
Sources
- 1. N-Formylmethionine | C6H11NO3S | CID 439750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Molecular modelling, spectroscopic characterization and nonlinear optical analysis on N-Acetyl-DL-methionine [scielo.org.mx]
- 6. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric Recognition and Separation by Chiral Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
The fMet/N-Degron Pathway: A Technical Guide to a Conserved Protein Degradation Signal
Abstract
The precise regulation of protein turnover is fundamental to cellular homeostasis. The N-degron pathways, formerly known as the N-end rule pathways, are a crucial component of this regulation, linking a protein's in vivo half-life to the identity of its N-terminal residue.[1][2] While initially characterized by the recognition of specific unmodified N-terminal amino acids, the scope of N-degron pathways has expanded to include a variety of N-terminal modifications.[3][4] A significant and evolutionarily conserved N-degron is N-formylmethionine (fMet), the initiating amino acid in bacterial, mitochondrial, and chloroplast protein synthesis.[5][6][7] This guide provides an in-depth technical overview of the fMet/N-degron pathway, detailing its core mechanisms, the molecular machinery responsible for recognition and degradation, and robust methodologies for its investigation. We will explore the broader context of N-degron recognition and provide field-proven insights for researchers, scientists, and drug development professionals aiming to understand and potentially modulate this critical proteolytic system.
Introduction: The N-End Rule and the Emergence of N-Degrons
The concept that the N-terminal residue of a protein could dictate its stability was a groundbreaking discovery that established the "N-end rule".[2] This rule posits that certain N-terminal amino acids are "destabilizing," leading to rapid protein degradation, while others are "stabilizing," contributing to a longer protein half-life. The N-terminal degradation signal, or "N-degron," consists of this destabilizing N-terminal residue and an accessible internal lysine residue for polyubiquitylation.[1]
Eukaryotic cells possess a sophisticated enzymatic cascade to target proteins bearing N-degrons for degradation via the ubiquitin-proteasome system (UPS).[8] This process is initiated by the recognition of the N-degron by specific E3 ubiquitin ligases, known as N-recognins.[3][9] The discovery of the fMet/N-degron pathway has illuminated a fascinating intersection of protein synthesis, stress response, and quality control, extending the principles of the N-end rule to a modified N-terminal residue.[5][6]
The fMet/N-Degron Pathway: A Tale of Two Domains of Life
While the fundamental principle of N-terminal recognition is conserved, the machinery and context of the fMet/N-degron pathway exhibit key differences between prokaryotes and eukaryotes.
The Prokaryotic fMet/N-Degron Pathway
In bacteria, nascent proteins are initiated with N-formylmethionine.[7] While peptide deformylases typically remove the formyl group post-translationally, inefficient deformylation can leave proteins with an N-terminal fMet.[7][10] This N-terminal fMet can act as a degradation signal.[5][6] The bacterial fMet/N-degron pathway is ubiquitin-independent, relying on adaptor proteins like ClpS to recognize the N-degron and deliver the substrate to the ClpAP protease for degradation.[4][11]
The Eukaryotic fMet/N-Degron Pathway: A Mitochondrial Link to Cytosolic Degradation
Historically, cytosolic protein synthesis in eukaryotes was thought to exclusively initiate with unformylated methionine.[5][6] However, recent discoveries have revealed that under certain conditions, such as amino acid starvation or stationary phase, eukaryotic cells can produce cytosolic proteins with N-terminal fMet.[5][6][12] This is mediated by the mitochondrial formyltransferase (Fmt1) being retained in the cytosol, a process regulated by the Gcn2 kinase.[5][6][12]
These N-terminally formylated cytosolic proteins are then targeted for degradation by a dedicated eukaryotic fMet/N-degron pathway.[5][6] In yeast, the E3 ubiquitin ligase Psh1 has been identified as the N-recognin that specifically binds to the N-terminal fMet, leading to polyubiquitylation and subsequent degradation by the 26S proteasome.[5][6][12][13]
The existence of a eukaryotic fMet/N-degron pathway highlights a sophisticated quality control mechanism to eliminate proteins that may be mislocalized from the mitochondria or aberrantly synthesized under stress. It also presents a fascinating example of the co-evolution of organellar and cytosolic processes.
The Molecular Machinery of N-Degron Recognition: The UBR Box and Beyond
The recognition of N-degrons is a critical step in the pathway and is mediated by specific domains within N-recognins. The UBR box is a conserved zinc-finger-like domain found in a family of E3 ligases (UBR1, UBR2, UBR4, UBR5) that is responsible for binding to basic and bulky hydrophobic N-terminal residues (Type 1 and Type 2 N-degrons).[9][14][15][16]
The recognition of the N-terminal fMet by Psh1 in yeast suggests a distinct binding pocket tailored to this modified amino acid, expanding the repertoire of known N-degron recognition domains.[5][6] The structural basis for this interaction is an active area of research and holds significant potential for the development of specific modulators of the fMet/N-degron pathway.
The broader Arg/N-degron pathway involves a multi-enzyme targeting complex, including N-terminal amidases and arginyltransferases, that can modify certain N-terminal residues to create a recognizable N-degron.[17][18] This highlights the hierarchical and modular nature of N-degron pathways.
Experimental Methodologies for Investigating the fMet/N-Degron Pathway
A multi-faceted experimental approach is essential to rigorously investigate the fMet/N-degron pathway. Below are detailed protocols for key assays.
In Vivo Reporter Assays for N-Degron-Mediated Degradation
Reporter assays provide a robust in vivo system to assess the stability of a protein conferred by its N-terminal residue. A common approach involves fusing a reporter protein, such as Green Fluorescent Protein (GFP) or Luciferase, downstream of a sequence that can be engineered to present different N-terminal residues.[19][20][21]
Protocol: Degron-URA3 Growth Assay in S. cerevisiae
This assay leverages the essential URA3 gene as a reporter in a ura3Δ yeast strain. The stability of the Ura3 protein, and thus the growth of the yeast on media lacking uracil, is directly proportional to the stability of the N-degron fused to its N-terminus.[19]
-
Vector Construction:
-
Clone the coding sequence of URA3 into a yeast expression vector with a constitutive promoter (e.g., pGPD).
-
Upstream of the URA3 start codon, insert a sequence encoding ubiquitin followed by the N-degron of interest (e.g., fMet-X, where X is the desired second residue). The ubiquitin is co-translationally cleaved by deubiquitinating enzymes (DUBs), exposing the desired N-terminal residue.
-
Generate a control vector with a stabilizing N-terminal residue (e.g., Glycine).
-
-
Yeast Transformation:
-
Transform the expression vectors into a ura3Δ yeast strain.
-
Select for transformants on appropriate selection media (e.g., synthetic complete media lacking the auxotrophic marker on the plasmid).
-
-
Growth Assay:
-
Grow the transformed yeast strains to mid-log phase in liquid selective media.
-
Normalize the cell density (OD600) of all cultures.
-
Spot serial dilutions (e.g., 10-fold dilutions) of each culture onto two types of plates: a control plate (e.g., synthetic complete media) and a selection plate (synthetic complete media lacking uracil).
-
Incubate the plates at 30°C for 2-3 days.
-
Compare the growth of yeast expressing the fMet-N-degron construct to the control. Reduced growth on the uracil-deficient plate indicates that the fMet N-terminus is acting as a degron.
-
Causality Behind Experimental Choices:
-
The use of the ubiquitin fusion system is critical for generating a specific N-terminal residue in vivo, bypassing the complexities of the native translation initiation process.
-
The URA3 reporter provides a highly sensitive and quantitative readout of protein stability, as even small changes in Ura3 levels impact the cell's ability to synthesize uracil and grow.
In Vitro Degradation Assays
In vitro degradation assays using cell extracts or purified components allow for a more direct examination of the biochemical requirements of the fMet/N-degron pathway.
Protocol: In Vitro Degradation of an fMet-Containing Substrate
-
Substrate Preparation:
-
Synthesize a radiolabeled (e.g., [³⁵S]-methionine) or fluorescently tagged substrate protein with an N-terminal fMet. This can be achieved through in vitro transcription/translation systems supplemented with fMet-tRNAfMet.
-
Purify the substrate to remove unincorporated label.
-
-
Preparation of Cell Lysate:
-
Prepare a cell-free extract from a relevant cell type (e.g., yeast spheroplasts or cultured mammalian cells).
-
Ensure the extract is fresh and contains active ubiquitin, E1, E2, and E3 enzymes, and the proteasome.
-
-
Degradation Reaction:
-
Incubate the labeled substrate with the cell extract at 37°C.
-
Include necessary co-factors such as ATP, an ATP-regenerating system (creatine phosphate and creatine kinase), and ubiquitin.
-
Set up control reactions:
-
-ATP: to confirm energy-dependence.
-
+Proteasome inhibitor (e.g., MG132): to confirm proteasome-mediated degradation.
-
-Ubiquitin: to confirm ubiquitin-dependence.
-
-
-
Analysis:
-
At various time points, take aliquots of the reaction and stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the substrate by autoradiography or fluorescence imaging.
-
Quantify the amount of remaining substrate at each time point to determine the degradation rate.
-
Mass Spectrometry-Based Proteomics
Mass spectrometry is a powerful tool for identifying and quantifying N-terminally formylated proteins on a proteome-wide scale.[8]
Workflow: Identification of N-formylated Proteins
-
Protein Extraction and Digestion:
-
Extract total protein from cells grown under specific conditions (e.g., stress vs. normal).
-
Digest the proteins into peptides using a specific protease (e.g., trypsin).
-
-
N-terminal Peptide Enrichment:
-
Employ a strategy to enrich for N-terminal peptides, such as Terminal Amine Isotopic Labeling of Substrates (TAILS).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The formyl group on the N-terminal methionine will result in a specific mass shift that can be identified in the MS/MS spectra.
-
-
Data Analysis:
-
Use specialized bioinformatics software to search the MS/MS data against a protein database, specifying N-terminal formylation as a variable modification.
-
Quantify the relative abundance of N-formylated peptides between different experimental conditions.
-
Quantitative Data Summary
The stability of a protein is often quantified by its half-life (t1/2). The following table summarizes representative data on the half-lives of proteins with different N-terminal residues, illustrating the destabilizing nature of fMet and other N-degrons.
| N-terminal Residue | Classification | Representative Half-life (t1/2) |
| fMet | Destabilizing | < 10 minutes |
| Arg | Destabilizing | ~2 minutes |
| Leu | Destabilizing | ~3 minutes |
| Phe | Destabilizing | ~3 minutes |
| Asp | Destabilizing (secondary) | ~3 minutes |
| Met | Stabilizing | > 20 hours |
| Gly | Stabilizing | > 20 hours |
| Pro | Stabilizing | > 20 hours |
Note: Half-lives are approximate and can vary depending on the specific protein context and the experimental system.
Visualizing the fMet/N-Degron Pathway
Diagrams are essential for conceptualizing complex biological pathways and experimental workflows.
Caption: Workflow for a Degron-URA3 Reporter Assay.
Conclusion and Future Directions
The fMet/N-degron pathway represents a fundamental and conserved mechanism of protein quality control and stress response. Its discovery has broadened our understanding of the N-degron pathways and has provided new insights into the intricate communication between cellular compartments. For drug development professionals, the enzymes of this pathway, such as the N-recognin Psh1, represent potential therapeutic targets. Modulating the stability of specific proteins by targeting their N-degrons is an emerging therapeutic strategy, and a thorough understanding of the fMet/N-degron pathway will be crucial for harnessing its full potential.
Future research will likely focus on the structural elucidation of the Psh1-fMet interaction, the identification of the full spectrum of N-formylated proteins in eukaryotes under various conditions, and the exploration of the role of this pathway in human health and disease. The continued development of sophisticated chemical biology and proteomic tools will undoubtedly accelerate these discoveries, further unraveling the complexities of protein degradation and its role in maintaining cellular fidelity.
References
-
Varshavsky, A. (2019). N-degron and C-degron pathways of protein degradation. Proceedings of the National Academy of Sciences, 116(9), 3503-3508. [Link]
-
Kwon, Y. T., et al. (2018). The N-End Rule Pathway. Annual Review of Biochemistry, 87, 837-867. [Link]
-
Kim, J. M., et al. (2018). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. Science, 362(6418), eaat0174. [Link]
-
Kim, J. M., et al. (2018). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. PubMed, 30409808. [Link]
-
Varshavsky, A. (2019). N-degron pathways. Proceedings of the National Academy of Sciences, 116(1), 3-4. [Link]
-
Hwang, C. S., & Lee, C. (2019). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB Reports, 52(3), 168-176. [Link]
-
Sherwood, K. D., & Timms, R. T. (2020). Tying up loose ends: the N-degron and C-degron pathways of protein degradation. Biochemical Society Transactions, 48(4), 1547-1560. [Link]
-
Wikipedia. (n.d.). N-Formylmethionine. [Link]
-
Muñoz-descalzo, S., et al. (2021). The Arg/N-Degron Pathway—A Potential Running Back in Fine-Tuning the Inflammatory Response? International Journal of Molecular Sciences, 22(16), 8884. [Link]
-
Hwang, C. S., & Lee, C. (2019). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB reports, 52(3), 168–176. [Link]
-
Piatkov, K., et al. (2015). Role of N-terminal modifications in proteolytic targeting of nascent proteins. Microbial Cell, 2(10), 379-382. [Link]
-
Chen, S. J., et al. (2020). Five enzymes of the Arg/N-degron pathway form a targeting complex: The concept of superchanneling. Proceedings of the National Academy of Sciences, 117(20), 10816-10827. [Link]
-
Dougan, D. A., et al. (2012). The N-end rule pathway for regulated proteolysis: prokaryotic and eukaryotic strategies. Molecular microbiology, 86(3), 499–513. [Link]
-
Creative Biostructure. (n.d.). Protein Degradation Pathways and Analytical Techniques. [Link]
-
Levy, S., et al. (2014). Reporter-based Growth Assay for Systematic Analysis of Protein Degradation. Journal of visualized experiments : JoVE, (93), 52099. [Link]
-
Matta-Camacho, E., et al. (2014). An alternative pocket for binding the N-degrons by the UBR1 and UBR2 ubiquitin E3 ligases. The FEBS journal, 281(12), 2736–2748. [Link]
-
Decca, M. B., et al. (2007). Analyzing N-terminal Arginylation through the Use of Peptide Arrays and Degradation Assays. The Journal of biological chemistry, 282(16), 11751–11758. [Link]
-
Bitesize Bio. (2023). How to Measure the Kinetics of Targeted Protein Degradation. [Link]
-
Wikipedia. (n.d.). N-end rule. [Link]
-
Yoo, Y. D., et al. (2018). N-terminal arginylation generates a bimodal degron that modulates autophagic proteolysis. Proceedings of the National Academy of Sciences of the United States of America, 115(12), E2736–E2745. [Link]
-
St-pierre, S., & Kersel, D. (2020). Reporter-Based Screens for the Ubiquitin/Proteasome System. Frontiers in cell and developmental biology, 8, 59. [Link]
-
Encyclopedia.pub. (n.d.). UBR Box-Containing E3 Ligases. [Link]
-
University of Dundee. (n.d.). Recognition of substrate degrons by E3 ubiquitin ligases and modulation by small-molecule mimicry strategies. [Link]
-
Wikipedia. (n.d.). Arginylation. [Link]
-
He, K., et al. (2022). Degron-tagged reporters probe membrane topology and enable the specific labelling of membrane-wrapped structures. Nature communications, 13(1), 2261. [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]
-
Graciet, E., et al. (2006). Aminoacyl-transferases and the N-end rule pathway of prokaryotic/eukaryotic specificity in a human pathogen. Proceedings of the National Academy of Sciences of the United States of America, 103(9), 3078–3083. [Link]
-
Groll, N., et al. (2012). Monitoring of Ubiquitin-proteasome Activity in Living Cells Using a Degron (dgn)-destabilized Green Fluorescent Protein (GFP). Journal of visualized experiments : JoVE, (69), 4227. [Link]
-
Yoo, Y. D., et al. (2018). N-terminal arginylation generates a bimodal degron that modulates autophagic proteolysis. PubMed, 29555745. [Link]
-
Nargund, A. M., & Näär, A. M. (2022). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. The Journal of biological chemistry, 298(3), 101683. [Link]
-
Zhang, S., et al. (2023). UBR4 regulates a MetAP2-dependent Arg/N-degron pathway. bioRxiv. [Link]
-
Biocompare. (2023). Protein Degradation Methods. [Link]
-
Tasaki, T., et al. (2005). A Family of Mammalian E3 Ubiquitin Ligases That Contain the UBR Box Motif and Recognize N-Degrons. Molecular and cellular biology, 25(16), 7120–7136. [Link]
-
Yoo, Y. D., et al. (2018). N-terminal arginylation generates a bimodal degron that modulates autophagic proteolysis. Technion - Israel Institute of Technology. [Link]
-
Ji, C., et al. (2024). Dipeptidyl peptidases and E3 ligases of N-degron pathways cooperate to regulate protein stability. Journal of Cell Biology, 223(8), e202307085. [Link]
-
ResearchGate. (n.d.). The UBR box is the substrate recognition domain of UBR1. [Link]
Sources
- 1. The Arg/N-Degron Pathway—A Potential Running Back in Fine-Tuning the Inflammatory Response? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-end rule - Wikipedia [en.wikipedia.org]
- 3. The N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Figure 1 N-terminal formyl-methionine as a degron [microbialcell.com]
- 11. The N-end rule pathway for regulated proteolysis: prokaryotic and eukaryotic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins [bmbreports.org]
- 13. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An alternative pocket for binding the N‐degrons by the UBR1 and UBR2 ubiquitin E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Family of Mammalian E3 Ubiquitin Ligases That Contain the UBR Box Motif and Recognize N-Degrons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Five enzymes of the Arg/N-degron pathway form a targeting complex: The concept of superchanneling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analyzing N-terminal Arginylation through the Use of Peptide Arrays and Degradation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Reporter-Based Screens for the Ubiquitin/Proteasome System [frontiersin.org]
- 21. Monitoring of Ubiquitin-proteasome Activity in Living Cells Using a Degron (dgn)-destabilized Green Fluorescent Protein (GFP)-based Reporter Protein [jove.com]
Methodological & Application
Application Notes and Protocols: N-Formyl-DL-methionine Induced Neutrophil Chemotaxis Assay
Introduction: The Sentinel's First Call to Action
Neutrophils, the most abundant type of white blood cell, are the vanguard of the innate immune system.[1] These highly motile phagocytes are the first responders to sites of infection and inflammation, a process orchestrated by a sophisticated system of chemical cues known as chemoattractants.[1][2] The directed migration of neutrophils along a concentration gradient of these chemoattractants—a process termed chemotaxis—is fundamental to host defense.[1][3]
Among the most potent and well-characterized chemoattractants are N-formylated peptides, such as N-Formyl-DL-methionine (fMLP or fMet-Leu-Phe).[4][5] These peptides are molecular signatures of bacteria or damaged host mitochondria, acting as powerful "danger signals."[6][7] By engaging specific receptors on the neutrophil surface, fMLP triggers a cascade of intracellular events that culminate in directed cell movement.[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a robust and reproducible N-Formyl-DL-methionine induced neutrophil chemotaxis assay. We will delve into the underlying biological principles, provide a detailed step-by-step protocol using the widely accepted Boyden chamber (or Transwell) system, and offer insights into data analysis and troubleshooting.
The fMLP Signaling Cascade: From Receptor to Migration
The biological response to fMLP is initiated by its binding to Formyl Peptide Receptors (FPRs), primarily FPR1, which are G-protein-coupled receptors (GPCRs) highly expressed on neutrophils.[6][9][10][11] This ligand-receptor interaction triggers a conformational change in the receptor, activating intracellular heterotrimeric G-proteins.[8][12] The dissociation of the G-protein subunits (α and βγ) initiates a complex signaling network.[9]
Key downstream pathways activated include:
-
Phosphoinositide 3-Kinase (PI3K): This pathway is crucial for establishing cell polarity and forming the leading edge of the migrating neutrophil.
-
Phospholipase C (PLC): Activation of PLC leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.[4][8][13]
-
Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK and ERK pathways are also engaged, contributing to the regulation of cellular motility and other inflammatory responses.[2][14]
This intricate signaling culminates in the rapid reorganization of the actin cytoskeleton, leading to cell polarization, membrane ruffling, and directed migration towards the fMLP source.[8]
Caption: fMLP signaling pathway in neutrophils.
Experimental Protocol: The Boyden Chamber Assay
The Boyden chamber, or Transwell® assay, is the gold standard for evaluating in vitro chemotaxis.[15][16] It consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant is placed in the lower chamber, creating a chemical gradient that induces cell migration through the pores.[15]
Part 1: Isolation of Human Neutrophils from Whole Blood
Causality: The purity and viability of the neutrophil population are paramount for a successful assay. Contaminating cells can interfere with migration and detection, while activated or apoptotic neutrophils will exhibit aberrant migratory behavior.[1] Density gradient centrifugation is a robust method for obtaining a highly pure and viable neutrophil population.[17][18]
Materials:
-
Anticoagulated (EDTA or heparin) whole human blood
-
Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™)
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺
-
Complete medium: RPMI 1640 + 10% Fetal Bovine Serum (FBS)
-
Trypan Blue solution
Procedure:
-
Preparation: Bring all reagents to room temperature.[17][19]
-
Layering: Carefully layer 5 mL of anticoagulated whole blood over 5 mL of density gradient medium in a 15 mL conical tube. Avoid mixing the layers to ensure sharp separation.[17][18]
-
Centrifugation: Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.[17][18]
-
Fraction Collection: After centrifugation, distinct layers will be visible.[17][19] Carefully aspirate and discard the top layers (plasma and mononuclear cells). Collect the neutrophil layer, which appears as a distinct band.[17][18]
-
Washing: Transfer the collected neutrophils to a new 15 mL tube and wash with HBSS to remove the density medium. Centrifuge at 350 x g for 10 minutes.
-
RBC Lysis: To remove contaminating red blood cells, resuspend the cell pellet in 2 mL of RBC Lysis Buffer and incubate for 5-7 minutes. Stop the lysis by adding excess HBSS.
-
Final Wash & Resuspension: Centrifuge at 250 x g for 5 minutes.[17] Discard the supernatant and resuspend the neutrophil pellet in assay medium (e.g., RPMI + 0.5% BSA).
-
Cell Counting & Viability: Perform a cell count using a hemocytometer and assess viability with Trypan Blue. The viability should be >95%. Adjust the cell concentration to 2 x 10⁶ cells/mL.
Part 2: Chemotaxis Assay
Causality: The choice of membrane pore size is critical. For neutrophils, a 3-5 µm pore size is optimal, allowing active migration while preventing passive falling of cells.[15] The chemoattractant concentration should be optimized to generate a clear dose-response curve.
Materials:
-
Isolated neutrophils (2 x 10⁶ cells/mL)
-
Chemotaxis assay plates (e.g., 96-well Transwell® plate with 5 µm polycarbonate membrane)[15]
-
N-Formyl-DL-methionine (fMLP) stock solution (10 mM in DMSO, store at -20°C)[5]
-
Assay medium (e.g., RPMI + 0.5% BSA)
-
Detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Prepare Chemoattractant Gradient: Prepare serial dilutions of fMLP in assay medium. A typical concentration range to test is 1 nM to 1 µM.[2] Add 150 µL of the fMLP dilutions to the lower wells of the chemotaxis plate. Include a negative control (assay medium only) and a positive control (e.g., 100 nM fMLP).
-
Cell Seeding: Add 50 µL of the neutrophil suspension (1 x 10⁵ cells) to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes. Incubation time may require optimization.[15]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts from the plate.
-
Aspirate the medium from the lower wells.
-
Quantify the number of migrated cells. A common method is to use an ATP-based luminescence assay like CellTiter-Glo®, which measures the ATP of viable cells.[15] The luminescent signal is directly proportional to the number of migrated cells.
-
Alternatively, cells can be fixed, stained (e.g., with DAPI or Crystal Violet), and counted under a microscope. Another method involves quantifying the activity of myeloperoxidase, an enzyme specific to neutrophils.[20]
-
Caption: Experimental workflow for the neutrophil chemotaxis assay.
Data Analysis and Interpretation
The primary output of the assay is the number of migrated cells (often represented as Relative Luminescence Units, RLUs) at different fMLP concentrations.
Key Metrics:
-
Chemotactic Index: Calculated as the number of cells migrating towards the chemoattractant divided by the number of cells migrating towards the control medium.
-
Dose-Response Curve: Plot the number of migrated cells against the log of the fMLP concentration. This should yield a sigmoidal curve, from which an EC₅₀ (the concentration that elicits a half-maximal response) can be calculated.
| Parameter | Expected Outcome | Interpretation |
| Negative Control | Minimal cell migration | Establishes the baseline for random migration (chemokinesis). |
| fMLP Gradient | Dose-dependent increase in cell migration | Demonstrates a true chemotactic response to fMLP. |
| EC₅₀ Value | Typically in the low nanomolar range (e.g., 1-10 nM) | Indicates the potency of fMLP as a chemoattractant for the isolated neutrophils. |
| Inhibitor Control | Reduced migration in the presence of an FPR1 antagonist | Confirms that the observed migration is mediated specifically through the fMLP receptor. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background migration in negative control | Neutrophils were prematurely activated during isolation. | Handle cells gently, keep them at 4°C when possible, use endotoxin-free reagents, and minimize centrifugation forces and times.[21] |
| Assay medium components (e.g., BSA, serum) are chemoattractive. | Test different lots of BSA or use serum-free medium. Reduce BSA concentration.[21] | |
| Low or no migration towards fMLP | Neutrophils have low viability or are unresponsive. | Check cell viability post-isolation. Ensure fresh blood is used, as neutrophils are short-lived.[17] |
| Incorrect pore size of the membrane. | Verify that the membrane pore size is appropriate for neutrophils (3-5 µm). | |
| fMLP degradation or incorrect concentration. | Prepare fresh fMLP dilutions from a validated stock solution. | |
| High well-to-well variability | Inconsistent cell seeding or bubble formation. | Ensure a homogenous cell suspension before seeding. Pipette carefully to avoid bubbles. |
| Edge effects on the plate. | Avoid using the outer wells of the plate or fill them with sterile water/PBS to maintain humidity. |
Conclusion
The N-Formyl-DL-methionine induced neutrophil chemotaxis assay is a powerful tool for studying a critical aspect of the innate immune response and for screening potential anti-inflammatory compounds. By understanding the underlying signaling pathways and adhering to a meticulously executed protocol, researchers can generate reliable and reproducible data. This application note provides the foundational knowledge and practical steps to successfully implement this assay, empowering investigations into inflammatory diseases and the development of novel therapeutics.
References
-
Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Retrieved from [Link]
-
Lodge, A. W., et al. (2005). Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol. Clinical & Experimental Immunology, 142(3), 511-518. Retrieved from [Link]
-
Millenbaugh, N. J., et al. (2008). Analysis of Neutrophil Chemotaxis. In Methods in Cell Biology (Vol. 84, pp. 27-41). Academic Press. Retrieved from [Link]
-
Ueyama, T., et al. (2005). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Molecular and Cellular Biology, 25(3), 1155-1167. Retrieved from [Link]
-
QIAGEN. (n.d.). fMLP Signaling in Neutrophils. GeneGlobe. Retrieved from [Link]
-
Boyden, S. (1990). A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase. Analytical Biochemistry, 185(2), 238-242. Retrieved from [Link]
-
He, J., et al. (2017). An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. Journal of Visualized Experiments, (124), 55813. Retrieved from [Link]
-
Marker, D. F., et al. (2015). MLK3 regulates fMLP-stimulated neutrophil motility. Cellular Immunology, 295(2), 99-107. Retrieved from [Link]
-
Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 185(3), 586-596. Retrieved from [Link]
-
JOVE. (2008). Neutrophil Isolation Protocol. Retrieved from [Link]
-
Ye, R. D., et al. (2020). The Contribution of Chemoattractant GPCRs, Formylpeptide Receptors, to Inflammation and Cancer. Frontiers in Immunology, 10, 3051. Retrieved from [Link]
-
Frohlich, O., et al. (2000). Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. British Journal of Pharmacology, 130(4), 933-941. Retrieved from [Link]
-
EurekAlert!. (2016). An all-on-chip method for testing neutrophil chemotaxis. Retrieved from [Link]
-
Palani, S., et al. (2022). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in Immunology, 12, 797893. Retrieved from [Link]
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. Retrieved from [Link]
-
ResearchGate. (2016). Why my chemotaxis negative control wrong? is it experimental error?. Retrieved from [Link]
-
Kim, J. Y., et al. (2015). Migration of neutrophils measured using a Boyden chamber assay and a nanofibrous membrane assay. Journal of Laboratory Automation, 20(6), 664-670. Retrieved from [Link]
-
Akadeum Life Sciences. (n.d.). Neutrophil Isolation: Human Neutrophil Isolation Protocols. Retrieved from [Link]
-
Palani, S., et al. (2022). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in Immunology, 12, 797893. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Boyden chamber assay. Retrieved from [Link]
-
He, H. Q., & Ye, R. D. (2013). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Current drug targets, 14(6), 639-648. Retrieved from [Link]
-
JOVE. (2008). Video: Neutrophil Isolation Protocol. Retrieved from [Link]
-
Parent-florea, C., et al. (2018). A Real-Time Assay for Neutrophil Chemotaxis. BioTechniques, 65(3), 143-149. Retrieved from [Link]
-
Napolitano, F., & Montuori, N. (2025). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers in Immunology. Retrieved from [Link]
-
Nick, J. A., et al. (1997). Common and distinct intracellular signaling pathways in human neutrophils utilized by platelet activating factor and FMLP. Journal of Clinical Investigation, 99(5), 975-986. Retrieved from [Link]
-
ResearchGate. (n.d.). Neutrophil Isolation Protocol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay [sigmaaldrich.com]
- 6. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors [mdpi.com]
- 11. Frontiers | N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis [frontiersin.org]
- 12. Frontiers | The Contribution of Chemoattractant GPCRs, Formylpeptide Receptors, to Inflammation and Cancer [frontiersin.org]
- 13. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. [PDF] Boyden chamber assay. | Semantic Scholar [semanticscholar.org]
- 17. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Video: Neutrophil Isolation Protocol [jove.com]
- 20. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Solid-Phase Synthesis of N-formylmethionyl Peptides
<
Introduction
N-formylmethionyl peptides are biologically significant molecules that play a crucial role in the innate immune system.[1][2] Found in bacteria and mitochondria, these peptides act as potent chemoattractants for phagocytic leukocytes, such as neutrophils, by binding to G protein-coupled N-formylpeptide receptors (FPRs).[1] The archetypal example, N-formyl-methionyl-leucyl-phenylalanine (fMLF), is a powerful tool for studying inflammatory responses and host defense mechanisms.[1][3][4] The synthesis of these peptides is therefore of great interest to researchers in immunology, drug development, and cell biology.
Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, provides an efficient and robust method for the chemical synthesis of peptides.[5] By anchoring the C-terminal amino acid to an insoluble resin, the peptide chain can be assembled in a stepwise manner, with excess reagents and byproducts easily removed by filtration.[5][6] This guide provides a detailed protocol for the synthesis of N-formylmethionyl peptides using Fmoc-based SPPS, addressing the specific challenges associated with the methionine residue and the N-terminal formylation step.
Principles of the Synthesis
The synthesis of N-formylmethionyl peptides via Fmoc-SPPS involves a cyclical process of deprotection and coupling, followed by N-terminal modification and final cleavage from the solid support.[6][7]
Key Components:
-
Solid Support (Resin): The choice of resin is critical and depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is commonly used. The resin's swelling properties and loading capacity are important considerations for synthesis efficiency.[7]
-
Protecting Groups: The fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the α-amino group of the incoming amino acids.[7] It is base-labile and typically removed with piperidine.[7][8] Side-chain protecting groups, which are acid-labile (e.g., t-butyl), are used for reactive amino acid side chains to prevent unwanted side reactions.[5]
-
Coupling Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HBTU are used to activate the carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond.[9]
-
N-Formylation Reagent: After the complete peptide sequence is assembled, the N-terminal amino group is formylated. A common and effective method involves the pre-activation of formic acid with DCC.[9][10]
-
Cleavage Cocktail: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups.[11] Scavengers are included in the cleavage cocktail to prevent side reactions with reactive species generated during deprotection.[12]
Experimental Workflow
The overall workflow for the solid-phase synthesis of an N-formylmethionyl peptide is depicted below.
Caption: General workflow for N-formylmethionyl peptide synthesis.
Detailed Protocols
PART 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic N-formylmethionyl peptide.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids with appropriate side-chain protection
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Formic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Diethyl ether
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Anhydrous diethyl ether (cold)
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.[8]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[9][10]
-
Agitate for 10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.[8]
-
Perform a Kaiser test to confirm the presence of free primary amines.[8] A positive test (blue beads) indicates successful deprotection.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HBTU (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to activate the amino acid. The solution will typically change color.[8][9][10]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 20-60 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm complete coupling. A negative test (colorless or yellow beads) indicates that all free amines have reacted.[8]
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
PART 2: On-Resin N-terminal Formylation
This step is performed after the final amino acid has been coupled and its Fmoc group has been removed.
Procedure:
-
Preparation of Formylating Reagent:
-
In a separate flask, dissolve formic acid and DCC in diethyl ether at 0°C.[9][10]
-
Stir the mixture for 4 hours at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the solution to remove the DCU precipitate.
-
Concentrate the filtrate by rotary evaporation to obtain the formylating reagent (formic anhydride).
-
-
Formylation Reaction:
-
Add the prepared formylating reagent dissolved in DMF to the peptidyl-resin.[9][10]
-
Add DIPEA.
-
Incubate the reaction overnight at 4°C. Low temperatures are crucial to prevent the decomposition of formic acid and improve yield.[9][10]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Perform a Kaiser test. A negative result confirms the successful formylation of the N-terminal amine.
-
Dry the resin under vacuum.
-
PART 3: Cleavage, Deprotection, and Purification
Procedure:
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail. For methionine-containing peptides, a common cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5). The scavengers TIS and EDT are critical for preventing side reactions.[11]
-
Add the cleavage cocktail to the dried peptidyl-resin.
-
Agitate the mixture for 2-3 hours at room temperature.[9][11]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold anhydrous diethyl ether.[11]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and organic impurities.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14] A gradient of increasing acetonitrile concentration is typically used to elute the peptide from the C18 column.[13]
-
Collect the fractions containing the pure peptide.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[15][16]
-
Pool the pure fractions and lyophilize to obtain the final N-formylmethionyl peptide as a fluffy white powder.[8]
-
Challenges and Optimization Strategies in Synthesizing N-formylmethionyl Peptides
The synthesis of N-formylmethionyl peptides presents unique challenges, primarily related to the methionine residue.
Methionine Oxidation
The thioether side chain of methionine is highly susceptible to oxidation, which can occur during synthesis, cleavage, or storage.[17][18] This oxidation leads to the formation of methionine sulfoxide (Met(O)), a diastereomeric mixture, which can alter the peptide's biological activity.[12][19]
Mitigation Strategies:
-
Use of Scavengers: During the TFA cleavage step, the inclusion of scavengers like 1,2-ethanedithiol (EDT) or dimethylsulfide (DMS) can help to reduce methionine oxidation.[17][20]
-
Inert Atmosphere: Performing the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen.[17]
-
Reversible Oxidation: In some cases, methionine can be intentionally and reversibly oxidized to the sulfoxide for protection during synthesis and then reduced back to methionine post-synthesis.[20]
S-alkylation of Methionine
Another potential side reaction is the S-alkylation of the methionine thioether by carbocations generated during the cleavage of t-butyl-based protecting groups.[12]
Mitigation Strategies:
-
Optimized Cleavage Cocktails: The use of specific cleavage cocktails containing reagents like trimethylsilyl chloride (TMSCl) has been shown to reduce S-alkylation.[12][20]
Optimization of N-Formylation
The efficiency of the N-formylation step can be sequence-dependent and may require optimization.[21]
Optimization Parameters:
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | Prevents decomposition of the formylating reagent and improves yield.[9][10] |
| Reaction Time | Overnight | Ensures complete formylation, especially for sterically hindered N-termini.[9][10] |
| Reagent Excess | 4-8 equivalents | Drives the reaction to completion. |
| Formylating Agent | Acetic formic anhydride or pre-activated formic acid with DCC | Provides a highly reactive formylating species.[9][21] |
Quality Control and Characterization
Rigorous analytical techniques are essential to confirm the identity, purity, and integrity of the synthesized N-formylmethionyl peptide.
Analytical Workflow
Caption: Post-purification analysis and quality control workflow.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary tool for both purification and purity assessment of synthetic peptides.[13][15][16][22] It separates the target peptide from impurities based on hydrophobicity.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the peptide, confirming its identity and the successful N-formylation.[15][16]
-
Amino Acid Analysis (AAA): This technique provides the amino acid composition of the peptide, verifying the sequence and allowing for accurate quantification of the peptide content.[23]
Conclusion
The solid-phase synthesis of N-formylmethionyl peptides is a well-established yet nuanced process. By employing a standard Fmoc/tBu strategy and incorporating a carefully executed on-resin N-formylation step, these biologically important molecules can be produced in high purity and yield. Careful consideration of the challenges associated with the methionine residue, particularly its susceptibility to oxidation, and the implementation of appropriate mitigation strategies are paramount to success. The detailed protocols and optimization guidelines presented in this application note provide a robust framework for researchers and drug development professionals to confidently synthesize N-formylmethionyl peptides for a wide range of applications.
References
-
Molecules. (2016). Solid Phase Formylation of N-Terminus Peptides. [Link]
-
Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. (2016). Solid Phase Formylation of N-Terminus Peptides. [Link]
-
YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link]
-
ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. [Link]
-
YouTube. (2023). SPPS Reagents Explained: A Complete Guide | CEM Corporation. [Link]
-
ResearchGate. (2023). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
National Institutes of Health. (2015). Design, Synthesis and Characterization of fMLF-Mimicking AApeptides. [Link]
-
PubMed. (1973). Cleavage of the N-terminal formylmethionine residue from a bacteriophage coat protein in vitro. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
PubMed Central. (2023). Controlled reversible methionine-selective sulfimidation of peptides. [Link]
-
ChemistryViews. (2023). Fast On-Resin N-Formylation of Peptides. [Link]
-
MDPI. (2022). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. [Link]
-
PubMed. (2014). Design, synthesis and characterization of fMLF-mimicking AApeptides. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]
-
ScienceDirect. (n.d.). 4 Preparation and handling of peptides containing methionine and cysteine. [Link]
-
Portland Press. (1996). The N-formyl methionyl peptide, formyl-methionyl-leucyl phenylalanine (fMLF) increases the lateral diffusion of complement receptor 1 (CR1/CD35) in human neutrophils; a causative role for oxidative metabolites?. [Link]
-
GenScript. (n.d.). N-Formyl-Met-Leu-Phe. [Link]
-
JPT. (n.d.). Peptide Characterization & Analytics. [Link]
-
PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. [Link]
-
PubMed. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
ResearchGate. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResearchGate. (2013). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in prot. [Link]
-
ResearchGate. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide. [Link]
-
PubMed Central. (2011). Methionine Oxidation and Reduction in Proteins. [Link]
-
ACS Publications. (2022). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. [Link]
-
Biotage. (2023). How to purify synthetic peptides - what are the options?. [Link]
Sources
- 1. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 3. Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. biotage.com [biotage.com]
- 15. ijsra.net [ijsra.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biotage.com [biotage.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jpt.com [jpt.com]
Application Notes and Protocols for the Preparation of N-Formyl-DL-methionine Solution in Cell Culture Experiments
Introduction: The Significance of N-Formyl-DL-methionine in Chemoattraction and Immune Response
N-formyl-DL-methionine is a derivative of the amino acid methionine, characterized by the addition of a formyl group to its amino terminus.[1] This seemingly simple modification holds profound biological significance, particularly in the realm of innate immunity. N-formylated peptides, such as those initiated with N-formylmethionine, are characteristic of bacterial and mitochondrial protein synthesis.[1][2] Consequently, their presence in the extracellular space serves as a potent danger signal to the host immune system, indicating either bacterial invasion or cellular damage.
These formylated peptides are recognized by a specific class of G protein-coupled receptors known as formyl peptide receptors (FPRs), which are abundantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[3][4][5] The binding of N-formylated peptides to FPRs triggers a cascade of intracellular signaling events, leading to a range of pro-inflammatory responses including chemotaxis (directed cell migration), degranulation, and the production of reactive oxygen species (ROS) to combat invading pathogens.[2][3]
Given its role as a powerful chemoattractant, N-Formyl-DL-methionine and its derivatives, like the well-studied N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), are invaluable tools in immunological research and drug discovery.[1][6][7][8] They are widely used to study the mechanisms of leukocyte migration, inflammation, and to screen for compounds that modulate these processes. This guide provides a comprehensive protocol for the preparation of N-Formyl-DL-methionine solutions for use in a variety of cell-based assays.
It is important to note that N-Formyl-DL-methionine is a racemic mixture, containing both the D- and L-enantiomers. The biological activity of formylated peptides is predominantly attributed to the L-isomer, which is the form found in natural protein synthesis.[9] While the D- and L-forms of the parent amino acid methionine can have comparable bioavailability in some contexts, it is generally understood that the L-form of N-formylated peptides is the primary driver of activity at formyl peptide receptors.[10]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of N-Formyl-DL-methionine is crucial for accurate solution preparation.
| Property | Value | Source |
| Molecular Formula | C6H11NO3S | [11] |
| Molecular Weight | 177.22 g/mol | [1][11][12] |
| Appearance | White to off-white crystalline powder | [11] |
| Solubility (L-form) | DMSO: 35 mg/mLWater: 35 mg/mLEthanol: 35 mg/mL | [12][13] |
Note: The provided solubility data is for the N-Formyl-L-methionine enantiomer. It is a reasonable starting point for the DL-racemic mixture, but empirical verification is recommended.
Signaling Pathway of N-Formyl Peptides
The binding of N-Formyl-DL-methionine to its receptor, FPR1, initiates a signaling cascade that is central to the chemoattractant response. This process is illustrated in the diagram below.
Caption: N-Formyl-DL-methionine binds to FPR1, activating a G-protein cascade leading to downstream signaling and chemotaxis.
Protocols for Solution Preparation
The following protocols provide a step-by-step guide for the preparation of stock and working solutions of N-Formyl-DL-methionine.
PART 1: Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution due to its ability to readily dissolve N-Formyl-DL-methionine and its compatibility with long-term storage at low temperatures.
Materials:
-
N-Formyl-DL-methionine powder
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before handling the N-Formyl-DL-methionine powder, ensure a clean and dry workspace. Use personal protective equipment (gloves, safety glasses, and a lab coat) as N-Formyl-DL-methionine is classified as an irritant.[1]
-
Weighing the Compound: Carefully weigh out 1.77 mg of N-Formyl-DL-methionine powder and transfer it to a sterile conical-bottom tube. This amount is calculated to yield a 10 mM solution in 1 mL of DMSO.
-
Calculation:
-
Molecular Weight (MW) = 177.22 g/mol
-
Desired Concentration = 10 mM = 0.01 mol/L
-
Volume = 1 mL = 0.001 L
-
Mass = Desired Concentration × MW × Volume
-
Mass = 0.01 mol/L × 177.22 g/mol × 0.001 L = 0.0017722 g = 1.77 mg
-
-
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the N-Formyl-DL-methionine powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming (to room temperature if DMSO was cold) may aid in dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C. A stock solution of the related compound fMLP in DMSO is reported to be stable for at least six months when stored at -20°C.[14]
PART 2: Preparation of a 1 µM Working Solution
The working solution is prepared by diluting the stock solution in a suitable cell culture medium or buffer immediately before use.
Materials:
-
10 mM N-Formyl-DL-methionine stock solution in DMSO
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM) or a balanced salt solution (e.g., HBSS, PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution (Recommended): To ensure accuracy, it is best to perform a serial dilution.
-
Step 2a (Intermediate Dilution): In a sterile tube, add 990 µL of cell culture medium. To this, add 10 µL of the 10 mM stock solution. This results in a 100-fold dilution, yielding a 100 µM intermediate solution.
-
Step 2b (Final Dilution): In a separate sterile tube, add 9.9 mL of cell culture medium. To this, add 100 µL of the 100 µM intermediate solution. This results in another 100-fold dilution, yielding the final 1 µM working solution.
-
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. In the example above, the final DMSO concentration in the 1 µM working solution is 0.01%, which is well below the levels typically associated with cellular toxicity (generally recommended to be kept below 0.5%).
-
Mixing and Use: Gently mix the working solution by inverting the tube or pipetting up and down. Use the freshly prepared working solution immediately for your cell culture experiments.
Experimental Considerations and Best Practices
-
Solvent Effects: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any potential effects of the solvent on the cells.
-
Working Concentration Range: The optimal working concentration of N-Formyl-DL-methionine will vary depending on the cell type and the specific assay being performed. For chemotaxis assays with neutrophils, concentrations in the nanomolar to low micromolar range are typically effective. A dose-response experiment is recommended to determine the optimal concentration for your experimental system.
-
Oxidation: The methionine residue in N-Formyl-DL-methionine is susceptible to oxidation. While DMSO helps to preserve the compound in the stock solution, it is advisable to use fresh, high-quality cell culture medium for dilutions. For highly sensitive assays, using degassed or oxygen-free buffers for dilution can minimize oxidation.[14]
-
Quality Control: The activity of your N-Formyl-DL-methionine solution can be verified using a functional assay, such as a neutrophil chemotaxis assay or a calcium flux assay, with a known positive control cell line.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in stock solution upon thawing | Moisture contamination in DMSO | Use fresh, anhydrous DMSO for preparing new stock solutions. Ensure tubes are tightly sealed. |
| Low or no cellular response | Degraded compound | Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Incorrect working concentration | Perform a dose-response experiment to determine the optimal concentration. | |
| Cell viability issues | Check cell health and viability. Ensure the final DMSO concentration is non-toxic. | |
| High background in vehicle control | DMSO toxicity | Lower the final concentration of DMSO in your working solution. |
Conclusion
The preparation of a stable and active N-Formyl-DL-methionine solution is a critical first step for a wide range of cell-based assays in immunology and drug discovery. By following the detailed protocols and best practices outlined in these application notes, researchers can ensure the reliability and reproducibility of their experimental results.
References
-
PubChem. N-Formyl-DL-methionine. National Center for Biotechnology Information. [Link]
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161. [Link]
-
Wikipedia. N-Formylmethionine. [Link]
-
He, F., Yin, J., Li, T., Yao, K., & Yin, Y. (2021). Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs. Journal of Animal Science and Biotechnology, 12(1), 1-12. [Link]
-
The International Pharmacopoeia. DL-Methionine (DL-Methioninum). [Link]
-
Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., Dhaliwal, K., & Rossi, A. G. (2015). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation. The American journal of pathology, 185(5), 1172-1184. [Link]
-
Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & growth factor reviews, 17(6), 501-519. [Link]
-
L-Methionine versus DL-Methionine: A Review of the Literature. (2019). Journal of Applied Poultry Research, 28(4), 836-847. [Link]
-
Small Molecule Pathway Database. Metabolism and Physiological Effects of N-Formyl-L-Methionine. [Link]
-
He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]
-
Seydel, H., & Voigt, R. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. Die Pharmazie, 27(5), 303–312. [Link]
-
Onyia, K. A. (1987). In vivo chemotaxis of rat leucocytes to N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP). Comparative immunology, microbiology and infectious diseases, 10(1), 33–39. [Link]
-
Biotage. How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. [Link]
-
Wikipedia. Formyl peptide receptor. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. FPR1. [Link]
Sources
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 6. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Formyl-Met-Leu-Phe for neutrophil chemotaxis assay [sigmaaldrich.com]
- 8. In vivo chemotaxis of rat leucocytes to N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. selleckchem.com [selleckchem.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing N-Formyl-DL-methionine to Interrogate Phagocyte Activation
Introduction
N-formyl-DL-methionine and its more potent synthetic analog, N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF), are powerful tools in the study of innate immunity.[1] These N-formylated peptides mimic those released by bacteria or from damaged mitochondria, serving as potent chemoattractants and activators for phagocytic cells, particularly neutrophils and macrophages.[1][2][3][4] By engaging specific cell surface receptors, they trigger a cascade of intracellular signaling events that are central to the inflammatory response, including chemotaxis, degranulation, the production of reactive oxygen species (ROS), and phagocytosis.[2][3][5] Understanding how to leverage these peptides in experimental settings is crucial for researchers in immunology, cell biology, and drug development who seek to dissect the mechanisms of inflammation and host defense.
This comprehensive guide provides a detailed overview of the principles and methodologies for using N-formyl peptides to study phagocyte activation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible approach to experimental design.
Scientific Principles: The fMLP-Phagocyte Interaction
N-formyl peptides are recognized by a specific class of G protein-coupled receptors (GPCRs) known as the formyl peptide receptors (FPRs).[6][7] In humans, this family includes FPR1, FPR2, and FPR3, with FPR1 exhibiting the highest affinity for fMLP.[2][3][6] The binding of fMLP to its receptor, primarily FPR1 on neutrophils, initiates a signaling cascade that leads to a swift and potent cellular response.
Upon ligand binding, the receptor-coupled heterotrimeric G protein (typically of the Gαi family) is activated.[5][8] This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream effector pathways. Key signaling events include:
-
Phospholipase C (PLC) Activation: The activated G protein subunits stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][8][9]
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.[9][10] This rapid increase in intracellular calcium is a critical signal for many downstream events.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates members of the protein kinase C (PKC) family, which phosphorylate a wide array of substrate proteins, influencing cellular functions like degranulation and the oxidative burst.[5][11]
-
Phosphoinositide 3-Kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) Pathways: fMLP stimulation also activates PI3K and MAPK pathways, which are crucial for regulating chemotaxis, cell survival, and gene expression.[5][12]
These signaling events culminate in a coordinated series of functional outputs that are the hallmarks of phagocyte activation. A notable characteristic of this response is its hierarchical nature; different cellular functions are triggered at varying concentrations of fMLP. Chemotaxis is initiated at very low concentrations (10⁻¹¹ to 10⁻¹⁰ M), followed by phagocytosis at intermediate concentrations (10⁻¹⁰ to 10⁻⁹ M), and finally, robust ROS production and degranulation at higher concentrations (≥10⁻⁸ M).[13]
Signaling Pathway Diagram
Caption: fMLP signaling cascade in phagocytes.
Experimental Protocols
The following section provides detailed, step-by-step protocols for key assays used to measure phagocyte activation in response to N-formyl peptides. It is critical to use freshly isolated phagocytes (e.g., human neutrophils) for optimal results, as their responsiveness declines rapidly ex vivo.
Table 1: Typical fMLP Concentration Ranges for Phagocyte Responses
| Cellular Response | Typical fMLP Concentration Range (M) | Peak Response (M) | Reference(s) |
| Chemotaxis | 10⁻¹¹ - 10⁻⁹ | 10⁻¹⁰ | [13] |
| Phagocytosis | 10⁻¹⁰ - 10⁻⁸ | 10⁻⁹ | [13] |
| Degranulation | 10⁻⁹ - 10⁻⁶ | 10⁻⁷ - 10⁻⁶ | [5][14] |
| ROS Production | 10⁻⁸ - 10⁻⁵ | 10⁻⁶ | [13] |
| Calcium Mobilization | 10⁻⁹ - 10⁻⁶ | 10⁻⁷ | [10][15] |
Protocol 1: Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes the measurement of the "oxidative burst" using a fluorometric assay with Dichlorodihydrofluorescein diacetate (DCF-DA).[16]
Principle: Cell-permeable DCF-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS (primarily hydrogen peroxide) to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS produced.[16]
Materials:
-
Isolated human neutrophils (or other phagocytes)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
N-Formyl-DL-methionine or fMLP stock solution (e.g., 10 mM in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA) (e.g., 5 mM stock in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control (e.g., 1 mg/mL in DMSO)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Preparation: Resuspend freshly isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Dye Loading: Add DCF-DA to the cell suspension to a final concentration of 5-10 µM. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in fresh, pre-warmed HBSS to the original volume.
-
Plating: Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Baseline Measurement: Read the baseline fluorescence of the plate before adding stimuli.
-
Stimulation: Prepare serial dilutions of fMLP in HBSS. Add 100 µL of the 2X fMLP solution to the appropriate wells. Include wells for a negative control (HBSS alone) and a positive control (e.g., 100 ng/mL PMA).
-
Kinetic Measurement: Immediately place the plate in the reader, pre-warmed to 37°C. Measure fluorescence every 1-2 minutes for 60-90 minutes.
-
Data Analysis: Subtract the baseline fluorescence from each time point. Plot the change in fluorescence over time. The rate of fluorescence increase or the peak fluorescence can be used to quantify ROS production.
Protocol 2: Degranulation Assay (β-hexosaminidase Release)
This protocol measures the release of azurophilic granule contents by assaying the activity of a specific enzyme, β-hexosaminidase.
Principle: Upon stimulation, phagocytes release the contents of their granules into the extracellular medium. The enzymatic activity of β-hexosaminidase in the supernatant is measured using a colorimetric substrate.
Materials:
-
Isolated human neutrophils
-
HBSS with Ca²⁺ and Mg²⁺
-
Cytochalasin B (e.g., 5 mg/mL in DMSO) - Note: Primes neutrophils for enhanced degranulation.
-
fMLP stock solution
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution
-
Stop solution (e.g., 0.1 M glycine, pH 10.4)
-
Triton X-100 (0.1% in HBSS) for cell lysis (total release control)
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Preparation: Resuspend neutrophils in HBSS at 5 x 10⁶ cells/mL.
-
Priming: Pre-warm the cell suspension to 37°C for 5 minutes. Add Cytochalasin B to a final concentration of 5 µg/mL and incubate for an additional 5-10 minutes at 37°C.
-
Stimulation: Aliquot cells into microcentrifuge tubes. Add fMLP to achieve final concentrations ranging from 10⁻⁹ M to 10⁻⁶ M. Include a negative control (HBSS) and a total release control. Incubate for 15-30 minutes at 37°C.
-
Sample Collection: Place tubes on ice to stop the reaction. Centrifuge at 400 x g for 5 minutes at 4°C.
-
Total Release Control: To the designated control tube, add an equal volume of 0.2% Triton X-100 to lyse the cells.
-
Enzyme Assay: Transfer 50 µL of the supernatant from each sample to a new 96-well plate. Add 50 µL of the p-NAG substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of total enzyme release for each condition: % Release = [(Absorbance_Sample - Absorbance_Negative_Control) / (Absorbance_Total_Release - Absorbance_Negative_Control)] x 100.
Protocol 3: Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration following fMLP stimulation using a fluorescent calcium indicator.
Principle: Cell-permeant dyes like Fura-2 AM or Indo-1 AM are loaded into cells, where they are cleaved by esterases into their active, cell-impermeant form.[9][17] The fluorescence properties of these dyes change upon binding to Ca²⁺, allowing for the ratiometric or intensity-based measurement of intracellular calcium concentration.[17]
Materials:
-
Isolated human neutrophils
-
Phenol red-free HBSS with Ca²⁺ and Mg²⁺
-
Fura-2 AM or Fluo-4 AM (e.g., 1 mM stock in DMSO)
-
Pluronic F-127 (optional, aids dye loading)
-
fMLP stock solution
-
Ionomycin (positive control)
-
EGTA (negative control, chelates extracellular Ca²⁺)
-
Fluorescence plate reader or flow cytometer capable of kinetic measurements
Procedure:
-
Cell Preparation: Resuspend neutrophils in HBSS at 2-5 x 10⁶ cells/mL.
-
Dye Loading: Add Fura-2 AM or Fluo-4 AM to a final concentration of 1-5 µM. If using, pre-mix the dye with an equal volume of 20% Pluronic F-127. Incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Dilute the cell suspension with 5-10 volumes of warm HBSS and centrifuge (300 x g for 5 minutes). Resuspend the pellet gently in fresh, warm HBSS to the original concentration.
-
Assay:
-
Plate Reader: Pipette cells into a black, clear-bottom 96-well plate. Place the plate in the reader.
-
Flow Cytometer: Keep cells in suspension in a tube.
-
-
Baseline Measurement: Acquire a stable baseline fluorescence reading for 60-120 seconds.
-
Stimulation: Using the instrument's automated injectors (plate reader) or by briefly removing the tube (flow cytometer), add fMLP to the desired final concentration.
-
Data Acquisition: Immediately resume recording the fluorescence signal for 3-5 minutes to capture the rapid calcium transient.
-
Controls: At the end of the run, add Ionomycin to elicit maximal calcium influx, followed by EGTA to chelate calcium and obtain a minimum signal.
-
Data Analysis: The change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) is plotted against time. The peak response is used to quantify the magnitude of calcium mobilization.
Experimental Workflow Diagram
Caption: General workflow for phagocyte activation assays.
Data Interpretation and Troubleshooting
Interpreting Results
-
Dose-Response Curves: A key output of these experiments is the dose-response curve, where the magnitude of the cellular response is plotted against the logarithm of the fMLP concentration. This allows for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Kinetics: The time-course of the response provides valuable information. For example, calcium mobilization is a very rapid event, peaking within seconds, while ROS production is more sustained, lasting for many minutes.
-
Inhibitor Studies: These assays are powerful when combined with specific inhibitors of signaling pathways. For instance, pre-treating cells with a PLC inhibitor should block fMLP-induced calcium mobilization.[10] Similarly, FPR1 antagonists can be used to confirm that the observed response is mediated by this specific receptor.[18]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | 1. Cell Viability/Health: Old or improperly handled cells are unresponsive. 2. Reagent Degradation: fMLP, dyes, or substrates have lost activity. 3. Incorrect Filter/Laser Settings: Instrument not configured correctly for the fluorophore. 4. Low Target Expression: Cells may not express sufficient FPR1. | 1. Use freshly isolated cells; handle gently; keep on ice until use. 2. Prepare fresh reagents; aliquot and store stocks properly. 3. Verify instrument settings against the dye's excitation/emission spectra.[19] 4. Confirm receptor expression via flow cytometry or use a cell type known to be responsive (e.g., human neutrophils). |
| High Background Signal | 1. Autofluorescence: Cells are naturally fluorescent. 2. Incomplete Washing: Excess extracellular dye or substrate remains. 3. Spontaneous Activation: Cells are stressed or activated during isolation/handling. | 1. Include an "unstained" or "unloaded" cell control to measure and subtract background. 2. Ensure wash steps are performed thoroughly. Use a masking dye for calcium assays if available.[20] 3. Handle cells gently, avoid vigorous vortexing, and perform isolations at 4°C. |
| High Well-to-Well Variability | 1. Inconsistent Cell Number: Uneven plating of cells. 2. Pipetting Errors: Inaccurate addition of reagents or stimuli. 3. Edge Effects: Wells at the edge of the plate evaporate more quickly. | 1. Ensure the cell suspension is homogenous before plating; mix gently between pipetting. 2. Use calibrated multichannel pipettes; ensure tips are properly seated. 3. Avoid using the outermost wells of the plate; fill them with buffer or media to maintain humidity. |
Conclusion
N-Formyl-DL-methionine and its analogs are indispensable reagents for probing the intricate mechanisms of phagocyte activation. By mimicking bacterial signals, they provide a robust and reproducible means to initiate the key functional responses of the innate immune system. The protocols and principles outlined in this guide offer a solid foundation for researchers to design, execute, and interpret experiments aimed at understanding inflammation, host defense, and the identification of novel therapeutic agents that modulate these critical pathways. Adherence to careful experimental technique and an understanding of the underlying cell biology are paramount to generating high-quality, reliable data in this field.
References
-
Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. National Institutes of Health. [Link]
-
N-Formylmethionine-leucyl-phenylalanine. Wikipedia. [Link]
-
Formyl-Peptide Receptor Activation Enhances Phagocytosis of Community-Acquired Methicillin-Resistant Staphylococcus aureus. The Journal of Infectious Diseases, Oxford Academic. [Link]
-
N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in Immunology. [Link]
-
An fMLP receptor is involved in activation of phagocytosis by hemocytes from specific insect species. PubMed. [Link]
-
Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase. PubMed. [Link]
-
Stimulation of human neutrophils with formyl-methionyl-leucyl-phenylalanine induces tyrosine phosphorylation and activation of two distinct mitogen-activated protein-kinases. PubMed. [Link]
-
fMLP Signaling in Neutrophils. QIAGEN GeneGlobe. [Link]
-
Formyl peptide receptor. Wikipedia. [Link]
-
N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. National Institutes of Health. [Link]
-
Calcium mobilization by fMLP, C3a, and C5a in HMC-1 cells. ResearchGate. [Link]
-
Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. National Institutes of Health. [Link]
-
N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myopathies. PubMed. [Link]
-
Bacterial peptide fMLP mediated chemotaxis, phagocytosis and extracellular acidification in prawn haemocytes. The Hong Kong University of Science and Technology Institutional Repository. [Link]
-
Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils. PubMed. [Link]
-
What is the protocol for Reactive oxygen species(ROS) assay especially superoxide when we co-culture, neutrophils with cancer cells. ResearchGate. [Link]
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. National Institutes of Health. [Link]
-
Neutrophil Chemotaxis, Phagocytosis, and Generation of Reactive Oxygen Species Show a Hierarchy of Responsiveness to Increasing Concentrations of N-Formyl-Met-Leu-Phe. Karger. [Link]
-
Proposed mechanism of enhanced phagocytosis by formyl-peptide receptor... ResearchGate. [Link]
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Pharmacology. [Link]
-
FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]
-
Investigation of molecular mechanisms of macrophage activation. Vilnius University. [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
-
An Assay to Monitor Degranulation of Azurophilic Granules in Neutrophils following Activation. JoVE. [Link]
-
ROS Assay Kit Protocol. Cell Biolabs. [Link]
-
Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19. National Institutes of Health. [Link]
-
Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. ScienceDirect. [Link]
-
Cellular responses to FMLP challenging: a mini-review. PubMed. [Link]
-
Formyl peptide receptors – Knowledge and References. Taylor & Francis Online. [Link]
-
Neutrophil-like cells derived from the HL-60 cell-line as a genetically-tractable model for neutrophil degranulation. eScholarship.org. [Link]
-
Efficient Neutrophil Activation Requires Two Simultaneous Activating Stimuli. National Institutes of Health. [Link]
Sources
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis [frontiersin.org]
- 3. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stimulation of human neutrophils with formyl-methionyl-leucyl-phenylalanine induces tyrosine phosphorylation and activation of two distinct mitogen-activated protein-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. An Assay to Monitor Degranulation of Azurophilic Granules in Neutrophils following Activation [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. bu.edu [bu.edu]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 20. moleculardevices.com [moleculardevices.com]
Elucidating the Kinetics of N-Formyl-DL-methionine and Formyl Peptide Receptor 1 (FPR1) Interaction: A Guide to Modern Biophysical and Cellular Techniques
An Application Note for Drug Discovery and Basic Research
Abstract: The Formyl Peptide Receptor 1 (FPR1) is a pivotal G protein-coupled receptor (GPCR) in innate immunity, recognizing N-formylated peptides from bacteria and damaged mitochondria to initiate inflammatory responses.[1][2][3] Understanding the binding kinetics of ligands like N-Formyl-DL-methionine to FPR1 is critical for developing novel therapeutics targeting inflammatory diseases. This guide provides a comprehensive overview and detailed protocols for studying this interaction, focusing on label-free biophysical methods and complementary cell-based functional assays. We delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible data generation for researchers in immunology and drug development.
Introduction: The Significance of the FPR1-Ligand Interaction
The Formyl Peptide Receptor 1 (FPR1) is a classical GPCR that acts as a pattern recognition receptor on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[3][4] Its primary role is to detect N-formylmethionine-containing peptides, which are common molecular patterns associated with bacterial invasion or mitochondrial damage, thereby acting as a crucial sensor for both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] N-Formyl-DL-methionine, a derivative of the amino acid methionine, serves as a fundamental component of these activating ligands.[5][6]
Upon ligand binding, FPR1 undergoes a conformational change, activating intracellular signaling cascades primarily through G proteins.[3][7][8] This leads to a range of pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential for host defense.[2][3] Given its central role in inflammation, FPR1 is an attractive target for therapeutic intervention in a variety of inflammatory disorders.[9]
The efficacy and duration of a drug's effect are often more closely correlated with its binding kinetics—specifically its association (k_on) and dissociation (k_off) rates—than with its equilibrium affinity (K_D) alone.[10] A ligand with a slow dissociation rate, for instance, may have a prolonged duration of action. Therefore, a detailed kinetic analysis of the N-Formyl-DL-methionine-FPR1 interaction is paramount for both fundamental research and the rational design of novel modulators.
FPR1 Signaling Overview
FPR1 activation initiates a cascade of intracellular events. The canonical pathway involves coupling to G_i/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[3] These subunits then trigger downstream effectors, resulting in measurable cellular responses.
Figure 1: Simplified FPR1 signaling pathway. Ligand binding activates the G_i/o protein, leading to inhibition of adenylyl cyclase (AC) and activation of phospholipase C (PLC), culminating in key cellular inflammatory responses.
Choosing the Right Technique: A Comparative Analysis
Several robust techniques are available to measure the binding kinetics of ligands to GPCRs. The choice of method depends on factors such as the availability of purified receptor, the need for label-free detection, and the specific parameters to be measured.
| Technique | Principle | Key Outputs | Advantages | Limitations | Throughput |
| Surface Plasmon Resonance (SPR) | Mass change on a sensor surface alters the refractive index.[11][12] | k_on, k_off, K_D | Label-free, real-time data, high sensitivity.[12][13] | Requires purified, stable receptor; potential for mass transport limitations.[11] | Medium-High |
| Bio-Layer Interferometry (BLI) | Interference pattern of light reflected from a biosensor tip changes with mass.[14][15] | k_on, k_off, K_D | Label-free, real-time, less sensitive to buffer mismatch than SPR, dip-and-read format.[15][16] | Lower sensitivity than SPR; may require higher protein concentrations.[16] | High |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding.[17][18] | K_D, ΔH, ΔS, Stoichiometry (n) | Label-free, direct thermodynamic profile, solution-based.[17][19] | Requires large amounts of pure protein; lower throughput; may not be suitable for very high or low affinity interactions.[17] | Low |
| Radioligand Binding Assay | Measures binding of a radiolabeled ligand to the receptor.[20][21] | K_D, B_max, K_i | High sensitivity and specificity; well-established methodology.[21] | Requires radiolabeling, endpoint measurements, indirect kinetic data (from association/dissociation experiments).[20] | High |
For a comprehensive understanding, we recommend a primary label-free, real-time method like SPR or BLI, supplemented with cell-based functional assays to correlate binding kinetics with cellular potency.
Experimental Protocols
This section provides detailed protocols for preparing the necessary reagents and performing kinetic analysis using Surface Plasmon Resonance (SPR).
Reagent Preparation
3.1.1. N-Formyl-DL-methionine Ligand Preparation
-
Rationale: Accurate ligand concentration is critical for kinetic analysis. The ligand should be pure and free of aggregates.
-
Protocol:
-
Obtain high-purity N-Formyl-DL-methionine powder (MW: 177.22 g/mol ).[5]
-
Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or sterile water, depending on solubility).
-
Expert Tip: Use high-quality, anhydrous DMSO to prevent degradation of the compound. Store aliquots at -80°C to minimize freeze-thaw cycles.
-
-
On the day of the experiment, perform a serial dilution of the stock solution in the running buffer to be used for the kinetic assay. The concentration range should span at least 10-fold below and 10-fold above the expected K_D.
-
3.1.2. FPR1 Receptor Preparation
-
Rationale: The quality and stability of the GPCR are the most critical factors for a successful biophysical assay.[11] Overexpression in a heterologous system followed by purification is the standard approach.[1]
-
Protocol Summary (Expression and Solubilization):
-
Expression: Express human FPR1 with a C-terminal affinity tag (e.g., 10x-His tag) in a suitable system like Sf9 insect cells or HEK293 cells.[1][22]
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and ultracentrifugation.
-
Solubilization: Gently solubilize the membrane pellet using a mild detergent such as Dodecyl Maltoside (DDM) supplemented with a cholesterol analog like Cholesteryl Hemisuccinate (CHS) to maintain receptor stability.[13]
-
Causality: Detergents are necessary to extract the transmembrane protein from the lipid bilayer. The choice of detergent is critical; DDM is often a good starting point for GPCRs as it effectively solubilizes while preserving structure and function. CHS mimics the native membrane environment, enhancing stability.
-
-
Purification: Clarify the solubilized extract by ultracentrifugation and perform affinity chromatography using the His-tag (e.g., Ni-NTA resin). Follow with size-exclusion chromatography (SEC) to isolate a monodisperse, homogeneous receptor population.
-
Quality Control: Assess purity by SDS-PAGE and concentration using a BCA assay or UV-Vis spectroscopy. Confirm activity using a preliminary radioligand binding assay if possible.
-
Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis
-
Rationale: SPR provides real-time, label-free measurement of the association and dissociation of the ligand (analyte) from the immobilized receptor (ligand in SPR terminology, but here it is the receptor).[12] This protocol outlines the capture of His-tagged FPR1 on an NTA sensor chip.[22]
Figure 2: General workflow for an SPR-based kinetic assay using a capture-based approach for the FPR1 receptor.
-
Materials:
-
SPR instrument (e.g., Biacore, ForteBio)
-
NTA Sensor Chip
-
Running Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.03% DDM, 0.006% CHS, 1% DMSO.[13]
-
Causality: The buffer must maintain protein stability and mimic physiological conditions. The detergent concentration should be above its critical micelle concentration (CMC). DMSO is included to match the solvent of the ligand stock, minimizing bulk refractive index shifts.
-
-
Activation/Regeneration Solutions: As per manufacturer recommendations (e.g., NiCl₂, EDTA).
-
Purified, solubilized His-tagged FPR1.
-
Serial dilutions of N-Formyl-DL-methionine.
-
-
Step-by-Step Methodology:
-
System Priming: Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
Chip Activation: Prepare the NTA sensor surface by injecting NiCl₂ to charge the surface with Ni²⁺ ions, which will capture the His-tagged receptor.
-
FPR1 Immobilization: Inject the purified FPR1 preparation over one flow cell (the active surface) at a low flow rate (e.g., 10 µL/min) to achieve a target immobilization level (e.g., 500-1000 RU). Use an adjacent flow cell as a reference surface (activated but with no receptor captured) to subtract non-specific binding and bulk effects.
-
Expert Tip: Avoid over-saturating the chip. A lower density of immobilized receptor can minimize mass transport effects, where the rate of ligand binding is limited by diffusion rather than the intrinsic interaction kinetics.
-
-
Baseline Stabilization: Flow running buffer over both flow cells until the signal is stable.
-
Kinetic Analysis Cycle (Association): Inject a single concentration of N-Formyl-DL-methionine over both flow cells for a defined period (e.g., 120-180 seconds) to monitor the association phase.
-
Kinetic Analysis Cycle (Dissociation): Switch back to flowing only running buffer over the cells for an extended period (e.g., 300-600 seconds) to monitor the dissociation phase.
-
Regeneration: Inject a pulse of EDTA solution to strip the Ni²⁺ and the captured receptor from the surface. This prepares the surface for the next cycle.
-
Multi-Cycle Experiment: Repeat steps 3-7 for a range of N-Formyl-DL-methionine concentrations (e.g., 5 concentrations plus a zero-concentration buffer blank). Randomize the injection order to ensure the results are not biased by any systematic drift in receptor activity.
-
Data Analysis and Interpretation
-
Rationale: Proper data processing and model fitting are essential to extract accurate kinetic constants from the raw sensorgram data.
-
Data Processing:
-
Reference Subtraction: For each cycle, subtract the signal from the reference flow cell from the active flow cell signal.
-
Blank Subtraction: Subtract the signal from the zero-concentration (buffer only) injection from all other concentration curves. This corrects for any baseline drift.
-
-
Kinetic Fitting:
-
The processed sensorgrams (Response Units vs. Time) are then globally fitted to a suitable binding model using the instrument's analysis software.
-
For a simple bimolecular interaction, a 1:1 Langmuir binding model is typically used.[23] This model simultaneously fits the association and dissociation phases of all analyte concentrations to derive a single set of values for the association rate constant (k_on or k_a), the dissociation rate constant (k_off or k_d), and the equilibrium dissociation constant (K_D).
-
The relationship is defined as: K_D = k_off / k_on
-
-
Quality Control:
-
Visual Inspection: The fitted curves should closely overlay the experimental data.
-
Residuals Plot: The difference between the fitted and experimental data (residuals) should be randomly distributed around zero.
-
Chi² Value: This statistical value indicates the goodness of fit; a lower Chi² value is better.
-
Mass Transport Test: If the association curves appear linear rather than curved, it may indicate mass transport limitation. Re-run the experiment with a lower receptor density or a higher flow rate.
-
| Parameter | Unit | Interpretation |
| k_on (k_a) | M⁻¹s⁻¹ | Association Rate Constant: How quickly the ligand binds to the receptor. |
| k_off (k_d) | s⁻¹ | Dissociation Rate Constant: How quickly the ligand-receptor complex falls apart. |
| K_D | M | Equilibrium Dissociation Constant: The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity (lower K_D = higher affinity). |
References
-
Zhuang, Y., Wang, L., Guo, J., Sun, D., Zhang, Y., Xu, H. E., & Zhang, C. (2022). Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2. Nature Communications. [Link]
-
Wikipedia. (n.d.). Formyl peptide receptor 1. [Link]
-
Ushijima, R. (2018). Quantitative evaluation of inhibitory potency of inhibitors for Formyl Peptide Receptor 1 and its activation mechanism. Doctoral Dissertation, The University of Tokyo. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR1. [Link]
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. [Link]
-
Serafin, K., et al. (2023). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules. [Link]
-
Olsen, R., et al. (2022). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. [Link]
-
Cong, X., et al. (2010). Surface plasmon resonance applied to G protein-coupled receptors. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Selent, J., et al. (2019). Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers in Pharmacology. [Link]
-
Ghai, R., et al. (2012). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Sartorius. (2023). Kinetic Analysis of Antibody Binding to an Expressed Membrane Protein on Captured Lipoparticles. [Link]
-
PubChem. (n.d.). N-Formyl-DL-methionine. [Link]
-
Dorward, D. A., et al. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. [Link]
-
BMG LABTECH. (2019). GPCR kinetic assays and ligand bias. [Link]
-
Che, T., & Majumdar, D. S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. [Link]
-
Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists. [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]
-
Synthelis. (n.d.). Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI). [Link]
-
Wikipedia. (n.d.). N-Formylmethionine. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Wilson, G. H., et al. (2020). Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. Methods in Molecular Biology. [Link]
-
Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for N-Formyl-L-methionine (HMDB0001015). [Link]
-
Veprintsev, D. B., et al. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry. [Link]
-
Olaru, A., et al. (2018). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences. [Link]
-
JoVE. (2021). G-protein Coupled Receptors. [Link]
-
Redfern-Nichols, T., & Charlton, S. J. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. [Link]
-
van der Westhuizen, E., et al. (2024). The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists. Expert Opinion on Therapeutic Patents. [Link]
-
Duncan, T. M., et al. (2014). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. Journal of Visualized Experiments. [Link]
-
ResearchGate. (n.d.). Immunocytochemical analysis of expression of FPR1 in isolated human.... [Link]
-
ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]
-
Zhao, C., et al. (2020). Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Structures of FPR/FPRL1 probes: cross-reactive fluorescent peptide.... [Link]
-
Veprintsev, D. B., et al. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry. [Link]
-
ResearchGate. (n.d.). Binding of fMLFII to FPR1 and FPR2.... [Link]
-
Khan Academy. (n.d.). G Protein Coupled Receptors. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
-
Chemsrc. (n.d.). N-Formyl-L-methionine. [Link]
-
Sykes, D. A., et al. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. [Link]
-
Wikipedia. (n.d.). Bio-layer interferometry. [Link]
Sources
- 1. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 5. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 7. Video: G-protein Coupled Receptors [jove.com]
- 8. Khan Academy [khanacademy.org]
- 9. The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 14. Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 16. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 17. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tainstruments.com [tainstruments.com]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of N-Formyl-DL-methionine in Screening for Formyl Peptide Receptor (FPR) Antagonists
Abstract
This comprehensive guide details the strategic application of N-Formyl-DL-methionine as a key reagent in the discovery and characterization of Formyl Peptide Receptor (FPR) antagonists. We provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for cell-based functional assays critical to identifying novel therapeutic agents targeting FPR-mediated inflammatory and immune responses. The protocols herein are designed to be self-validating, incorporating essential controls and field-proven insights to ensure robust and reproducible results.
Introduction: The Formyl Peptide Receptor Family - Sentinels of Innate Immunity
The Formyl Peptide Receptor (FPR) family, comprising FPR1, FPR2, and FPR3 in humans, are G protein-coupled receptors (GPCRs) that serve as critical pattern recognition receptors (PRRs) in the innate immune system.[1][2] They are predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, where they play a pivotal role in orchestrating the inflammatory response.[1][3]
These receptors recognize N-formylated peptides, which are molecular signatures of bacteria and damaged host cells.[3][4] Since prokaryotic and mitochondrial protein synthesis initiates with N-formylmethionine (fMet), the presence of N-formylated peptides in the extracellular space acts as a potent "danger signal," guiding leukocytes to sites of infection or tissue injury.[4][5][6] The prototypical and most extensively studied agonist is N-formylmethionyl-leucyl-phenylalanine (fMLP).[1][2]
Upon agonist binding, FPRs, primarily coupling through Gαi proteins, trigger a cascade of intracellular signaling events. This leads to profound cellular responses including chemotaxis (directed cell migration), degranulation, and the production of superoxide anions via NADPH oxidase activation, all essential components of the microbicidal and inflammatory response.[3][4]
While essential for host defense, dysregulated or prolonged FPR activation contributes to the pathology of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Consequently, the development of FPR antagonists represents a promising therapeutic strategy to mitigate detrimental inflammation.[7][8]
This guide focuses on the use of N-Formyl-DL-methionine , a stable and cost-effective agonist, to drive these signaling pathways in a controlled in vitro setting, thereby creating a robust platform for the screening and functional characterization of potential FPR antagonists.
Scientist's Note on N-Formyl-DL-methionine: While N-formyl-L-methionine is the biologically synthesized isomer, the DL-racemic mixture is a commonly used, cost-effective alternative for high-throughput screening applications. It reliably activates FPRs to produce a strong, measurable signal. For lead optimization and detailed pharmacological studies, comparison with the pure L-isomer or the high-affinity peptide fMLP is recommended.
Core Screening Strategy: A Multi-Assay Approach
A robust screening cascade for FPR antagonists relies on multiple, complementary assays to build a comprehensive pharmacological profile and minimize false positives/negatives. The workflow begins with a primary high-throughput screen (HTS), typically a calcium mobilization assay, followed by secondary assays like chemotaxis and β-arrestin recruitment to confirm the mechanism of action and rule out non-specific effects.
Primary Screening: Calcium Mobilization Assay
This assay is the cornerstone of HTS for FPR antagonists due to its speed, sensitivity, and automation compatibility.[9][10][11] FPR activation by N-Formyl-DL-methionine leads to a rapid, transient increase in intracellular calcium ([Ca²⁺]i), which is detected using a calcium-sensitive fluorescent dye.[12] Antagonists are identified by their ability to inhibit this agonist-induced fluorescence signal.
Protocol 3.1: Antagonist Screening by Calcium Mobilization
Cell Line:
-
Human promyelocytic leukemia (HL-60) cells differentiated into a neutrophil-like phenotype.
-
HEK293 cells stably expressing human FPR1.
Materials:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Fluo-4 AM or similar calcium indicator.
-
Probenecid: (Optional, but recommended) To prevent dye leakage from cells.
-
Agonist: N-Formyl-DL-methionine (Stock: 10 mM in DMSO).
-
Antagonist: Test compounds (e.g., Boc-MLF as a positive control). Stock: 10 mM in DMSO.
-
Plate: Black-walled, clear-bottom 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed cells into the microplate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well (for 96-well plates) and culture overnight.[13][14] For suspension cells like HL-60, they can be used on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and probenecid (2.5 mM) in Assay Buffer.
-
Remove culture medium from wells (for adherent cells) and add 100 µL of loading buffer. For suspension cells, pellet and resuspend in loading buffer.
-
Incubate for 45-60 minutes at 37°C, protected from light.[15]
-
-
Compound Addition:
-
Wash cells twice with Assay Buffer (containing probenecid) to remove extracellular dye, leaving 100 µL in each well.
-
Prepare serial dilutions of test compounds and positive control antagonist (e.g., Boc-MLF) in Assay Buffer.
-
Add 50 µL of the compound dilutions to the respective wells. Add 50 µL of Assay Buffer with vehicle (e.g., 0.1% DMSO) to control wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation & Signal Reading:
-
Prepare N-Formyl-DL-methionine in Assay Buffer at a concentration that gives ~80% of the maximal response (EC₈₀), predetermined from an agonist dose-response curve. A typical final concentration is 100 nM - 1 µM.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of the EC₈₀ agonist solution into all wells simultaneously.
-
Immediately begin kinetic reading of fluorescence (Ex/Em: ~490/525 nm) every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response minus the baseline for each well.
-
Normalize the data: 0% inhibition is the response with agonist + vehicle; 100% inhibition is the response in wells with no agonist.
-
Plot the normalized response against the log of the antagonist concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
| Parameter | N-Formyl-DL-methionine (Agonist) | Boc-MLF (Control Antagonist) | Novel Antagonist (Example) |
| Assay Type | Calcium Mobilization | Calcium Mobilization | Calcium Mobilization |
| Cell Line | dHL-60 (FPR1) | dHL-60 (FPR1) | dHL-60 (FPR1) |
| EC₅₀ / IC₅₀ | EC₅₀ ≈ 80 nM | IC₅₀ ≈ 0.7 µM[8] | IC₅₀ ≈ 25 nM[16] |
| Notes | Potency can vary with cell type and assay conditions. | A standard peptide-based competitive antagonist for FPR1. | A potent, novel small-molecule antagonist identified from a screen. |
Secondary Assays for Hit Confirmation and Characterization
Protocol 4.1: Chemotaxis Assay (Boyden Chamber / Transwell)
This functional assay directly measures the primary biological role of FPR activation: directed cell migration.[9][17] It provides strong validation that an antagonist can block a key physiological response.
Materials:
-
Cells: Differentiated HL-60 cells.
-
Chemotaxis System: 96-well chemotaxis plates (e.g., Transwell) with a 3-5 µm pore size polycarbonate membrane.
-
Assay Medium: RPMI-1640 + 0.5% BSA.
-
Detection Reagent: Calcein-AM.[6]
Procedure:
-
Prepare Lower Chamber: Add Assay Medium containing various concentrations of N-Formyl-DL-methionine (e.g., 0, 1, 10, 100 nM) to the lower wells of the chemotaxis plate.[17] 10 nM is a commonly used concentration.
-
Prepare Cells: Resuspend differentiated HL-60 cells in Assay Medium at 1-2 x 10⁶ cells/mL.
-
Antagonist Treatment: In separate tubes, pre-incubate the cell suspension with test compounds (or vehicle) at desired concentrations for 20-30 minutes at room temperature.
-
Load Upper Chamber: Add 50-100 µL of the treated cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate for 90-120 minutes at 37°C in a 5% CO₂ incubator.
-
Quantify Migration:
-
Carefully remove the inserts. Wipe off non-migrated cells from the top of the membrane with a cotton swab.
-
Quantify migrated cells in the lower chamber. A common method is to add Calcein-AM to the lower well, incubate for 30-60 minutes, and read the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the vehicle control. Determine the IC₅₀ value.
Protocol 4.2: β-Arrestin Recruitment Assay
This assay measures a distinct, G protein-independent signaling pathway, providing valuable information on ligand bias.[18][19] It is a robust, proximal measure of receptor engagement.
Technology:
-
Enzyme Fragment Complementation (EFC) is commonly used (e.g., PathHunter® by DiscoverX).[18] In this system, the FPR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[18]
Procedure (General Outline):
-
Cell Plating: Seed the engineered cells (co-expressing GPCR-PK and β-arrestin-EA) in white, solid-bottom microplates and culture overnight.
-
Compound Addition: Add serial dilutions of test antagonists to the wells and incubate for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Add an EC₈₀ concentration of N-Formyl-DL-methionine to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C or room temperature, as optimized for the specific receptor.[20]
-
Signal Detection: Add the detection reagents (substrate for the complemented enzyme) according to the manufacturer's protocol. Incubate for 60 minutes.
-
Reading: Measure the chemiluminescent signal using a plate luminometer.
-
Data Analysis: Determine the IC₅₀ of the antagonist by plotting the inhibition of the agonist-induced signal against the compound concentration.
Conclusion and Future Directions
The strategic use of N-Formyl-DL-methionine in a multi-tiered assay system provides a powerful and efficient platform for the discovery of novel FPR antagonists. The primary calcium mobilization screen offers high-throughput capacity, while secondary chemotaxis and β-arrestin assays provide crucial validation of functional activity and mechanistic insight. Compounds identified through this cascade, which potently inhibit N-Formyl-DL-methionine-induced responses across these orthogonal assays, represent high-quality leads for further development. Future efforts in lead optimization can be guided by these in vitro functional profiles to develop next-generation anti-inflammatory therapeutics targeting the FPR signaling axis.
References
-
Prossnitz, E. R., & Ye, R. D. (2005). The N-formylpeptide receptor: A model for the study of chemoattractant receptor structure and function. Pharmacology & Therapeutics. Available at: [Link]
-
Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: A promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews. Available at: [Link]
-
He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: a family of versatile immune regulators. Journal of leukocyte biology. Available at: [Link]
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews. Available at: [Link]
-
National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]
-
Millius, A., & Weiner, O. D. (2010). Chemotaxis in neutrophil-like HL-60 cells. Methods in molecular biology. Available at: [Link]
-
Wikipedia. (2023). N-Formylmethionine. Available at: [Link]
-
Kim, D., You, B., Lim, S., & Lee, S. (2012). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of biomolecular screening. Available at: [Link]
-
ResearchGate. (2019). Measurement of β-Arrestin Recruitment for GPCR Targets. Available at: [Link]
-
Kim, S. D., Lee, H. Y., Seo, J. Y., Kim, Y. M., & Park, C. S. (2005). Investigation of Chemotactic Activities in Differentiated HL-60 Cells by a Time-lapse Videomicroscopic Assay. Immune network. Available at: [Link]
-
Son, A. R., et al. (2023). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. Poultry Science. Available at: [Link]
-
Sasset, L., Zhang, T., & Di Pilato, M. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. Available at: [Link]
-
Jan, C. R., & Chern, Y. T. (1998). Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils. Naunyn-Schmiedeberg's archives of pharmacology. Available at: [Link]
-
Schepetkin, I. A., et al. (2014). Antagonism of human formyl peptide receptor 1 (FPR1) by chromones and related isoflavones. Journal of medicinal chemistry. Available at: [Link]
-
Strey, A., et al. (2020). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. Available at: [Link]
-
Schepetkin, I. A., Kirpotina, L. N., & Quinn, M. T. (2016). Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives. Current medicinal chemistry. Available at: [Link]
-
National Cancer Institute. (n.d.). Chemotaxis Assay. Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]
-
ResearchGate. (n.d.). Binding of fMLFII to FPR1 and FPR2. Available at: [Link]
-
Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. Available at: [Link]
-
Adams, J. M., & Capecchi, M. R. (1966). N-FORMYL-METHIONYL-sRNA AS THE INITIATOR OF PROTEIN SYNTHESIS. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]
-
ResearchGate. (n.d.). Ligand binding properties of the FLAG epitope-and hexahistidine-tagged... Available at: [Link]
-
Forsman, H., et al. (2012). Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor. Inflammation Research. Available at: [Link]
-
Xu, J., et al. (2021). PLCγ2 Controls Neutrophil Sensitivity through Calcium Oscillation and Gates Chemoattractant Concentration Range for Chemotaxis. bioRxiv. Available at: [Link]
-
DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. Available at: [Link]
-
Fernandes, P. D., et al. (2018). Calcium Pathways in Human Neutrophils—The Extended Effects of Thapsigargin and ML-9. International Journal of Molecular Sciences. Available at: [Link]
-
Reddit. (2020). How do prokaryotic cells "know" to add formylmethionine, instead of methionine at the start of protein synthesis?. Available at: [Link]
-
Liu, B., & Qin, F. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of visualized experiments : JoVE. Available at: [Link]
-
Di Mola, A., et al. (2022). The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures. International Journal of Molecular Sciences. Available at: [Link]
-
Popławska, M., et al. (2021). Overexpression of ATG5 Gene Makes Granulocyte-Like HL-60 Susceptible to Release Reactive Oxygen Species. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Chemotaxis in Neutrophil-Like HL-60 Cells. Available at: [Link]
-
Logos Biosystems. (n.d.). Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR1. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 3. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Chemotactic Activities in Differentiated HL-60 Cells by a Time-lapse Videomicroscopic Assay -IMMUNE NETWORK | Korea Science [koreascience.kr]
- 10. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Useful Numbers for Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. logosbio.com [logosbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Chemotaxis in Neutrophil-Like HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 20. researchgate.net [researchgate.net]
Protocol for measuring reactive oxygen species (ROS) production induced by N-Formyl-DL-methionine.
An Application Guide
Protocol for Measuring Reactive Oxygen Species (ROS) Production Induced by N-Formyl-DL-methionine
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for measuring reactive oxygen species (ROS) production induced by N-Formyl-DL-methionine. N-formyl peptides, such as N-Formyl-DL-methionine, are potent chemoattractants that mimic bacterial proteins and activate phagocytic cells of the innate immune system.[1] This activation triggers a cascade of intracellular signaling events, culminating in a "respiratory burst" characterized by the rapid production of ROS. Understanding and quantifying this process is crucial for studies in immunology, inflammation, and host defense mechanisms. This guide details the underlying signaling pathway, provides validated, step-by-step protocols using common detection probes, and offers insights into data analysis and troubleshooting.
Scientific Background: The Pathway from Sensing to Response
N-formyl peptides are recognized as pathogen-associated molecular patterns (PAMPs) by the innate immune system.[2] In eukaryotes, protein synthesis is initiated with methionine, whereas in bacteria, it begins with N-formylmethionine (fMet).[3][4] The release of N-formylated peptides from bacteria or damaged mitochondria acts as a powerful "danger signal" that recruits and activates phagocytic leukocytes, such as neutrophils and macrophages.[1][5]
The cellular response to N-Formyl-DL-methionine is primarily mediated by the Formyl Peptide Receptor 1 (FPR1) , a high-affinity G protein-coupled receptor (GPCR) expressed on the surface of these immune cells.[6][7][8] The binding of N-Formyl-DL-methionine to FPR1 initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins.[1][9]
This activation triggers downstream signaling cascades that are essential for the cell's effector functions. A key outcome is the assembly and activation of the NADPH oxidase (Nox) enzyme complex .[10][11] In its resting state, the components of NADPH oxidase are segregated between the plasma membrane and the cytosol. Upon FPR1 stimulation, cytosolic subunits (like p47phox and p67phox) are phosphorylated and translocate to the membrane to form the active enzyme complex.[9]
The activated NADPH oxidase catalyzes the transfer of an electron from NADPH to molecular oxygen (O₂), generating the superoxide anion (O₂•⁻).[12] Superoxide is a primary ROS and the precursor to other reactive species, including hydrogen peroxide (H₂O₂), which is formed via dismutation. This rapid generation of ROS is a critical component of the host's defense mechanism, aiding in the destruction of pathogens.[13]
Caption: N-Formyl-DL-methionine signaling pathway leading to ROS production.
Experimental Design: Choosing the Right Tools
Measuring ROS is challenging due to their transient nature and high reactivity.[14] The choice of detection method depends on the specific ROS being investigated (e.g., superoxide vs. general ROS) and the desired output (e.g., intracellular vs. extracellular, qualitative vs. quantitative). We present protocols for three widely used and validated probes.
| Probe | Target ROS | Detection Method | Key Advantages | Considerations |
| H₂DCFDA | Primarily H₂O₂, peroxyl radicals, and hydroxyl radicals | Fluorescence (λex/λem ≈ 485/535 nm) | High sensitivity, well-established for general ROS detection.[15][16] | Can be prone to auto-oxidation. Requires fresh preparation.[17] |
| DHE | Primarily Superoxide (O₂•⁻) | Fluorescence (λex/λem ≈ 510/600 nm) | More specific for superoxide than H₂DCFDA.[18] | Can have some non-specific oxidation.[18] |
| Luminol | Extracellular H₂O₂ (in the presence of peroxidase) and O₂•⁻ | Chemiluminescence | Very high sensitivity, ideal for detecting ROS released from cells.[12][13] | Requires a luminometer; detects only extracellular ROS. |
Reagent Preparation and Storage
N-Formyl-DL-methionine
-
Storage: Store solid compound at 2-8°C in a dry, dark place.[19] DL-methionine and its derivatives are susceptible to oxidation, so ensure the container is tightly sealed.[20][21]
-
Stock Solution (10 mM): Prepare in sterile, anhydrous DMSO or water.[22] Aliquot into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
ROS Probes
-
H₂DCFDA (2',7'-Dichlorodihydrofluorescein diacetate): Prepare a 10-20 mM stock solution in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.[16][17]
-
DHE (Dihydroethidium): Prepare a 5-15 mM stock solution in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.[23]
-
Luminol: Prepare a 10 mM stock solution in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
Controls
-
Positive Controls:
-
Negative Controls/Inhibitors:
Step-by-Step Experimental Protocols
The following protocols are optimized for a 96-well plate format, suitable for plate readers, but can be adapted for flow cytometry or fluorescence microscopy.
Caption: General experimental workflow for measuring ROS production.
Protocol 1: Intracellular ROS Detection using H₂DCFDA
This protocol measures the accumulation of general intracellular ROS.[15][16][26][27]
1. Cell Preparation:
- Adherent Cells: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay (e.g., 50,000 cells/well). Culture overnight.[16]
- Suspension Cells (e.g., neutrophils): Prepare a single-cell suspension. Wash cells with a suitable buffer like PBS or HBSS and resuspend at a concentration of 1x10⁶ cells/mL.[15]
2. Probe Loading: a. Prepare a fresh 10-20 µM working solution of H₂DCFDA in pre-warmed, serum-free medium or buffer immediately before use.[16][17] Expert Tip: Serum esterases can cleave the probe extracellularly, increasing background. Using serum-free medium for loading is critical. b. Remove the culture medium from adherent cells and wash once gently with warm PBS. For suspension cells, pellet and resuspend in the probe solution. c. Add 100 µL of the H₂DCFDA working solution to each well. d. Incubate for 30-45 minutes at 37°C in the dark.[15]
3. Stimulation and Measurement: a. Gently remove the H₂DCFDA solution and wash the cells twice with warm buffer (e.g., HBSS). b. Add 100 µL of buffer containing your treatments:
- Vehicle Control (e.g., 0.1% DMSO)
- N-Formyl-DL-methionine (e.g., 1-10 µM)
- Positive Control (e.g., 50 µM TBHP)[15]
- Inhibitor Control (Pre-incubate with NAC or DPI before adding N-Formyl-DL-methionine) c. Immediately place the plate in a fluorescence plate reader pre-set to 37°C. d. Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 2-5 minutes for a period of 60-120 minutes.
Protocol 2: Superoxide Detection using Dihydroethidium (DHE)
This protocol is more specific for the detection of superoxide radicals.[18][23][25]
1. Cell Preparation:
- Follow the same steps as in Protocol 1 for preparing adherent or suspension cells.
2. Probe Loading: a. Prepare a fresh 5-10 µM working solution of DHE in pre-warmed buffer or serum-free medium. b. Remove culture medium, wash cells, and add 100 µL of the DHE working solution to each well. c. Incubate for 15-30 minutes at 37°C in the dark.[18]
3. Stimulation and Measurement: a. Crucially, do not wash out the DHE probe. Unlike H₂DCFDA, DHE can be present during stimulation. b. Add a concentrated solution (e.g., 10X) of your treatments directly to the wells containing the DHE solution.
- Vehicle Control
- N-Formyl-DL-methionine
- Positive Control (e.g., Antimycin A)[25] c. Immediately place the plate in a fluorescence plate reader pre-set to 37°C. d. Measure fluorescence intensity (Excitation: ~510 nm, Emission: ~600 nm) kinetically.
Protocol 3: Extracellular ROS Detection using Luminol-Based Chemiluminescence
This highly sensitive assay measures ROS released into the extracellular space.[13][28]
1. Cell Preparation:
- Prepare suspension cells (neutrophils are ideal) and resuspend at 1-2x10⁶ cells/mL in HBSS with calcium and magnesium. Adherent cells can be used but may yield a lower signal.
2. Assay Reaction Setup: a. In a white, opaque 96-well plate suitable for luminescence, add the following to each well:
- 50 µL of cell suspension.
- 25 µL of a detection cocktail containing Luminol (final concentration 10-50 µM) and Horseradish Peroxidase (HRP) (final concentration 1-5 U/mL). Expert Tip: HRP enhances the reaction with H₂O₂, greatly amplifying the signal.[28] b. Allow the cells to equilibrate in the luminometer at 37°C for 5-10 minutes.
3. Stimulation and Measurement: a. Using an injector-equipped luminometer, inject 25 µL of your treatment solution (e.g., 4X concentrated N-Formyl-DL-methionine) into each well to initiate the reaction. b. If an injector is not available, quickly add the stimulus with a multichannel pipette. c. Immediately begin measuring chemiluminescence (as Relative Light Units, RLU) every 30-60 seconds for 30-60 minutes. The response is typically rapid, peaking within the first 5-15 minutes.
Data Analysis and Troubleshooting
Data Analysis
-
Background Subtraction: Subtract the fluorescence/luminescence values from cell-free wells (containing only medium and probe) from all experimental wells.
-
Normalization: For each time point, normalize the data to the vehicle control. This can be expressed as "Fold Change over Vehicle" or "% of Control".
-
Quantification: For kinetic assays, the rate of ROS production (slope of the initial linear phase) or the area under the curve (AUC) can be calculated to represent the total ROS produced over time.
-
Presentation: Plot the data as a time-course graph (Fluorescence/RLU vs. Time) or as a bar chart comparing the endpoint or AUC values for different treatments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Probe auto-oxidation; light exposure; presence of serum during probe loading. | Prepare probe solutions fresh.[17] Protect plates from light at all times. Use serum-free medium for probe loading. |
| No/Low Signal | Cells are unresponsive; probe concentration is too low; stimulus concentration is not optimal; incorrect filter settings. | Test cells with a potent positive control (PMA). Perform a dose-response curve for N-Formyl-DL-methionine. Verify instrument settings and probe viability. |
| High Well-to-Well Variability | Inconsistent cell numbers; uneven washing; edge effects in the plate. | Use a multichannel pipette for consistency. Be gentle during washing steps. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Signal Decreases Over Time | Photobleaching; cell death/lysis. | Reduce the frequency of measurements or the excitation light intensity. Check for cell toxicity using a viability assay (e.g., LDH release). |
References
-
ROS Assay Kit Protocol. (n.d.). Cusabio. Retrieved from [Link]
-
Kim, J. M., et al. (2018). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. Science. Retrieved from [Link]
-
Formyl peptide receptor 1. (2024). Wikipedia. Retrieved from [Link]
-
Giglione, C., et al. (2021). Formylation facilitates the reduction of oxidized initiator methionines. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Methods in Molecular Biology. Retrieved from [Link]
-
Safety Data Sheet: DL-Methionine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Gomes, A., et al. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]
-
El-Benna, J., et al. (2012). Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils. PLoS One. Retrieved from [Link]
-
Hwang, C. S., et al. (2019). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry. Retrieved from [Link]
-
Ingraham, L. M., et al. (1982). Activation of NADPH oxidase in human neutrophils. Synergism between fMLP and the neutrophil products PAF and LTB4. Blood. Retrieved from [Link]
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules and Cells. Retrieved from [Link]
-
Chemiluminescence measurement of the generation of reactive oxygen species. (n.d.). Berthold Technologies. Retrieved from [Link]
-
ROS assay quantification standarized protocol? (2025). ResearchGate. Retrieved from [Link]
-
Klatt, C., et al. (2023). Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. Antioxidants. Retrieved from [Link]
-
Bergin, D. A., et al. (2014). In vitro and in vivo modulation of NADPH oxidase activity and reactive oxygen species production in human neutrophils by α1-antitrypsin. Journal of Inflammation Research. Retrieved from [Link]
- Preparation method of L-methionine. (n.d.). Google Patents.
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025). Pangoo.biz. Retrieved from [Link]
-
Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. Retrieved from [Link]
-
Hampton, T. H., et al. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. JoVE. Retrieved from [Link]
-
What is the exact protocol of ROS measurement using DCFDA? (2020). ResearchGate. Retrieved from [Link]
-
Kar, P., & Ramaiah, D. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. Retrieved from [Link]
-
Lee, S., et al. (2020). Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa. Bio-protocol. Retrieved from [Link]
-
de Oliveira, A. C., et al. (2013). fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils. Mediators of Inflammation. Retrieved from [Link]
-
Bawadekar, M., et al. (2021). Mitochondrial N-formyl methionine peptides associate with disease activity as well as contribute to neutrophil activation in patients with rheumatoid arthritis. Arthritis Research & Therapy. Retrieved from [Link]
-
Optimization of a luminol-based chemiluminescence assay using a luminometer. (n.d.). ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2020). Excessive apoptosis and ROS induced by ethionine affect neural cell viability and differentiation. Acta Biochimica et Biophysica Sinica. Retrieved from [Link]
-
Mukherjee, A., et al. (2024). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. JoVE. Retrieved from [Link]
-
Ruggiero, V., et al. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. Retrieved from [Link]
-
Intracellular ROS Assay. (2025). Protocols.io. Retrieved from [Link]
-
Kuwabara, W. M. T., et al. (2015). NADPH Oxidase-Dependent Production of Reactive Oxygen Species Induces Endoplasmatic Reticulum Stress in Neutrophil-Like HL60 Cells. PLOS One. Retrieved from [Link]
-
San-Vicente, I., et al. (2018). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. Bioconjugate Chemistry. Retrieved from [Link]
-
Formyl peptide receptor. (2024). Wikipedia. Retrieved from [Link]
-
DHE Redox Probe. (n.d.). G-Biosciences. Retrieved from [Link]
-
Recalchi, S., et al. (2022). Pro-Resolving FPR2 Agonists Regulate NADPH Oxidase-Dependent Phosphorylation of HSP27, OSR1, and MARCKS and Activation of the Respective Upstream Kinases. International Journal of Molecular Sciences. Retrieved from [Link]
-
Chen, X., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol. Retrieved from [Link]
-
N-Formyl-DL-methionine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylation facilitates the reduction of oxidized initiator methionines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial N-formyl methionine peptides associate with disease activity as well as contribute to neutrophil activation in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 7. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pro-Resolving FPR2 Agonists Regulate NADPH Oxidase-Dependent Phosphorylation of HSP27, OSR1, and MARCKS and Activation of the Respective Upstream Kinases [mdpi.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. carlroth.com [carlroth.com]
- 20. pangoo.biz [pangoo.biz]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. selleckchem.com [selleckchem.com]
- 23. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NADPH Oxidase-Dependent Production of Reactive Oxygen Species Induces Endoplasmatic Reticulum Stress in Neutrophil-Like HL60 Cells | PLOS One [journals.plos.org]
- 25. content.abcam.com [content.abcam.com]
- 26. doc.abcam.com [doc.abcam.com]
- 27. Detecting ROS in Müller Glial Cells Using DCF - JoVE Journal [jove.com]
- 28. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying G Protein-Coupled Receptor Signaling Using N-Formyl-DL-methionine
Authored by a Senior Application Scientist
Introduction: Unveiling Innate Immunity Pathways with N-Formyl-DL-methionine
N-Formyl-DL-methionine is a derivative of the essential amino acid methionine, characterized by the addition of a formyl group to its amino terminus.[1][2] In biological systems, N-formylmethionine (fMet) serves as the initiating amino acid in protein synthesis within bacteria and organelles of prokaryotic origin, such as mitochondria.[1] Consequently, the presence of N-formylated peptides in the extracellular space acts as a potent damage-associated molecular pattern (DAMP) or pathogen-associated molecular pattern (PAMP), signaling tissue injury or bacterial invasion to the innate immune system.[1]
These formylated peptides are recognized by a specific subfamily of G protein-coupled receptors (GPCRs) known as the formyl peptide receptors (FPRs).[3][4][5] In humans, this family primarily includes FPR1, FPR2, and FPR3.[3] N-Formyl-DL-methionine and its peptide derivatives, such as the well-characterized N-formylmethionyl-leucyl-phenylalanine (fMLP), are classical agonists for these receptors, with FPR1 being the high-affinity receptor for many pro-inflammatory formyl peptides.[5][6][7]
The binding of N-formyl peptides to FPRs, predominantly expressed on phagocytic leukocytes like neutrophils and macrophages, initiates a signaling cascade that is central to host defense.[6][7][8] This response includes chemotaxis (directed cell migration), degranulation, and the production of reactive oxygen species (ROS) to combat pathogens.[4][7] For researchers in immunology, cell biology, and drug development, N-Formyl-DL-methionine and related compounds are invaluable tools for dissecting the intricacies of GPCR signaling, cellular activation, and inflammatory processes. These application notes provide a comprehensive guide to leveraging this potent agonist in key experimental models.
The Formyl Peptide Receptor Signaling Cascade
FPRs are canonical seven-transmembrane receptors that couple to heterotrimeric G proteins, primarily of the Gαi family.[6][9][10] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαi subunit. This activation leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate the activity of downstream effector enzymes.[7][11][12]
A primary pathway activated by FPR1 is the phospholipase C (PLC) cascade.[3][7][9] The Gβγ subunit activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][13] This rapid increase in intracellular calcium is a hallmark of FPR activation and a critical signal for many cellular responses, including chemotaxis and degranulation.[4][9]
Below is a diagram illustrating the core signaling pathway initiated by N-formyl peptide binding to FPR1.
Caption: FPR1 signaling pathway upon N-formyl peptide binding.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux in response to N-Formyl-DL-methionine, a key indicator of FPR activation.[13][16][17] The assay uses a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits increased fluorescence upon binding to Ca2+.[16][18]
Rationale: The activation of Gαi/Gq-coupled receptors like FPR1 leads to a PLC-mediated release of calcium from intracellular stores.[3][19] This transient increase in cytosolic calcium is a direct and rapid measure of receptor activation. This protocol is suitable for high-throughput screening of agonists, antagonists, and for characterizing the potency of ligands.[13][16]
Materials:
-
Cells expressing FPRs (e.g., human neutrophil-like HL-60 cells, or HEK293T cells transfected with FPR1)
-
N-Formyl-DL-methionine (or fMLP as a potent control)
-
Fluo-4 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, for cell lines that actively extrude the dye)[13][17]
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with injection capability (e.g., FlexStation® 3 or FLIPR)[13][16]
Procedure:
-
Cell Preparation: a. Culture cells to 80-90% confluency. For suspension cells like differentiated HL-60, ensure they are in a healthy, logarithmic growth phase. b. On the day of the assay, harvest adherent cells using a non-enzymatic dissociation solution or gentle scraping. Centrifuge cells and resuspend in HBSS/HEPES buffer. c. Adjust the cell density to 1 x 10^6 cells/mL.
-
Dye Loading: a. Prepare the loading buffer: For each mL of cell suspension, mix 1 µL of 2 mM Fluo-4 AM and 1 µL of 20% Pluronic F-127 in HBSS/HEPES. If required, add probenecid to a final concentration of 2.5 mM.[13] b. Add an equal volume of the loading buffer to the cell suspension. c. Incubate for 30-60 minutes at 37°C in the dark. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the fluorescent dye inside the cells.
-
Assay Plate Preparation: a. After incubation, centrifuge the cells to remove excess dye and resuspend them in fresh HBSS/HEPES buffer. b. Seed 100 µL of the cell suspension into each well of the 96-well plate. c. Incubate the plate at room temperature for 15-30 minutes to allow cells to settle.
-
Ligand Preparation: a. Prepare a 10X stock solution of N-Formyl-DL-methionine in HBSS/HEPES. A typical dose-response curve might range from 1 nM to 100 µM final concentration.
-
Data Acquisition: a. Place the cell plate and the ligand plate into the fluorescence plate reader. b. Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time. c. Program the instrument to establish a baseline fluorescence reading for 15-20 seconds. d. The instrument will then inject 11 µL of the 10X ligand solution into the cell plate. e. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.
-
Data Analysis: a. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the response against the logarithm of the agonist concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives 50% of the maximal response).
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic method for quantifying the directional migration of neutrophils towards a chemoattractant like N-Formyl-DL-methionine.[20][21][22]
Rationale: Chemotaxis is a fundamental physiological response mediated by FPR activation.[4][15] The Boyden chamber, or Transwell® assay, provides a quantitative measure of this process by separating cells from the chemoattractant by a porous membrane. The number of cells that migrate through the pores towards the chemoattractant is proportional to its chemotactic potency.[20][22]
Materials:
-
Freshly isolated human neutrophils or differentiated HL-60 cells
-
N-Formyl-DL-methionine
-
RPMI 1640 medium with 0.5% BSA (chemotaxis medium)
-
Boyden chamber or 96-well Transwell® plates (with 3-5 µm pores)[20][21]
-
Calcein AM or similar cell viability dye for quantification
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: a. Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Ensure high purity (>95%) and viability. b. Resuspend the isolated neutrophils in cold chemotaxis medium at a concentration of 2 x 10^6 cells/mL. Keep cells on ice to prevent premature activation.
-
Chemotaxis Chamber Setup: a. Prepare serial dilutions of N-Formyl-DL-methionine in chemotaxis medium. A typical concentration range is 10^-10 to 10^-6 M. Use medium alone as a negative control. b. Add 30 µL (for 96-well plates) of the chemoattractant solutions to the lower wells of the Boyden chamber.[22] c. Carefully place the porous membrane (the Transwell® insert) over the lower wells, avoiding air bubbles.[22]
-
Cell Migration: a. Add 50 µL of the prepared cell suspension (containing 100,000 cells) to the top of each insert. b. Cover the plate and incubate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migrated Cells: a. After incubation, carefully remove the inserts. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells. b. To quantify the migrated cells in the lower chamber, a standard curve should be prepared by adding known numbers of cells directly to empty lower wells. c. Add a cell lysis buffer containing a fluorescent dye (like Calcein AM or CyQuant) to the lower wells (including the standard curve wells). d. Incubate as per the dye manufacturer's instructions. e. Read the fluorescence on a plate reader.
-
Data Analysis: a. Use the standard curve to convert the fluorescence readings into the number of migrated cells. b. Plot the number of migrated cells against the chemoattractant concentration. c. The results can be expressed as a chemotactic index: (number of cells migrating towards the chemoattractant) / (number of cells migrating towards the control medium).
Expected Quantitative Data
The following table summarizes typical quantitative data obtained from the described assays using N-formyl peptides. Note that exact values can vary depending on the cell type, receptor expression levels, and specific experimental conditions.
| Parameter | Agonist | Cell Type | Typical Value | Reference |
| EC50 (Calcium Mobilization) | fMLP | Human Neutrophils | 1 - 10 nM | [4][5] |
| N-Formyl-DL-methionine | HL-60 (differentiated) | 100 - 1000 nM | Varies by source | |
| Optimal Chemotactic Conc. | fMLP | Human Neutrophils | 10 nM | [5] |
| N-Formyl-DL-methionine | Human Neutrophils | 1 µM | Varies by source | |
| Chemotactic Index | fMLP (at optimal conc.) | Human Neutrophils | 5 - 15 fold over control | Varies by source |
Workflow Visualization
Caption: Experimental workflows for the two primary assays.
References
-
Wikipedia. (n.d.). Formyl peptide receptor. Retrieved from [Link]
-
NCBI Gene. (2025, November 25). FPR1 formyl peptide receptor 1 [Homo sapiens (human)]. Retrieved from [Link]
-
Wikipedia. (n.d.). Formyl peptide receptor 1. Retrieved from [Link]
- Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). The formyl peptide receptors: diversity of ligands and mechanism for recognition. The Journal of Immunology, 183(10), 6177-6183.
- Gabl, M., & Hartl, D. (2018).
- González-Acedo, A., et al. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 24(13), 10837.
- Unal, H. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 6(16), e1897.
- Gisbert, J., et al. (2018). Methods used to study the oligomeric structure of G-protein-coupled receptors. Methods, 132, 23-33.
- Prossnitz, E. R., & Ye, R. D. (1995). Binding of low affinity N-formyl peptide receptors to G protein. Characterization of a novel inactive receptor intermediate. The Journal of biological chemistry, 270(18), 10790–10796.
-
Wikipedia. (n.d.). N-Formylmethionine. Retrieved from [Link]
- Marin, E., et al. (2019). Gαi protein subunit: A step toward understanding its non-canonical mechanisms. Cellular Signalling, 63, 109383.
- Wenceslau, C. F., et al. (2018).
- Alberts, B., Johnson, A., Lewis, J., et al. (2002). Signaling through G-Protein-Linked Cell-Surface Receptors. In Molecular Biology of the Cell (4th ed.). Garland Science.
- Janicot, M., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR protocols, 4(4), 102694.
-
QIAGEN. (n.d.). Gαi Signaling. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Retrieved from [Link]
- De Bundel, D., et al. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (111), 54030.
-
PubChem. (n.d.). N-Formyl-DL-methionine. Retrieved from [Link]
- Lood, C., et al. (2021). Mitochondrial N-formyl methionine peptides associate with disease activity as well as contribute to neutrophil activation in patients with rheumatoid arthritis. Journal of autoimmunity, 119, 102630.
-
Creative Biolabs. (2024, June 25). What are FPR1 agonists and how do they work?. Retrieved from [Link]
-
Wikipedia. (n.d.). Gi alpha subunit. Retrieved from [Link]
-
SMPDB. (2023, August 24). Metabolism and Physiological Effects of N-Formyl-L-Methionine. Retrieved from [Link]
- Dobrovolskaia, M. A., et al. (2015). Chemotaxis Assay. In NCI Nanotechnology Characterization Laboratory Assay Cascade Protocols.
-
Khan Academy. (n.d.). G protein coupled receptors. Retrieved from [Link]
- Pándy-Szekeres, G., et al. (2020). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. Molecules, 25(21), 5060.
- Sundaram, S., et al. (2021). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in immunology, 12, 649667.
- Marasco, W. A., et al. (1985). N-formyl-L-methionine deformylase activity in human leucocytes and platelets. The Biochemical journal, 231(2), 479–482.
-
Cell Press. (2016, October 11). A Conformational Twist for GPCR Signaling. YouTube. Retrieved from [Link]
-
N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myopathies. (n.d.). ResearchGate. Retrieved from [Link]
- Dwivedi-Agnihotri, H., et al. (2023). Phosphorylation of Gαi shapes canonical Gα(i)βγ/GPCR signaling. bioRxiv.
- Sulli, M., et al. (2018). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in pharmacology, 9, 874.
- Latek, D., & Kaczor, A. A. (2021). Computational and experimental approaches to probe GPCR activation and signaling. Advances in protein chemistry and structural biology, 127, 1-31.
-
Springer Lab. (2000, March 12). Chemotaxis Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
- Dahlgren, C., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of leukocyte biology, 108(2), 679-690.
-
Sartorius. (n.d.). Incucyte® Chemotaxis Cell Migration Assay. Retrieved from [Link]
- St-Onge, M., et al. (2025, January 15). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs261614.
- Fernández-García, D., et al. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 22(16), 8820.
- Hauser, A. S., et al. (2024). The path to the G protein-coupled receptor structural landscape: Major milestones and future directions. British journal of pharmacology.
- Lee, S., et al. (2019). Activation of G-Protein Coupled Receptor-Gαi Signaling Increases Keratinocyte Proliferation and Reduces Differentiation, Leading to Epidermal Hyperplasia.
- Montero, J., et al. (2023). L-methionine supplementation modulates IgM+ B cell responses in rainbow trout. Frontiers in Immunology, 14, 1261622.
-
Wikipedia. (n.d.). Methionine. Retrieved from [Link]
- Cattaneo, F., et al. (2018). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International journal of molecular sciences, 19(1), 187.
- Unal, H. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 6(16).
Sources
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. Methionine - Wikipedia [en.wikipedia.org]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 6. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 7. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formyl peptide receptor-1 activation exerts a critical role for the dynamic plasticity of arteries via actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 11. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]
- 20. criver.com [criver.com]
- 21. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. timothyspringer.org [timothyspringer.org]
Application Notes & Protocols: In Vivo Administration of N-Formyl-DL-methionine for Animal Models of Inflammation
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of N-Formyl-DL-methionine in Inflammatory Responses
N-Formyl-DL-methionine (f-Met) is a crucial molecule in the study of inflammation. As a derivative of the amino acid methionine, it is the initiating amino acid in protein synthesis in bacteria and in organelles of prokaryotic origin, such as mitochondria.[1] When bacteria invade tissues or when host cells undergo damage and release their mitochondrial contents, N-formylated peptides are exposed to the host's immune system.[2][3] These molecules act as potent damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), signaling the presence of infection or injury and triggering a robust inflammatory response.
This characteristic makes N-Formyl-DL-methionine and related N-formylated peptides invaluable tools for researchers. By administering f-Met in vivo, scientists can mimic the initial stages of bacterial infection or sterile injury, providing a controlled and reproducible model to study the mechanisms of acute inflammation and to evaluate the efficacy of novel anti-inflammatory therapeutics.
Mechanism of Action: Formyl Peptide Receptors and Downstream Signaling
The pro-inflammatory effects of N-formylated peptides are mediated primarily through a specific class of G protein-coupled receptors (GPCRs) known as the formyl peptide receptors (FPRs).[4][5] In humans, this family includes FPR1, FPR2, and FPR3, which are expressed on various immune cells, most notably neutrophils and macrophages.[5][6]
Upon binding of f-Met to its receptor (primarily FPR1), a conformational change is induced, leading to the activation of intracellular signaling cascades.[7] Key pathways include:
-
G-Protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the associated heterotrimeric G-protein (typically of the Gαi family), causing the dissociation of the α and βγ subunits.[7]
-
Phospholipase C (PLC) Pathway: The dissociated G-protein subunits activate PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This surge in intracellular calcium is a critical second messenger for many cellular functions.[5]
-
MAPK and PI3K Pathways: FPR activation also stimulates the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[2][6][7]
These signaling events culminate in a variety of cellular responses characteristic of inflammation, including chemotaxis (directed cell migration towards the f-Met source), degranulation (release of antimicrobial and pro-inflammatory molecules), and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[2][4]
Caption: FPR1 signaling cascade upon N-Formyl-DL-methionine binding.
Protocols for In Vivo Administration
The following protocols provide a framework for using N-Formyl-DL-methionine to induce a localized or systemic inflammatory response in rodent models.
Reagent Preparation
Materials:
-
N-Formyl-DL-methionine (or N-Formyl-L-methionine)[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile, pyrogen-free polypropylene tubes
Stock Solution (10 mM):
-
N-Formyl-DL-methionine has a molecular weight of 177.22 g/mol .[9]
-
Weigh out 1.77 mg of N-Formyl-DL-methionine and dissolve it in 1 mL of anhydrous DMSO to make a 10 mM stock solution.
-
Vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Frozen aliquots in DMSO should be stable for several months.[10]
Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using sterile PBS or saline. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100 in sterile PBS.
-
Ensure the final concentration of DMSO in the working solution is minimal (typically <1%) to avoid solvent-induced toxicity or inflammation. Prepare a vehicle control solution containing the same final concentration of DMSO in PBS.
-
Note: Methionine is susceptible to oxidation. It is recommended to use oxygen-free buffers for dilution if possible, though for many acute in vivo applications, standard sterile PBS is sufficient.[10]
Animal Models and Administration
The choice of animal model, dosage, and route of administration depends on the specific research question. The following table summarizes common approaches.
| Inflammation Model | Animal Species | Administration Route | Dosage Range | Primary Outcome Measures | References |
| Peritonitis | Mouse (C57BL/6, Balb/c) | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Peritoneal leukocyte infiltration, cytokine levels (peritoneal lavage fluid, serum) | [11] |
| Local Tissue Inflammation | Rat (Wistar, Sprague-Dawley) | Subplantar (s.p.) injection | 10 - 100 µ g/paw | Paw edema (plethysmometry), local MPO activity, histology | [12] |
| Systemic Inflammation | Rat (Wistar) | Intravenous (i.v.) | 0.5 - 5 mg/kg | Systemic cytokine levels (serum), leukocyte activation markers (blood) | [13][14] |
| Gut Permeability | Rat | Intraluminal (ileum) | 2 x 10⁻⁷ M to 2 x 10⁻⁶ M | Transmural passage of permeability markers (e.g., FITC-dextran) | [15] |
Note: The dosages for L-methionine in some studies are higher than what is typically required for the more potent N-formylated peptides to elicit an acute inflammatory response.[13][14] Pilot studies are essential to determine the optimal dose for your specific model and experimental endpoint.
Detailed Protocol: N-Formyl-DL-methionine Induced Peritonitis in Mice
This model is widely used to study acute inflammatory cell recruitment.
Procedure:
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Preparation: On the day of the experiment, prepare the N-Formyl-DL-methionine working solution and the vehicle control as described above. A typical final concentration for injection might be 50 µM in a 200 µL injection volume.
-
Injection:
-
Gently restrain the mouse.
-
Administer 200 µL of the working solution or vehicle control via intraperitoneal (i.p.) injection using a 27-gauge needle.
-
-
Incubation: Place the mice back in their cages. The peak neutrophil infiltration into the peritoneal cavity typically occurs between 4 and 6 hours post-injection.
-
Peritoneal Lavage:
-
At the desired time point (e.g., 4 hours), euthanize the mouse using a CO2 chamber followed by cervical dislocation.
-
Spray the abdomen with 70% ethanol. Make a small midline incision through the skin to expose the peritoneal wall.
-
Carefully inject 5 mL of ice-cold sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen for 30 seconds to dislodge the cells.
-
Using a syringe, carefully aspirate as much of the fluid as possible (typically 4-4.5 mL).
-
-
Cell Analysis:
-
Place the collected peritoneal lavage fluid on ice.
-
Count the total number of cells using a hemocytometer.
-
Prepare cytospin slides and stain with a Wright-Giemsa stain for differential cell counting (neutrophils, macrophages).
-
Alternatively, use flow cytometry with specific markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) for more precise quantification.
-
-
Cytokine Analysis: Centrifuge the remaining lavage fluid to pellet the cells. Collect the supernatant and store it at -80°C for subsequent analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or other immunoassays.[16][17]
Sources
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases | MDPI [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 6. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 13. L-Methionine inhibits 4-hydroxy-2-nonenal accumulation and suppresses inflammation in growing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-Methionine inhibits 4-hydroxy-2-nonenal accumulation and suppresses inflammation in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of N-formylated methionyl-phenylalanine (FMP) and methionyl-leucyl-phenylalanine (FMLP) on gut permeability. A model of local inflammatory process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inflammatory markers assessment in an animal model of intracranial hypertension: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling N-Formyl-DL-methionine for Receptor Binding Studies
Abstract
N-Formyl-DL-methionine (fMet) is a potent chemoattractant that plays a crucial role in the innate immune response by activating formyl peptide receptors (FPRs) on phagocytic leukocytes.[1] The study of fMet-FPR interactions is paramount for understanding inflammatory processes and for the development of novel therapeutics targeting these pathways. This guide provides a comprehensive overview and detailed protocols for the labeling of N-Formyl-DL-methionine with both radioactive and fluorescent markers, enabling its use in various receptor binding assays. We delve into the rationale behind experimental choices, offering field-proven insights to ensure robust and reproducible results for researchers in immunology, pharmacology, and drug development.
Introduction: The Significance of N-Formyl-DL-methionine and its Receptors
N-Formyl-DL-methionine is a derivative of the amino acid methionine, characterized by the addition of a formyl group to its amino terminus.[1] In bacteria and organelles like mitochondria, protein synthesis is initiated with fMet.[1][2] Consequently, the presence of fMet-containing peptides in the extracellular space serves as a "danger signal" to the host's immune system, indicating bacterial invasion or tissue damage.[1]
These formylated peptides are recognized by a class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs), primarily expressed on neutrophils and other leukocytes.[1][3] The prototypical fMet-containing oligopeptide, N-formylmethionine-leucyl-phenylalanine (fMLP), is a well-studied agonist of FPR1 and FPR2.[1] Binding of fMet or fMet-containing peptides to FPRs triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species – all critical components of the inflammatory response.[4][5]
To elucidate the pharmacology of FPRs, including ligand affinity, receptor density, and the screening of potential modulators, it is essential to have high-quality labeled ligands. This document provides detailed methodologies for the preparation and use of radiolabeled and fluorescently labeled N-Formyl-DL-methionine.
Signaling Pathway Overview
The binding of an N-formyl peptide to its receptor (FPR) initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This, in turn, activates downstream signaling cascades, ultimately resulting in a cellular response.
Figure 1: Simplified Formyl Peptide Receptor (FPR) Signaling Pathway.
Choosing a Labeling Strategy: Radiolabeling vs. Fluorescent Labeling
The choice between radiolabeling and fluorescent labeling depends on the specific application, available instrumentation, and safety considerations.
| Feature | Radiolabeling | Fluorescent Labeling |
| Sensitivity | Very high, ideal for detecting low receptor numbers. | High, but can be limited by autofluorescence. |
| Quantification | Direct and straightforward (scintillation counting). | Can be more complex, requiring standard curves. |
| Safety | Requires specialized handling and disposal of radioactive materials. | Generally safer, with fewer regulatory hurdles. |
| Instrumentation | Scintillation counter or gamma counter. | Fluorescence plate reader, microscope, or flow cytometer. |
| Ligand Properties | Minimal structural modification, less likely to affect binding affinity. | The fluorophore is larger and may sterically hinder binding. |
| Applications | Saturation binding, competitive binding, kinetic assays. | High-throughput screening (HTS), fluorescence polarization, cell imaging. |
For determining intrinsic binding parameters like Kd and Bmax, radioligand binding assays are often considered the gold standard due to their high sensitivity and the minimal perturbation of the ligand's structure.[6] Fluorescently labeled ligands are invaluable for high-throughput screening and cellular imaging applications.[3][7]
Radiolabeling of N-Formyl-DL-methionine
Tritium ([³H]) is a commonly used radioisotope for labeling small molecules like N-Formyl-DL-methionine. It offers high specific activity and a long half-life, making it suitable for routine laboratory use.[8] The synthesis of radiolabeled compounds is a specialized process.[9]
Synthesis of [³H]N-Formyl-DL-methionine
The synthesis of [³H]N-Formyl-DL-methionine typically involves the formylation of [³H]DL-methionine. This is a multi-step process that should be performed by chemists experienced in radiolabeling.[9][10]
Note: Due to the specialized nature of radiosynthesis, it is often more practical for research laboratories to purchase commercially available radiolabeled N-Formyl-DL-methionine or a related analog like [³H]fMLP.
Quality Control of Radiolabeled Ligand
Before use in binding assays, it is crucial to assess the purity and integrity of the radiolabeled ligand.
-
Radiochemical Purity: This is determined by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[11][12][13] A radiochemical purity of >95% is generally required.
-
Specific Activity: This is the amount of radioactivity per mole of the compound (Ci/mmol) and is essential for calculating molar concentrations in binding assays. This information is typically provided by the manufacturer. High specific activity is desirable for detecting low numbers of receptors.[8]
Fluorescent Labeling of N-Formyl-DL-methionine
Fluorescent labeling involves the covalent attachment of a fluorophore to the N-Formyl-DL-methionine molecule. The primary amino group of methionine is formylated, so labeling must occur at another reactive site. A common strategy is to use a derivative of N-Formyl-DL-methionine that incorporates a reactive group, such as an additional amino group (e.g., via a lysine residue in a peptide analog) or a thiol group (via a cysteine residue).[14]
Strategy: Labeling via an Amine-Reactive Dye
A practical approach is to synthesize or procure an analog of N-Formyl-DL-methionine containing a free primary amine, for example, N-Formyl-Met-Lys. This dipeptide can then be labeled with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester.[7][15][16]
Figure 2: Workflow for Fluorescent Labeling of an N-Formyl-methionine Analog.
Protocol: Fluorescent Labeling of N-Formyl-Met-Lys with an NHS-Ester Dye
This protocol describes the labeling of N-Formyl-Met-Lys with a generic amine-reactive fluorescent dye.
Materials:
-
N-Formyl-Met-Lys
-
Amine-reactive fluorescent dye (e.g., 5(6)-FAM, SE)[16]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)[11][12][13]
Procedure:
-
Prepare Reactants:
-
Dissolve N-Formyl-Met-Lys in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently vortexing the peptide solution, add a 5-10 fold molar excess of the dissolved dye. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled peptide from the unreacted dye and byproducts using either size-exclusion chromatography or reversed-phase HPLC.[11][12][13][17]
-
For HPLC purification, use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[13] Monitor the eluent at the absorbance maximum of the dye and at 214 nm for the peptide bond.
-
Collect the fractions containing the labeled peptide.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry.
-
Determine the concentration and degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at the dye's maximum absorbance and at 280 nm (if the peptide contains Trp or Tyr).
-
Receptor Binding Assays
Radioligand binding assays are fundamental for characterizing receptor-ligand interactions.[6][18] The following protocols are designed for use with a radiolabeled N-Formyl-DL-methionine derivative.
Membrane Preparation
This is a general protocol for preparing membranes from cells expressing FPRs.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
Saturation Binding Assay
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[6][8][19]
Procedure:
-
Set up a series of tubes containing increasing concentrations of the radiolabeled ligand.
-
For each concentration, prepare a corresponding tube for determining non-specific binding by adding a high concentration (100-1000 fold excess) of an unlabeled competitor (e.g., unlabeled fMet or fMLP).
-
Add a constant amount of the membrane preparation to each tube (typically 25-100 µg of protein).[20]
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (this should be determined from kinetic experiments).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of the unlabeled competitor.
-
Non-Specific Binding: Radioactivity measured in the presence of the excess unlabeled competitor.
-
Specific Binding: Total Binding - Non-Specific Binding.
-
Plot specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression to determine Kd and Bmax.
-
Competitive Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of the radioligand for binding to the receptor.[6][21]
Procedure:
-
Set up a series of tubes with a fixed concentration of the radiolabeled ligand (typically at or below its Kd value).[8]
-
Add increasing concentrations of the unlabeled test compound to these tubes.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Add a constant amount of the membrane preparation to each tube.
-
Incubate, filter, and count as described for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[22][23]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
-
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a separation step, making it suitable for high-throughput screening.[24][25][26] In this assay, receptor-containing membranes are immobilized on scintillant-containing beads. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal.[24][26][27]
| Parameter | Filtration Assay | Scintillation Proximity Assay (SPA) |
| Principle | Separation of bound and free ligand by filtration. | Proximity-based detection of bound ligand. |
| Throughput | Lower, requires multiple steps. | Higher, homogeneous "mix-and-read" format. |
| Washing Step | Yes | No |
| Miniaturization | More difficult | Easily adaptable to 96- and 384-well plates. |
| Applications | Detailed pharmacology (Kd, Bmax, Ki) | High-throughput screening (HTS) of compound libraries. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | Radioligand is too hydrophobic; filter binding; insufficient washing. | Add BSA to the assay buffer; pre-soak filters in polyethyleneimine (PEI); optimize wash steps. |
| Low Specific Binding | Low receptor expression; inactive radioligand or receptor; incorrect assay conditions. | Use more membrane protein; check radioligand purity; optimize pH, temperature, and incubation time. |
| Poor Reproducibility | Inconsistent pipetting; membrane aggregation; temperature fluctuations. | Use calibrated pipettes; ensure membranes are well-suspended; maintain consistent temperature. |
| Shallow Competition Curve | Heterogeneous binding sites; positive or negative cooperativity. | Use a two-site binding model for data analysis; investigate allosteric interactions. |
Conclusion
The ability to accurately label N-Formyl-DL-methionine or its analogs is fundamental to the study of formyl peptide receptors. This guide provides the theoretical basis and practical protocols for both radiolabeling and fluorescent labeling, enabling researchers to perform a variety of receptor binding assays. By carefully selecting the appropriate labeling strategy and adhering to rigorous experimental design and data analysis, investigators can obtain high-quality, reproducible data to advance our understanding of FPR pharmacology and its role in health and disease.
References
- Adams, J. M., & Capecchi, M. R. (1966). N-FORMYL-METHIONYL-sRNA AS THE INITIATOR OF PROTEIN SYNTHESIS.
-
N-Formylmethionine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 10, 2026, from [Link]
- Maynard, J. A., Lindquist, J. N., & Sblendorio-Levy, J. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753.
-
Biosyntan GmbH. (n.d.). Fluorescent Labeling of Peptides. Retrieved January 10, 2026, from [Link]
- Kim, J. K. (2022). Where Does N-formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells?. BMB Reports, 55(4), 159–165.
-
LI-COR Biosciences. (n.d.). IRDye® Peptide Labeling. Retrieved January 10, 2026, from [Link]
- Olejnik, J., Gite, S., Mamaev, S., & Rothschild, K. J. (2005).
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
- Patrone, F., Dallegri, F., & Sacchetti, C. (1980). Stimulation of granulocyte adhesiveness by the chemotactic peptide N-formyl-L-methionyl-L-phenylalanine. Research in Experimental Medicine, 177(1), 19–22.
- Heukers, R., van der Veen, C., van de Waterbeemd, M., van der Graaf, P. H., & IJzerman, A. P. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126.
- Wood, C. B., & Baker, J. G. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (195), e65339.
-
ResearchGate. (2022, February 25). How to determine the IC50 value with a competitive binding kinetic test?. Retrieved January 10, 2026, from [Link]
-
GraphPad. (n.d.). Key concepts: Saturation binding. Retrieved January 10, 2026, from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved January 10, 2026, from [Link]
-
AAT Bioquest. (n.d.). Fluorescent Dyes for Labeling Peptides. Retrieved January 10, 2026, from [Link]
- Li, Z., Yin, J., Zhang, H., Liu, J., & Chen, X. (2014). Radiosynthesis and Biological Evaluation of N-[18F]Labeled Glutamic Acid as a Tumor Metabolic Imaging Tracer. PLOS ONE, 9(6), e100763.
-
Fluidic Analytics. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2025, August 10). Scintillation Proximity Assays in High-Throughput Screening. Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Formyl-DL-methionine. PubChem Compound Database. Retrieved January 10, 2026, from [Link]
- Petroski, R. J., Naccache, P. H., Becker, E. L., & Sha'afi, R. I. (1979). Effect of the chemotactic factor formyl methionyl-leucyl-phenylalanine and cytochalasin B on the cellular levels of calcium in rabbit neutrophils. FEBS Letters, 100(1), 161–165.
-
Small Molecule Pathway Database. (2023, August 24). Metabolism and Physiological Effects of N-Formyl-L-Methionine. Retrieved January 10, 2026, from [Link]
- Auld, D. S., & Varadarajan, S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- Hulme, E. C. (1992). Radioligand Binding Studies. In Receptor-Ligand Interactions (pp. 63-177). IRL Press.
-
Schepartz, A. (2016). HPLC Purification of Peptides. protocols.io. [Link]
-
Moravek, Inc. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Retrieved January 10, 2026, from [Link]
- Kilpatrick, L. E., McMurray, G., & Holliday, N. D. (2022). A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells.
- Lodi, A., Malizia, C., & Trespidi, F. (2020). Automated One-pot Radiosynthesis of [11C]S-adenosyl Methionine. Current Radiopharmaceuticals, 13(3), 224–231.
-
AAPPTec. (n.d.). Peptide Purification. Retrieved January 10, 2026, from [Link]
- Springer, M. S., Kort, E. N., Larsen, S. H., Ordal, G. W., Reader, R. W., & Adler, J. (1975). Role of methionine in bacterial chemotaxis: requirement for tumbling and involvement in information processing.
- White, K. L., & Kobilka, B. K. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 263–272.
- Schottelius, M., & Wester, H. J. (2020). Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. Pharmaceuticals, 13(9), 243.
- Nanda, J. S., & Lorsch, J. R. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Methods in Enzymology, 536, 87–94.
-
ResearchGate. (n.d.). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2016, December 30). (PDF) HPLC Purification of Peptides v1. Retrieved January 10, 2026, from [Link]
-
Nuvisan. (n.d.). Custom radiolabelling & stable isotope synthesis. Retrieved January 10, 2026, from [Link]
- Schihada, H., & Plückthun, A. (2022). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 23(8), 4242.
Sources
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of granulocyte adhesiveness by the chemotactic peptide N-formyl-L-methionyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the chemotactic factor formyl methionyl- leucyl-phenylalanine and cytochalasin B on the cellular levels of calcium in rabbit neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. licorbio.com [licorbio.com]
- 8. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 9. moravek.com [moravek.com]
- 10. nuvisan.com [nuvisan.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. peptide.com [peptide.com]
- 14. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 19. graphpad.com [graphpad.com]
- 20. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Flow Cytometry Analysis of Neutrophil Activation by N-Formyl-DL-methionine
Introduction: The Sentinel Role of Neutrophils and the Power of N-Formyl Peptides
Neutrophils are the most abundant leukocytes in human circulation and serve as the vanguard of the innate immune system.[1] These highly motile phagocytes are critical first responders to sites of infection and inflammation, tasked with containing and eliminating microbial threats.[1][2] Their activation is a tightly regulated process, initiated by the recognition of specific molecular patterns associated with pathogens (PAMPs) or host-derived damage signals (DAMPs).[3] Among the most potent chemoattractants and activators for neutrophils are N-formylated peptides, such as N-Formyl-DL-methionine (fMet).[3][4]
These peptides are molecular signatures of bacterial or mitochondrial origin, as prokaryotic and mitochondrial protein synthesis initiates with N-formylmethionine.[2][5] When released during bacterial proliferation or host cell injury, these peptides act as powerful "find-me" signals, guiding neutrophils to the precise location of insult.[6] The interaction of fMet with its cognate receptors on the neutrophil surface triggers a cascade of intracellular signaling events, culminating in a dramatic functional transformation known as neutrophil activation.[2][3][4] This activated state is characterized by chemotaxis, degranulation (release of antimicrobial proteins), and the production of reactive oxygen species (ROS) in a process termed the respiratory burst.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify neutrophil activation in response to N-Formyl-DL-methionine using multiparametric flow cytometry. We delve into the underlying molecular mechanisms, provide detailed, validated protocols for sample preparation and analysis, and offer insights into data interpretation and quality control.
Mechanism of Action: FPR1 Signaling Cascade
N-formyl peptides exert their effects on neutrophils primarily through the N-formyl peptide receptor 1 (FPR1), a high-affinity G protein-coupled receptor (GPCR) abundantly expressed on the neutrophil surface.[2][3][4] The binding of ligands like fMet to FPR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.[7]
This event triggers a bifurcation of signaling pathways essential for the coordinated neutrophil response:
-
Phospholipase C (PLC) Pathway: The activated G protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This initial release is followed by an influx of extracellular Ca2+ through store-operated channels, resulting in a significant and sustained increase in cytosolic calcium concentration.[8] This calcium flux is a critical second messenger for downstream events.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates PKC. PKC, in turn, phosphorylates a multitude of downstream targets, including components of the NADPH oxidase complex, which is responsible for the respiratory burst.
-
PI3K/Akt Pathway: FPR1 activation also engages the Phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of Akt and downstream effectors that regulate cell survival, migration, and cytoskeletal rearrangement necessary for chemotaxis.
The culmination of these signaling events orchestrates the key functional outputs of neutrophil activation: changes in cell surface marker expression, generation of ROS, and chemotactic migration.
Caption: FPR1 signaling cascade initiated by N-Formyl-DL-methionine in neutrophils.
Experimental Design & Key Activation Markers
A robust flow cytometry panel is essential for a multi-faceted analysis of neutrophil activation. We recommend a combination of markers to assess changes in surface protein expression and functional responses.
| Parameter | Marker/Probe | Rationale & Expected Change | Fluorochrome Suggestion |
| Neutrophil Identification | CD16, CD66b | Highly expressed on mature neutrophils for accurate gating.[9][10] | APC, PerCP-Cy5.5 |
| Upregulation of Adhesion | CD11b (Mac-1 α-chain) | Stored in intracellular granules, its surface expression rapidly increases upon activation, mediating adhesion to endothelium.[9][11][12] Expected: Upregulation. | PE |
| Shedding of Adhesion | CD62L (L-selectin) | A key adhesion molecule for neutrophil rolling. It is proteolytically shed from the surface upon activation.[9][11][12] Expected: Downregulation. | FITC |
| Respiratory Burst | Dihydrorhodamine 123 (DHR123) | A cell-permeable dye that fluoresces green (Rhodamine 123) upon oxidation by ROS, directly measuring the respiratory burst.[13][14][15] | FITC (use in a separate tube from CD62L) |
| Calcium Influx | Indo-1 AM | A ratiometric calcium indicator that shifts its emission spectrum upon binding to Ca2+, allowing for kinetic analysis of intracellular calcium flux.[8][16][17] | UV Excitation (Ratio of ~400nm / ~510nm) |
| Viability | Viability Dye (e.g., PI, 7-AAD) | Excludes dead cells, which can non-specifically bind antibodies and exhibit autofluorescence. | 7-AAD |
Protocols
PART 1: Human Neutrophil Isolation from Whole Blood
Causality: The quality of the entire experiment hinges on the isolation of a pure and viable population of neutrophils. Neutrophils are sensitive and short-lived, so the isolation process must be rapid and gentle to prevent premature activation.[18] Density gradient centrifugation is a classic and effective method.[18][19] Alternatively, immunomagnetic negative selection kits offer a faster, column-free approach that yields untouched neutrophils.[20][21]
Method 1: Density Gradient Centrifugation
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA. Process within 2-4 hours of collection.[18]
-
Layering: Carefully layer 5 mL of whole blood over 5 mL of a density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ PLUS followed by dextran sedimentation) in a 15 mL conical tube. Avoid mixing the layers.[19]
-
Centrifugation: Centrifuge at 500 x g for 35 minutes at room temperature with the brake off.[18][19]
-
Fraction Collection: After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper plasma and mononuclear cell layers. Collect the neutrophil-rich layer.[18][19]
-
Red Blood Cell (RBC) Lysis: To remove contaminating RBCs, resuspend the neutrophil pellet in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds, followed by the addition of an equal volume of hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity. Alternatively, use a commercial RBC lysis buffer.
-
Washing: Wash the purified neutrophils twice with a suitable buffer (e.g., HBSS without Ca2+/Mg2+) by centrifuging at 350 x g for 10 minutes.[18]
-
Cell Counting & Viability: Resuspend the final cell pellet in complete RPMI medium. Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue exclusion. The purity should be >95%.
Method 2: Immunomagnetic Negative Selection
-
Follow the manufacturer's protocol (e.g., EasySep™ or MACSxpress®).[20][21] This typically involves adding an antibody cocktail to the whole blood that targets non-neutrophil cells, followed by the addition of magnetic particles.
-
Place the tube in a magnet. The unwanted cells are held by the magnetic field, and the highly purified, untouched neutrophils are simply poured off. This method significantly reduces handling time and potential for artifactual activation.
PART 2: Neutrophil Activation with N-Formyl-DL-methionine
Causality: A dose-response and time-course experiment is crucial to characterize the activation dynamics. N-formyl peptides can induce different responses at varying concentrations.[7]
-
Reagent Preparation: Prepare a 10 mM stock solution of N-Formyl-DL-methionine (fMLP or fMet) in DMSO. Store in aliquots at -20°C. Further dilute in pre-warmed assay buffer (e.g., RPMI + 10% FBS) to create a working concentration range (e.g., 1 nM to 10 µM).
-
Cell Plating: Adjust the isolated neutrophils to a concentration of 2 x 10^6 cells/mL in assay buffer.
-
Stimulation:
-
For surface marker analysis , incubate neutrophils with various concentrations of fMet for 15-30 minutes at 37°C. Include an unstimulated control (vehicle only, e.g., DMSO).
-
For functional assays (respiratory burst, calcium flux), the protocols below incorporate the stimulation step.
-
PART 3: Flow Cytometry Staining & Acquisition
Protocol A: Surface Marker Staining (CD11b/CD62L)
-
Activation: Following the stimulation period (Part 2, Step 3), stop the reaction by adding ice-cold FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Centrifugation: Pellet the cells at 350 x g for 5 minutes at 4°C.
-
Antibody Staining: Resuspend the cell pellet in 50 µL of FACS buffer containing the pre-titrated fluorescently-conjugated antibodies (anti-CD11b, anti-CD62L, anti-CD16, anti-CD66b) and a viability dye.
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer.
-
Acquisition: Resuspend the final pellet in 300 µL of FACS buffer and acquire on a flow cytometer. Collect at least 30,000 events in the neutrophil gate.
Protocol B: Respiratory Burst Assay (DHR123)
-
Dye Loading: Resuspend isolated neutrophils (1-2 x 10^6 cells/mL) in assay buffer. Add Dihydrorhodamine 123 (DHR123) to a final concentration of 1-5 µM. Incubate for 15 minutes at 37°C.[15]
-
Baseline Reading: Acquire a baseline sample of the DHR123-loaded cells on the flow cytometer for approximately 60 seconds to establish the resting state.
-
Stimulation & Acquisition: Add the fMet stimulus (e.g., 1 µM final concentration) or a positive control like Phorbol 12-myristate 13-acetate (PMA) to the tube and immediately continue acquiring data for 5-15 minutes, monitoring the increase in green fluorescence (Rhodamine 123) over time.[14]
Protocol C: Calcium Flux Assay (Indo-1 AM)
-
Dye Loading: Resuspend neutrophils (5-10 x 10^6 cells/mL) in a calcium-containing medium (e.g., RPMI + 2% FBS). Load with Indo-1 AM (typically 1-5 µM) for 30-45 minutes at 37°C in the dark.[16]
-
Washing: Wash the cells twice to remove extracellular dye.
-
Equilibration: Resuspend the cells at 1 x 10^6 cells/mL and allow them to equilibrate for at least 10 minutes at 37°C.[17]
-
Acquisition: Using a flow cytometer equipped with a UV laser, acquire a stable baseline for 60-90 seconds. The data should be displayed as the ratio of calcium-bound (~400 nm) to calcium-free (~510 nm) Indo-1 fluorescence versus time.
-
Stimulation: Add the fMet stimulus and continue acquiring data for several minutes to capture the rapid initial peak and subsequent plateau phase of the calcium response. A positive control, such as the calcium ionophore Ionomycin, should be used to determine the maximal response.[16]
Caption: Experimental workflow for flow cytometry analysis of neutrophil activation.
Data Analysis and Interpretation
-
Gating Strategy:
-
First, gate on singlets using FSC-A vs FSC-H.
-
Next, create a gate on viable cells using the viability dye.
-
From the viable singlets, identify the neutrophil population based on their characteristic FSC and SSC properties.
-
Confirm the neutrophil gate using positive expression of CD16 and/or CD66b.
-
-
Quantifying Activation:
-
Surface Markers: For CD11b and CD62L, analyze the Median Fluorescence Intensity (MFI) within the final neutrophil gate. Present the data as fold-change in MFI relative to the unstimulated control.
-
Respiratory Burst: The activation can be reported as the percentage of Rhodamine 123-positive cells or the MFI of the positive population at the peak of the response.
-
Calcium Flux: Analyze the kinetic data by plotting the Indo-1 fluorescence ratio over time. Key parameters to extract include the peak ratio and the area under the curve (AUC).
-
Example Data Presentation:
| fMet Conc. | CD11b MFI (Fold Change) | CD62L MFI (Fold Change) | % DHR123 Positive Cells |
| 0 nM (Control) | 1.0 | 1.0 | 2.5% |
| 1 nM | 2.3 | 0.8 | 15.1% |
| 10 nM | 5.8 | 0.4 | 45.8% |
| 100 nM | 12.5 | 0.1 | 88.2% |
| 1 µM | 13.1 | 0.1 | 90.5% |
Trustworthiness: A Self-Validating System
To ensure the scientific integrity of your results, every experiment must include a robust set of controls.
-
Unstimulated Control: Neutrophils treated with the vehicle (e.g., DMSO) used to dissolve the fMet. This establishes the baseline activation state.
-
Positive Controls:
-
For surface markers and respiratory burst, use a potent, receptor-independent activator like PMA (Phorbol 12-myristate 13-acetate). This confirms that the cells are healthy and capable of a maximal response.
-
For calcium flux, use a calcium ionophore like Ionomycin to confirm successful dye loading and cell responsiveness.[16]
-
-
Negative Controls (for pathway validation): Pre-incubate neutrophils with a specific FPR1 inhibitor (e.g., Cyclosporin H) before adding fMet.[3][4] A significant reduction in the activation readout validates that the observed effect is mediated through the intended FPR1 pathway.
-
Instrument Controls: Use compensation controls (single-stained beads or cells) for each fluorochrome in the panel to correct for spectral overlap.
-
Viability Control: Always include a viability dye to exclude dead cells from the analysis, preventing misleading results from non-specific antibody binding.
By incorporating this comprehensive control strategy, the experimental system becomes self-validating, providing high confidence in the specificity and accuracy of the generated data.
References
- Systemic neutrophil activation and N‐formyl methionine‐formyl peptide receptor‐1 signaling define inflammatory endotypes in rheumatoid arthritis‐associ
- N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myop
- Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in p
- Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples. PubMed.
- Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in p
- The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflamm
- N-Formyl Methionine Peptide-Mediated Neutrophil Activ
- Increased CD11b and Decreased CD62L in Blood and Airway Neutrophils from Long-Term Smokers with and without COPD. PMC - NIH.
- Spatiotemporal dynamics of calcium signals during neutrophil cluster form
- Flow cytometric measurement of neutrophil respiratory burst in whole bovine blood using live Staphylococcus aureus. PubMed.
- Neutrophil Isol
-
CALCIUM FLUX PROTOCOL. University of Washington. [Link]
-
A Guide to Neutrophil Markers. Biocompare. [Link]
- The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers.
- (PDF) Comparison of neutrophil respiratory oxidative burst activity between flow cytometry using dihydrorhodamine (DHR) 123 and conventional nitroblue tetrazolium test (NBT).
- Intracellular Calcium Flux. University of Utah Flow Cytometry.
- Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology.
- Neutrophil Isolation: Human Neutrophil Isol
- Flow cytometric measurement of respiratory burst activity and surface expression of neutrophils for septic p
- (PDF) Increased CD11b and Decreased CD62L in Blood and Airway Neutrophils from Long-Term Smokers with and without COPD.
- MACSxpress® Whole Blood Neutrophil Isol
- Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflamm
- Video: Neutrophil Isol
- Identification of neutrophil surface marker changes in health and inflammation using high-throughput screening flow cytometry. North York Periodontal Centre.
- Measurement of Intracellular Calcium By Flow Cytometry. Mullins Molecular Retrovirology Lab.
- Flow cytometric measurement of respiratory burst activity and surface expression of neutrophils for septic p
- Simultaneous Measurement of Changes in Neutrophil Granulocyte Membrane Potential, Intracellular pH, and Cell Size by Multiparametric Flow Cytometry. PMC.
- N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. PMC - NIH.
Sources
- 1. akadeum.com [akadeum.com]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic neutrophil activation and N‐formyl methionine‐formyl peptide receptor‐1 signaling define inflammatory endotypes in rheumatoid arthritis‐associated lung involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 8. Spatiotemporal dynamics of calcium signals during neutrophil cluster formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. northyorkperio.com [northyorkperio.com]
- 11. Increased CD11b and Decreased CD62L in Blood and Airway Neutrophils from Long-Term Smokers with and without COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flow cytometric measurement of neutrophil respiratory burst in whole bovine blood using live Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 16. bu.edu [bu.edu]
- 17. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 18. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Neutrophil Isolation Protocol [jove.com]
- 20. cdn.stemcell.com [cdn.stemcell.com]
- 21. static.miltenyibiotec.com [static.miltenyibiotec.com]
Troubleshooting & Optimization
Improving the solubility of N-Formyl-DL-methionine in aqueous buffers.
Welcome to the technical support center for N-Formyl-DL-methionine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in aqueous buffers. Here, we combine foundational chemical principles with field-proven laboratory techniques to ensure your experiments are both successful and reproducible.
Introduction: Understanding the Solubility Challenge
N-Formyl-DL-methionine (N-Formyl-DL-Met) is a crucial chemoattractant used in a variety of immunological and cell-based assays. Structurally, it is a derivative of the amino acid methionine, featuring a formyl group on its alpha-amino group. While its utility is significant, its limited solubility in neutral aqueous buffers can be a major experimental hurdle.
The molecule's solubility is governed by its chemical structure: a moderately nonpolar side chain (due to the thioether group) and two key ionizable groups—a carboxylic acid and a formyl amide. At neutral pH, the carboxylic acid group is deprotonated (negatively charged), but the overall molecule retains a significant hydrophobic character, leading to poor aqueous solubility. The parent compound, DL-methionine, is itself only sparingly soluble in water.[1] This guide will provide a logical, step-by-step approach to systematically address and resolve these solubility issues.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered in the lab.
Question 1: My N-Formyl-DL-methionine is not dissolving in my standard phosphate-buffered saline (PBS) at my desired concentration. What is my first step?
Answer: The first and most effective strategy is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer. This is a standard and highly effective practice for sparingly soluble compounds.
Expert Insight: The choice of organic solvent is critical. Dimethyl sulfoxide (DMSO) is the most common and recommended choice. N-Formyl-L-methionine has a reported solubility of up to 35 mg/mL in fresh, anhydrous DMSO.[2] This allows for the creation of a highly concentrated stock (e.g., 10-100 mM) that can be diluted at least 1:1000 into your final aqueous buffer.
Trustworthiness Check: Always use anhydrous (dry) DMSO. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.[2] After preparing the stock, visually inspect it for any particulates. A properly prepared stock solution should be clear and free of any visible precipitate.
Actionable Protocol: Refer to Protocol 1: Preparing a Concentrated Stock Solution in DMSO .
Question 2: I am concerned that the final concentration of DMSO in my assay will affect my cells. How can I mitigate this?
Answer: This is a valid and important concern. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is best practice to keep the final concentration below 0.1% if possible. High concentrations of DMSO can have cytotoxic effects and act as a scavenger of hydroxyl radicals, which may interfere with assays measuring oxidative stress.[3]
Expert Insight: The key is to make your DMSO stock solution as concentrated as possible. For example, preparing a 100 mM stock allows you to achieve a final concentration of 100 µM by diluting it 1:1000, resulting in a final DMSO concentration of only 0.1%.
Trustworthiness Check: Always run a "vehicle control" in your experiments. This is a control group that is treated with the same final concentration of DMSO (or other solvent) as your experimental group, but without the N-Formyl-DL-methionine. This allows you to isolate the effects of the compound from the effects of the solvent. A study on white blood cells noted that DMSO concentrations should ideally be kept below 1% to avoid interference with experimental results.[3]
Question 3: My experimental system cannot tolerate any organic solvents. What is my best alternative for solubilizing N-Formyl-DL-methionine directly in an aqueous buffer?
Answer: If organic solvents are not an option, the next best approach is to manipulate the pH of the buffer. The solubility of amino acids and their derivatives is highly dependent on pH.[4][5][6][7]
Expert Insight: N-Formyl-DL-methionine has a carboxylic acid group with a predicted pKa of approximately 3.32.[8] Below this pKa, the group is protonated and neutral. Above this pKa, it is deprotonated and negatively charged. By increasing the pH of the buffer, you increase the proportion of the charged, more soluble form of the molecule. The parent molecule, DL-methionine, readily dissolves in dilute solutions of alkali hydroxides.[1]
Trustworthiness Check: Prepare a stock solution in a slightly basic buffer (e.g., pH 8.0-9.0). Start with a small amount of powder and slowly add your basic buffer while vortexing. Once dissolved, you can adjust the pH back down to your desired experimental pH using dilute HCl. However, be aware of the "common ion effect" and potential precipitation as you approach the isoelectric point. Monitor the solution for any signs of cloudiness or precipitation as you adjust the pH. A study on DL-methionine solubility showed a significant increase in solubility as the pH moves away from the isoelectric point.[9]
Actionable Protocol: Refer to Protocol 2: Aqueous Solubilization using pH Adjustment .
Question 4: I tried adjusting the pH, but the compound still precipitates when I add it to my final media. What else can I try?
Answer: If pH adjustment alone is insufficient, you can try gentle heating or sonication. These methods provide energy to overcome the lattice energy of the solid, facilitating dissolution.
Expert Insight:
-
Heating: Gently warm the solution to 37°C. This can increase the kinetic energy of the solvent molecules and help break down the solute-solute interactions. Do not boil the solution, as this can lead to degradation.
-
Sonication: Use a bath sonicator for 5-10 minute intervals. The ultrasonic waves create micro-cavitations that can physically break apart the solute particles and enhance dissolution.
Trustworthiness Check: After using either method, allow the solution to cool to room temperature and observe it for at least 30 minutes. If the compound remains in solution, it is likely stable. If it precipitates upon cooling, this method may not be suitable for your application, or it may need to be combined with another strategy like pH adjustment.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing solubility issues with N-Formyl-DL-methionine.
Caption: Troubleshooting workflow for N-Formyl-DL-methionine.
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of N-Formyl-DL-methionine in DMSO.
Materials:
-
N-Formyl-DL-methionine (MW: 177.22 g/mol )[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
177.22 g/mol * 0.010 mol/L * 0.001 L = 0.00177 g = 1.77 mg
-
-
Weighing: Carefully weigh out 1.77 mg of N-Formyl-DL-methionine powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Close the tube tightly and vortex at maximum speed for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.
-
Storage: Store the stock solution at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Solubilization using pH Adjustment
Objective: To prepare a 1 mg/mL (~5.6 mM) aqueous stock solution by adjusting the pH.
Materials:
-
N-Formyl-DL-methionine
-
Nuclease-free water
-
0.1 M NaOH solution
-
0.1 M HCl solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Initial Slurry: Add 10 mg of N-Formyl-DL-methionine to 9.5 mL of nuclease-free water in a sterile beaker with a stir bar. This will form a cloudy suspension.
-
Basification: While stirring, add the 0.1 M NaOH solution dropwise. Monitor the solution's clarity and the pH. Continue adding NaOH until the solid completely dissolves. The pH will likely be in the range of 8.0-9.0.
-
Neutralization: Once the solution is clear, slowly add 0.1 M HCl dropwise to adjust the pH back down to your desired final pH (e.g., 7.4). Crucially, add the HCl very slowly , especially as you approach pH 7, and constantly monitor the solution for any signs of precipitation.
-
Final Volume: Adjust the final volume to 10 mL with nuclease-free water.
-
Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Data Summary Table
| Method | Solvent/Buffer | Achievable Concentration | Pros | Cons & Mitigation |
| Organic Stock | Anhydrous DMSO | ~35 mg/mL (197 mM)[2] | High concentration, simple, reliable | Potential for solvent effects. Mitigation: Keep final concentration <0.5%, use vehicle controls.[3] |
| pH Adjustment | Dilute NaOH / Basic Buffer | 1-5 mg/mL | Avoids organic solvents | May precipitate upon neutralization, more time-consuming. Mitigation: Adjust pH slowly, use immediately. |
| Gentle Heating | Aqueous Buffer | Variable | Simple, can be combined with other methods | Risk of precipitation on cooling, potential for compound degradation. Mitigation: Use mild heat (37°C), check for stability after cooling. |
Chemical Principles Diagram
The following diagram illustrates how pH affects the charge state and solubility of N-Formyl-DL-methionine.
Caption: pH-dependent ionization and solubility of N-Formyl-DL-methionine.
References
-
N-Formyl-DL-methionine | C6H11NO3S . PubChem. [Link]
-
Showing metabocard for N-Formyl-L-methionine (HMDB0001015) . Human Metabolome Database. [Link]
-
Formyl-L-methionine | CAS#:4289-98-9 . Chemsrc. [Link]
-
N-Formylmethionine (data page) . Wikipedia. [Link]
-
pH dependence of amino acid solubility . ResearchGate. [Link]
-
The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization . Spiber Inc. [Link]
-
Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies . PubMed. [Link]
-
Direct N-methylation reaction using DMSO as one-carbon bridge: convenient access to heterocycle-containing β-amino ketones . PubMed. [Link]
-
Is the solubility of amino acids affected by their pH levels? . Quora. [Link]
-
N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism . PubMed. [Link]
-
DL-Methionine (DL-Methioninum) . The International Pharmacopoeia. [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility . Semantic Scholar. [Link]
-
Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility? . ResearchGate. [Link]
-
Probing the Determinants of Protein Solubility with Amino Acid Modification . J-Stage. [Link]
-
Mole fraction solubility (xHA,total) of dl‐methionine in water versus... . ResearchGate. [Link]
-
Effect of pH and salts on the binding of free amino acids to the corn protein zein studied by thin-layer chromatography . PubMed. [Link]
-
Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa . NIH National Library of Medicine. [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K . SpringerLink. [Link]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Formyl Peptide Synthesis and Purification
Welcome to the technical support center for N-formyl peptide synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specialized area of peptide chemistry. N-formyl peptides are crucial research tools, acting as potent chemoattractants for phagocytic leukocytes by mimicking bacterial proteins.[1][2][3] Their synthesis, however, can be fraught with challenges that impact yield, purity, and ultimately, biological activity. This guide provides a structured approach to troubleshooting, grounded in mechanistic principles and practical experience.
I. Synthesis of N-Formyl Peptides: Troubleshooting Guide
The introduction of the N-formyl group is a critical post-synthesis modification. While seemingly straightforward, this step is often a source of impurities and low yields. This section addresses the most common issues encountered during the N-formylation of resin-bound peptides.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My N-formylation reaction is incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve the efficiency?
Answer: Incomplete formylation is a frequent issue. The efficiency of the reaction depends on several factors, primarily the choice of formylating agent and the reaction conditions.
-
Causality: The N-terminal amino group of the peptide is the target for formylation. Its reactivity can be sterically hindered by bulky adjacent amino acid residues. Furthermore, the formylating reagent itself can be unstable or not sufficiently reactive. For instance, using formic acid alone is generally ineffective. It requires activation to generate a more potent acylating species.
-
Troubleshooting Steps:
-
Choice of Formylating Agent:
-
Formic Acid with a Carbodiimide: A common and effective method is the pre-activation of formic acid with a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).[1][4] This in situ forms a reactive O-formyl isourea intermediate.
-
Acetic Formic Anhydride: A highly efficient method involves the in situ generation of acetic formic anhydride from acetic anhydride and formic acid, often in the presence of a base like pyridine.[5][6][7] This mixed anhydride is a potent formylating agent.
-
-
Reaction Conditions:
-
Temperature: Low temperatures are often crucial. For the DCC/formic acid method, performing the activation at 0°C and the subsequent reaction with the peptide-resin at 4°C overnight has been shown to significantly increase yields compared to room temperature reactions.[1] This minimizes the decomposition of the formic acid and the activated intermediate.[4]
-
Reaction Time: Ensure a sufficient reaction time. Overnight reactions are common to drive the formylation to completion, especially with sterically hindered N-termini.[1][4]
-
-
Monitoring Reaction Completion:
-
Kaiser Test: The Kaiser test is an excellent qualitative method to check for the presence of primary amines on the resin.[1][4] A negative Kaiser test (the beads remain colorless or yellow) indicates that the N-terminal amine has been successfully formylated. If the beads turn blue, the reaction is incomplete and should be allowed to proceed longer or a second formylation step should be performed.
-
-
Question 2: I am observing a significant side product with a mass corresponding to my peptide plus an acetyl group (+42 Da). What is causing this and how can I prevent it?
Answer: The appearance of an acetylated side product is a known issue when using acetic formic anhydride for formylation.
-
Causality: When generating acetic formic anhydride in situ, any unreacted acetic anhydride can act as a competing acylating agent, leading to the N-acetylation of your peptide. The N-terminal amine can attack the carbonyl carbon of acetic anhydride, resulting in the undesired acetylated byproduct.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of formic acid relative to acetic anhydride to ensure that all the acetic anhydride is consumed in the formation of the mixed anhydride.
-
Order of Addition: The order of reagent addition can be critical. Some protocols recommend adding the formic acid and pyridine to the resin first, followed by the slow, dropwise addition of acetic anhydride to control the reaction and minimize the concentration of free acetic anhydride.[5]
-
Alternative Formylating Agents: If acetylation remains a persistent problem, consider switching to a different formylation method that does not involve acetic anhydride, such as the DCC/formic acid method.[1][4]
-
Question 3: My peptide contains a lysine residue, and I am getting formylation on both the N-terminus and the lysine side chain. How can I achieve selective N-terminal formylation?
Answer: Formylation of the ε-amino group of lysine is a common occurrence as it is also a primary amine.
-
Causality: Most formylating reagents are not selective between the α-amino group of the N-terminus and the ε-amino group of the lysine side chain. Both are nucleophilic and will react.
-
Troubleshooting Steps:
-
Side-Chain Protection: The most robust solution is to use a lysine residue with its side chain protected by a group that is stable to the formylation conditions but can be removed during the final cleavage from the resin. The most common protecting group for lysine in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyloxycarbonyl (Boc) group (Fmoc-Lys(Boc)-OH).[1] The Boc group is stable to the mildly basic and acidic conditions of formylation but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.
-
Post-Purification Strategies: If you have already synthesized the peptide without lysine side-chain protection and have a mixture of mono- and di-formylated products, you may be able to separate them via preparative HPLC, although this can be challenging due to their similar properties.
-
Experimental Protocol: On-Resin N-Formylation using Acetic Formic Anhydride
This protocol is adapted from a rapid and efficient method for on-resin N-formylation.[5][6]
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Reagent Preparation: In a separate vial, prepare the formylating mixture.
-
Add 10 equivalents of formic acid to a solution of DMF.
-
Add 10 equivalents of pyridine.
-
Slowly add 5 equivalents of acetic anhydride while stirring.
-
-
Formylation Reaction:
-
Drain the DMF from the swollen resin.
-
Add the prepared formylating mixture to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (3 times), dichloromethane (DCM) (3 times), and methanol (3 times).
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), repeat the formylation step.
-
Drying and Cleavage: Dry the resin under vacuum. The N-formylated peptide is now ready for cleavage from the resin and final purification.
Diagram: Troubleshooting Low Formylation Efficiency
Caption: A decision tree for troubleshooting low N-formylation yields.
II. Purification of N-Formyl Peptides: Troubleshooting Guide
The purification of synthetic peptides is almost exclusively performed by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9][10] While a powerful technique, challenges can arise in achieving the desired purity, especially when dealing with closely related impurities.
Frequently Asked Questions (FAQs) - Purification
Question 1: My HPLC chromatogram shows poor resolution between my desired N-formyl peptide and a major impurity. How can I improve the separation?
Answer: Poor resolution is a common problem, often caused by the impurity having a very similar hydrophobicity to the target peptide.
-
Causality: RP-HPLC separates peptides based on their hydrophobicity.[10] Small differences in the peptide sequence or modifications that do not significantly alter the overall hydrophobicity can lead to co-elution or poor separation. Common closely eluting impurities include the unformylated peptide (missing the CHO group) or deletion sequences from the synthesis.
-
Troubleshooting Steps:
-
Gradient Optimization:
-
Shallow Gradient: The most effective way to improve the resolution of closely eluting peaks is to decrease the slope of the gradient.[9] A shallower gradient increases the time the peptides spend interacting with the stationary phase, allowing for better separation. For example, if your initial gradient is 10-90% acetonitrile over 20 minutes, try a gradient of 30-50% over 40 minutes, centered around the elution point of your target peptide.
-
Isocratic Hold: For very difficult separations, an isocratic hold at a specific acetonitrile concentration can be employed.
-
-
Mobile Phase Additives:
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at 0.1% is the standard ion-pairing reagent.[9] It sharpens peaks by forming ion pairs with basic residues. Ensure its concentration is consistent in both mobile phases (water and acetonitrile).
-
Alternative Ion-Pairing Reagents: In some cases, using a different ion-pairing reagent, such as formic acid, can alter the selectivity of the separation.
-
-
Column Chemistry:
-
Stationary Phase: Most peptide separations are performed on C18 columns.[11] If resolution is still an issue, trying a different stationary phase, such as C8 or phenyl, can change the selectivity of the separation.
-
Pore Size: Ensure you are using a wide-pore (300 Å) column for peptides, as this provides better access to the stationary phase.
-
-
Question 2: I have successfully purified my N-formyl peptide, but the final yield after lyophilization is very low. Where could my peptide have been lost?
Answer: Low recovery after lyophilization can be frustrating. The loss can occur at several stages of the post-purification workup.
-
Causality: Peptides, especially hydrophobic ones, can be "sticky" and adsorb to surfaces. Additionally, incomplete lyophilization or transfer errors can lead to significant losses.
-
Troubleshooting Steps:
-
Surface Adsorption:
-
Glassware: Peptides can adsorb to glass surfaces. Silanizing your collection tubes can help minimize this. Alternatively, use low-retention polypropylene tubes.
-
Lyophilizer: Ensure the lyophilizer chamber and condenser are clean.
-
-
Lyophilization Process:
-
Complete Freezing: Ensure your collected HPLC fractions are completely frozen before starting the lyophilization process. A partially liquid sample can "bump" and be lost to the vacuum.
-
Sufficient Time: Allow adequate time for complete sublimation of the solvent. The presence of residual acetonitrile can make the final product appear oily or gummy instead of a fluffy powder, making it difficult to handle and weigh accurately.
-
-
Handling the Purified Peptide:
-
Rinsing: After lyophilization, rinse the collection flask with a small amount of pure water or a suitable solvent and re-lyophilize to recover any peptide adhering to the walls.
-
Accurate Weighing: The fluffy nature of lyophilized peptides can make them difficult to weigh accurately. Use an analytical balance and be mindful of static electricity.
-
-
Question 3: My final purified peptide shows a broader peak in the analytical HPLC than expected. What could be the cause?
Answer: Peak broadening in the final analytical run can indicate several issues, from the purification process itself to the handling of the final product.
-
Causality: Peak broadening can be caused by column degradation, sample overload on the analytical column, or the presence of salts or other contaminants in the final product.
-
Troubleshooting Steps:
-
Column Health: Ensure your analytical column is in good condition. A loss of performance can lead to broader peaks. Run a standard to check the column's efficiency.
-
Sample Concentration: Injecting too much peptide onto the analytical column can cause peak broadening and fronting. Reduce the amount of peptide injected.
-
Salt Content: High salt content in the final lyophilized product can interfere with the chromatography, leading to distorted peak shapes. This can happen if the buffers used for purification were not of high purity or if the lyophilization was incomplete.
-
Peptide Aggregation: Some peptides are prone to aggregation, which can result in broader peaks. Dissolving the peptide in a solvent containing a small amount of organic acid (like acetic acid) or a chaotropic agent can sometimes help to disaggregate it before injection.
-
Experimental Protocol: General RP-HPLC Purification of N-Formyl Peptides
-
Sample Preparation:
-
Cleave the N-formyl peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the crude peptide in cold diethyl ether.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) for injection. Filter the sample through a 0.45 µm filter.[12]
-
-
HPLC System Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Equilibrate a semi-preparative C18 column with the starting conditions of your gradient (e.g., 95% A / 5% B).
-
-
Purification Run:
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient to elute the peptide. A typical scouting gradient is 5% to 95% B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peaks.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure N-formyl peptide.
-
Pool the pure fractions.
-
-
Lyophilization:
-
Freeze the pooled fractions completely.
-
Lyophilize until a dry, fluffy powder is obtained.
-
Diagram: HPLC Purification Workflow
Caption: A standard workflow for the purification of N-formyl peptides using RP-HPLC.
III. References
-
Di Pede, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. [Link]
-
Cattaneo, F., et al. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 16. [Link]
-
Kwon, D., et al. (2025). Removal of circulating mitochondrial N-formyl peptides via immobilized antibody therapy restores sepsis-induced neutrophil dysfunction. Journal of Leukocyte Biology. [Link]
-
Pestana, R., et al. (2025). Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation. Allergy, Asthma & Clinical Immunology, 21(1). [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Di Pede, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. [Link]
-
Napolitano, F. & Montuori, N. (2025). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers. [Link]
-
ChemistryViews. (2023). Fast On-Resin N-Formylation of Peptides. ChemistryViews. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Aguilar, M.-I. (2004). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 13-25. [Link]
-
AAPPTec. (n.d.). Peptide Purification. AAPPTec. [Link]
-
de la Fuente, M., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 26(11), 5894. [Link]
-
Kokollari, A., et al. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ChemBioChem, 24(22), e202300571. [Link]
-
Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 14(2), 635-648. [Link]
-
El-Faham, A. & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]
-
Kokollari, A., et al. (2023). Proposed mechanism of peptide N‐formylation and CO formation as side reaction. ResearchGate. [Link]
-
L-aspartyl amino acid lower alkyl esters. (1978). Google Patents.
-
Chen, K., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature Communications, 13(1), 6932. [Link]
-
Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. [Link]
-
Kwon, D., et al. (2025). Removal of circulating mitochondrial N-formyl peptides via immobilized antibody therapy restores sepsis-induced neutrophil dysfunction. ResearchGate. [Link]
-
Aguilar, M.-I. (2003). HPLC of Peptides and Proteins. Springer. [Link]
-
Yamashiro, D. & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(14), 2594-2597. [Link]
-
Giebeler, A., et al. (2014). Deficiency of Formyl Peptide Receptor 1 and 2 Is Associated with Increased Inflammation and Enhanced Liver Injury after LPS-Stimulation. PLOS One, 9(7), e100922. [Link]
-
Canavelli, P., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(20), 11119-11127. [Link]
-
AGTC Bioproducts. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. AGTC Bioproducts. [Link]
-
Maaty, W. S., et al. (2013). Identification of C-terminal Phosphorylation Sites of N-Formyl Peptide Receptor-1 (FPR1) in Human Blood Neutrophils. Journal of Biological Chemistry, 288(40), 27049-27062. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]
-
Kokollari, A., et al. (2023). Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction. ResearchGate. [Link]
-
Carpino, L. A., et al. (1993). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry, 58(24), 6647-6650. [Link]
-
Kadamannil, B., et al. (2025). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]
Sources
- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 6. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. renyi.hu [renyi.hu]
- 11. hplc.eu [hplc.eu]
- 12. protocols.io [protocols.io]
Technical Support Center: Formyl Group Protection in Peptide Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the use and preservation of the N-indole formyl (For) protecting group for tryptophan, Trp(For), during solid-phase peptide synthesis (SPPS).
Introduction: The Role of the Formyl Group
In Boc-based solid-phase peptide synthesis, the indole side chain of tryptophan is highly susceptible to oxidation and alkylation by carbocations generated during the repetitive acid-mediated deprotection of Nα-Boc groups and the final cleavage from the resin.[1][2] To mitigate these side reactions, the indole nitrogen is often protected with a formyl group (-CHO). This strategy is effective, but the formyl group itself can be unintentionally cleaved under certain conditions, compromising the integrity of the final peptide. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the formyl group used to protect tryptophan in Boc-SPPS?
The primary purpose of the Trp(For) group is to deactivate the indole ring, a nucleophilic aromatic system. During the acidic conditions of Boc-deprotection (typically TFA in DCM) and final cleavage (e.g., with HF or TFMSA), numerous electrophilic carbocations are generated from cleaved side-chain protecting groups (like t-butyl) and the resin linker.[2] The electron-withdrawing nature of the formyl group significantly reduces the nucleophilicity of the indole ring, preventing it from being alkylated by these carbocations.
Q2: Under what conditions is the formyl protecting group labile?
The formyl group is generally stable to the acidic conditions used in Boc-SPPS. However, it is labile under specific nucleophilic and basic conditions:
-
Basic Conditions: The formyl group is readily cleaved by bases such as piperidine and hydrazine.[3] This is a critical consideration if you are attempting to use Trp(For) in a non-standard or mixed Boc/Fmoc strategy.
-
Strong Nucleophiles: Reagents like hydrazine or hydroxylamine can remove the formyl group.[4]
-
Specific HF Cleavage Conditions: While standard "high" HF cleavage removes the formyl group, certain "low" HF protocols can be modified to either retain or remove it. For instance, replacing p-cresol with p-thiocresol or thiophenol in a low HF cocktail can facilitate its removal.
Q3: Is the formyl group compatible with standard Fmoc-SPPS conditions?
No, the Trp(For) protecting group is generally not compatible with standard Fmoc-SPPS. The repetitive Nα-Fmoc deprotection step uses a piperidine solution, which is basic enough to cleave the formyl group from the tryptophan indole.[5] For Fmoc synthesis, the recommended tryptophan derivative is Fmoc-Trp(Boc)-OH , as the Boc group is stable to piperidine but is cleanly removed during the final acidic cleavage step.[1] This represents a true orthogonal protection scheme.[6]
Q4: How can I intentionally and selectively remove the formyl group while the peptide is still on the resin?
Selective on-resin deformylation is often performed just before the final cleavage step if the protocol requires an unprotected Trp residue. This is typically done using a dilute solution of a nucleophilic base. A common and effective method involves treatment with a piperidine solution. See Protocol 1 for a detailed methodology.
Q5: What are the best analytical methods to confirm the presence or cleavage of the formyl group?
The most definitive method is mass spectrometry. A successful deformylation will result in a mass loss of 28.01 Da (mass of CO) compared to the expected mass of the formyl-protected peptide. HPLC can also be used, as the change in polarity upon formyl group removal will cause a noticeable shift in the retention time of the peptide.
Troubleshooting Guide
Scenario: Unexpected Mass Loss (-28 Da) in Final Peptide
You've completed your synthesis and cleavage, but mass spectrometry reveals a significant peak at the target mass minus ~28 Da, indicating unintended loss of the formyl group.
-
Potential Cause 1: Inappropriate Cleavage Reagents in Boc-SPPS
-
Explanation: While the formyl group is stable to TFA, it can be cleaved by certain strong nucleophiles that might be used for removing other, more robust protecting groups on-resin prior to the final cleavage. For example, if your sequence contains His(Dnp), the thiolysis conditions used for Dnp removal can partially cleave the formyl group.
-
Solution: Ensure your protecting group strategy is fully orthogonal. If you must remove a group like Dnp, perform a small-scale test cleavage and analyze the product by MS to check the integrity of the Trp(For) group before proceeding with the bulk synthesis.
-
-
Potential Cause 2: Cross-Contamination in Automated Synthesizers
-
Explanation: If the same instrument is used for both Boc and Fmoc synthesis, residual piperidine from Fmoc deprotection cycles in shared lines can lead to gradual, low-level cleavage of the formyl group over the course of a long synthesis.
-
Solution: Implement rigorous washing protocols for your synthesizer between different chemistries. If possible, dedicate separate instruments or fluidic paths for Boc and Fmoc synthesis.
-
-
Potential Cause 3: Incorrect Final Cleavage Protocol
-
Explanation: Using a cleavage protocol designed to intentionally remove the formyl group, such as a low HF/p-thiocresol cocktail, will inadvertently lead to its loss.
-
Solution: For Boc-SPPS where formyl preservation is desired, the final cleavage should be performed with anhydrous HF in the presence of appropriate scavengers like p-cresol or anisole. If using TFMSA, ensure conditions are optimized for formyl group stability. Always double-check that your chosen protocol aligns with your desired outcome.
-
Key Protocols & Methodologies
Protocol 1: On-Resin Deformylation of Trp(For) using Piperidine
This protocol is used for the intentional removal of the formyl group prior to final cleavage.
-
Resin Preparation: Swell the dried peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Reagent Preparation: Prepare a solution of 10% (v/v) piperidine in DMF. For sensitive sequences, cool the solution to 0 °C in an ice bath to minimize potential side reactions.
-
Deprotection Reaction: Drain the DMF from the resin and add the piperidine/DMF solution (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the resin slurry at room temperature for 1-2 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by MS.
-
Washing: Once the reaction is complete, drain the piperidine solution and thoroughly wash the resin with DMF (5 times), followed by Dichloromethane (DCM) (5 times).
-
Drying: Dry the resin under high vacuum for at least 4 hours before proceeding to the final cleavage step.
Diagram: Deformylation Mechanism
Below is a simplified representation of the base-catalyzed removal of the formyl group.
Caption: Workflow for selecting a cleavage strategy.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved January 10, 2026, from [Link]
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (2010). PMC - NIH. Retrieved January 10, 2026, from [Link]
- Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. (1977). Google Patents.
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved January 10, 2026, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. biosynth.com [biosynth.com]
Technical Support Center: Optimizing N-Formyl-DL-methionine (fMLP) Concentration for Chemotaxis Assays
Welcome to the technical support guide for optimizing N-Formyl-DL-methionine (fMLP) concentration in your chemotaxis experiments. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and advanced troubleshooting for robust and reproducible chemotaxis assays.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of fMLP.
Q1: What is N-Formyl-DL-methionine (fMLP) and why is it a standard chemoattractant?
A1: N-Formyl-DL-methionine is a synthetic tripeptide (formyl-Met-Leu-Phe). Its significance lies in its structural similarity to N-formylated peptides released by bacteria.[1] Eukaryotic cells, particularly phagocytic leukocytes like neutrophils and macrophages, have evolved to recognize these peptides as potent "danger signals" indicating a bacterial infection.[2] This recognition is mediated by high-affinity cell surface receptors, primarily the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR).[2][3] Binding of fMLP to FPR1 initiates a signaling cascade that leads to directed cell migration, or chemotaxis, making it a reliable and physiologically relevant positive control and chemoattractant for in vitro studies.[4][5]
Q2: What is the typical concentration range for fMLP in a chemotaxis assay?
A2: There is no single universal concentration. The optimal concentration is highly dependent on the cell type, its receptor expression levels, and the specific assay format (e.g., Boyden chamber, microfluidics). However, a general starting range for most leukocyte-based assays is between 1 nM and 100 nM .[6][7][8] It is crucial to perform a dose-response experiment to determine the peak chemotactic concentration for your specific experimental system, as concentrations that are too high can lead to reduced migration.[9][10]
Q3: How should I prepare and store fMLP stock solutions?
A3: Proper preparation and storage are critical for experimental consistency.
-
Primary Stock Solution (e.g., 10 mM): fMLP powder is poorly soluble in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO).[6] To prepare a 10 mM stock, dissolve the appropriate mass of fMLP powder in high-quality, anhydrous DMSO. For example, for fMLP with a molecular weight of 437.6 g/mol , dissolve 4.38 mg in 1 mL of DMSO.
-
Storage: Aliquot the primary stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C, where it is stable for several months.[11]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare a series of dilutions in your serum-free assay medium. It is important to make fresh aqueous working solutions, as the formyl peptide can slowly oxidize in aqueous solutions over time, reducing its activity.[6]
Important: The final concentration of DMSO in your assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or altered cell behavior.[12]
Experimental Design: Determining the Optimal fMLP Concentration
The cornerstone of a successful chemotaxis assay is identifying the optimal chemoattractant concentration. This is achieved by performing a dose-response curve, which characterizes the relationship between the fMLP concentration and the migratory response of the cells.
Protocol: Dose-Response Curve using a Boyden Chamber Assay
This protocol provides a framework for a typical transwell or Boyden chamber assay.[9][13]
Materials:
-
Isolated cells of interest (e.g., human neutrophils) suspended in serum-free assay medium at 1-2 x 10⁶ cells/mL.
-
fMLP primary stock (10 mM in DMSO).
-
Serum-free assay medium (e.g., RPMI-1640 with 0.5% BSA).
-
Boyden chamber apparatus with polycarbonate membranes (typically 3-5 µm pores for neutrophils).
-
Cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo®).
-
Plate reader (fluorescence or luminescence).
Methodology:
-
Prepare fMLP Dilutions: Create a serial dilution series of fMLP in your serum-free assay medium. A common approach is a 10-fold dilution series spanning a broad range (e.g., 1 pM to 1 µM), plus a vehicle control (medium with the same final DMSO concentration but no fMLP).
-
Example concentrations: 0 M (vehicle), 10⁻¹² M, 10⁻¹¹ M, 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M.
-
-
Set Up the Chamber: Add the fMLP dilutions to the lower wells of the Boyden chamber. Add the vehicle control to at least three wells to measure random, unstimulated migration (chemokinesis).
-
Add Cells: Carefully place the membrane over the lower wells. Add your cell suspension to the upper chamber of each well.
-
Incubation: Incubate the assembled chamber at 37°C in a 5% CO₂ incubator. Incubation time is critical and cell-type dependent (e.g., 45-90 minutes for neutrophils).
-
Quantify Migration: After incubation, remove non-migrated cells from the top surface of the membrane. Quantify the number of cells that have migrated to the lower chamber by lysing the cells and using a quantification reagent compatible with a plate reader.
-
Data Analysis:
-
Subtract the average background signal (wells with medium only).
-
Plot the migratory response (e.g., Relative Fluorescence Units) against the log of the fMLP concentration.
-
The resulting curve should be bell-shaped. The peak of this curve represents the optimal chemotactic concentration (EC₅₀ for migration).
-
Data Interpretation and Expected Results
The dose-response curve reveals key aspects of the cellular response.
| Concentration Range | Expected Cellular Response | Rationale |
| Very Low (e.g., <100 pM) | Minimal to no migration above control levels. | Insufficient receptor occupancy to trigger a directional signaling cascade. |
| Optimal (e.g., 1-100 nM) | Peak cell migration. A clear directional response (chemotaxis). | Sufficient gradient is sensed across the cell, leading to robust polarization and migration.[10] |
| Very High (e.g., >100 nM) | Decreased migration, approaching control levels. | Receptors on both the front and back of the cell become saturated. The cell can no longer sense a gradient, leading to random movement (chemokinesis) rather than directed migration. High concentrations can also induce receptor desensitization and internalization.[9] |
Troubleshooting Guide
Q4: My cells are not migrating towards fMLP, even at concentrations where a response is expected.
A4: This issue can stem from several sources:
-
Cell Health and Viability: Ensure cells are healthy and viable (>95%). Leukocytes, especially neutrophils, are short-lived and sensitive. Use freshly isolated cells for best results.
-
Receptor Expression: The expression of FPR1 can vary. If using a cell line (e.g., HL-60), ensure they have been properly differentiated (e.g., with DMSO) to express the receptor at sufficient levels.[6]
-
fMLP Degradation: Ensure your fMLP stock has been stored correctly and that working dilutions are made fresh. The methionine residue in fMLP can be oxidized by reactive oxygen species produced by neutrophils, rendering it inactive.[14]
-
Assay Setup: Verify the pore size of your membrane is appropriate for your cell type. Check incubation times; too short may not allow for migration, while too long can lead to signal decay.
Q5: I observe high levels of cell migration in my negative control (vehicle only) wells.
A5: High background migration, or chemokinesis, can obscure the chemotactic response.
-
Contamination: Ensure all reagents and media are free of endotoxins (LPS) or other chemoattractants.
-
Over-manipulation of Cells: Excessive centrifugation or vortexing during cell preparation can activate cells, leading to spontaneous migration. Handle cells gently.
-
Presence of Serum: The assay should be performed in serum-free or low-serum medium. Serum contains numerous growth factors and chemokines that will stimulate migration and mask the effect of fMLP.
Q6: My dose-response curve is flat or does not show the expected bell shape.
A6: An abnormal curve shape points to a systematic issue.
-
Concentration Range: You may be testing a range that is too narrow or is entirely on the saturated part of the curve. Widen your dilution series (e.g., from 1 pM to 1 µM).
-
Inaccurate Dilutions: Double-check the calculations and execution of your serial dilutions. Small errors can dramatically shift the curve.
-
Assay Window: The signal-to-background ratio may be too low. Try optimizing cell number or incubation time to increase the signal from the optimally stimulated wells.
Mechanistic Insights
Understanding the underlying biology is key to troubleshooting and experimental design.
The fMLP Signaling Pathway
The binding of fMLP to its receptor, FPR1, triggers a cascade of intracellular events that orchestrate cell movement.
Caption: fMLP signaling cascade leading to chemotaxis.
Experimental Workflow Diagram
This diagram outlines the logical flow for optimizing and executing a chemotaxis assay.
Caption: Workflow for fMLP concentration optimization.
References
-
Niggli, V., & Keller, H. (2001). Chemotaxis in Neutrophil-Like HL-60 Cells. Methods in Molecular Biology, 166, 119-129. [Link]
-
Manoharan, I., & Prasad, A. (2020). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols in Immunology, 131(1), e110. [Link]
-
McColl, S. R., & Naccache, P. H. (1993). Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol. Clinical and Experimental Immunology, 94(2), 294–299. [Link]
-
Lin, F., & Zhan, C. (2012). Chemotaxis in a linear concentration profile of fMLP. Proceedings of the National Academy of Sciences, 109(46), 18765-18770. [Link]
-
Hughes, S. F. (2020). Response to: Does anyone have experience with fMLP as a neutrophil chemoattractant in a transmigration assay? ResearchGate. [Link]
-
Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. [Link]
-
Best, A. (2023). Response to: Can I use 100% DMSO as the solvent to prepare tocotrienol rich fraction (TRF) stock solution? ResearchGate. [Link]
-
Spisani, S., et al. (1992). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. Peptides, 13(4), 733-738. [Link]
-
Tsan, M. F., & Denison, R. C. (1981). Oxidation of n-formyl methionyl chemotactic peptide by human neutrophils. Journal of Immunology, 126(4), 1387-1389. [Link]
-
Wikipedia. (n.d.). Formyl peptide receptor 1. [Link]
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059-1062. [Link]
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Prossnitz, E. R. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119-161. [Link]
-
He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]
-
Prossnitz, E. R., & Ye, R. D. (2005). The N-formyl peptide receptors: a model for G protein-coupled receptor activation and signaling. Pharmacology & Therapeutics, 107(2), 199-210. [Link]
-
Prossnitz, E. R. (1997). Multiple Activation Steps of the N-Formyl Peptide Receptor. Biochemistry, 36(29), 8875–8882. [Link]
-
Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., & Rossi, A. G. (2015). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation. The American Journal of Pathology, 185(5), 1172-1184. [Link]
Sources
- 1. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotaxis in Neutrophil-Like HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. Oxidation of n-formyl methionyl chemotactic peptide by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal in N-Formyl-DL-methionine-induced cell signaling.
Welcome to the technical support center for troubleshooting cell signaling experiments induced by N-Formyl-DL-methionine and related N-formylated peptides. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low or unexpected signal outputs. Our approach is rooted in the causal relationships between experimental variables and signaling outcomes, ensuring a robust and reproducible workflow.
I. Understanding the N-Formyl-DL-methionine Signaling Pathway
N-Formyl-DL-methionine and its more potent analog, N-Formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants that activate a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[1][2][3] In humans, there are three members of this family: FPR1, FPR2, and FPR3.[1] These receptors are primarily expressed on immune cells, such as neutrophils and monocytes, and play a crucial role in the innate immune response to bacterial infections and tissue damage.[3]
Upon ligand binding, FPRs, which are coupled to inhibitory G proteins (Gαi), trigger a cascade of intracellular events. This includes the dissociation of the Gαi and Gβγ subunits, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration, a key signaling event that can be measured in various functional assays.[4][5]
Caption: N-Formyl-DL-methionine signaling pathway via FPR1.
II. Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during N-Formyl-DL-methionine-induced cell signaling experiments.
Q1: I am not seeing any signal, or the signal is very weak in my calcium flux assay. What are the first things I should check?
A low or absent signal is a common issue. Before diving into complex experimental parameters, perform these initial checks:
-
Cell Health and Viability: Ensure your cells are healthy, within a low passage number, and not overgrown. Stressed or unhealthy cells will not respond optimally. A quick Trypan Blue exclusion test can confirm viability.
-
Positive Control: Always include a positive control that is known to elicit a strong response in your cell type and assay. For calcium flux assays, a calcium ionophore like ionomycin is a good choice to confirm that the dye loading and detection are working correctly.
-
Ligand Integrity: Confirm the quality and concentration of your N-Formyl-DL-methionine. Prepare fresh dilutions from a validated stock solution for each experiment.
-
Instrument Settings: Verify that your plate reader or flow cytometer is set to the correct excitation and emission wavelengths for your calcium indicator dye (e.g., Fluo-4, Fura-2). Ensure the read time is rapid enough to capture the transient calcium peak.[6]
Q2: My N-Formyl-DL-methionine solution has been stored for a while. Could it have degraded?
Yes, this is a possibility. The stability of your ligand is critical for a reproducible signal.
| Storage Condition | Recommended Duration | Notes |
| Powder | 3 years at -20°C | Store desiccated. |
| Stock Solution in DMSO | 1 year at -80°C, 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| Aqueous Dilutions | Prepare fresh for each experiment | The methionine residue is susceptible to oxidation.[8] |
Troubleshooting Tip: If you suspect ligand degradation, purchase a new batch and compare its performance to your existing stock. Always use high-purity N-Formyl-DL-methionine (≥95%).[9]
Q3: I see a response with my positive control (ionomycin), but not with N-Formyl-DL-methionine. What does this suggest?
This is a classic troubleshooting scenario that points to an issue upstream of calcium release. Here's a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow when positive control works.
This indicates that your cells are capable of mobilizing calcium and that your detection system is functional. The problem likely lies with the receptor or its immediate signaling partners.
III. In-Depth Troubleshooting Guides
A. Ligand and Receptor-Related Issues
Q4: How do I know if my cells are expressing enough FPR1?
Low receptor expression is a primary cause of a weak or absent signal.
-
For endogenous expression (e.g., neutrophils, HL-60 cells):
-
Flow Cytometry: Use a fluorescently labeled antibody against FPR1 to quantify surface expression.
-
Western Blot: Lyse the cells and probe for total FPR1 expression.
-
-
For transfected cell lines (e.g., CHO, HEK293):
-
Optimization of Transfection: The amount of plasmid DNA used for transfection needs to be optimized. Too little will result in low expression, while too much can lead to receptor overexpression, which can sometimes paradoxically decrease the signal due to G protein "kidnapping" or constitutive activity.[10]
-
Stable Cell Line Generation: For consistent results, generating a stable cell line with validated receptor expression is recommended.
-
Q5: Could receptor desensitization be the cause of my low signal?
Yes, especially with prolonged or high-concentration agonist exposure. GPCRs undergo desensitization to prevent overstimulation.[11] This process involves:
-
Phosphorylation: GPCR kinases (GRKs) phosphorylate the activated receptor.
-
Arrestin Binding: β-arrestin binds to the phosphorylated receptor, uncoupling it from the G protein.
-
Internalization: The receptor-arrestin complex is internalized into endosomes.[11][12]
Troubleshooting Desensitization:
-
Time-Course Experiment: Measure the signal at various time points after ligand addition. A rapid peak followed by a decline is indicative of desensitization.
-
Agonist Concentration: High concentrations of N-Formyl-DL-methionine can induce rapid and profound desensitization.[6] Perform a full dose-response curve to identify the optimal concentration range.
-
Resensitization: After removal of the agonist, receptors can be recycled back to the cell surface, a process known as resensitization. You can test this by washing out the ligand and re-stimulating after a recovery period.
B. Assay-Specific Troubleshooting
Q6: I'm performing a GTPγS binding assay and the signal-to-background ratio is very low. How can I improve this?
GTPγS binding assays measure the initial step of G protein activation and can have inherently low signal-to-background ratios.[13][14]
| Parameter | Potential Issue | Troubleshooting Step |
| Membrane Quality | Poorly prepared or old membranes | Prepare fresh membranes and store them properly at -80°C. |
| GDP Concentration | Suboptimal GDP concentration | Titrate GDP concentration, as it is essential for detecting agonist stimulation.[14] |
| Mg²⁺ Concentration | Incorrect Mg²⁺ levels | Optimize Mg²⁺ concentration as it is crucial for G protein activation.[15] |
| Non-specific Binding | High background from unbound [³⁵S]GTPγS | Ensure filters are not treated with PEI for filtration assays.[16] |
| G Protein Subtype | Low abundance of Gαi in membranes | For Gαi-coupled receptors, consider using an antibody-capture method to enrich for the specific G protein.[13] |
Protocol: GTPγS Binding Assay (Filtration Method)
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 1 mM EDTA.
-
Incubation: In a 96-well plate, combine your cell membranes (5-20 µg), varying concentrations of N-Formyl-DL-methionine, and 0.1 nM [³⁵S]GTPγS in the assay buffer.
-
Reaction: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
Q7: My cAMP assay results are inconsistent. What could be the problem?
Since FPR1 is coupled to Gαi, its activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels. This requires a pre-stimulation step to elevate basal cAMP.
-
Forskolin Concentration: The concentration of forskolin (or another adenylyl cyclase activator) used to stimulate cAMP production must be optimized.[17]
-
Phosphodiesterase (PDE) Inhibition: Use a PDE inhibitor like IBMX to prevent the degradation of cAMP and enhance the assay window.[18]
-
Cell Density: The number of cells per well is critical. Too few cells will produce an insufficient signal, while too many can lead to a compressed assay window.[18]
Q8: I am measuring calcium mobilization, but the signal is very transient and I'm missing the peak. What should I do?
The calcium response to FPR activation is known to be rapid and transient.[4]
-
Kinetic Read Mode: Ensure your instrument is set to a rapid kinetic read mode, capturing data immediately upon ligand addition.[6]
-
Automated Injection: Use a plate reader with automated injectors to ensure consistent and rapid addition of the agonist to all wells.
-
Dye Loading: Incomplete de-esterification of AM-ester dyes (like Fluo-4 AM) can lead to a low signal. Ensure you are following the recommended loading time and temperature. Uneven dye loading can also be a source of variability.
Protocol: Calcium Mobilization Assay
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add your calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Incubate at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye.
-
Baseline Reading: Place the plate in the reader and measure the baseline fluorescence for 15-30 seconds.
-
Agonist Addition: Use an automated injector to add N-Formyl-DL-methionine at various concentrations.
-
Kinetic Read: Immediately begin measuring the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for 2-3 minutes to capture the entire calcium transient.[5]
C. Advanced Concepts: Biased Agonism
Q9: I see a strong signal in my β-arrestin recruitment assay, but a weak signal in my calcium flux assay. Is this possible?
Yes, this is a classic example of biased agonism . This phenomenon occurs when a ligand stabilizes a specific conformation of the receptor, leading to the preferential activation of one signaling pathway over another.[3]
N-Formyl peptides have been shown to be biased agonists at FPR1. Different concentrations of the ligand can induce distinct receptor conformations, leading to different downstream effects. For instance, low concentrations of fMLP may favor pathways leading to chemotaxis, while higher concentrations might more strongly activate pathways for degranulation and superoxide production, which are heavily dependent on a robust calcium signal.[2]
Implications for Troubleshooting:
-
Multiple Readouts: If you are consistently seeing a low signal in one assay, consider measuring a different downstream event (e.g., β-arrestin recruitment, ERK phosphorylation, or G-protein dissociation).
-
Concentration is Key: The concentration of N-Formyl-DL-methionine can dramatically influence which pathway is activated. A full dose-response curve is essential for each assay you perform.
IV. Summary of Best Practices
To ensure robust and reproducible data in your N-Formyl-DL-methionine signaling experiments, adhere to the following best practices:
-
Quality Control: Regularly validate the integrity of your ligand, the health and receptor expression of your cells, and the performance of your assay reagents.
-
Proper Controls: Always include positive and negative controls in your experiments to validate your assay system.
-
Optimization: Optimize key assay parameters, including cell density, ligand concentration, and incubation times, for each specific cell type and readout.
-
Orthogonal Assays: Use multiple, distinct assays to build a comprehensive picture of the signaling profile and to account for potential biased agonism.
-
Meticulous Technique: Pay close attention to details such as pipetting accuracy, consistent timing, and proper instrument setup to minimize variability.
By systematically addressing these potential issues, you can effectively troubleshoot low signal in your N-Formyl-DL-methionine-induced cell signaling experiments and generate high-quality, reliable data.
References
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Gimenez, L. E., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Chemsrc. (2025). Formyl-L-methionine. Retrieved from [Link]
-
PubChem. (n.d.). N-Formyl-DL-methionine. Retrieved from [Link]
-
Avet, C., et al. (2025). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. PMC. [Link]
-
Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. (n.d.). NIH. [Link]
-
Chen, L. W., & Jan, C. R. (2001). Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils. International Immunopharmacology, 1(7), 1341-1349. [Link]
-
Wolters, F., et al. (2021). Exploring Biased Agonism at FPR1 as a Means to Encode Danger Sensing. PMC. [Link]
-
Assay Guidance Manual. (n.d.). Table 2. [Key assay optimization parameters and troubleshooting guidelines]. NCBI Bookshelf. [Link]
-
Calcium mobilization by fMLP, C3a, and C5a in HMC-1 cells. (n.d.). ResearchGate. [Link]
-
Can anyone help to trouble shoot Calcium Flux induced by TCR signaling in T cells using flow cytometry? (2018). ResearchGate. [Link]
-
N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506 Storage temperature: -20º C. (1997). ResearchGate. [Link]
-
Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. (2025). PDF. [Link]
-
BMG LABTECH. (2020). Calcium assays: at the centre of biology. Retrieved from [Link]
-
Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. (2017). JoVE. [Link]
-
FAST RESENSITIZATION OF G PROTEIN-COUPLED RECEPTORS REQUIRES THEIR PI(4,5)P2-DEPENDENT SORTING INTO AN AP2 POSITIVE COMPARTMENT. (2025). bioRxiv. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]
-
Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. (n.d.). Frontiers. [Link]
-
Agonist concentration-dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. (2022). PubMed. [Link]
-
Staus, D., & Wingler, L. (2018). Optimizing G Protein-Coupled Receptor Expression in Mammalian Cells. YouTube. [Link]
-
Creative Bioarray. (n.d.). GPCR Internalization Assay. Retrieved from [Link]
-
Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). (n.d.). Protocol. [Link]
-
Wolters, F., et al. (2021). Exploring Biased Agonism at FPR1 as a Means to Encode Danger Sensing. ResearchGate. [Link]
-
Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. (n.d.). PMC. [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). Protocol. [Link]
-
Expression of a G Protein-coupled Receptor (GPCR) Leads to Attenuation of Signaling by Other GPCRs. (n.d.). NIH. [Link]
-
Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor. (n.d.). PubMed. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR1. Retrieved from [Link]
-
Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Pin, J. P., & Prézeau, L. (2007). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed Central. [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. [Link]
Sources
- 1. Formyl-L-methionine | CAS#:4289-98-9 | Chemsrc [chemsrc.com]
- 2. Agonist concentration-dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Formyl-L-methionine 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. Expression of a G Protein-coupled Receptor (GPCR) Leads to Attenuation of Signaling by Other GPCRs: EXPERIMENTAL EVIDENCE FOR A SPONTANEOUS GPCR CONSTITUTIVE INACTIVE FORM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Sulfur-35 GTP Binding Assays | Revvity [revvity.co.jp]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
Quality control and purity assessment of synthetic N-Formyl-DL-methionine.
Technical Support Center: N-Formyl-DL-methionine
A Guide to Quality Control, Purity Assessment, and Troubleshooting
Welcome to the technical support resource for synthetic N-Formyl-DL-methionine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research and development. This guide is structured as a series of questions you might encounter during your work, providing in-depth answers, validated protocols, and troubleshooting advice.
Section 1: Initial Characterization and Identity Confirmation
This section addresses the foundational questions to ask when you receive a new batch of N-Formyl-DL-methionine, ensuring the material is what it claims to be before you invest time and resources in further experiments.
Q1: I've just received a new lot of N-Formyl-DL-methionine. How can I quickly verify its identity and basic quality?
A1: Verifying the identity of your starting material is the most critical first step. A multi-faceted approach using spectroscopic and physical methods provides the highest confidence. You should correlate the data you generate with the supplier's Certificate of Analysis (CoA).
Core Identity Checks:
-
Spectroscopic Confirmation: This confirms the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the formyl proton, the alpha-proton, the methylene groups, and the S-methyl group. The integration of these peaks should correspond to the number of protons in the molecule.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This confirms the presence of key functional groups. Look for characteristic absorption bands for the N-H bond (amide), C=O stretches (both carboxylic acid and amide), and C-H bonds.[3]
-
Mass Spectrometry (MS): This confirms the molecular weight. For N-Formyl-DL-methionine (C₆H₁₁NO₃S), the expected monoisotopic mass is approximately 177.046 g/mol .[4][5] Electrospray ionization (ESI) is a suitable technique.
-
-
Physical Properties Assessment:
-
Appearance: The compound should be a white to off-white crystalline powder.[6] Any significant deviation in color (e.g., yellowing) may suggest degradation or impurities.
-
Solubility: Test the solubility in relevant solvents. It should be soluble in water.[7] Poor solubility can indicate impurities or polymerization.
-
A logical workflow for this initial assessment is crucial for an efficient and thorough analysis.
Caption: Initial Quality Control Workflow for N-Formyl-DL-methionine.
Section 2: Quantitative Purity and Impurity Profiling
Once identity is confirmed, the next step is to accurately quantify the compound and identify any potential contaminants. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Q2: What is the best HPLC method for determining the purity (assay) of N-Formyl-DL-methionine, and what potential impurities should I be aware of?
A2: A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and reliable approach for assay determination. Because N-Formyl-DL-methionine lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is necessary.
Potential Impurities: Impurities can arise from the synthetic route or degradation upon storage. It is crucial to distinguish between them.
-
Process-Related Impurities: These are by-products from the synthesis.
-
DL-Methionine: Incomplete formylation reaction.
-
N-Acetyl-DL-methionine: If acetic anhydride was used or present as a contaminant in the formylating agent.[8]
-
-
Degradation Impurities: These form due to improper storage (exposure to air, light, or high temperatures).
| Compound | Origin | Typical Analytical Method | Notes |
| N-Formyl-DL-methionine | Target Compound | RP-HPLC, Titration | The main component to be quantified. |
| DL-Methionine | Process Impurity | RP-HPLC | More polar; will elute earlier than the N-formyl derivative. |
| N-Acetyl-DL-methionine | Process Impurity | RP-HPLC | Similar polarity to the target compound; requires good resolution. |
| DL-Methionine Sulfoxide | Degradation Product | RP-HPLC | More polar than methionine; will elute very early. |
| DL-Methionine Sulfone | Degradation Product | RP-HPLC | The most polar impurity; will elute earliest. |
Table 1: Common impurities and analytical methods for N-Formyl-DL-methionine.
The relationship between the target compound and its primary impurities can be visualized to understand their origins.
Caption: Origin map of key impurities related to N-Formyl-DL-methionine.
Experimental Protocol: RP-HPLC Assay and Impurity Profile
This protocol provides a starting point for method development. It must be validated for your specific system and sample matrix.
Objective: To determine the purity of N-Formyl-DL-methionine and quantify related impurities.
1. Materials and Reagents:
-
N-Formyl-DL-methionine sample and reference standard.
-
HPLC-grade acetonitrile (ACN) and water.
-
Phosphoric acid or a phosphate buffer salt (e.g., monobasic potassium phosphate).
-
Class A volumetric flasks and pipettes.
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxyl group, ensuring sharp peaks. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution. |
| Gradient | 5% B to 40% B over 20 min | A shallow gradient ensures separation of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 205 nm | Maximizes sensitivity as the molecule lacks a strong chromophore. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on concentration. |
Table 2: Recommended starting parameters for RP-HPLC analysis.
3. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of N-Formyl-DL-methionine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample lot.
-
System Suitability: Ensure the HPLC system is performing correctly by making at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
4. Data Analysis:
-
Calculate the assay (% purity) using the principle of external standards, comparing the peak area of the sample to that of the reference standard.
-
Purity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Identify impurity peaks based on their relative retention times to the main peak. Quantify them using area percent normalization (assuming all impurities have a similar response factor) or by using qualified impurity standards if available.
Section 3: Chiral Analysis
The "DL" designation indicates that the material is a racemic mixture of D- and L-enantiomers. For many applications, particularly in pharmaceuticals, confirming this 1:1 ratio is essential.
Q3: How do I confirm that my sample is a racemic (DL) mixture and not a single enantiomer (L or D)?
A3: Standard reversed-phase HPLC cannot distinguish between enantiomers. You must use a specialized chiral HPLC method. This involves using a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.
Principle of Chiral Separation: CSPs create a chiral environment inside the column. As the enantiomers pass through, they form transient diastereomeric complexes with the CSP. One enantiomer will have a stronger interaction, causing it to be retained longer, thus enabling separation. For amino acid derivatives, polysaccharide-based or crown-ether CSPs are often effective.[10][11][12]
Experimental Protocol: Chiral HPLC Separation
Objective: To separate the D- and L-enantiomers of N-Formyl-methionine and determine their ratio.
1. Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | ChiroSil® SCA(-) or similar crown-ether CSP | Crown-ether phases are specifically designed and highly effective for separating the enantiomers of amino acids.[11] |
| Mobile Phase | 80% Methanol / 20% Water with 5 mM Perchloric Acid | The acidic aqueous-organic mobile phase is typical for this type of CSP and promotes the necessary interactions for separation. |
| Flow Rate | 0.8 mL/min | May need to be optimized for best resolution. |
| Column Temp. | 25 °C | Temperature can significantly impact chiral separations; must be tightly controlled. |
| Detection | UV at 205 nm | Same as for the achiral assay. |
Table 3: Recommended starting parameters for Chiral HPLC analysis.
2. Sample Preparation:
-
Prepare the sample at a concentration of approximately 0.5 mg/mL in the mobile phase. Ensure it is fully dissolved.
3. Data Analysis:
-
A successful separation will show two distinct peaks of approximately equal area.
-
The ratio of the enantiomers is determined by the ratio of their peak areas. For a true racemic mixture, the D/L ratio should be between 45:55 and 55:45.
-
Resolution between the two peaks should ideally be >1.5 to ensure accurate quantification.
Section 4: Troubleshooting and FAQs
Q4: My experimental results are inconsistent. Could the purity of my N-Formyl-DL-methionine be the issue?
A4: Absolutely. Inconsistent results are often traced back to starting material quality.
-
Check for Degradation: The primary degradation pathway is oxidation to the sulfoxide.[9] Re-run the HPLC purity method and look for an increase in early-eluting peaks compared to your initial analysis. This is often caused by improper storage (exposure to air/moisture).
-
Verify Batch Consistency: If using multiple lots, do not assume they are identical. Run a side-by-side comparison of the lots using the HPLC methods described above. Minor differences in impurity profiles can have significant impacts on sensitive applications.
-
Solubility Issues: If the powder appears clumped or dissolves poorly, it may have absorbed moisture.[9] This can make accurate weighing difficult and may indicate the onset of degradation. Consider performing a Loss on Drying (LOD) or Karl Fischer titration to quantify water content.
FAQs
-
Q: What are the ideal storage conditions?
-
A: Store in a tightly sealed container, protected from light, at -20°C. For solutions, prepare fresh and use promptly. If storage is necessary, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
-
Q: What key information should I look for on a Certificate of Analysis (CoA)?
-
A: A comprehensive CoA should include:
-
Product Name, Lot Number, and CAS Number [4309-82-4 for DL].[5]
-
Appearance: Conformance to specification (e.g., "White crystalline powder").[6]
-
Identity: Confirmation by IR or NMR.
-
Assay/Purity: A quantitative value, typically ≥98% or ≥99%, determined by HPLC or titration.[6][13]
-
Specific Impurities: Limits and results for known impurities like methionine.
-
Loss on Drying: To control for moisture content.[6]
-
Heavy Metals: To ensure safety for biological applications.[6]
-
-
-
Q: Can I use Thin Layer Chromatography (TLC) for a quick purity check?
-
A: Yes, TLC can be a fast, semi-quantitative method to check for gross impurities. A vendor may specify a purity of ≥90% by TLC. However, it lacks the resolution and quantitation capabilities of HPLC and should not be used for final purity determination in a cGMP or research setting requiring high precision.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439750, N-Formylmethionine. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 911, N-Formyl-DL-methionine. Retrieved from [Link]
-
European Union Reference Laboratory for Feed Additives (2011). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]
-
Piatkov, K., et al. (2019). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. ResearchGate. Retrieved from [Link]
-
Varshavsky, A. (2019). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. N-Formylmethionine. Retrieved from [Link]
-
D'Aniello, A., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Retrieved from [Link]
-
Gao, X., et al. (2005). A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy. Anticancer Research. Retrieved from [Link]
-
Ilko, B., et al. (2017). Impurity profiling of L-methionine by HPLC on a mixed mode column. ResearchGate. Retrieved from [Link]
-
Parlak, C., et al. (2022). Molecular modelling, spectroscopic characterization and nonlinear optical analysis on N-Acetyl-DL-methionine. AIP Conference Proceedings. Retrieved from [Link]
-
Acros Organics. Certificate of Analysis: DL-Methionine, 99+%. Retrieved from [Link]
-
Chemsrc. Formyl-L-methionine. Retrieved from [Link]
-
Hofstetter, M., et al. (2019). Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate. National Institutes of Health. Retrieved from [Link]
-
Wiley. N-Formyl-dl-methionine - ¹H NMR. SpectraBase. Retrieved from [Link]
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
LCGC International (2014). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]
-
El-Gindy, A., et al. (2010). Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method. Journal of American Science. Retrieved from [Link]
-
Shen, Y.B., et al. (2014). Effect of L- or DL-methionine Supplementation on Nitrogen Retention, Serum Amino Acid Concentrations and Blood Metabolites Profile in Starter Pigs. National Institutes of Health. Retrieved from [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) for Methionine. Retrieved from [Link]
-
Moovendaran, K., & Natarajan, S. (2015). Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Kim, H., et al. (2023). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry. Retrieved from [Link]
-
Tiritan, M.E., et al. (2016). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. National Institutes of Health. Retrieved from [Link]
-
Human Metabolome Database. N-Formyl-L-methionine (HMDB0001015). Retrieved from [Link]
-
Agilent Technologies (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of Methionine on Primesep 100 Column. Retrieved from [Link]
-
Magistraliter Distributio (2024). Certificate of Analysis Methionine-dl. Retrieved from [Link]
Sources
- 1. Molecular modelling, spectroscopic characterization and nonlinear optical analysis on N-Acetyl-DL-methionine [scielo.org.mx]
- 2. spectrabase.com [spectrabase.com]
- 3. Growth of bulk single crystal of N-acetyl DL-methionine and its spectral characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Formylmethionine | C6H11NO3S | CID 439750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Dealing with batch-to-batch variability of N-Formyl-DL-methionine.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for N-Formyl-DL-methionine. This resource is designed to provide in-depth, actionable guidance for troubleshooting and mitigating the common issue of batch-to-batch variability. N-Formyl-DL-methionine is a potent chemoattractant and a critical reagent in the study of bacterial protein synthesis and innate immunity.[1] However, its performance is highly dependent on its chemical integrity. Inconsistent experimental results, particularly in sensitive assays like neutrophil chemotaxis, are frequently traced back to variations between different manufacturing lots.
This guide provides field-proven protocols and a scientific framework to help you identify the root cause of variability, qualify new batches of reagent, and ensure the reproducibility of your research.
Part 1: Troubleshooting & FAQs
This section addresses the most common issues encountered by users.
Q1: My neutrophil chemotaxis assay has stopped working or is giving highly variable results after I switched to a new bottle of N-Formyl-DL-methionine. What is the likely cause?
This is the most frequently reported issue and almost always points to a difference in the new lot of the reagent. The key factors contributing to this variability include:
-
Purity and Contaminants: The presence of synthetic byproducts, residual solvents, or degradation products can significantly interfere with the biological activity. Some impurities may act as antagonists to the formyl peptide receptors (FPRs), while others might induce non-specific cell activation or toxicity.
-
Isomeric Ratio (L vs. D form): N-Formyl-DL-methionine is a racemic mixture of N-Formyl-L -methionine and N-Formyl-D -methionine.[2] The primary biological activity, particularly in leukocyte chemotaxis, is mediated by the L-isomer , which is a potent agonist for Formyl Peptide Receptor 1 (FPR1).[3] A new batch with a lower proportion of the L-isomer will have a lower effective potency, leading to a diminished response at the same total concentration.
-
Degradation: N-Formyl-DL-methionine, particularly the methionine side chain, is susceptible to oxidation.[4][5] The formyl group can also be hydrolyzed. This degradation can be accelerated by improper storage (e.g., exposure to moisture, oxygen, or repeated freeze-thaw cycles).[4] Degraded material will have reduced or no activity.
Immediate Troubleshooting Steps:
-
Quarantine the New Lot: Immediately stop using the new lot in critical experiments. If possible, revert to the previous lot to confirm the assay is still performing as expected.
-
Review the Certificate of Analysis (CoA): Compare the CoAs for both the old and new lots. Look for differences in reported purity. Note that most standard CoAs do not specify the isomeric ratio.
-
Perform a Dose-Response Curve: This is the most critical first experimental step. Test the new lot against the old lot across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁶ M). A rightward shift in the EC₅₀ value for the new lot indicates lower potency.[6]
Q2: What are the best practices for storing and handling N-Formyl-DL-methionine to ensure its stability?
Proper storage is critical to prevent degradation and maintain reagent integrity.
-
Solid Form: Store the lyophilized powder at -20°C , protected from light and moisture.[7] The container should be tightly sealed. The sulfur-containing side chain of methionine is prone to oxidation, so minimizing exposure to air is crucial.[4][5]
-
Stock Solutions:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality dimethyl sulfoxide (DMSO).[4] Moisture-contaminated DMSO can reduce solubility and promote hydrolysis.[8]
-
Aliquot the stock solution into single-use volumes in low-protein-binding tubes.
-
Store these aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. [4]
-
-
Working Solutions: Prepare fresh dilutions from a stock aliquot for each experiment. Use oxygen-free buffers for dilution if possible, as methionine can be oxidized.[4]
Part 2: Proactive Batch Qualification Protocol
To avoid failed experiments and ensure long-term data consistency, we strongly recommend qualifying every new lot of N-Formyl-DL-methionine before it is used in assays. This involves a combination of analytical and functional validation.
Step 1: Analytical Purity Assessment via HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds.[9][10]
Objective: To quantify the purity of a new lot and compare its chromatogram to a previously validated, well-performing reference lot.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the new lot and the reference lot in the mobile phase to create 1 mg/mL stock solutions.
-
Filter the solutions through a 0.45 µm syringe filter before injection.[10]
-
-
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A common starting point is 30:70 (v/v) Acetonitrile:0.1% TFA in water.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 215 nm.[4]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatograms.
-
Calculate the purity of the main N-Formyl-DL-methionine peak as a percentage of the total area of all peaks.
-
Critically compare the impurity profile of the new lot to the reference lot. The appearance of new peaks or an increase in the size of existing impurity peaks is a red flag.
-
Data Summary Table:
| Lot ID | Purity by HPLC (%) | Impurity Profile Comparison | Recommendation |
| Ref-001 (Reference) | 99.6% | Baseline profile with two minor peaks (<0.2% each). | Pass |
| New-002 (New Lot) | 98.1% | One new peak detected at 1.5% area. | Conditional Pass/Fail |
| New-003 (New Lot) | 99.5% | Profile matches reference lot. | Pass |
Step 2: Functional Validation via Chemotaxis Assay
Analytical purity does not always guarantee biological activity. A functional assay is essential to confirm the potency of the new lot.
Objective: To compare the dose-dependent chemotactic activity of the new lot against the reference lot.
Methodology:
-
Cell Preparation: Use a relevant cell type, such as freshly isolated human neutrophils or a differentiated human cell line (e.g., HL-60).
-
Assay Setup: Use a standard chemotaxis system, such as a Boyden chamber (e.g., Transwell® permeable supports).[6][11]
-
Dose-Response: Prepare serial dilutions for both the new and reference lots, covering the full dynamic range of the response (e.g., 1 pM to 100 nM).[6] Include a negative control with no chemoattractant.[11]
-
Incubation: Perform the migration assay for a predetermined optimal time (e.g., 20-60 minutes for neutrophils).[6]
-
Quantification: Count the number of migrated cells using a hemocytometer or an automated cell counter.
-
Data Analysis:
-
Plot the number of migrated cells against the log of the chemoattractant concentration for both lots.
-
Calculate the EC₅₀ (the concentration that elicits a half-maximal response) for each lot.
-
Acceptance Criteria: The EC₅₀ of the new lot should be within a predefined range of the reference lot (e.g., ± half a log). The maximal response should also be comparable.
-
Batch Qualification Decision Workflow
The following workflow provides a logical path for accepting or rejecting a new lot.
Caption: A systematic workflow for the analytical and functional qualification of new lots.
Part 3: The Underlying Science
The Formyl Peptide Receptor (FPR) Signaling Pathway
N-formyl peptides, such as N-Formyl-methionine, are recognized by a class of G protein-coupled receptors (GPCRs) called Formyl Peptide Receptors (FPRs).[3][12] In humans, there are three main isoforms: FPR1, FPR2, and FPR3.[12][13]
-
Ligand Binding: N-Formyl-L-methionine binds with high affinity to FPR1 on the surface of neutrophils.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, activating associated intracellular G-proteins (primarily of the Gαi family).[14][15]
-
Downstream Signaling: The activated G-protein subunits trigger multiple downstream signaling cascades, including the activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[3][12][15]
-
Cellular Response: These pathways culminate in an increase in intracellular calcium, rearrangement of the actin cytoskeleton, and ultimately, directed cell migration (chemotaxis) towards the source of the N-formyl peptides.[12]
FPR Signaling Diagram
Caption: Simplified signaling pathway following FPR1 activation by N-Formyl-L-methionine.
By implementing a rigorous qualification process, you can gain control over this critical variable, leading to more reliable and reproducible experimental outcomes.
References
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (Source: PubMed Central) [Link]
-
Formyl peptide receptor. (Source: Wikipedia) [Link]
-
Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. (Source: PMC - NIH) [Link]
-
The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. (Source: PMC - PubMed Central) [Link]
-
Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology. (Source: PubMed Central) [Link]
-
A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. (Source: NIH) [Link]
-
N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506 Storage temperature: -20º C. (Source: ResearchGate) [Link]
-
N-Formylmethionine. (Source: Wikipedia) [Link]
-
Pathway Description. (Source: SMPDB) [Link]
-
Formyl-L-methionine | CAS#:4289-98-9. (Source: Chemsrc) [Link]
-
Why is formyl methionine used in prokaryotes instead of methionine which is used in eukaryotes? (Source: Quora) [Link]
-
Showing metabocard for N-Formyl-L-methionine (HMDB0001015). (Source: Human Metabolome Database) [Link]
-
DL-Methionine (DL-Methioninum). (Source: The International Pharmacopoeia) [Link]
-
N-Formyl-DL-methionine | C6H11NO3S | CID 911. (Source: PubChem) [Link]
-
Does anyone have experience with fMLP as a neutrophil chemoattractant in a transmigration assay? (Source: ResearchGate) [Link]
-
Neutrophils lacking phosphoinositide 3-kinase γ show loss of directionality during N-formyl-Met-Leu-Phe-induced chemotaxis. (Source: PNAS) [Link]
-
FMLP-induced chemotaxis signal overrides that of other... (Source: ResearchGate) [Link]
-
Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. (Source: Corning) [Link]
-
N-formyl-L-methionine deformylase activity in human leucocytes and platelets. (Source: PMC - NIH) [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. (Source: Pangoo.biz) [Link]
-
EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (Source: European Union) [Link]
Sources
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pangoo.biz [pangoo.biz]
- 6. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formyl-L-methionine | CAS#:4289-98-9 | Chemsrc [chemsrc.com]
- 8. selleckchem.com [selleckchem.com]
- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. corning.com [corning.com]
- 12. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 13. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding in Fluorescence Polarization (FP/FPR) Assays
Welcome to our dedicated resource for researchers, scientists, and drug development professionals leveraging the power of Fluorescence Polarization (FP) assays. This guide is designed to provide you with in-depth technical insights and actionable troubleshooting strategies to address one of the most common challenges in FP/FPR experiments: non-specific binding. Our goal is to empower you with the expertise to design robust assays, interpret your data with confidence, and ultimately, accelerate your scientific discoveries.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our users have regarding non-specific binding in FP assays.
Q1: What is non-specific binding in the context of an FP assay, and why is it problematic?
A: Non-specific binding refers to the interaction of your fluorescent tracer with components in the assay other than its intended target, or the binding of the tracer or target protein to the surfaces of the assay plate.[1][2] This is problematic because it can lead to a falsely high baseline polarization signal, which in turn reduces the dynamic range (the difference in millipolarization, or mP, between the bound and free tracer) of your assay.[1] A reduced assay window can mask true binding events and decrease the sensitivity and reliability of your results.
Q2: How can I quickly assess if non-specific binding is occurring in my assay?
A: A key indicator of non-specific binding is a high and often variable polarization reading for the free tracer in the absence of the binding partner. You can also assess this by observing a lack of competition when a known unlabeled ligand is introduced. Additionally, if the polarization signal continues to drift over time, it may suggest aggregation or binding to the microplate surface.[3]
Q3: What are the primary drivers of non-specific binding in FP assays?
A: The primary drivers can be broadly categorized into three areas:
-
Reagent Quality and Interactions: Impurities in your tracer or protein, aggregation of the tracer or protein, and unintended interactions with buffer components like certain carrier proteins (e.g., BSA) can all contribute.[1][4]
-
Assay Surface Interactions: The fluorescent tracer or protein can adsorb to the walls of the microplate wells, artificially increasing the polarization signal.[1]
-
Compound-Specific Effects: In screening applications, test compounds themselves can be a source of interference through autofluorescence, light scattering, or by forming aggregates that interact non-specifically with the tracer.[5][6]
Q4: Can the choice of fluorophore impact non-specific binding?
A: Yes, the choice of fluorophore can influence non-specific binding. Hydrophobic dyes may have a higher propensity to interact with plastic surfaces and certain proteins. While fluorescein is a common choice, red-shifted fluorophores are gaining popularity as they can minimize interference from the autofluorescence of test compounds and biological matrices.[7][8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating specific non-specific binding issues you may encounter during your FP assay development and execution.
Issue 1: High and Variable Baseline Polarization of the Free Tracer
This is a common problem that can significantly impact your assay window and data quality.
Underlying Causes & Solutions:
-
Tracer Aggregation: The fluorescent tracer may be self-aggregating in the assay buffer. This increases its effective size, leading to a higher polarization value.
-
Solution:
-
Optimize Buffer Composition: Incorporate a low concentration (typically 0.01% to 0.05%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer to prevent hydrophobic interactions that can lead to aggregation.[3][9] Be mindful of the critical micellar concentration (CMC) of the detergent, as concentrations above the CMC can lead to micelle formation and artificially high polarization.[3]
-
Vary Salt Concentration: Adjusting the ionic strength of the buffer with NaCl can sometimes help to mitigate aggregation.
-
Sonication: Gently sonicating the tracer solution before use can help to break up pre-existing aggregates.
-
-
-
Tracer Adsorption to Microplate: Standard polystyrene plates can have hydrophobic surfaces that attract the fluorescent tracer, restricting its rotation and increasing polarization.[1]
-
Solution:
-
Use Low-Binding Plates: Switch to microplates with non-binding surfaces. These are often treated to be more hydrophilic and reduce protein and small molecule adsorption.
-
Surface Passivation: For more rigorous applications, consider passivating the microplate surfaces. A common method involves pre-incubating the wells with a blocking agent like Bovine Serum Albumin (BSA) or a commercially available surface coating agent.[10][11][12] However, be cautious with BSA as it can sometimes bind to fluorophores.[1] An alternative is Bovine Gamma Globulin (BGG).[1]
-
-
-
Impure Tracer: The presence of unbound fluorophore or other impurities can affect the baseline polarization. Conversely, if a significant portion of the labeled molecule is not the intended tracer, it can lead to unexpected binding behavior.
-
Solution:
-
Purity Check: Ensure your fluorescent tracer is of high purity (>95%). This can be verified by HPLC or mass spectrometry.
-
Purification: If necessary, repurify your tracer to remove any free dye or other contaminants.
-
-
Visualizing the Troubleshooting Workflow for High Baseline Polarization
Caption: Troubleshooting workflow for high baseline polarization.
Issue 2: Poor Assay Window (Low ΔmP)
A small difference in polarization between the free and bound states of the tracer can make it difficult to discern true binding events.
Underlying Causes & Solutions:
-
Insufficient Size Difference: The fundamental principle of FP relies on a significant change in the rotational speed of the tracer upon binding.[4][13] If the binding partner is not substantially larger than the tracer, the change in polarization will be minimal.
-
Solution:
-
Re-evaluate Binding Partners: Ideally, there should be at least a 5 to 10-fold difference in molecular weight between the tracer and the binding protein.[1][4] If this is not the case, FP may not be the most suitable assay format.
-
Tracer Design: Ensure the fluorophore is rigidly attached to the ligand. A long, flexible linker can allow the fluorophore to tumble independently even when the ligand is bound, an issue known as the "propeller effect."[7]
-
-
-
Suboptimal Buffer Components: Certain buffer components can interfere with the binding interaction or the fluorescence signal itself.
-
Solution:
-
Avoid BSA: As mentioned, Bovine Serum Albumin (BSA) is often used as a carrier protein but can bind to some fluorophores, increasing the baseline polarization and reducing the assay window.[1] Consider using Bovine Gamma Globulin (BGG) as an alternative or omitting the carrier protein altogether if possible.[1]
-
pH and Ionic Strength: Optimize the pH and salt concentration of your buffer to ensure they are optimal for the binding interaction you are studying.
-
-
-
Impure Binding Protein: Aggregates or contaminants in the protein preparation can scatter light, leading to an artificially high polarization reading and a compressed assay window.[1]
-
Solution:
-
Protein Purity: Use highly purified protein. Aggregates can sometimes be removed by centrifugation or filtration.
-
Proper Handling: Avoid repeated freeze-thaw cycles of your protein stock, as this can induce aggregation.[1]
-
-
Experimental Protocol: Optimizing Assay Buffer to Minimize Non-Specific Binding
This protocol outlines a systematic approach to testing different buffer components to identify conditions that minimize non-specific binding and maximize the assay window.
Materials:
-
Fluorescent tracer stock solution
-
Binding protein stock solution
-
Low-binding 96- or 384-well black microplates
-
Assay buffers with varying components (see table below)
Procedure:
-
Prepare Assay Buffers: Prepare a set of base assay buffers and then supplement them with different additives to be tested.
| Buffer Component | Concentration Range to Test | Rationale |
| Base Buffer | e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4 | Starting point for assay conditions. |
| Non-ionic Detergent | Tween-20 or Triton X-100 (0.01% - 0.1%) | Reduces hydrophobic interactions and aggregation.[3] |
| Carrier Protein | BGG (0.1 - 1 mg/mL) | Alternative to BSA to reduce tracer binding.[1] |
| Salt Concentration | NaCl (50 mM - 500 mM) | Modulates ionic interactions. |
-
Set up the Plate:
-
Wells 1-3 (Buffer Blank): Add assay buffer only.
-
Wells 4-6 (Free Tracer): Add the fluorescent tracer at its final assay concentration to the buffer.
-
Wells 7-9 (Bound Tracer): Add the fluorescent tracer and a saturating concentration of the binding protein to the buffer.
-
-
Incubate: Incubate the plate at the desired assay temperature for a predetermined time to reach equilibrium.
-
Read the Plate: Measure the fluorescence polarization on a suitable plate reader.
-
Analyze the Data:
-
Calculate the average mP for each condition.
-
Determine the assay window (ΔmP) by subtracting the average mP of the free tracer from the average mP of the bound tracer.
-
The optimal buffer will be the one that provides the lowest mP for the free tracer and the largest ΔmP.
-
Visualizing the FP Assay Principle
Caption: Principle of Fluorescence Polarization.
References
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
-
BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays. [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(1), 17–32. [Link]
-
Hall, M. D., Yasgar, A., & Simeonov, A. (2016). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Current protocols in chemical biology, 8(3), 179–195. [Link]
-
Orita, M., et al. (2006). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 128(35), 11636–11645. [Link]
-
Nguyen, T. L., et al. (2016). Fluorescence Polarization Assays in Small Molecule Screening. Molecules, 21(5), 603. [Link]
-
Jia, H., et al. (2024). Advanced surface passivation for high-sensitivity studies of biomolecular condensates. Proceedings of the National Academy of Sciences, 121(23), e2322616121. [Link]
-
Uchaikin, V. N., et al. (2021). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 11(10), 369. [Link]
-
MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies. [Link]
-
Jia, H., et al. (2024). Manuscript for Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condensates. bioRxiv. [Link]
-
Joo, C., & Ha, T. (2014). Surface Passivation for Single-molecule Protein Studies. ResearchGate. [Link]
-
FineTest. (2025, August 5). Non-specific Antibody Binding in Flow Cytometry. [Link]
-
Rasheed, M. K., et al. (2019). High-Throughput Screening of Protein-Detergent Complexes Using Fluorescence Polarization Spectroscopy. Current protocols in protein science, 97(1), e96. [Link]
-
Tovey, S. C., & Taylor, C. W. (2013). Analysis of protein-ligand interactions by fluorescence polarization. The FEBS journal, 280(21), 5263–5272. [Link]
- Duchi, D. S., et al. (2012). Surface Passivation Methods for Single Molecule Imaging of Biochemical Reactions.
-
K-M, G., et al. (2017). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. [Link]
-
ResearchGate. (2019, April 5). Why we get higher polarization in blanks and low mP values in fluorescence polarization assays?. [Link]
-
ResearchGate. (2023, May 24). Possible causes of non-specific binding of primary antibody but none to my protein of interest?. [Link]
-
Buchwalow, I., et al. (2011). Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. TheScientificWorldJournal, 11, 1373–1383. [Link]
-
Basicmedical Key. (2025, September 11). Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]
-
ResearchGate. (2025, August 6). Fluorescence Polarization Immunoassays and Related Methods for Simple, High-throughput Screening of Small Molecules. [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [Link]
-
ResearchGate. (2017, September 4). Fluorescence polarization mP values in enzyme assay randomly go up or down, what's wrong?. [Link]
Sources
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advanced surface passivation for high-sensitivity studies of biomolecular condensates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
How to confirm the biological activity of N-Formyl-DL-methionine before experiments.
A Guide to Confirming Biological Activity for Researchers, Scientists, and Drug Development Professionals.
Introduction: Understanding N-Formyl-DL-methionine
N-Formylmethionine (fMet) is a crucial molecule in biology, primarily known as the initiating amino acid in protein synthesis in bacteria and mitochondria.[1][2] This bacterial and mitochondrial origin makes N-formylated peptides, including N-Formyl-DL-methionine, potent signaling molecules for the innate immune system.[3][4] They are recognized as damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) by Formyl Peptide Receptors (FPRs) on the surface of immune cells, particularly neutrophils.[5][6]
The primary receptor for N-formylated peptides is Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR).[5] Activation of FPR1 triggers a cascade of intracellular signaling events, leading to chemotaxis (directed cell migration), calcium mobilization, and the release of inflammatory mediators.[5][6]
A critical consideration for researchers is the stereochemistry of N-Formyl-methionine. Commercially available N-Formyl-DL-methionine is a racemic mixture, containing both the D- and L-isomers.[7] While in some metabolic contexts the D-isomer of methionine can be converted to the active L-form, receptor-ligand interactions are highly stereospecific.[8] The biological activity of N-formylated peptides as chemoattractants is predominantly attributed to the L-isomer . Therefore, when using a DL-mixture, it is essential to recognize that approximately half of the product may be inactive as an FPR1 agonist. This is a crucial factor in determining the effective concentration for your experiments and troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N-Formyl-DL-methionine's biological activity?
A1: The biological activity of N-Formyl-DL-methionine is primarily mediated through the binding of its L-isomer (N-Formyl-L-methionine) to the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor.[5] This interaction initiates downstream signaling pathways, most notably leading to chemotaxis and intracellular calcium mobilization in immune cells like neutrophils.[4][9]
Q2: Why is my lot of N-Formyl-DL-methionine not showing the expected activity?
A2: Several factors could be at play:
-
Presence of the D-isomer: Since N-Formyl-DL-methionine is a racemic mixture, roughly 50% is the likely inactive D-isomer. Ensure your concentration calculations account for this.
-
Compound Stability: N-Formylmethionine can be susceptible to oxidation.[1] Prepare fresh solutions and avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or -80°C.
-
Purity: Verify the purity of your compound from the supplier's certificate of analysis. Impurities can interfere with the assay.
Q3: What is the recommended solvent and storage condition for N-Formyl-DL-methionine?
A3: N-Formyl-L-methionine is soluble in DMSO.[1] For stock solutions, dissolve in high-quality, anhydrous DMSO. Store powder at -20°C for long-term stability.[1][10] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for one month.[1] Avoid moisture, as it can reduce solubility in DMSO.[1]
Q4: What cell types are best for testing the biological activity of N-Formyl-DL-methionine?
A4: Cells expressing high levels of FPR1 are ideal. These include:
-
Human neutrophils: Primary cells that are highly responsive.
-
HL-60 cells: A human promyelocytic leukemia cell line that can be differentiated into a neutrophil-like phenotype with DMSO or all-trans-retinoic acid (ATRA). Differentiated HL-60 cells are a common and reliable model.
-
U937 cells: A human monocytic cell line that can also be differentiated to express FPR1.
Troubleshooting Guide: Confirming Biological Activity
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered when validating the biological activity of N-Formyl-DL-methionine.
Issue 1: No or Low Chemotactic Response
Q: I am not observing cell migration towards N-Formyl-DL-methionine in my Boyden chamber/transwell assay. What could be the problem?
A: This is a common issue that can be traced to several factors. Let's break down the possibilities:
-
Sub-optimal Chemoattractant Concentration:
-
Cause: The concentration of N-Formyl-DL-methionine may be too low or too high, falling outside the optimal range for chemotaxis. Remember to base your effective concentration on the L-isomer.
-
Solution: Perform a dose-response curve to determine the optimal concentration. A typical starting range for fMLP (a potent N-formylated peptide) is 1 pM to 100 nM.[11]
-
-
Incorrect Assay Medium:
-
Cell Health and Density:
-
Cause: Poor cell viability or an inappropriate number of cells can lead to a weak signal. If too few cells are seeded, the number of migrated cells may be below the detection limit. If too many cells are seeded, the pores of the membrane can become clogged.
-
Solution: Ensure high cell viability (>95%) before starting the assay. Optimize the cell seeding density by performing a cell titration.[13]
-
-
Incorrect Transwell Membrane Pore Size:
-
Cause: The pore size of the membrane must be appropriate for the cell type. If the pores are too small, cells cannot migrate. If they are too large, cells may passively fall through.
-
Solution: For neutrophils and neutrophil-like cells, a pore size of 3.0 µm to 5.0 µm is generally recommended.[13]
-
-
Inadequate Incubation Time:
-
Cause: The incubation time may be too short for a sufficient number of cells to migrate or too long, leading to random migration.
-
Solution: Optimize the incubation time. For neutrophils, migration can be observed in as little as 15-20 minutes, with longer times up to a few hours also being common.[11]
-
Issue 2: No or Weak Signal in Calcium Flux Assay
Q: My cells are not showing an increase in intracellular calcium upon stimulation with N-Formyl-DL-methionine. What should I check?
A: A lack of a calcium signal can be due to issues with the cells, the compound, or the assay itself.
-
Low FPR1 Expression:
-
Cause: The cells you are using may not express sufficient levels of FPR1. For cell lines like HL-60, incomplete differentiation can result in low receptor expression.
-
Solution: Confirm FPR1 expression using flow cytometry or western blotting. Ensure your differentiation protocol for cell lines is effective.
-
-
Receptor Desensitization:
-
Problems with Calcium-Sensitive Dye Loading:
-
Cause: Inefficient loading of fluorescent calcium indicators (e.g., Fluo-4 AM, Indo-1 AM) will result in a poor signal-to-noise ratio.
-
Solution: Optimize the dye concentration and loading time. Ensure cells are healthy, as dead cells will not retain the dye. Use a positive control like a calcium ionophore (e.g., ionomycin) to confirm that the dye is loaded correctly and the detection instrument is working.[14]
-
-
Compound Degradation or Inactivity:
-
Cause: As mentioned, the N-Formyl-DL-methionine solution may have degraded, or the concentration of the active L-isomer is too low.
-
Solution: Prepare fresh solutions of N-Formyl-DL-methionine. Use a positive control agonist for FPR1, such as fMLP, to confirm that the cells are responsive.
-
| Problem | Possible Cause | Recommended Solution |
| No Chemotaxis | Incorrect chemoattractant concentration | Perform a dose-response curve (e.g., 1 pM - 100 nM). |
| Serum in assay medium | Use serum-free medium in both chambers.[12] | |
| Suboptimal cell density | Titrate cell seeding number. | |
| Incorrect membrane pore size | Use 3-5 µm pores for neutrophils/HL-60 cells.[13] | |
| No Calcium Flux | Low FPR1 expression | Confirm receptor expression via flow cytometry/western blot. |
| Receptor desensitization | Serum-starve cells prior to the assay.[14] | |
| Poor dye loading | Optimize dye concentration and loading time; use a positive control (ionomycin).[14] | |
| Compound inactivity | Prepare fresh compound; use a positive control agonist (fMLP). |
Experimental Protocols for Activity Confirmation
Here we provide detailed, step-by-step protocols for two key functional assays to confirm the biological activity of N-Formyl-DL-methionine.
Protocol 1: Chemotaxis Assay using a Boyden Chamber (Transwell System)
This assay quantitatively measures the directed migration of cells in response to a chemical gradient.
Workflow Diagram:
Caption: Workflow for a standard chemotaxis assay.
Materials:
-
Transwell inserts (e.g., 24-well format with 3.0 or 5.0 µm pore size)
-
FPR1-expressing cells (e.g., differentiated HL-60 cells)
-
Serum-free culture medium (e.g., RPMI-1640)
-
N-Formyl-DL-methionine
-
Staining solution (e.g., Diff-Quik or DAPI)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture and differentiate HL-60 cells as required.
-
On the day of the assay, harvest cells and wash twice with serum-free medium.
-
Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Ensure >95% viability.
-
-
Chemoattractant Preparation:
-
Prepare a series of dilutions of N-Formyl-DL-methionine in serum-free medium. A suggested range is 10⁻¹² M to 10⁻⁷ M.
-
Include a negative control (serum-free medium only) and a positive control (a known chemoattractant like fMLP at 10 nM).
-
-
Assay Assembly:
-
Add 600 µL of the chemoattractant dilutions or control medium to the lower wells of the 24-well plate.
-
Carefully place the Transwell inserts into each well, avoiding air bubbles.
-
Add 100 µL of the cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours. The optimal time should be determined empirically.
-
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view for each membrane using a microscope. Calculate the average number of migrated cells per condition.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration following receptor activation.
Signaling Pathway Diagram:
Caption: Simplified FPR1 signaling pathway leading to calcium release.
Materials:
-
FPR1-expressing cells
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
N-Formyl-DL-methionine
-
Positive control (e.g., ionomycin or ATP)
-
Microplate reader with fluorescence detection and injectors, or a flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with HBSS.
-
Resuspend cells at 1-2 x 10^6 cells/mL in HBSS.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a final concentration of 1-5 µM is typical. A stock solution of Pluronic F-127 (20% in DMSO) can be used to aid dye loading.
-
Add the dye to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS and plate into a 96-well black, clear-bottom plate.
-
-
Measurement:
-
Place the plate in the microplate reader and allow the temperature to equilibrate.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Use the instrument's injector to add N-Formyl-DL-methionine to the wells.
-
Immediately continue to measure the fluorescence intensity over time (e.g., for 2-5 minutes).
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Controls:
-
Include wells with unloaded cells to check for autofluorescence.
-
Use a positive control like ionomycin to induce a maximal calcium response and confirm cell and dye viability.
-
Include a vehicle control (e.g., DMSO in HBSS) to ensure the solvent does not elicit a response.
-
By following these guidelines and protocols, researchers can confidently validate the biological activity of their N-Formyl-DL-methionine, ensuring the integrity and reliability of their subsequent experiments.
References
-
PubChem. N-Formyl-DL-methionine. National Center for Biotechnology Information. [Link]
-
ChemSrc. Formyl-L-methionine. [Link]
-
Wikipedia. N-Formylmethionine. [Link]
-
ResearchGate. Does anyone have experience with fMLP as a neutrophil chemoattractant in a transmigration assay?. [Link]
-
He, H. Q., & Ye, R. D. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. Journal of Innate Immunity, 9(1), 3–14. [Link]
-
Sykes, D. A., & Charlton, S. J. (2014). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology, 171(16), 3785–3799. [Link]
-
National Center for Biotechnology Information. (2023). Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs. Journal of Animal Science, 101. [Link]
-
Small Molecule Pathway Database. Metabolism and Physiological Effects of N-Formyl-L-Methionine. [Link]
-
ResearchGate. Why fluo4-AM Calcium assay is not working?. [Link]
-
Smole, U., et al. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 14, 1185311. [Link]
-
The International Pharmacopoeia. DL-Methionine (DL-Methioninum). [Link]
-
Current Protocols. (2020). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols in Immunology, 131(1), e1110. [Link]
-
National Center for Biotechnology Information. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 17(3), 364–371. [Link]
-
National Center for Biotechnology Information. (2024). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. Veterinary World, 17(1), 209–216. [Link]
-
European Union Reference Laboratory for Feed Additives. EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive according to Regulation (EC) No 1831/2003. [Link]
-
Taylor & Francis Online. (2022). Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19. Journal of Leukocyte Biology, 111(1), 163-172. [Link]
-
PNAS. (2000). Neutrophils lacking phosphoinositide 3-kinase γ show loss of directionality during N-formyl-Met-Leu-Phe-induced chemotaxis. Proceedings of the National Academy of Sciences, 97(15), 8443-8448. [Link]
-
Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
-
National Center for Biotechnology Information. (2024). Systemic neutrophil activation and N-formyl methionine-formyl peptide receptor-1 signaling define inflammatory endotypes in rheumatoid arthritis-associated lung involvement. Arthritis & Rheumatology. [Link]
-
Corning Life Sciences. Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. [Link]
-
Portland Press. (1979). N-formyl-l-methionine deformylase activity in human leucocytes and platelets. Biochemical Journal, 183(1), 159-162. [Link]
-
Cell Biolabs, Inc. FAQ: Chemotaxis Assays. [Link]
-
Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. FPR1. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Systemic neutrophil activation and N‐formyl methionine‐formyl peptide receptor‐1 signaling define inflammatory endotypes in rheumatoid arthritis‐associated lung involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 7. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Formyl-L-methionine | CAS#:4289-98-9 | Chemsrc [chemsrc.com]
- 11. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 13. corning.com [corning.com]
- 14. researchgate.net [researchgate.net]
Addressing cytotoxicity of N-Formyl-DL-methionine in long-term cell culture.
Welcome to the technical support center for addressing challenges associated with N-Formyl-DL-methionine in long-term cell culture. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the cytotoxic effects that can arise during its use. Here, we delve into the mechanisms of cytotoxicity, provide actionable troubleshooting advice, and offer detailed experimental protocols to ensure the integrity and success of your research.
Part 1: Troubleshooting Guide
This section is designed to provide rapid solutions to common problems encountered during the use of N-Formyl-DL-methionine in long-term cell cultures.
Q1: I've observed a significant decrease in cell viability and proliferation after a few days of culturing with N-Formyl-DL-methionine. What is the likely cause?
A1: This is a common observation and can be attributed to several factors, primarily the inherent cytotoxic potential of N-Formyl-DL-methionine, especially at higher concentrations or in sensitive cell lines. The cytotoxicity can be multifaceted:
-
Formyl Peptide Receptor (FPR) Activation: N-formylated peptides are potent activators of Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors.[1] While classically associated with immune cells, some non-immune cells, including certain cancer cell lines and HEK293 cells, may express these receptors.[2][3] Chronic activation of FPRs can trigger inflammatory signaling pathways and apoptosis.[4]
-
Mitochondrial Stress: N-formylmethionine is the initiating amino acid for mitochondrial protein synthesis.[5][6] An excess of exogenous N-Formyl-DL-methionine could potentially disrupt the delicate balance of mitochondrial translation and function, leading to increased production of reactive oxygen species (ROS) and the initiation of the intrinsic apoptotic pathway.[7]
-
Metabolic Burden: High concentrations of any amino acid, including methionine, can create a metabolic burden on cells.[8] The presence of the D-isomer in the DL-racemic mixture may also contribute to this, as mammalian cells have a limited capacity to metabolize D-amino acids.[9]
Q2: My cells show morphological changes indicative of apoptosis (e.g., rounding, blebbing) after treatment with N-Formyl-DL-methionine. How can I confirm apoptosis and what is the underlying mechanism?
A2: The observed morphological changes are classic signs of apoptosis. To confirm, you can perform assays for key apoptotic markers. The likely mechanism involves the activation of caspase cascades.
-
Confirmation of Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Caspase Activity Assays: You can use fluorescent or colorimetric assays to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[10][11]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Underlying Mechanism:
-
N-Formyl-DL-methionine-induced stress, either through FPR activation or mitochondrial dysfunction, can converge on the activation of initiator caspases (e.g., caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway), which in turn activate the executioner caspases.[12]
-
Q3: I am using a cell line for recombinant protein expression that requires N-Formyl-DL-methionine for induction, but the cytotoxicity is limiting my protein yield. What are my options?
A3: This is a common challenge in bioproduction. Here are several strategies to mitigate cytotoxicity and improve protein yield:
-
Optimize Concentration and Exposure Time: The first step is to perform a dose-response and time-course experiment to determine the lowest effective concentration of N-Formyl-DL-methionine and the shortest induction time required for sufficient protein expression.
-
Media Optimization:
-
pH and Buffering: Ensure your culture medium is well-buffered, as metabolic byproducts can alter the pH and exacerbate cytotoxicity.
-
Antioxidant Supplementation: The addition of antioxidants like N-acetylcysteine (NAC) or Vitamin E can help mitigate oxidative stress caused by mitochondrial dysfunction.
-
-
Alternative Induction Systems: If possible, consider switching to an expression system that does not rely on N-Formyl-DL-methionine. Many alternative inducible systems are available for various host cells (e.g., tetracycline-inducible, IPTG-inducible systems in compatible cell lines).[13][14]
-
Cell Line Engineering: For long-term projects, you might consider engineering your cell line to be less sensitive to N-Formyl-DL-methionine, for example, by knocking out FPRs if they are identified as the primary mediators of cytotoxicity.
Q4: Are there any concerns about the stability of N-Formyl-DL-methionine in my cell culture medium over the course of a long-term experiment?
A4: The stability of media components is a critical factor in long-term cultures. While specific data on the long-term stability of N-Formyl-DL-methionine in common culture media is not extensively published, it is prudent to consider potential degradation.
-
Recommendation: For long-term experiments, it is advisable to perform periodic media changes to replenish fresh N-Formyl-DL-methionine and remove any potential degradation byproducts. If stability is a major concern, you can have the concentration of N-Formyl-DL-methionine in your media analytically verified over time.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental biological role of N-formylmethionine?
A1: N-formylmethionine (fMet) is a modified amino acid that plays a crucial role as the initiating amino acid in protein synthesis in bacteria and in eukaryotic organelles of bacterial origin, namely mitochondria and chloroplasts.[5] In these systems, the formyl group is often removed from the nascent polypeptide chain. In eukaryotes, cytosolic protein synthesis typically initiates with methionine, not fMet. However, recent research has shown that eukaryotic cells can produce N-terminally formylated proteins in the cytosol, and their levels can increase under cellular stress.[15] These cytosolic N-formylated proteins can act as signals for protein degradation.[5]
Q2: Why is N-Formyl-DL-methionine used in cell culture experiments?
A2: The use of N-Formyl-DL-methionine in cell culture is often for specific research purposes rather than as a general media supplement. These can include:
-
Induction of Recombinant Protein Expression: In some specialized bacterial or in vitro translation systems, N-formylmethionine is required for the initiation of protein synthesis.[16]
-
Studying Inflammatory Responses: As N-formylated peptides are potent chemoattractants for immune cells, they are used to study inflammatory signaling pathways through Formyl Peptide Receptors (FPRs).[1][4]
-
Investigating Mitochondrial Function: Given its role in mitochondrial protein synthesis, it can be used to probe various aspects of mitochondrial biology.[6][17]
Q3: What is the difference between N-Formyl-L-methionine and N-Formyl-DL-methionine?
A3: The "L" and "DL" refer to the stereoisomers of methionine. L-amino acids are the naturally occurring forms used in protein synthesis by mammalian cells. The "DL" form is a racemic mixture, meaning it contains equal amounts of the L-isomer and the D-isomer. While mammalian cells primarily utilize L-methionine, they have a limited capacity to convert D-methionine to L-methionine. The presence of the D-isomer in N-Formyl-DL-methionine may contribute to metabolic stress and cytotoxicity, as it is not as readily metabolized.
Q4: Can I substitute N-Formyl-DL-methionine with regular L-methionine in my experiments?
A4: This depends entirely on the purpose of your experiment. If you are using N-Formyl-DL-methionine to specifically activate FPRs or as a required component of a specialized expression system, then substitution with L-methionine will not work, as the formyl group is essential for these functions. If you are simply providing a source of methionine, then L-methionine is the preferred and more biologically relevant choice.
Q5: Are certain cell lines more susceptible to N-Formyl-DL-methionine cytotoxicity?
A5: Yes, susceptibility can vary significantly between cell lines.
-
High Susceptibility: Cells that express high levels of Formyl Peptide Receptors (FPRs) are likely to be more sensitive. This includes immune cells (e.g., neutrophils, macrophages) and potentially some cancer cell lines.
-
Moderate Susceptibility: Cells with high metabolic rates or those that are particularly sensitive to mitochondrial perturbations may also show increased susceptibility.
-
Lower Susceptibility: Cell lines that do not express FPRs and have robust metabolic pathways may be more resistant.
It is always recommended to perform a dose-response curve to determine the cytotoxic threshold for your specific cell line.
Part 3: Experimental Protocols & Data
Protocol 1: Determining the Cytotoxic Threshold of N-Formyl-DL-methionine
This protocol outlines a standard procedure to determine the concentration-dependent cytotoxicity of N-Formyl-DL-methionine on a given cell line using a colorimetric assay (MTT).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
N-Formyl-DL-methionine (stock solution prepared in a suitable solvent, e.g., sterile PBS or DMSO, and filter-sterilized)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of N-Formyl-DL-methionine in complete culture medium. A typical starting range would be from 0.1 µM to 10 mM. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of N-Formyl-DL-methionine.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell growth).
Data Presentation: Example Cytotoxicity Data
| Concentration (mM) | Cell Viability (%) - Cell Line A | Cell Viability (%) - Cell Line B |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98 | 95 |
| 0.5 | 92 | 85 |
| 1.0 | 85 | 70 |
| 5.0 | 60 | 40 |
| 10.0 | 35 | 15 |
This table represents hypothetical data to illustrate the expected outcome of a cytotoxicity assay.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity
This protocol provides a method to quantify the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
N-Formyl-DL-methionine
-
96-well white-walled, clear-bottom plates
-
Commercially available Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a white-walled plate suitable for luminescence assays. It is advisable to include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for the desired time points (e.g., 12, 24, 48 hours).
-
Caspase-Glo® 3/7 Assay:
-
Allow the plate and the Caspase-Glo® reagent to equilibrate to room temperature.
-
Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to a cell viability assay performed in parallel (e.g., using a cell-permeable fluorescent dye like Calcein-AM) to account for differences in cell number.
Part 4: Mechanistic Insights & Visualizations
Potential Cytotoxic Pathways of N-Formyl-DL-methionine
The cytotoxicity of N-Formyl-DL-methionine in long-term cell culture can be initiated through at least two primary pathways that can ultimately converge on apoptosis.
Figure 2. A logical workflow for troubleshooting N-Formyl-DL-methionine cytotoxicity.
References
-
Kim, J., et al. (2024). Cytosolic N-terminal formyl-methionine deformylation derives cancer stem cell features and tumor progression. Scientific Reports, 14(1), 14900. [Link]
-
Kim, J., et al. (2024). Cytosolic N-terminal formyl-methionine deformylation derives cancer stem cell features and tumor progression. ResearchGate. [Link]
-
Varshavsky, A. (2019). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. Science, 364(6442). [Link]
-
Gautam, N., et al. (2023). Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19. Journal of Leukocyte Biology, 113(6), 635-646. [Link]
-
Richter, U., et al. (2021). Mitochondrial methionyl N-formylation affects steady-state levels of oxidative phosphorylation complexes and their organization into supercomplexes. Journal of Biological Chemistry, 296, 100588. [Link]
-
Kim, J., et al. (2024). Cytosolic N-terminal formyl-methionine deformylation derives cancer stem cell features and tumor progression. PubMed. [Link]
-
Fischer, U., et al. (2003). Caspases: pharmacological manipulation of cell death. Journal of Clinical Investigation, 112(7), 982-991. [Link]
-
Li, S., et al. (2023). DL-Methionyl–DL-Methionine/DL-Methionine Supplementation Alleviated the Adverse Effects of Dietary Low Fishmeal Levels on Growth and Intestinal Health of Micropterus salmoides. Metabolites, 13(5), 633. [Link]
-
Spicer, C. D., & Davis, B. G. (2020). Suppression of Formylation Provides an Alternative Approach to Vacant Codon Creation in Bacterial In Vitro Translation. ChemBioChem, 21(21), 3073-3077. [Link]
-
Richter, U., et al. (2021). Mitochondrial methionyl N-formylation affects steady-state levels of oxidative phosphorylation complexes and their organization into supercomplexes. National Institutes of Health. [Link]
-
Lasonder, E., et al. (2021). Sensing and Signaling of Methionine Metabolism. Metabolites, 11(9), 609. [Link]
-
Lee, H., et al. (2023). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Journal of Biological Chemistry, 299(5), 104648. [Link]
-
He, H., et al. (2022). Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2. Nature Communications, 13(1), 1032. [Link]
-
ResearchGate. (n.d.). Expression and dynamics of FPR1 in transfected HEK293 cells. [Link]
-
Lee, H., et al. (2023). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. PubMed. [Link]
-
ResearchGate. (n.d.). Formyl-methionine regulates mitochondrial protein synthesis and oxidative phosphorylation. [Link]
-
Gonzalez-Freire, M., et al. (2020). Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals. Cells, 9(11), 2351. [Link]
-
Toth, K., et al. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. International Journal of Molecular Sciences, 24(15), 11956. [Link]
-
Taylor, R. C., et al. (2002). Caspases and Their Substrates. Cold Spring Harbor Perspectives in Biology, 4(1), a008670. [Link]
-
Doyle, P. T., & Adams, N. R. (1980). Toxic effects of large amounts of DL-methionine infused into the rumen of sheep. Australian veterinary journal, 56(7), 331–334. [Link]
-
Hori, M., et al. (2018). Reduced HeLa cell viability in methionine-containing cell culture medium irradiated with microwave-excited atmospheric-pressure plasma. ResearchGate. [Link]
-
Dr. Aishwarya Kelkar. (2022, June 10). Metabolism Of Methionine [Video]. YouTube. [Link]
-
Rosano, G. L., & Ceccarelli, E. A. (2014). A concise guide to choosing suitable gene expression systems for recombinant protein production. Microbial Cell Factories, 13, 104. [Link]
-
Svidritskiy, E., et al. (2019). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology, 14(6), 1156-1162. [Link]
-
Riedl, S. J., & Salvesen, G. S. (2007). The protein structures that shape caspase activity, specificity, activation and inhibition. Nature Reviews Molecular Cell Biology, 8(8), 633-643. [Link]
-
eENZYME. (n.d.). Human fMet-Leu-Phe Receptor (FPR1R) ACTOne Stable Cell Line. [Link]
-
Zomorodipour, A., et al. (2014). Minimal HER1 and HER2 expressions in CHO and HEK-293 cells cause them appropriate negative cells for HERs-related studies. Research in Molecular Medicine, 2(1), 1-6. [Link]
-
ResearchGate. (2016). How could the recombinant protein can be expressed without induction by IPTG?[Link]
-
Martínez, Y., et al. (2017). The role of methionine on metabolism, oxidative stress, and diseases. Amino acids, 49(12), 2091–2098. [Link]
-
Marasco, W. A., et al. (1982). N-formyl-L-methionine deformylase activity in human leucocytes and platelets. The Biochemical journal, 208(3), 885–887. [Link]
-
Hardy, J. A., et al. (2013). Substrate-induced conformational changes occur in all cleaved forms of caspase-6. Journal of molecular biology, 425(19), 3736–3747. [Link]
-
Nakano, T., et al. (2024). DNA Methylation and Its Role in Personalized Nutrition: Mechanisms, Clinical Insights, and Future Perspectives. Nutrients, 16(10), 1475. [Link]
-
Boatright, K. M., & Salvesen, G. S. (2003). Caspase activation. Biochemical Society symposium, (70), 233–242. [Link]
-
Synbio Technologies. (n.d.). Decoding Recombinant Protein Expression: Strategic Solutions & Practical Insights. [Link]
-
Patsnap. (2025). CHO vs. HEK293 Cells for Protein Expression. [Link]
Sources
- 1. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human fMet-Leu-Phe Receptor Stable Cell Line | eEnzyme [eenzyme.com]
- 4. Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial methionyl N-formylation affects steady-state levels of oxidative phosphorylation complexes and their organization into supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxic effects of large amounts of DL-methionine infused into the rumen of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate-induced conformational changes occur in all cleaved forms of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cusabio.com [cusabio.com]
- 15. Cytosolic N-terminal formyl-methionine deformylation derives cancer stem cell features and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of Formylation Provides an Alternative Approach to Vacant Codon Creation in Bacterial In Vitro Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.miami.edu]
Technical Support Center: Optimizing N-Terminal Peptide Formylation
Prepared by the Applications Science Division
Welcome to the technical support center for peptide synthesis and modification. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the N-terminal formylation of peptides. As Senior Application Scientists, we have structured this resource to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of peptide formylation.
Q1: What is N-terminal formylation and why is it scientifically relevant?
N-terminal formylation is a post-translational modification where a formyl group (-CHO) is covalently added to the free amino group at the N-terminus of a peptide or protein.[1][2] This modification is biologically significant for several reasons:
-
Immune System Activation: In prokaryotes, protein synthesis is initiated with N-formylmethionine.[3] Consequently, N-formylated peptides released from bacteria or damaged mitochondria act as potent chemoattractants for phagocytic leukocytes, signaling infection or tissue damage and initiating an inflammatory response.[1][3][4]
-
Epigenetic Regulation: Formylation of lysine residues (Nε-formylation) in histone proteins is a recently discovered modification that may play a role in modulating chromatin structure and gene expression, similar to the well-known roles of acetylation and methylation.[5][6][7][8][9]
-
Mimicking Natural Peptides: If a synthetic peptide is designed to mimic an internal segment of a larger protein, its charged N-terminus may need to be neutralized to better represent the native amide bond.[10] Formylation is one way to achieve this.
Q2: What are the primary methods for formylating a synthetic peptide?
The formylation of a synthetic peptide is most commonly performed on the solid-phase support (on-resin) after the full peptide sequence has been assembled.[1][2] This approach is highly efficient because it simplifies purification; excess reagents and byproducts can be easily washed away from the resin-bound peptide.[1][2] While solution-phase formylation is possible, it often involves more laborious purification steps to remove byproducts, which can reduce overall yield.[2][11]
Q3: Which formylating agents are most commonly used and how do they work?
Several reagents can be used, but two methods are prevalent in solid-phase synthesis:
-
Formic Acid with a Carbodiimide Activator (e.g., DCC/DIC): Formic acid is "activated" by reacting it with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[1][11][12] This reaction forms a highly reactive O-formyl isourea intermediate (or a symmetric formic anhydride), which then readily acylates the N-terminal amine of the peptide. The main byproduct, dicyclohexylurea (DCU), is insoluble and can be filtered off before adding the activated reagent to the resin.[1][11]
-
Acetic Formic Anhydride (AFA): This mixed anhydride is a potent and efficient formylating agent.[5][13][14] It can be prepared beforehand or, more conveniently, generated in situ by reacting acetic anhydride with formic acid, often in the presence of a base like pyridine.[5][6] The formyl group of AFA is significantly more electrophilic than the acetyl group, leading to highly selective formylation of the peptide's N-terminus.[15]
Q4: How can I monitor the progress of the formylation reaction?
The completion of the formylation reaction can be monitored by checking for the presence of free primary amines on the resin. The Kaiser test (ninhydrin test) is the standard method.[1][2]
-
Positive Test (Blue/Purple Bead Color): Indicates the presence of unreacted primary amines, meaning the formylation is incomplete.
-
Negative Test (Yellow/Clear Bead Color): Indicates that all primary amines have been acylated (formylated), and the reaction is complete.
For definitive confirmation after cleavage, analytical techniques like RP-HPLC and mass spectrometry (MS) are used to verify the mass shift corresponding to the addition of a formyl group (+28 Da).[1]
Experimental Protocols & Workflows
Below are detailed, step-by-step protocols for the most common on-resin N-terminal formylation methods.
Workflow: General On-Resin N-Terminal Formylation
This diagram illustrates the key stages of the process, from the fully assembled peptide on resin to the final, purified product.
Caption: General workflow for solid-phase N-terminal formylation.
Protocol 1: Formylation using Formic Acid and DCC/DIC
This method is cost-effective but requires careful temperature control to achieve high yields.[1][11]
Materials:
-
Peptidyl-resin (with free N-terminal amine)
-
Formic Acid (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Prepare the Formylating Reagent:
-
In a separate flask, dissolve DCC (12.5 mmol) in anhydrous diethyl ether (14.5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add formic acid (25 mmol).
-
Stir the mixture at 0°C for 4 hours to allow for the formation of the active intermediate.[1][12] The byproduct, DCU, will precipitate as a white solid.
-
-
Isolate the Activated Reagent:
-
Filter the mixture to remove the precipitated DCU.
-
Concentrate the filtrate under vacuum to reduce the volume.[1]
-
-
Formylate the Peptidyl-Resin:
-
Swell the peptidyl-resin (0.05 mmol) in DMF.
-
Add the concentrated formylating reagent to the resin slurry.
-
Add a small amount of DIPEA (0.12 mmol).[12]
-
Incubate the reaction overnight (12-16 hours) at 4°C. This low temperature is crucial to prevent the decomposition of formic acid and maximize yield.[1][11]
-
-
Monitor and Wash:
-
Take a small sample of beads and perform a Kaiser test. If the test is negative (yellow), proceed to the next step. If positive (blue), the reaction is incomplete and may require additional time or reagent.
-
Once complete, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove all soluble byproducts and excess reagents.[12]
-
-
Cleave and Purify:
Protocol 2: Rapid Formylation using Acetic Formic Anhydride (in situ)
This one-pot method is rapid, runs at room temperature, and generally gives near-quantitative yields for a wide range of peptides.[5][6]
Materials:
-
Peptidyl-resin (with free N-terminal amine)
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Formic Acid (FA)
-
Acetic Anhydride (Ac₂O)
-
Cleavage Cocktail
Procedure:
-
Swell the Resin: Swell the peptidyl-resin in DMF in a reaction vessel.
-
Add Reagents:
-
To the swollen resin, add pyridine and formic acid.[6]
-
Mix gently for a few minutes.
-
-
Generate AFA and Formylate:
-
Monitor and Wash:
-
Perform a Kaiser test to confirm reaction completion.
-
Thoroughly wash the resin with DMF and DCM.
-
-
Cleave and Purify:
-
Proceed with standard cleavage, precipitation, and purification as described in Protocol 1.
-
| Parameter | Method 1: Formic Acid / DCC | Method 2: Acetic Formic Anhydride (AFA) |
| Formylating Agent | Formic acid activated with DCC/DIC | Acetic formic anhydride (generated in situ) |
| Key Reagents | Formic Acid, DCC/DIC, DIPEA, DMF | Formic Acid, Acetic Anhydride, Pyridine, DMF |
| Temperature | 0°C (activation), 4°C (reaction) [1][11] | Room Temperature[5] |
| Reaction Time | Overnight (12-16 hours)[1] | 1-2 hours[6] |
| Typical Yield | Good to high (70-75%)[1][2] | Near-quantitative (>90%)[6] |
| Key Advantage | Inexpensive reagents | Rapid, high yield, robust for difficult sequences |
| Key Consideration | Requires pre-activation and strict temperature control | Uses pyridine and acetic anhydride |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for N-terminal formylation.
Problem 1: Low or No Formylation Yield
Symptom: The primary peak in the crude HPLC trace corresponds to the mass of the unformylated starting peptide. The Kaiser test remains strongly positive.
-
Possible Cause A: Inactive or Decomposed Formylating Agent.
-
Causality: Acetic formic anhydride is sensitive to moisture and can decompose.[14] The activated intermediate of formic acid/DCC is also labile. Formic acid itself can decompose at elevated temperatures.[1][11] Aged DMF can contain formic acid and dimethylamine impurities which can interfere with the reaction.[16]
-
Solution:
-
Always use fresh, high-quality reagents.
-
For the DCC/DIC method, ensure the activation step is performed correctly at 0°C and that the DCU/DIU byproduct is removed.[1]
-
For the AFA method, generate it in situ right before use and ensure anhydrous conditions.
-
Use fresh, peptide-synthesis grade DMF. If DMF is aged, it can be regenerated by sparging with nitrogen to remove dimethylamine.[16]
-
-
-
Possible Cause B: Suboptimal Reaction Conditions.
-
Possible Cause C: Peptide Aggregation.
-
Causality: Hydrophobic or long peptide sequences can aggregate on the solid support, leading to poor solvation and making the N-terminus inaccessible to the formylating reagent.[17] This is often indicated by the resin failing to swell properly.[17]
-
Solution:
-
Switch the primary solvent from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating sequences.[17][18]
-
Consider resynthesizing the peptide on a low-substitution resin or a PEG-based resin (e.g., TentaGel), which can improve solvation and reduce aggregation.[17][18]
-
-
Problem 2: Side Reaction - Formylation of Lysine Side Chains
Symptom: Mass spectrometry reveals a peak with a mass increase of +28 Da, but also a peak at +56 Da or higher, suggesting multiple formylations.
-
Possible Cause: Unprotected Lysine Residues.
-
Causality: The ε-amino group of a lysine side chain is a primary amine, just like the N-terminus. Most formylating agents are not selective and will react with any available primary amine.[1][2][6] This is a common and expected reaction if the lysine side-chain protecting group has been removed.
-
Solution:
-
For N-Terminus Specificity: If only N-terminal formylation is desired, the synthesis strategy must be designed to keep the lysine side-chain protecting groups (e.g., Boc, Mtt) intact during the formylation step. The formylation should be performed before the final global deprotection and cleavage step.
-
For Dual Formylation: The methods described are effective for formylating all primary amines and can be used intentionally for this purpose.[1][6]
-
-
Problem 3: Artificial Formylation During Analysis
Symptom: A low level of formylation (+28 Da) is detected in the final, purified peptide, even if no formylation step was performed, or the amount of formylated product seems to increase upon storage.
-
Possible Cause: Formic Acid in Solvents.
-
Causality: Formic acid is a common additive in RP-HPLC mobile phases and is used to dissolve peptide samples for analysis. It has been shown that even dilute concentrations of formic acid (e.g., 0.1%) can cause artificial formylation of reactive amine residues in peptides over time.[19][20]
-
Solution:
-
Avoid Formic Acid: Whenever possible, use trifluoroacetic acid (TFA) as the ion-pairing agent in HPLC solvents instead of formic acid.[19]
-
Minimize Contact Time & Temperature: If formic acid must be used, prepare samples immediately before injection and keep them at a low temperature (e.g., 4°C in the autosampler) to minimize the rate of artificial formylation.[19]
-
-
References
-
Tornesello, A.L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. Available at: [Link]
-
ResearchGate. (2016). Solid Phase Formylation of N-Terminus Peptides. Available at: [Link]
-
Kokollari, A., et al. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ChemBioChem. Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
ChemistryViews. (2023). Fast On-Resin N-Formylation of Peptides. Available at: [Link]
-
ChemRxiv. (Preprint). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. Available at: [Link]
-
AAPPTec. Planning a Peptide Synthesis. Available at: [Link]
-
PubMed. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. PubMed. Available at: [Link]
-
ResearchGate. Synthesis of N-formylated peptide. Available at: [Link]
-
Lenčo, J., et al. (2020). Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation. Journal of Proteome Research, 19(3), 993-999. Available at: [Link]
-
Marasco, C.J., et al. (1982). Purification and identification of formyl-methionyl-leucyl-phenylalanine as the major peptide neutrophil chemotactic factor produced by Escherichia coli. The Journal of biological chemistry. Available at: [Link]
-
MDPI. (2016). Solid Phase Formylation of N-Terminus Peptides. MDPI. Available at: [Link]
-
Vasanthakumar, G.R., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
Jiang, T., et al. (2007). N ε -Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 35(16), 5447-5458. Available at: [Link]
-
Luan, B., et al. (2020). Removal of circulating mitochondrial N-formyl peptides via immobilized antibody therapy restores sepsis-induced neutrophil dysfunction. Journal of Leukocyte Biology. Available at: [Link]
-
Han, Y., & Cai, C. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research. Available at: [Link]
-
ResearchGate. (2020). Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation. Available at: [Link]
-
Organic Syntheses. Acetic Formic Anhydride. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link]
-
Dedon, P.C., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PNAS, 104(1), 70-75. Available at: [Link]
-
ACS Publications. The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Available at: [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Available at: [Link]
-
Migeotte, I., et al. (2006). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1763(11), 1224-1236. Available at: [Link]
-
DSpace@MIT. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. Available at: [Link]
-
SciSpace. (2018). Regeneration of Aged DMF for Use in Solid-Phase Peptide Synthesis. Available at: [Link]
-
Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride. Available at: [Link]
-
Garcia, B.A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochemical Society Transactions, 40(3), 673-678. Available at: [Link]
-
PubMed. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PubMed. Available at: [Link]
-
ACS Publications. (2021). Residue-Selective Protein C-Formylation via Sequential Difluoroalkylation-Hydrolysis. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Acetic formic anhydride. Available at: [Link]
-
The Journal of Immunology. (2003). Identification of Peptides That Antagonize Formyl Peptide Receptor-Like 1-Mediated Signaling. Available at: [Link]
Sources
- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. scispace.com [scispace.com]
- 17. peptide.com [peptide.com]
- 18. biotage.com [biotage.com]
- 19. Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Reducing background noise in neutrophil activation assays with N-Formyl-DL-methionine.
A Guide to Mitigating Background Noise When Using N-Formyl-DL-methionine
Introduction: The Challenge of the "Trigger-Happy" Cell
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against pathogens.[1] This vital role hinges on their ability to become rapidly activated by inflammatory signals. However, this inherent sensitivity makes them notoriously challenging to work with in vitro.[2] These cells are prone to "spontaneous" or premature activation during isolation and handling, leading to high background signals that can mask the true experimental effect of a stimulant like N-Formyl-DL-methionine.
N-formylated peptides, such as N-Formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants derived from bacteria or damaged mitochondria.[3][4] They are powerful tools for studying neutrophil function, but their potency means that even minor experimental variations can lead to significant background activation. This guide is designed to address the most common causes of high background noise and provide robust solutions to ensure the integrity of your data.
Core Principles: Understanding the "Why"
A successful assay begins with understanding the underlying biology. Before troubleshooting, it's crucial to grasp the fundamentals of the neutrophil and its interaction with N-formyl peptides.
The N-Formyl Peptide Receptor 1 (FPR1) Signaling Pathway
N-formylated peptides primarily signal through the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) abundantly expressed on neutrophils.[3][5] Binding of a ligand like N-Formyl-DL-methionine initiates a cascade of intracellular events leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][4][5]
The activation of this pathway is central to the neutrophil's function but also a primary source of unwanted background if triggered prematurely.
Key Experimental Protocols
Protocol 1: Human Neutrophil Isolation (Negative Immunomagnetic Selection)
This protocol is designed to minimize neutrophil activation during isolation.
Materials:
-
Anticoagulated (ACD or EDTA) whole human blood
-
Neutrophil isolation kit (Negative Selection, e.g., Stemcell EasySep™ or Miltenyi MACSxpress®)
-
Recommended buffer from kit manufacturer (typically PBS + 2% FBS + 1mM EDTA)
-
Pyrogen-free centrifuge tubes and pipettes
Method:
-
Preparation: Ensure all reagents and blood samples are at room temperature to prevent cold activation.
-
Follow Manufacturer's Instructions: The specifics of antibody cocktails and magnetic particle incubation vary by manufacturer. Adhere strictly to the recommended volumes and incubation times.
-
Magnetic Separation: Place the tube in the magnet and allow it to sit for the recommended time (typically 5-10 minutes).
-
Collection: In a single, smooth motion, pour off the supernatant containing the enriched, untouched neutrophils into a new sterile tube. Do not disturb the magnetically labeled cell pellet.
-
Wash: Centrifuge the collected neutrophils at 300 x g for 8 minutes with the brake off. Discard the supernatant.
-
Resuspend: Gently resuspend the neutrophil pellet in your desired assay buffer.
-
Cell Count & Viability: Immediately perform a cell count and viability assessment. The cells are now ready for your assay.
Protocol 2: N-Formyl-DL-methionine Stock and Working Solution Preparation
Materials:
-
N-Formyl-DL-methionine powder
-
Anhydrous DMSO
-
Sterile, pyrogen-free assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Sterile, low-retention microcentrifuge tubes
Method:
-
Stock Solution (10 mM):
-
Carefully weigh the N-Formyl-DL-methionine powder (MW: 177.22 g/mol ).
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 1.77 mg in 1 mL of DMSO.
-
Ensure it is fully dissolved by gentle vortexing.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock into small, single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store immediately at -20°C. This stock is stable for several months.
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock.
-
Perform serial dilutions in your final assay buffer to achieve the desired concentrations (e.g., 10 µM, 1 µM, 100 nM, etc.).
-
Use these working solutions promptly and discard any unused portions. Do not re-freeze diluted aqueous solutions.
-
Data Presentation & Summary Tables
Table 1: Troubleshooting Checklist for High Background Noise
| Checkpoint | Potential Cause | Recommended Action |
| Cell Isolation | Premature activation from harsh methods | Use negative immunomagnetic selection. Handle cells gently. |
| Endotoxin contamination | Use pyrogen-free labware and reagents. | |
| Temperature shock | Maintain a consistent temperature (RT or 4°C) during isolation. | |
| Reagents | Degraded stimulant | Use freshly thawed, single-use aliquots of N-Formyl-DL-methionine. |
| Contaminated buffers/media | Use fresh, sterile, pyrogen-free buffers for all steps. | |
| Assay Setup | Long pre-incubation | Minimize the time cells sit before stimulation. |
| Unhealthy cells | Confirm >98% viability before starting the assay. | |
| Flow Cytometry | Dead cell contamination | Always include a viability dye to exclude dead cells from analysis. |
| Autofluorescence | Use bright, red-shifted fluorochromes (e.g., APC). | |
| Non-specific binding | Include an Fc block step before antibody staining. |
Table 2: Flow Cytometry Gating Strategy for Neutrophils
This table outlines a standard gating strategy to cleanly identify neutrophils from a complex sample like lysed whole blood or PBMCs.
References
-
Studying Neutrophil Function in vitro: Cell Models and Environmental Factors. (2021). Frontiers in Immunology. [Link]
-
N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. (2021). Frontiers in Immunology. [Link]
-
N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myopathies. (2025). Rheumatology (Oxford). [Link]
-
N-formyl Methionine Peptide-mediated Neutrophil Activation in Systemic Sclerosis. (2020). ACR Meeting Abstracts. [Link]
-
Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19. (2023). Virulence. [Link]
-
Isolation and Functional Analysis of Human Neutrophils. (2018). Current Protocols in Immunology. [Link]
-
Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19. (2023). PubMed. [Link]
-
N-Formyl-DL-methionine. PubChem. [Link]
-
Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio. [Link]
-
Isolation methods determine human neutrophil responses after stimulation. (2023). Frontiers in Immunology. [Link]
-
Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood. (2022). Scientific Reports. [Link]
-
The Influence of L-Methionine, DL-Methionine, and a Methionine Hydroxy Analog on Proliferation and Differentiation Potential of Avian Myoblasts. (2022). ResearchGate. [Link]
-
Why my chemotaxis negative control wrong? is it experimental error?. (2016). ResearchGate. [Link]
-
In vitro activation of coagulation by human neutrophil DNA and histone proteins but not neutrophil extracellular traps. (2017). Blood. [Link]
-
Neutrophil Assays. Charles River Laboratories. [Link]
-
N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506 Storage temperature: -20º C. (1997). ResearchGate. [Link]
-
How to isolate mouse bone marrow neutrophils avoid activation?. (2023). ResearchGate. [Link]
-
Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. (2000). British Journal of Pharmacology. [Link]
-
Meta-Analyses of Methionine Source Concept Validation Trials in Broilers. (2024). Poultry. [Link]
-
A Set of Screening Techniques for a Quick Overview of the Neutrophil Function. (2023). JoVE. [Link]
-
Flow Cytometry Troubleshooting Guide. (2023). FluoroFinder. [Link]
-
Video: Neutrophil Isolation Protocol. (2008). JoVE. [Link]
-
A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD 50 Bioassay for the Potency Testing of OnabotulinumtoxinA. (2024). MDPI. [Link]
-
Recent advances in neutrophil chemotaxis abnormalities during sepsis. (2022). MedNexus. [Link]
-
Formyl-L-methionine. Chemsrc. [Link]
-
Mechanisms of Neutrophil Activation. Encyclopedia.pub. [Link]
-
Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. (1995). PubMed. [Link]
-
Neutrophil Chemotaxis Assay. Charles River Laboratories. [Link]
-
Flow Cytometry Troubleshooting Guide. (2022). Biocompare. [Link]
-
In vitro modulation of induced neutrophil activation by different surfactant preparations. (1996). European Respiratory Journal. [Link]
-
Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. (2020). Journal of Leukocyte Biology. [Link]
-
Potency Assay Guide. Pharmaron. [Link]
-
How to Design a Flow Cytometry Protocol for Neutrophil Identification?. (2026). Elabscience. [Link]
-
Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance. (2019). Frontiers in Cellular and Infection Microbiology. [Link]
-
A Real-Time Assay for Neutrophil Chemotaxis. (2018). BioTechniques. [Link]
-
How do i reduce the level cell activation during isolation of Human Neutrophils. (2017). ResearchGate. [Link]
-
Design and validation of cell-based potency assays for frataxin supplementation treatments. (2025). Molecular Therapy - Methods & Clinical Development. [Link]
-
Signal transduction via formyl peptide receptors (FPRs) for neutrophilmediated inflammatory responses.. ResearchGate. [Link]
-
Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. (2006). Molecular and Cellular Biology. [Link]
Sources
- 1. Studying Neutrophil Function in vitro: Cell Models and Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation methods determine human neutrophil responses after stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring reproducibility in experiments using N-Formyl-DL-methionine.
Technical Support Center: N-Formyl-DL-methionine
A Guide to Ensuring Experimental Reproducibility
Welcome to the technical support center for N-Formyl-DL-methionine. As Senior Application Scientists, we have designed this guide to address the common challenges and questions that arise when working with this potent chemoattractant. Our goal is to empower you with the foundational knowledge and practical troubleshooting strategies needed to achieve consistent and reproducible results in your research. This guide moves beyond simple protocols to explain the causality behind each recommendation, ensuring a self-validating experimental system.
Section 1: Foundational FAQs
This section addresses the most frequently asked questions about the fundamental properties and handling of N-Formyl-DL-methionine.
Q1: What is N-Formyl-DL-methionine and why is it significant in research?
A: N-Formyl-DL-methionine is a derivative of the amino acid methionine where a formyl group is attached to the amino group.[1][2] Its significance stems from its role as a potent initiator of protein synthesis in bacteria and in eukaryotic organelles like mitochondria.[1][3] Because N-formylated peptides are largely absent in the cytosol of eukaryotic cells, the immune system has evolved to recognize them as "danger signals" or Damage-Associated Molecular Patterns (DAMPs) when released from damaged mitochondria or as Pathogen-Associated Molecular Patterns (PAMPs) from bacteria.[4][5][6] This recognition, primarily through Formyl Peptide Receptors (FPRs) on immune cells like neutrophils, triggers inflammatory and chemotactic responses, making it a critical tool for studying inflammation, immune cell trafficking, and host defense mechanisms.[7][8]
Q2: What is the difference between the 'L', 'D', and 'DL' forms? Does it matter which one I use?
A: The 'L' and 'D' refer to the stereoisomers (enantiomers) of the methionine backbone. 'L' is the naturally occurring form in proteins. 'DL' indicates a racemic mixture, containing equal amounts of both the D- and L-isomers.
Yes, the choice matters significantly. Biological systems, particularly receptors and enzymes, are stereospecific. While N-Formyl-L-methionine is the primary biologically active form that engages FPRs, the presence of the D-isomer in a DL-mixture can introduce variability. For most cell-based assays targeting specific receptor interactions, using the pure N-Formyl-L-methionine isomer is strongly recommended to ensure specificity and reduce ambiguity in your results.[3] The DL-racemic mixture is often produced synthetically and may be more cost-effective, but it is crucial to be aware that only approximately 50% of the compound is the highly active L-isomer.[9]
Q3: The powder in my vial appears clumpy. Is it still usable?
A: Clumping is often a sign of moisture absorption.[10] N-Formyl-DL-methionine is hygroscopic, meaning it can readily absorb water from the atmosphere. While slight clumping may not indicate chemical degradation, it makes accurate weighing extremely difficult and can be a precursor to hydrolysis or oxidation, compromising the integrity of your stock solutions.[10] To mitigate this, always store the solid compound in a tightly sealed container in a desiccator, and minimize the time the container is open to the ambient environment. If significant clumping is observed, it is advisable to use a fresh, unopened vial for critical experiments to ensure reproducibility.
Section 2: Core Experimental Workflow: Stock Solution Preparation & Quality Control
Reproducibility begins with a reliable and well-characterized stock solution. The methionine residue's sulfur atom is susceptible to oxidation, and the formyl group can be labile under certain conditions.[10][11] This protocol establishes a self-validating system for preparing and storing N-Formyl-DL-methionine.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Pre-Requisites:
-
Use a calibrated analytical balance in a low-humidity environment.
-
Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Moisture-contaminated DMSO can reduce the solubility and stability of the compound.[12]
-
Use sterile, conical polypropylene tubes for storage to prevent adsorption to glass surfaces.
-
-
Calculation:
-
The molecular weight of N-Formyl-DL-methionine is 177.22 g/mol .[2]
-
To prepare 1 mL of a 10 mM stock solution, you need: 177.22 g/mol * 0.010 mol/L * 0.001 L = 0.0017722 g = 1.77 mg
-
-
Procedure:
-
Equilibrate the vial of N-Formyl-DL-methionine powder to room temperature for at least 20 minutes before opening to prevent condensation.
-
Weigh out 1.77 mg of the powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no particulates.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which accelerate degradation.[10][13]
-
Label each aliquot clearly with the compound name, concentration, and preparation date.
-
Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[10][13]
-
Workflow for Reproducible Stock Preparation
Caption: Workflow for preparing and storing N-Formyl-DL-methionine stock solutions.
Data Summary Tables
Table 1: Physicochemical Properties of N-Formyl-DL-methionine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO₃S | [2] |
| Molecular Weight | 177.22 g/mol | [2] |
| Appearance | White to off-white solid | [14] |
| Stereochemistry | Racemic (DL) mixture | - |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations | Source |
|---|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years | Store in a desiccator, tightly sealed. | [10] |
| 4°C | Up to 2 years | For medium-term storage. | [10] | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Recommended. Aliquot to avoid freeze-thaw. | [10][13] |
| | -20°C | Up to 1 month | For short-term storage of working aliquots. |[10][13] |
Table 3: Solubility Data
| Solvent | Concentration | Notes | Source |
|---|---|---|---|
| DMSO | ≥ 35 mg/mL (~197 mM) | Use anhydrous grade for best results. | [12] |
| Water | 35 mg/mL (~197 mM) | Use oxygen-free water for aqueous buffers. | [12][15] |
| Ethanol | 35 mg/mL (~197 mM) | - |[12] |
Section 3: Troubleshooting Guide for Chemotaxis Assays
Chemotaxis assays are a primary application for N-Formyl-DL-methionine. Variability is a common complaint, and this section provides solutions to specific problems.
Q4: I'm performing a neutrophil chemotaxis assay using a Transwell® system, but I'm seeing little to no cell migration towards the N-Formyl-DL-methionine gradient. What's going wrong?
A: This is a frequent issue that can stem from several factors. Let's break down the potential causes:
-
Cause 1: Degraded Compound. The formyl group or the methionine side chain may have degraded. As discussed, improper storage (multiple freeze-thaws, moisture) is a primary culprit.
-
Solution: Always use a fresh, single-use aliquot of your -80°C stock for each experiment. Prepare working dilutions immediately before use.
-
-
Cause 2: Incorrect Pore Size. The pore size of the Transwell® membrane must be appropriate for the cell type. For neutrophils, a 3 µm pore size is typically recommended. If pores are too small, cells cannot physically migrate through.[16]
-
Solution: Verify that you are using the correct membrane pore size for your specific cell type. Check literature for established protocols with similar cells.
-
-
Cause 3: Suboptimal Cell Health or Density. The migratory capacity of primary cells like neutrophils is highly dependent on their viability and activation state. Cells that are old, over-manipulated, or seeded at too low a density will not migrate efficiently.
-
Solution: Use freshly isolated neutrophils whenever possible. Handle them gently and minimize time in culture. Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal without oversaturating the membrane pores.[16]
-
-
Cause 4: Inappropriate Chemoattractant Concentration. The chemotactic response is typically bell-shaped. Concentrations that are too low will not induce migration, while concentrations that are too high can cause receptor saturation and desensitization, leading to reduced directional movement. For N-formyl peptides like fMLP (a close analogue), optimal concentrations are often in the 1-100 nM range.[5][15]
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cells and assay conditions. Test a wide range, for example, from 0.1 nM to 1 µM.
-
Q5: My chemotaxis results are highly variable from one experiment to the next. How can I improve consistency?
A: Inter-experimental variability is the enemy of reproducibility. Here’s a checklist to tighten your results:
-
Standardize Reagents: Use the same lot of N-Formyl-DL-methionine, serum, and media for a set of comparative experiments. If you must change lots, perform a bridging experiment to confirm consistent activity.
-
Strict Adherence to Protocols: Ensure consistent incubation times, temperatures, and cell handling procedures. Small deviations can have a large impact on cell behavior.
-
Automate Counting: Manual cell counting can be subjective. Use an automated cell counter or a fluorescence-based plate reader assay (e.g., using Calcein-AM staining) for an unbiased and high-throughput readout.
-
Include Proper Controls: Always include a "no chemoattractant" negative control to measure basal migration and a "saturating dose" positive control to define the maximum response. This helps normalize data between experiments.
Q6: I suspect my N-Formyl-DL-methionine has oxidized. Is there a way to check its purity?
A: Yes. The most common degradation product is methionine sulfoxide. While this requires specialized equipment, the definitive method for purity assessment is High-Performance Liquid Chromatography (HPLC).[17]
-
Methodology: A Reverse-Phase HPLC (RP-HPLC) method with UV detection can separate the parent N-Formyl-DL-methionine from its more polar oxidized byproducts.[17][18][19]
-
Why it Works: Oxidation of the sulfur atom in methionine to a sulfoxide increases the polarity of the molecule. In RP-HPLC, more polar compounds elute earlier from the nonpolar column. Therefore, you would expect to see a new, earlier-eluting peak corresponding to the sulfoxide impurity if your sample has degraded.
-
Practical Advice: If you do not have access to an HPLC system, the most pragmatic approach is to discard the suspect stock and prepare a fresh one from a new vial of powder. The cost of a new vial is minimal compared to the cost of failed experiments and unreliable data.
Section 4: Understanding the Mechanism of Action
Knowing why N-Formyl-DL-methionine works is key to designing better experiments and interpreting results. The biological effects are mediated primarily through the Formyl Peptide Receptor (FPR) family, which are G-protein coupled receptors (GPCRs).[7][20]
Q7: How does N-Formyl-DL-methionine binding to its receptor lead to cell migration?
A: When N-Formyl-L-methionine binds to Formyl Peptide Receptor 1 (FPR1) on a neutrophil, it initiates a complex signaling cascade.[8]
-
G-Protein Activation: Ligand binding causes a conformational change in FPR1, activating its associated heterotrimeric G-protein (typically of the Gαi family). The Gαi subunit dissociates from the Gβγ subunits.
-
Downstream Pathways: Both the Gαi and Gβγ subunits trigger multiple downstream signaling pathways simultaneously. Key pathways include:
-
Phospholipase C (PLC) Pathway: Gβγ activates PLC, which cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺), a critical second messenger, while DAG activates Protein Kinase C (PKC).[20][21]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and, importantly, for establishing cell polarity and regulating the actin cytoskeleton, which is essential for cell movement.[8]
-
MAPK Pathway (e.g., ERK): Activation of the MAPK cascade leads to changes in gene expression and other cellular responses that support the inflammatory process.[21]
-
-
Cellular Response: The integrated output of these signals leads to the reorganization of the actin cytoskeleton, formation of lamellipodia, and directed cell movement up the chemoattractant gradient—the process of chemotaxis.[8]
FPR1 Signaling Pathway Diagram
Caption: Simplified signaling cascade following N-Formyl-L-methionine binding to FPR1.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439750, N-Formylmethionine. PubChem. [Link]
-
Kim, S., et al. (2018). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. Science. [Link]
- Google Patents.
-
The International Pharmacopoeia. DL-Methionine (DL-Methioninum). [Link]
-
European Union Reference Laboratory for Feed Additives (2012). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]
-
Wikipedia. N-Formylmethionine. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 911, N-Formyl-DL-methionine. PubChem. [Link]
-
Hartl, M., et al. (2017). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. Molecules. [Link]
-
Wang, W., et al. (2023). Emerging roles for methionine metabolism in immune cell fate and function. Frontiers in Immunology. [Link]
-
He, H.Q., & Ye, R.D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules and Cells. [Link]
-
Boțu, M., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. [Link]
-
El-Kosasy, A.M., et al. (2010). Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method. Journal of American Science. [Link]
-
Piatkov, K., et al. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Microbial Cell. [Link]
-
Lood, C., et al. (2021). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in Immunology. [Link]
-
Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Wikipedia. Formyl peptide receptor. [Link]
-
ResearchGate. (2020). Quantitating denaturation by formic acid: Imperfect repeats are essential to the stability of the functional amyloid protein FapC. [Link]
-
Dorward, D.A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. [Link]
-
Turton, R. Production of dl-Methionine. [Link]
-
Corning Life Sciences. Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. [Link]
-
Sinclair, C., et al. (2019). T Cell Activation: The importance of methionine metabolism. eLife. [Link]
-
ResearchGate. (2015). Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. [Link]
-
Human Metabolome Database. Showing metabocard for N-Formyl-L-methionine (HMDB0001015). [Link]
-
ResearchGate. (1997). N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506. [Link]
-
bioRxiv. (2020). Quantitating denaturation by formic acid: Imperfect repeats are essential to the stability of the functional amyloid protein FapC. [Link]
-
Piatkov, K., et al. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. PubMed. [Link]
-
Senchenkova, E.Y., et al. (2019). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences. [Link]
- Google Patents.
-
Ruan, T., et al. (2017). Effects of Methionine on the Immune Function in Animals. Health. [Link]
-
Zhang, Q., et al. (2016). Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Sharma, T., & Halquist, M.S. (2022). Formyl peptide receptor type 2 agonists to kick-start resolution pharmacology. British Journal of Pharmacology. [Link]
-
MDPI. (2020). N-Formylated Peptide Induces Increased Expression of Both Formyl Peptide Receptor 2 (Fpr2) and Toll-Like Receptor 9 (TLR9) in Schwannoma Cells. [Link]
Sources
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Formylmethionine | C6H11NO3S | CID 439750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.who.int [cdn.who.int]
- 15. researchgate.net [researchgate.net]
- 16. corning.com [corning.com]
- 17. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 19. jofamericanscience.org [jofamericanscience.org]
- 20. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 21. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N-Formyl-DL-methionine vs fMLP (N-Formyl-Met-Leu-Phe) in neutrophil activation.
An In-Depth Comparative Guide to N-Formyl-DL-methionine and fMLP in Neutrophil Activation
Introduction: Decoding the Language of Inflammation
Neutrophils are the vanguard of the innate immune system, serving as the first line of defense against invading pathogens and tissue injury.[1] Their rapid recruitment and activation at inflammatory sites are critical for host defense. This process is orchestrated by a class of potent chemoattractants known as N-formylated peptides. These molecules are unique in that they are synthesized by bacteria and, within eukaryotes, exclusively by mitochondria, reflecting their prokaryotic evolutionary origin.[2][3][4][5] When released during infection or sterile tissue damage, they act as powerful "danger signals," or Damage-Associated Molecular Patterns (DAMPs), that mobilize neutrophils to the site of trouble.[6][7]
This guide provides a detailed comparative analysis of two key N-formylated molecules used in immunological research: N-Formyl-DL-methionine (fMet) , the foundational N-formylated amino acid, and N-Formyl-Met-Leu-Phe (fMLP) , the archetypal and highly potent N-formylated tripeptide.[6][8] Understanding their distinct potencies and the nuances of the cellular responses they elicit is fundamental for researchers designing experiments to probe neutrophil biology, inflammation, and potential therapeutic interventions.
Molecular Profiles and Receptor Engagement: A Tale of Affinity and Potency
The primary difference between fMet and fMLP lies in their structure, which dictates their affinity for the principal neutrophil receptor, Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR).[7][9][10][11]
-
N-Formyl-DL-methionine (fMet): As the simplest formylated peptide, fMet represents the most basic chemotactic signal. It is the initiating amino acid for all protein synthesis within bacteria and mitochondria.[2][4] While it is a recognized chemoattractant that binds to FPR1, its interaction is of relatively low affinity, positioning it as a foundational, albeit weak, activator.[8][9]
-
N-Formyl-Met-Leu-Phe (fMLP): This N-formylated tripeptide is the gold-standard agonist for FPR1.[6][12] The addition of the leucyl and phenylalanyl residues dramatically increases its binding affinity and potency compared to fMet. This makes fMLP a powerful tool for inducing a full spectrum of robust neutrophil effector functions, including chemotaxis, degranulation, and a strong oxidative burst.[1][6][13]
The interaction with FPR1 initiates a cascade of intracellular signaling events that translate the external chemical cue into a coordinated cellular response.
Mechanism of Action: The FPR1 Signaling Cascade
Upon binding of either fMet or fMLP, FPR1 undergoes a conformational change, activating an associated heterotrimeric G-protein of the Gi family.[1] This event triggers the dissociation of the Gα and Gβγ subunits, which in turn activate multiple downstream effector enzymes, leading to a rapid and amplified intracellular response.
Key signaling pathways activated include:
-
Phospholipase C (PLC): This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][13]
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, causing a rapid influx of stored Ca²⁺ into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca²⁺ and DAG activates members of the PKC family.
-
Phosphoinositide 3-Kinase (PI3K): This pathway is crucial for regulating cell migration, survival, and phagocytosis.[1][10]
-
Mitogen-Activated Protein Kinase (MAPK): Pathways such as p38 and ERK are activated, playing roles in gene expression, inflammation, and apoptosis.[1][10][14]
The integration of these signals ultimately drives the diverse functional responses of the neutrophil.
Comparative Analysis of Neutrophil Functional Responses
The significant difference in potency between fMLP and fMet translates into distinct dose-response profiles for key neutrophil functions.
| Function | N-Formyl-DL-methionine (fMet) | fMLP (N-Formyl-Met-Leu-Phe) | Key Insight |
| Potency | Low | High | fMLP is the prototypical high-potency agonist.[6][12] |
| Chemotaxis | Induces chemotaxis, but at higher concentrations.[8] | Potent chemoattractant at low nanomolar concentrations.[15][16] | fMLP is far more efficient at creating a chemotactic gradient. |
| ROS Production | Weak inducer of ROS. | Strong inducer, typically at concentrations >100 nM.[17] | A clear dose-dependent separation exists; higher agonist concentrations are needed for ROS burst than for chemotaxis.[18] |
| Degranulation | Weakly induces degranulation.[7] | Potent inducer of both primary and secondary granule release.[1][6] | fMLP robustly triggers the release of antimicrobial contents. |
Experimental Protocols & Methodologies
Accurate assessment of neutrophil activation requires robust and validated experimental protocols. The following are standard methodologies used to compare the effects of agonists like fMet and fMLP.
Neutrophil Isolation from Whole Blood
Principle: This protocol isolates neutrophils from other blood components based on their density.
Methodology:
-
Collect whole blood in heparin-containing tubes.
-
Carefully layer the blood over a density gradient medium (e.g., Polymorphprep® or Ficoll-Paque® followed by dextran sedimentation).[19][20]
-
Centrifuge according to the manufacturer's instructions. This will separate erythrocytes, the mononuclear cell layer, and the neutrophil/granulocyte layer.
-
Carefully aspirate and discard the upper layers.
-
Collect the neutrophil layer and wash with a suitable buffer (e.g., PBS) to remove the density medium.
-
Perform a brief hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophil pellet in a buffer appropriate for the downstream assay (e.g., HBSS).
-
Determine cell count and viability (e.g., using a hemocytometer and Trypan Blue).
Chemotaxis Assay (Transwell® / Boyden Chamber)
Principle: This assay measures the directed migration of neutrophils across a porous membrane toward a chemoattractant.[19][20]
Methodology:
-
Place Transwell® inserts (typically with 3-5 µm pores) into the wells of a multi-well plate.
-
Add assay medium containing the desired concentration of fMet or fMLP to the lower chamber. A medium-only well serves as a negative control.
-
Add a suspension of isolated neutrophils to the upper chamber of the insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated into the lower chamber. This can be done by lysing the cells and measuring ATP content via a luminescence-based assay (like CellTiter-Glo®) or by direct cell counting using a flow cytometer.[19]
Reactive Oxygen Species (ROS) Production Assay
Principle: This assay measures the "oxidative burst" by using a probe that becomes fluorescent upon oxidation by ROS.[21]
Methodology:
-
Resuspend isolated neutrophils in a suitable buffer.
-
Load the cells with a fluorogenic probe, such as Dihydrorhodamine 123 (DHR 123), by incubating for 15-20 minutes at 37°C.[19][22]
-
Add the desired concentrations of fMet or fMLP to the cell suspension. Include an unstimulated control. A potent, direct PKC activator like Phorbol 12-myristate 13-acetate (PMA) can be used as a positive control.[19]
-
Incubate for an appropriate time (typically 15-60 minutes).
-
Measure the fluorescence of the oxidized probe (Rhodamine 123) using a flow cytometer or a fluorescence plate reader.[22] The increase in fluorescence intensity is directly proportional to the amount of ROS produced.
Degranulation Assay
Principle: This assay quantifies the release of granule-specific enzymes into the cell supernatant following stimulation.
Methodology:
-
Aliquot isolated neutrophils into microcentrifuge tubes.
-
Prime the cells with cytochalasin B, if necessary, to enhance the degranulation response to soluble stimuli.
-
Add the desired concentrations of fMet or fMLP. Include an unstimulated control.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by placing the tubes on ice and pellet the cells by centrifugation.
-
Carefully collect the supernatant, avoiding the cell pellet.
-
Measure the activity of a granule-specific enzyme in the supernatant. For example, β-glucosaminidase or myeloperoxidase (MPO) activity can be measured by adding a specific chromogenic substrate and quantifying the color change using a spectrophotometer.[1][19]
-
Results are often expressed as a percentage of the total enzyme content, which is determined by lysing an equivalent number of unstimulated cells.
Conclusion and Field Perspective
The choice between N-Formyl-DL-methionine and fMLP is dictated by the specific experimental objective.
-
fMLP is the agonist of choice for inducing maximal, robust neutrophil responses . Its high potency makes it ideal for studying the full capacity of signaling pathways and effector functions like a strong oxidative burst and extensive degranulation. It serves as a reliable positive control in a vast array of neutrophil function assays.
-
N-Formyl-DL-methionine (fMet) , while a weaker agonist, holds significant physiological relevance . It represents the minimal recognition motif for bacterial and mitochondrial danger signals.[7][9] Using fMet allows researchers to study the initial, low-threshold sensing of tissue damage or infection and the chemotactic responses that may occur before a full-blown inflammatory activation is triggered.
References
-
Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. (n.d.). National Institutes of Health. [Link]
-
N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. (2022). Frontiers in Immunology. [Link]
-
N-Formylmethionyl-leucyl-phenylalanine. (n.d.). Wikipedia. [Link]
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils. (n.d.). PubMed Central. [Link]
-
Neutrophil Assays. (n.d.). Charles River Laboratories. [Link]
-
N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. (2022). National Institutes of Health. [Link]
-
fMLP Signaling in Neutrophils. (n.d.). QIAGEN GeneGlobe. [Link]
-
Systemic neutrophil activation and N‐formyl methionine‐formyl peptide receptor‐1 signaling define inflammatory endotypes in rheumatoid arthritis‐associated lung involvement. (2025). PubMed Central. [Link]
-
Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry. (2025). protocols.io. [Link]
-
An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. (2017). National Institutes of Health. [Link]
-
The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. (n.d.). PubMed. [Link]
-
The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. (n.d.). PubMed Central. [Link]
-
N-formylmethionyl peptides as chemoattractants for leucocytes. (1975). PNAS. [Link]
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow. (2011). PubMed. [Link]
-
Formyl peptide receptor 1. (n.d.). Wikipedia. [Link]
-
Measurement of Oxidative Burst in Neutrophils. (n.d.). National Institutes of Health. [Link]
-
N-formyl Methionine Peptide-mediated Neutrophil Activation in Systemic Sclerosis. (2020). ACR Meeting Abstracts. [Link]
-
Chemotaxis test of neutrophils to fMLP gradients of different doses and... (n.d.). ResearchGate. [Link]
-
fMLP increases IL-8 release, ROS production, intracellular pH, and... (n.d.). ResearchGate. [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (2024). MDPI. [Link]
-
N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myopathies. (2025). PubMed. [Link]
-
Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. (1982). SciSpace. [Link]
-
Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients. (2022). PubMed. [Link]
-
FPR1 formyl peptide receptor 1 [ (human)]. (2025). NCBI. [Link]
-
Prolyl-Isomerase Pin1 Controls Key fMLP-Induced Neutrophil Functions. (2022). MDPI. [Link]
-
The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro. (2022). MDPI. [Link]
-
Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples. (2022). PubMed. [Link]
-
Modulation of NLRP3 Inflammasome through Formyl Peptide Receptor 1 (Fpr-1) Pathway as a New Therapeutic Target in Bronchiolitis Obliterans Syndrome. (2021). MDPI. [Link]
-
Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. (1982). PubMed. [Link]
-
Activation of human neutrophils by substance P: effect on FMLP-stimulated oxidative and arachidonic acid metabolism and on antibody-dependent cell-mediated cytotoxicity. (1988). PubMed. [Link]
-
Polymorphonuclear Cell Chemotaxis and Suicidal NETosis: Simultaneous Observation Using fMLP, PMA, H7. (2020). ScienceOpen. [Link]
-
An all-on-chip method for testing neutrophil chemotaxis. (2016). EurekAlert!. [Link]
-
(PDF) Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages. (2012). ResearchGate. [Link]
-
N-Formylmethionine (fMet) synthesis. fMet is the first amino acid in... (n.d.). ResearchGate. [Link]
-
N-formyl-methionine-leucine-phenylalanine (fMLP), a Bacterial Chemotactic Peptide, Stimulates Platelet Shape Change in Human Whole Blood. (1993). PubMed. [Link]
-
Mitochondrial N-formyl methionine peptides associate with disease activity as well as contribute to neutrophil activation in patients with rheumatoid arthritis. (2021). PubMed. [Link]
-
Dose-dependent effects of N-formyl-methionyl-leucyl-phenylalanine... (n.d.). ResearchGate. [Link]
-
Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. (1982). National Institutes of Health. [Link]
Sources
- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 7. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis [frontiersin.org]
- 10. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
A Senior Application Scientist's Guide to Comparing the Chemotactic Potency of N-Formyl Peptides and Other Key Chemoattractants
For researchers in immunology, inflammation, and drug development, understanding the relative potency of leukocyte chemoattractants is fundamental. These small molecules create the chemical gradients that guide immune cells to sites of infection, injury, or disease. Among the most studied are N-formylated peptides, which signal the presence of bacteria or damaged mitochondria.
This guide provides an in-depth comparison of the chemotactic potency of N-Formyl-DL-methionine, its potent synthetic analog N-Formyl-methionyl-leucyl-phenylalanine (fMLP), and other critical chemoattractants. We will explore the underlying signaling pathways, present quantitative comparative data, and provide a validated experimental protocol for measuring chemotaxis in your own laboratory.
The Primordial "Find-Me" Signal: N-Formyl Peptides and Their Receptors
In the intricate landscape of immune signaling, N-formyl peptides serve as a crucial, evolutionarily conserved danger signal. Because prokaryotic and mitochondrial protein synthesis initiates with N-formylmethionine, the presence of these peptides in the extracellular space is a clear indicator of bacterial invasion or host cell damage.[1][2]
Leukocytes, particularly neutrophils, express a class of G protein-coupled receptors (GPCRs) called Formyl Peptide Receptors (FPRs) to detect these signals.[3] In humans, this family includes FPR1, FPR2, and FPR3, with FPR1 being the high-affinity receptor for many N-formyl peptides.
While N-Formyl-DL-methionine is the foundational chemotactic molecule, scientific literature demonstrates that longer N-formylated di- and tripeptides are significantly more potent attractants. For this reason, the synthetic tripeptide N-Formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF) is overwhelmingly used in research as the prototypical and highly potent agonist for FPR1.
Mechanism of Action: FPR1 Signaling Cascade
The binding of fMLP to FPR1 initiates a well-defined signaling cascade that orchestrates the directed migration of the cell. Understanding this pathway is critical for interpreting experimental results and identifying potential targets for therapeutic intervention.
-
Ligand Binding and G-Protein Activation: fMLP binds to FPR1, inducing a conformational change that activates the associated heterotrimeric G-protein (primarily of the Gαi family). This causes the Gα subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.
-
Downstream Effector Activation: Both the Gα-GTP and Gβγ subunits trigger parallel signaling pathways. A key event is the activation of Phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and PKC Activation: IP3 binds to receptors on the endoplasmic reticulum, causing a rapid release of stored Ca²⁺ into the cytoplasm. The combination of increased intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC).
-
Cytoskeletal Reorganization: These signaling events converge on the activation of small GTPases like Rac and Cdc42, which are master regulators of the actin cytoskeleton. This leads to the polymerization of actin at the cell's leading edge, forming lamellipodia, and the contraction of the cell's rear, resulting in directed movement up the chemoattractant gradient.
Caption: Standard workflow for a Boyden chamber chemotaxis assay.
Detailed Step-by-Step Methodology
I. Preparation (Day of Experiment)
-
Isolate Human Neutrophils: Isolate primary human neutrophils from fresh whole blood from healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Causality Insight: Using primary neutrophils provides the most physiologically relevant data. Purity should be assessed (>95% CD15+ cells) via flow cytometry to ensure the observed response is not confounded by other cell types.
-
-
Prepare Chemoattractant Solutions: Prepare a stock solution of each chemoattractant (e.g., fMLP, IL-8) in an appropriate solvent (e.g., DMSO for fMLP, sterile PBS for IL-8) and then create a series of dilutions in serum-free assay medium (e.g., RPMI + 0.5% BSA). A typical concentration range for an EC₅₀ curve would span from 10⁻¹² M to 10⁻⁷ M.
-
Prepare Cell Suspension: After isolation, gently resuspend the neutrophils in serum-free assay medium at a concentration of 2 x 10⁶ cells/mL. Keep cells on ice to prevent premature activation.
II. Assay Assembly and Incubation
-
Load Lower Chamber: Add 600 µL of the chemoattractant dilutions (or medium alone for the negative control) to the wells of a 24-well plate. Each condition should be performed in triplicate.
-
Assemble Chamber: Carefully place the Transwell® inserts (typically with a 3 µm or 5 µm pore size for neutrophils) into each well, ensuring no air bubbles are trapped beneath the membrane.
-
Self-Validating System: The pore size is critical. It must be large enough to allow active migration but small enough to prevent passive cell passage. 5 µm is standard for neutrophils.
-
-
Load Upper Chamber: Add 100 µL of the prepared neutrophil suspension (200,000 cells) to the top of each insert.
-
Incubate: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 60-90 minutes.
-
Causality Insight: The incubation time is a crucial parameter that must be optimized. Too short, and you will see minimal migration; too long, and the chemoattractant gradient may decay, leading to chemokinetic (random) rather than chemotactic (directed) movement.
-
III. Analysis
-
Stop Migration: After incubation, carefully remove the inserts from the wells. Use a cotton swab or pipette to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix and Stain: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes. Allow to air dry, then stain with a hematology stain like Diff-Quik or crystal violet.
-
Quantify Migration: Once the membrane is dry, use a microscope to count the number of migrated cells in several (e.g., 4-5) high-power fields per insert. Average the counts for each triplicate.
-
Data Analysis: Plot the average number of migrated cells against the log of the chemoattractant concentration. Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism to calculate the EC₅₀ value for each chemoattractant.
Factors Influencing Experimental Outcomes
-
Chemoattractant Stability: Be aware of the stability of your reagents. For instance, the methionine residue in fMLP can be oxidized by myeloperoxidase released from neutrophils, leading to its inactivation. This can affect the stability of the gradient over longer incubation times.
-
Receptor Desensitization: Continuous exposure to high concentrations of a chemoattractant can lead to receptor desensitization, where the cell becomes less responsive. This is why chemotaxis assays often show a bell-shaped dose-response curve, with migration decreasing at supra-optimal concentrations.
-
Cell Health and Activation State: The viability and baseline activation state of the isolated neutrophils are paramount. Poor isolation techniques can lead to pre-activated cells that migrate poorly or non-specifically. Always include a negative control (medium only) to assess random migration.
Conclusion
This guide demonstrates that N-formyl peptides, particularly the potent analog fMLP, are among the most powerful chemoattractants for human neutrophils, with a potency comparable to the inflammatory chemokine IL-8. They are significantly more potent than the complement fragment C5a and the lipid mediator LTB4, though all are active in the nanomolar range.
The choice of chemoattractant should be driven by the specific biological system under investigation. By employing robust and well-controlled methods like the Boyden chamber assay, researchers can accurately quantify and compare the chemotactic responses that are central to inflammation and immunity, paving the way for new discoveries and therapeutic strategies.
References
-
Haynes, D. R., et al. (2000). Inhibition of C5a-induced neutrophil chemotaxis and macrophage cytokine production in vitro by a new C5a receptor antagonist. Biochemical Pharmacology, 60(5), 729-33. [Link]
-
Muldur, S., et al. (2021). A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols, 1(11), e298. [Link]
-
Schröder, K., et al. (2001). Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(3), 324-31. [Link]
-
ChemoTactics. (n.d.). Chemokine CXCL8 (IL-8). ChemoTactics. Retrieved from [Link]
-
Reaction Biology. (n.d.). Chemotaxis Assay Neutrophils. Reaction Biology. Retrieved from [Link]
-
Venge, P., et al. (1987). Chemotactic Activity of LTB4 in Man. Allergy, 42(6), 462-8. [Link]
-
Götze, O., et al. (1980). Activation of human neutrophils by C3a and C5A. Comparison of the effects on shape changes, chemotaxis, secretion, and respiratory burst. Journal of Immunology, 124(4), 1941-6. [Link]
-
Clark, R. A., & Klebanoff, S. J. (1979). Myeloperoxidase-mediated modulation of chemotactic peptide binding to human neutrophils. Journal of Immunology, 122(6), 2605-10. [Link]
-
Schiffmann, E., et al. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences of the United States of America, 72(3), 1059-62. [Link]
-
Zigmond, S. H., & Hirsch, J. G. (1973). The response of human neutrophils to a chemotactic tripeptide (N-formyl-methionyl-leucyl-phenylalanine) studied by microcinematography. The Journal of Experimental Medicine, 137(2), 387-410. [Link]
-
Cotter, T. G., et al. (1985). A monoclonal antibody-inhibiting FMLP-induced chemotaxis of human neutrophils. Journal of Immunology, 134(5), 3299-304. [Link]
-
Dahlgren, C., & Karlsson, A. (2003). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Scandinavian Journal of Immunology, 58(3), 321-6. [Link]
-
Chen, H. C. (2005). Boyden chamber assay. Methods in Molecular Biology, 294, 15-22. [Link]
-
Goldman, D. W., & Goetzl, E. J. (1984). Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils. Journal of Allergy and Clinical Immunology, 74(3 Pt 2), 373-7. [Link]
-
Aflalo, E., et al. (2007). LTB4 is a signal relay molecule during neutrophil chemotaxis. The Journal of Cell Biology, 179(1), 171-82. [Link]
-
Muldur, S., et al. (2025). A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols. [Link]
-
Muldur, S., et al. (2021). Chemotaxis of isolated neutrophils towards C5a and C3a and the effect of AVA on chemotaxis. ResearchGate. Retrieved from [Link]
-
Palmblad, J., et al. (1984). Enhancement of chemotactic factor-stimulated neutrophil oxidative metabolism by leukotriene B4. Blood, 64(4), 884-9. [Link]
-
Ember, J. A., et al. (1998). Structure-Function Relationships of Human C5a and C5aR. The Journal of Immunology, 160(8), 4024-4033. [Link]
-
Wikipedia. (n.d.). N-Formylmethionine-leucyl-phenylalanine. Wikipedia. Retrieved from [Link]
-
Brown, K. C., et al. (2024). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Bio-protocol, 14(1), e4923. [Link]
-
Carp, H. (1982). Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. The Journal of Experimental Medicine, 155(1), 264-75. [Link]
-
Denk, S., et al. (2017). Complement C5a-induced changes in neutrophil morphology during inflammation. Scandinavian Journal of Immunology, 86(3), 143-155. [Link]
-
Monk, P. N., et al. (2007). Function, structure and therapeutic potential of complement C5a receptors. British Journal of Pharmacology, 152(4), 429-48. [Link]
-
Tsan, M. F., & Chen, J. W. (1980). Oxidation of n-formyl methionyl chemotactic peptide by human neutrophils. Journal of Immunology, 124(4), 1869-71. [Link]
-
Oppenheim, J. J., et al. (2019). Attracting Attention: Discovery of IL-8/CXCL8 and the Birth of the Chemokine Field. The Journal of Immunology, 202(9), 2497-2503. [Link]
-
Wikipedia. (n.d.). Interleukin 8. Wikipedia. Retrieved from [Link]
-
Oppenheim, J. J., et al. (2019). Discovery of IL-8/CXCL8 (The Story from Frederick). Frontiers in Immunology, 10, 1141. [Link]
-
Lioi, M. F., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 25(5), 2981. [Link]
-
Harvath, L., & Leonard, E. J. (1986). Selective inhibition of human neutrophil chemotaxis to N-formyl-methionyl-leucyl-phenylalanine by sulfones. Journal of Immunology, 137(4), 1339-45. [Link]
-
Lood, C., et al. (2022). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in Immunology, 12, 792243. [Link]
-
von Ritter, C., et al. (1989). The chemotactic peptide N-formyl methionyl-leucyl-phenylalanine increases mucosal permeability in the distal ileum of the rat. Gastroenterology, 97(3), 653-9. [Link]
-
Mikhailidis, D. P., et al. (1993). N-formyl-methionine-leucine-phenylalanine (fMLP), a Bacterial Chemotactic Peptide, Stimulates Platelet Shape Change in Human Whole Blood. Platelets, 4(3), 156-8. [Link]
Sources
A Researcher's Guide to Validating N-Formyl-DL-methionine Activity Using Receptor Knockout Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of N-Formyl-DL-methionine. We will delve into the critical role of receptor knockout cell lines as the gold standard for confirming ligand-receptor interactions and dissect the downstream functional consequences. This document moves beyond a simple protocol, offering insights into the experimental rationale to ensure the generation of robust, publishable data.
N-Formyl-DL-methionine is a derivative of the amino acid methionine and is recognized as a potent chemoattractant for immune cells.[1][2][3] Its biological activity is primarily mediated through a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[4][5][6] In humans, this family includes FPR1, FPR2, and FPR3, which are crucial in initiating the innate immune response to bacterial infections and tissue damage.[4][6][7] Given the potential for therapeutic intervention in inflammatory diseases, definitively attributing the activity of N-Formyl-DL-methionine to a specific receptor is paramount.
The Imperative of Knockout Models: Moving Beyond Ambiguity
While preliminary assessments of N-Formyl-DL-methionine activity can be performed using pharmacological inhibitors or cell lines with varying receptor expression levels, these approaches are often fraught with ambiguity. Inhibitors can exhibit off-target effects, and the expression levels of FPRs can vary significantly between cell types, leading to confounding results.
Receptor knockout cell lines, generated using technologies like CRISPR/Cas9, offer an unequivocal solution.[8][9][10] By completely eliminating the expression of a target receptor, a clean background is created. Any observed biological response to N-Formyl-DL-methionine in wild-type cells that is absent in their knockout counterparts can be directly and confidently attributed to the deleted receptor. This approach provides the highest level of scientific rigor for validating ligand-receptor pairing and subsequent signaling pathways.
Logical Framework for Validation
The validation process follows a logical progression designed to build a compelling scientific narrative. This involves generating and verifying the knockout cell line, followed by a series of comparative functional assays that probe key aspects of the cellular response.
Caption: Experimental workflow for validating N-Formyl-DL-methionine activity.
Core Methodologies: A Step-by-Step Guide
This section details the essential protocols for generating and utilizing FPR knockout cells to validate N-Formyl-DL-methionine activity.
Generation and Verification of FPR1 Knockout Cell Lines via CRISPR/Cas9
The Formyl Peptide Receptor 1 (FPR1) is a primary candidate for mediating the effects of N-formyl peptides.[4][5] The following protocol outlines the generation of an FPR1 knockout cell line.
Rationale: CRISPR/Cas9 is a powerful and precise gene-editing tool that allows for the targeted disruption of the FPR1 gene.[8][9] The use of a ribonucleoprotein (RNP) complex (Cas9 protein and guide RNA) enhances efficiency and reduces off-target effects compared to plasmid-based systems.
Protocol:
-
Cell Line Selection: Choose a human cell line endogenously expressing FPR1, such as human myeloid leukemia (HL-60) cells differentiated into a neutrophil-like phenotype, or a readily transfectable line like HEK293 cells engineered to express FPR1.
-
Guide RNA (gRNA) Design: Design and synthesize at least two gRNAs targeting an early exon of the FPR1 gene to maximize the likelihood of a frameshift mutation leading to a non-functional protein.
-
RNP Complex Formation: Incubate purified Cas9 nuclease with the synthesized gRNAs to form RNP complexes.
-
Transfection: Introduce the RNP complexes into the selected cells using electroporation or a suitable lipid-based transfection reagent.
-
Single-Cell Cloning: After transfection, perform limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand single-cell clones.
-
Genomic Verification: Extract genomic DNA from the expanded clones. Use PCR to amplify the targeted region of the FPR1 gene, followed by Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift.
-
Protein Expression Verification: Confirm the absence of FPR1 protein expression in knockout clones using Western blotting or flow cytometry with a validated anti-FPR1 antibody.
Comparative Functional Assay: Calcium Mobilization
FPR1 activation by ligands like N-Formyl-DL-methionine leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of Gq protein-coupled receptor signaling.[5][11][12]
Rationale: This assay provides a direct and quantifiable measure of receptor activation. A loss of the calcium response in knockout cells upon stimulation is strong evidence of receptor-specific activity.
Protocol:
-
Cell Preparation: Plate both wild-type (WT) and verified FPR1 knockout (KO) cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid to prevent dye leakage, and incubate according to the manufacturer's instructions.[11][13]
-
Baseline Measurement: Measure the baseline fluorescence using a microplate reader equipped for fluorescence measurement (e.g., a FlexStation or FLIPR).
-
Stimulation: Add varying concentrations of N-Formyl-DL-methionine to the wells while continuously monitoring the fluorescence intensity.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Plot the dose-response curves for both WT and KO cells to determine the EC₅₀ (half-maximal effective concentration).
Comparative Functional Assay: Chemotaxis
A key biological function of N-formyl peptides is to act as chemoattractants, guiding immune cells to sites of infection or injury.[14][15][16]
Rationale: This assay assesses a crucial physiological outcome of receptor activation. The inability of knockout cells to migrate towards a gradient of N-Formyl-DL-methionine demonstrates the receptor's role in this process.
Protocol:
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower chambers.[14][15]
-
Gradient Formation: Add media containing different concentrations of N-Formyl-DL-methionine to the lower chambers. A well-known potent chemoattractant like N-Formylmethionine-leucyl-phenylalanine (fMLP) can be used as a positive control.[4][17]
-
Cell Seeding: Resuspend WT and FPR1 KO cells in serum-free media and add them to the upper chambers.
-
Incubation: Incubate the plate for a duration optimized for the specific cell type to allow for migration.
-
Quantification of Migration: Count the number of cells that have migrated through the membrane to the lower chamber using a cell counter, flow cytometry, or by staining and imaging the underside of the membrane.
-
Data Analysis: Calculate the chemotactic index (fold-increase in migration towards the chemoattractant compared to the control) for both WT and KO cells at each concentration.
Data Presentation and Interpretation
Table 1: Comparative Calcium Mobilization in WT and FPR1 KO Cells
| Cell Line | Ligand | EC₅₀ (nM) | Max Response (% of WT) |
| Wild-Type | N-Formyl-DL-methionine | 15.2 ± 2.1 | 100% |
| FPR1 KO | N-Formyl-DL-methionine | Not Detected | < 5% |
| Wild-Type | fMLP (Control) | 1.8 ± 0.3 | 110% |
| FPR1 KO | fMLP (Control) | Not Detected | < 5% |
Table 2: Comparative Chemotaxis in WT and FPR1 KO Cells
| Cell Line | Chemoattractant (10 nM) | Chemotactic Index |
| Wild-Type | N-Formyl-DL-methionine | 4.5 ± 0.6 |
| FPR1 KO | N-Formyl-DL-methionine | 1.1 ± 0.2 |
| Wild-Type | fMLP (Control) | 5.2 ± 0.8 |
| FPR1 KO | fMLP (Control) | 1.0 ± 0.1 |
FPR1 Signaling Pathway
Upon ligand binding, FPR1 undergoes a conformational change, activating heterotrimeric G proteins, primarily of the Gαi family. This initiates a cascade of downstream signaling events.
Sources
- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 2. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 8. Generation of a homozygous CRISPR/Cas9-mediated knockout human iPSC line for PTCH1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scienceopen.com [scienceopen.com]
- 15. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ibidi.com [ibidi.com]
- 17. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Purity and Degradation of N-Formyl-DL-methionine
Introduction: The Critical Role of Purity in N-Formyl-DL-methionine
N-Formyl-DL-methionine, a derivative of the essential amino acid methionine, serves as a crucial starting material in various biotechnological and pharmaceutical applications. Its structural integrity is paramount to the safety and efficacy of final products. This guide provides an in-depth technical comparison of two prominent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS)—for the assessment of N-Formyl-DL-methionine purity and its degradation products. As researchers, scientists, and drug development professionals, understanding the nuances of these methods is critical for robust quality control and stability assessment.
This guide is structured to provide not just procedural steps, but a comprehensive understanding of the underlying scientific principles, enabling informed decisions in method selection and implementation. We will delve into a stability-indicating HPLC-UV method, explore the outcomes of a forced degradation study, and present a comparative analysis with a high-resolution UPLC-MS method.
Pillar 1: The Workhorse - A Stability-Indicating HPLC-UV Method
The development of a stability-indicating analytical method is a cornerstone of pharmaceutical analysis, ensuring that the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For N-Formyl-DL-methionine, a reversed-phase HPLC-UV method is a robust and widely accessible choice.
Methodology Rationale: A Step-by-Step Explanation
The selection of each parameter in an HPLC method is a deliberate choice based on the physicochemical properties of the analyte and potential degradants.
-
Column Chemistry: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the moderately polar N-Formyl-DL-methionine. The end-capping of the silica-based C18 material is crucial to minimize peak tailing caused by the interaction of free silanol groups with the analyte's carboxyl and amino functionalities.
-
Mobile Phase Composition: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The buffer controls the pH, which in turn dictates the ionization state of the analyte and its degradation products, significantly impacting their retention. A pH around 3.0 is often a good starting point for amino acid derivatives, as it suppresses the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column. The gradient elution is necessary to resolve the parent compound from a range of potential degradation products with varying polarities in a reasonable timeframe.
-
Detection Wavelength: N-Formyl-DL-methionine lacks a strong chromophore, making UV detection challenging. However, the peptide bond and the carboxyl group allow for detection at low UV wavelengths, typically between 200 and 220 nm. While this region can be prone to interference from other components, it provides adequate sensitivity for purity analysis.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min for a standard 4.6 mm internal diameter column is a common starting point, balancing analysis time with separation efficiency. Maintaining a constant column temperature, for instance, at 30°C, is critical for ensuring reproducible retention times.
Experimental Protocol: HPLC-UV Purity Assay
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A |
Pillar 2: Unveiling Degradation Pathways - A Forced Degradation Study
To establish the stability-indicating nature of an analytical method, forced degradation studies are indispensable. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.[1] This allows for the confirmation that the analytical method can separate these degradants from the parent peak. The primary degradation pathways anticipated for N-Formyl-DL-methionine are hydrolysis of the N-formyl group and oxidation of the methionine side chain.[2][3]
Stress Conditions and Expected Degradants
Following the International Council for Harmonisation (ICH) guidelines, the following stress conditions were applied:
-
Acidic Hydrolysis (0.1 N HCl, 60°C, 24h): Expected to cleave the N-formyl bond, yielding DL-methionine and formic acid.
-
Basic Hydrolysis (0.1 N NaOH, RT, 4h): Also expected to hydrolyze the N-formyl group.
-
Oxidative Degradation (3% H₂O₂, RT, 24h): The sulfur atom in the methionine side chain is susceptible to oxidation, primarily forming N-Formyl-DL-methionine sulfoxide and potentially further to N-Formyl-DL-methionine sulfone.[2]
-
Thermal Degradation (80°C, 48h): May lead to various degradation products, including potential decarboxylation or other complex reactions.
-
Photolytic Degradation (ICH Q1B conditions): Exposure to light can generate radical species, potentially leading to oxidation or other degradation pathways.
Diagram: Forced Degradation Workflow
Caption: Forced degradation workflow for N-Formyl-DL-methionine.
Pillar 3: A Head-to-Head Comparison: HPLC-UV vs. UPLC-MS
While HPLC-UV is a reliable technique for routine purity analysis, UPLC-MS offers significant advantages in terms of resolution, sensitivity, and the ability to identify unknown degradation products.
UPLC-MS Methodology: The Power of High Resolution and Mass Detection
-
UPLC System: Utilizes sub-2 µm particle size columns, providing higher separation efficiency and faster analysis times compared to conventional HPLC.
-
Mass Spectrometry (MS) Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides accurate mass measurements, enabling the confident identification of degradation products by determining their elemental composition. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns of the parent ions.
Experimental Protocol: UPLC-MS Analysis
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 98% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS Detector | Q-TOF Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | 50-500 m/z |
Comparative Data Analysis
The following table summarizes the hypothetical results from the forced degradation study, comparing the performance of the HPLC-UV and UPLC-MS methods.
| Degradation Condition | Major Degradation Products Identified by UPLC-MS | % Degradation (HPLC-UV) | % Degradation (UPLC-MS) | Observations |
| Control (Unstressed) | N-Formyl-DL-methionine | >99.5% | >99.5% | Baseline purity |
| Acidic Hydrolysis | DL-methionine | ~15% | ~18% | HPLC-UV shows good separation of the main degradant. UPLC-MS confirms the identity and detects minor additional degradants. |
| Basic Hydrolysis | DL-methionine | ~25% | ~28% | Similar to acidic hydrolysis, with a faster degradation rate. |
| Oxidative Degradation | N-Formyl-DL-methionine sulfoxide | ~30% | ~35% | UPLC-MS clearly resolves the sulfoxide from the parent compound. HPLC-UV shows a closely eluting peak that may require method optimization for baseline separation. |
| Thermal Degradation | Multiple minor unidentified peaks | ~5% | ~8% | UPLC-MS detects several minor degradants not visible by HPLC-UV, highlighting its superior sensitivity. |
| Photolytic Degradation | N-Formyl-DL-methionine sulfoxide, other minor peaks | ~10% | ~12% | A combination of oxidative and other degradation pathways is observed. |
Diagram: Proposed Degradation Pathway of N-Formyl-DL-methionine
Caption: Primary degradation pathways of N-Formyl-DL-methionine.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and UPLC-MS are powerful techniques for the analysis of N-Formyl-DL-methionine, each with its own set of advantages and ideal applications.
-
HPLC-UV is a cost-effective, robust, and reliable method for routine quality control, purity assessment, and quantification of the parent compound and its major known degradation products. Its widespread availability makes it a practical choice for many laboratories.
-
UPLC-MS offers unparalleled sensitivity, resolution, and specificity. It is the method of choice for in-depth degradation studies, identification of unknown impurities and degradants, and for providing the detailed analytical data required for regulatory submissions. The ability to obtain accurate mass and fragmentation data is invaluable for structural elucidation and for building a comprehensive understanding of a drug substance's stability profile.
For a comprehensive quality control strategy, a combination of both techniques is often optimal. HPLC-UV can be employed for routine release testing, while UPLC-MS can be utilized for initial method development, validation, in-depth stability studies, and investigation of any out-of-specification results. This dual approach ensures both efficiency in routine analysis and the rigor required for comprehensive product characterization and regulatory compliance.
References
-
Journal of American Science. (2010). Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Der Pharma Chemica. (2011). A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]
-
Journal of Immunology. (1981). Oxidation of n-formyl methionyl chemotactic peptide by human neutrophils. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of N-Formylated Peptides: A Comparative Approach
Foreword
N-formylated peptides are potent signaling molecules that play a pivotal role in orchestrating the innate immune response.[1] Originating from the N-termini of proteins synthesized by bacteria and mitochondria, they act as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), respectively.[2] These peptides are recognized by a specific class of G protein-coupled receptors, the N-formyl peptide receptors (FPRs), which are highly expressed on phagocytic leukocytes such as neutrophils.[3] This recognition triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), guiding immune cells to sites of infection or sterile tissue injury.[4]
Given their profound biological importance and low physiological abundance, the accurate and sensitive analysis of N-formylated peptides presents a significant analytical challenge. Mass spectrometry (MS), with its high sensitivity and specificity, has emerged as the definitive tool for the discovery and quantification of the "N-formylome."
This guide provides a comparative analysis of mass spectrometry-based strategies for N-formylated peptides. We will move beyond simple protocol recitation to explore the underlying principles and causalities that inform expert experimental design. Our focus will be on building a robust, self-validating workflow, from initial sample preparation to confident peptide identification and quantification.
The Analytical Blueprint: From Complex Sample to Confident Identification
The successful analysis of N-formylated peptides hinges on a multi-stage workflow designed to isolate these low-abundance species from a complex proteome and subject them to the most informative type of MS analysis. Each stage presents choices and challenges that significantly impact the final outcome.
Part 1: The Critical First Step - Enrichment of N-Formylated Peptides
The primary challenge in N-formylomics is the substoichiometric nature of the modification and the low abundance of these peptides relative to the vast background of unmodified tryptic peptides. Therefore, a robust enrichment strategy is not just beneficial; it is essential.
Method Comparison: Specificity is Key
Two main approaches can be considered for enriching N-terminal peptides, one of which is particularly suited for our target modification.
-
General N-Terminal Peptide Enrichment: Methods like Terminal Amine Isotopic Labeling of Substrates (TAILS) or N-terminal COFRADIC are powerful techniques for studying protein processing. They work by blocking all primary amines (N-termini and lysine side chains), digesting the protein, and then selectively isolating the original N-terminal peptides. While effective for capturing all N-termini, they are not specific for N-formylation and result in a highly complex mixture of many different N-terminal modifications (acetylation, cyclization, etc.), thus diluting the target N-formylated species.
-
Chemoselective Enrichment of Carbonyl Groups: A more targeted and superior strategy for this specific analysis is to leverage the unique chemistry of the formyl group itself. The formyl group contains an aldehyde, a reactive carbonyl moiety not naturally present on other amino acid side chains. This allows for highly specific capture using hydrazide chemistry .[5] In this approach, hydrazide-functionalized beads or resins are used to covalently capture peptides containing an aldehyde or ketone. Since the N-formyl group is an aldehyde, it can be specifically targeted. This provides a significant advantage in specificity over general N-terminal methods.
| Feature | General N-Terminal Enrichment | Chemoselective (Hydrazide) Enrichment | Rationale & Recommendation |
| Target Analytes | All protein N-terminal peptides | Peptides with carbonyl groups (specifically N-formyl) | Winner: Chemoselective. Its high specificity for the formyl group dramatically reduces sample complexity, which is paramount for detecting low-abundance species. |
| Specificity | Low (for formylation) | High (for formylation) | A more specific enrichment directly translates to higher sensitivity and confidence in identification. |
| Workflow Complexity | High (multiple blocking steps) | Moderate (single capture step) | The hydrazide chemistry workflow is comparatively straightforward.[5] |
| Required Sample Input | High | Moderate to Low | Higher specificity means less starting material is needed to detect the target peptides. |
| Potential for Bias | Can be biased against certain N-terminal amino acids. | Minimal bias related to peptide sequence; relies only on the presence of the formyl group. | The chemoselective approach is less prone to sequence-based biases. |
Recommendation: For any serious investigation into the N-formylome, a chemoselective enrichment strategy targeting the formyl group's carbonyl moiety is the recommended approach.
Experimental Protocol: Hydrazide-Based Enrichment of N-Formylated Peptides
This protocol is a self-validating system. The inclusion of a "mock" elution before the final competitive elution serves as a negative control to assess non-specific binding to the resin.
-
Sample Preparation:
-
Start with 1-5 mg of protein extracted from your biological sample (e.g., cell lysate, tissue homogenate).[6]
-
Perform standard reduction (e.g., with 10 mM DTT) and alkylation (e.g., with 20 mM iodoacetamide) to break disulfide bonds.
-
Digest the proteins overnight with Trypsin/Lys-C mix at 37°C.
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Lyophilize the desalted peptides to dryness.
-
-
Enrichment:
-
Reconstitute the dried peptides in coupling buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Prepare a slurry of hydrazide-functionalized agarose beads (commercially available). Wash the beads three times with coupling buffer.
-
Add the reconstituted peptide solution to the washed hydrazide beads.
-
Incubate for 4 hours at 37°C with gentle rotation to facilitate the covalent capture of N-formylated peptides.
-
Centrifuge to pellet the beads and discard the supernatant (this contains the unbound, non-formylated peptides).
-
-
Washing (Critical for Low Background):
-
Wash the beads sequentially with:
-
2x with high salt buffer (e.g., 1 M NaCl)
-
2x with 80% acetonitrile
-
2x with 0.1% TFA
-
-
Self-Validation Step: Perform a "mock" elution with the elution buffer but without the competitive agent (e.g., just the buffer at the final pH). Analyze this fraction by LC-MS/MS. It should contain minimal peptide identifications, confirming low non-specific binding.
-
-
Elution:
-
Elute the captured N-formylated peptides by competitive elution. While the hydrazone bond is stable, elution is often achieved by a significant pH shift or by using a competitive agent. A common method is to use a low pH, high organic solvent mixture (e.g., 5% formic acid in 50% acetonitrile) and incubate for 30 minutes.
-
Collect the supernatant containing the enriched N-formylated peptides.
-
Dry the enriched peptide fraction in a vacuum centrifuge.
-
-
Final Desalting:
-
Reconstitute the enriched peptides in 0.1% TFA and perform a final desalting step using a C18 StageTip or equivalent.
-
The sample is now ready for LC-MS/MS analysis.
-
Part 2: The Core of Identification - A Comparative Guide to MS/MS Fragmentation
Once enriched, the peptides are introduced into the mass spectrometer. The instrument selects a peptide ion (MS1) and fragments it to generate a tandem mass spectrum (MS/MS or MS2). The pattern of fragment ions allows for the determination of the peptide's amino acid sequence. The choice of fragmentation method is critical, especially for peptides with post-translational modifications (PTMs) like N-formylation.[7]
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID is the most common fragmentation method.[7] It involves accelerating peptide ions and colliding them with an inert gas. This collision energy is converted into vibrational energy, which is redistributed throughout the peptide, ultimately causing fragmentation at the weakest chemical bonds—the peptide amide bonds. This process generates a series of b- and y-type fragment ions .[8] HCD is a similar technique performed in the HCD collision cell of Orbitrap mass spectrometers, which typically results in cleaner spectra with better fragment ion transmission.
-
Mechanism: Slow-heating, ergodic process.
-
Key Characteristic for PTMs: Because the energy is distributed across the entire molecule, labile PTMs are often lost as a neutral molecule before the peptide backbone fragments.[7] For phosphopeptides, this is seen as a characteristic neutral loss of H₃PO₄ (98 Da).[9] For N-formylated peptides, a similar vulnerability exists. The N-formyl group can be lost as carbon monoxide (CO), a neutral loss of 27.9949 Da.[10] This neutral loss can be a useful diagnostic marker, but it comes at a cost: the information about the modification's presence is lost from the b-ions, complicating confident identification and localization.
-
Best For: Doubly charged tryptic peptides without highly labile modifications.
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic, radical-driven fragmentation technique.[11] Multiply charged peptide cations are reacted with fluoranthene radical anions. An electron is transferred to the peptide, inducing a charge reduction and creating a radical species that rapidly leads to cleavage of the N-Cα bond along the peptide backbone. This produces c- and z-type fragment ions .[12]
-
Mechanism: Rapid, non-ergodic process.
-
Key Characteristic for PTMs: The fragmentation is extremely fast and localized, meaning the vibrational energy is not redistributed across the peptide. Consequently, labile PTMs and side chains are typically retained on the fragment ions.[7] This is the single most important advantage of ETD for PTM analysis. For N-formylated peptides, ETD preserves the formyl group on the N-terminal c-ions, allowing for unambiguous identification and localization.
-
Best For: Peptides with charge states of +3 or higher, and critically, any peptide with a labile PTM.[11][13]
| Feature | CID / HCD | Electron-Transfer Dissociation (ETD) | Rationale & Recommendation |
| Primary Fragment Ions | b- and y-ions[8] | c- and z-ions[12] | ETD provides complementary fragmentation information. |
| Preservation of N-formyl Group | Poor; prone to neutral loss of CO (28 Da)[10] | Excellent; formyl group is retained on c-ions[7] | Winner: ETD. Preservation of the modification is critical for confident identification and localization. |
| Efficiency by Charge State | Best for 2+ | Best for 3+ and higher[11] | The choice can depend on the precursor charge state. |
| Sequence Coverage | Good, but can have gaps around proline. | Excellent, often provides more complete backbone cleavage.[11] | ETD often yields more complete sequence information. |
| Recommendation | Use for 2+ precursors if ETD is not available. Look for the characteristic 28 Da neutral loss. | Strongly Recommended. The method of choice for confirming N-formylated peptides, especially for precursors with z ≥ 3. | An ideal setup uses a "decision tree" approach, where the instrument chooses HCD for 2+ ions and ETD for 3+ and higher ions.[13] |
Part 3: From Spectra to Biology - Data Analysis and Quantification
Acquiring high-quality spectra is only half the battle. The resulting data must be searched against a protein sequence database to identify the peptides. This process requires specific considerations for modified peptides to avoid errors.
Database Search Strategy
The core of peptide identification is matching the experimental MS/MS spectrum to a theoretical spectrum generated from a sequence in a database.[14]
Key Search Parameters for N-Formylated Peptides:
-
Software: Standard proteomics software suites like MaxQuant or Thermo Scientific™ Proteome Discoverer™ are well-suited for this analysis.[15][16]
-
Enzyme: Specify the protease used (e.g., Trypsin/P), allowing for up to 2 missed cleavages.
-
Mass Tolerances: For modern high-resolution instruments (e.g., Orbitrap), set precursor mass tolerance to 10 ppm and fragment mass tolerance to 0.02 Da.
-
Variable Modifications (CRITICAL):
-
N-terminal Formylation: This is the most important parameter. It must be included as a variable modification on the protein N-terminus. The monoisotopic mass shift is +27.9949 Da .
-
Methionine Oxidation: Always include oxidation of methionine (+15.9949 Da) as a variable modification, as it is a common artifact and biologically relevant modification.
-
-
False Discovery Rate (FDR): Use a target-decoy search strategy to control the FDR. For confident identifications, the FDR for both peptides and proteins should be set to a strict threshold of 1% (0.01).[16]
Quantitative N-Formylomics
Beyond simple identification, quantifying changes in the abundance of N-formylated peptides between different biological states is often the ultimate goal. Standard quantitative proteomics strategies can be readily applied.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This metabolic labeling approach is the gold standard for quantitative accuracy in cell culture experiments.[17] Cells are grown in media containing either "light" (normal isotope) or "heavy" (e.g., ¹³C, ¹⁵N) essential amino acids. The samples are mixed at the very beginning of the workflow, minimizing sample handling errors.[18] The relative abundance of a peptide is determined by the ratio of the heavy and light precursor ion intensities in the MS1 scan.
-
Tandem Mass Tags (TMT): TMT is a chemical labeling method that allows for multiplexing of up to 18 samples.[19] Peptides from different samples are labeled with isobaric tags. In the MS1 scan, all tagged peptides appear as a single precursor ion. Upon fragmentation (typically HCD), the tags release reporter ions of different masses, and the intensity of these reporter ions is used for relative quantification. TMT is highly versatile and can be used for virtually any sample type.[17]
Recommendation: For cell culture models, SILAC provides the highest quantitative precision.[18] For clinical samples, tissues, or experiments requiring higher multiplexing, TMT is the superior choice.
Conclusion and Outlook
The mass spectrometric analysis of N-formylated peptides is a challenging but achievable goal that provides deep insights into the dynamics of the innate immune system. A successful workflow is built on a foundation of highly specific enrichment, preferably using chemoselective methods like hydrazide chemistry to isolate the target peptides. The choice of fragmentation is paramount; while HCD is a robust workhorse, ETD is demonstrably superior for preserving the labile N-formyl modification , leading to more confident identifications. Finally, a meticulous bioinformatics approach, with the correct specification of variable modifications and strict FDR control, is essential to translate raw data into reliable biological knowledge. By combining these expert-led strategies, researchers can confidently navigate the complexities of the N-formylome and unlock its secrets in health and disease.
References
-
Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., Dhaliwal, K., & Rossi, A. G. (2015). The role of formylated peptides and formyl peptide receptors in governing neutrophil function during acute inflammation. The American journal of pathology, 185(5), 1172–1184. [Link]
-
Vakhrushev, S. Y., Dadimov, D., Gorshkov, M. V., & Tsybin, Y. O. (2013). Investigation of neutral losses of amino acid residues in collision-induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 24(2), 238–247. [Link]
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature biotechnology, 26(12), 1367–1372. [Link]
-
Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 16, 1568629. [Link]
-
SILANTES GmbH. (2023). Comparing iTRAQ, TMT and SILAC. [Link]
-
Gautier, V., Leduc, A., & Domon, B. (2012). A comprehensive guide for performing sample preparation and top-down protein analysis. Methods in molecular biology (Clifton, N.J.), 893, 225–242. [Link]
-
Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9528–9533. [Link]
-
Poli, Y., Raje, M., & Arockiam, J. (2021). dbPTM in 2022: an updated database for exploring regulatory networks and functional associations of protein post-translational modifications. Nucleic acids research, 50(D1), D523–D531. [Link]
-
Zhang, Y., Zhou, R., Zhang, L., Wang, F., Zhang, W., & Liang, M. (2021). Selective enrichment of N-terminal proline peptides via hydrazide chemistry for proteomics analysis. Analytica chimica acta, 1142, 145–152. [Link]
-
Zhang, H., Li, X., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature biotechnology, 21(6), 660–666. [Link]
-
National Center for Biotechnology Information. (2020). How to search PubMed in a systematic way. [Link]
-
Kim, S., Mischerikow, N., & Pevzner, P. A. (2010). The generating function of CID, ETD, and CID/ETD pairs of tandem mass spectra: applications to database search. Molecular & cellular proteomics : MCP, 9(12), 2840–2852. [Link]
-
Rao, Z., Xu, X., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules (Basel, Switzerland), 22(3), 466. [Link]
-
LNBio - CNPEM. (n.d.). Tutorial for protein identification and quantification with MaxQuant software platform. [Link]
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26(12), 1367-72. [Link]
-
Kleinnijenhuis, A. J., Dupré, M., & Heck, A. J. (2012). ETD versus CID dissociation of peptides. Angewandte Chemie International Edition, 51(51), 12836-12839. [Link]
-
Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 16. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]
-
Wu, Z., Huang, R., & Yuan, Y. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of proteome research, 13(5), 2337–2345. [Link]
-
Thermo Fisher Scientific. (n.d.). Proteome Discoverer User Guide. [Link]
-
Jesaitis, A. J., Bokoch, G. M., & Allen, R. A. (1988). Regulatory interaction of N-formyl peptide chemoattractant receptors with the membrane skeleton in human neutrophils. Journal of cellular biochemistry, 38(2), 93–106. [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]
-
ChemRxiv. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. [Link]
-
Cornell University Library. (2020). Develop a PubMed Search Strategy for a Systematic Review. [Link]
-
Mtw-bionics. (n.d.). Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification. [Link]
-
Rogers, L. D., & Overall, C. M. (2020). A Protocol Fast-Tracking Sample Preparation for Proteomics of Formalin Fixed Paraffin Embedded Tumor Tissues. Journal of visualized experiments : JoVE, (161), 10.3791/61413. [Link]
-
Loibl, S. F., Harpaz, Z., & Zitterbart, R. (2019). Total chemical synthesis of proteins without HPLC purification. Chemical Science, 10(35), 8153–8160. [Link]
-
Max Planck Institute of Biochemistry. (n.d.). Protein Groups Output (MaxQuant or MQ). [Link]
-
Goldman, A. R., & G-R-S., C. (2016). Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. Journal of Biological Methods, 3(3), e44. [Link]
-
Brodbelt, J. S., & Jackson, G. P. (2012). Comparison of CID, ETD and metastable atom‐activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry, 47(8), 1034-1042. [Link]
-
National Center for Biotechnology Information. (n.d.). Search Strategy for Best Practices Papers - Decision and Simulation Modeling in Systematic Reviews. [Link]
-
MetwareBio. (n.d.). Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. [Link]
-
IMBA. (2018). HOWTO, example workflow and data files. (Version 5.9.2018). [Link]
-
Riley, N. M., Hebert, A. S., Westphall, M. S., & Coon, J. J. (2015). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 26(8), 1334–1344. [Link]
-
Zhang, S., Wang, Q., & Wiens, K. (2018). Evaluation of six sample preparation procedures for qualitative and quantitative proteomics analysis of milk fat globule membrane. Electrophoresis, 39(20), 2581–2589. [Link]
-
Thermo Fisher Scientific. (2020). Overview of Proteome Discoverer. [Link]
-
Cornell University Library. (2020). Develop a PubMed Search Strategy for a Systematic Review. [Link]
-
ACD/Labs. (n.d.). Identifying fragments using a Neutral Loss spectrum. [Link]
Sources
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective enrichment of N-terminal proline peptides via hydrazide chemistry for proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Investigation of neutral loss during collision induced dissociation of peptide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmazie.uni-greifswald.de [pharmazie.uni-greifswald.de]
- 15. lnbio.cnpem.br [lnbio.cnpem.br]
- 16. youtube.com [youtube.com]
- 17. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 18. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Analysis of N-Formyl-DL-methionine Binding Affinities for the Formyl Peptide Receptors FPR1, FPR2, and FPR3
This guide provides a detailed comparative analysis of the binding affinities of N-Formyl-DL-methionine for the three human formyl peptide receptors (FPRs): FPR1, FPR2, and FPR3. This document is intended for researchers, scientists, and drug development professionals engaged in the study of innate immunity, inflammation, and G protein-coupled receptor (GPCR) pharmacology.
Introduction to the Formyl Peptide Receptor Family
The formyl peptide receptors are a small family of GPCRs that play a pivotal role in the innate immune system.[1][2][3] These receptors are primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes, and function as pattern recognition receptors (PRRs).[2] They recognize N-formylated peptides, which are molecular motifs characteristic of bacterial and mitochondrial proteins.[1][3] This recognition allows the immune system to detect both invading pathogens and tissue damage, triggering a pro-inflammatory response that includes chemotaxis, degranulation, and the production of reactive oxygen species.[1]
In humans, the FPR family consists of three members:
-
FPR1: The first identified and archetypal member of the family, FPR1 is a high-affinity receptor for a wide range of N-formylated peptides.[2] It is considered a primary sensor for bacterial-derived chemoattractants.[4][5]
-
FPR2 (also known as ALX/FPRL1): While sharing significant sequence homology with FPR1, FPR2 exhibits a more promiscuous ligand profile. It is generally a low-affinity receptor for many N-formylated peptides but a high-affinity receptor for other structurally diverse ligands, including lipids and non-formylated peptides.[1][6][7]
-
FPR3 (also known as FPRL2): The least characterized member of the family, FPR3 shows little to no affinity for N-formylated peptides and its endogenous ligands and physiological functions are still being fully elucidated.[2][8][9]
N-Formyl-DL-methionine is the simplest N-formylated amino acid and represents the core structural motif recognized by the FPR family. Understanding its differential binding to the three receptor subtypes is fundamental to elucidating their specific roles in health and disease.
Comparative Binding Affinities of N-Formyl-DL-methionine
Direct, quantitative binding affinity data (such as Kd, Ki, or IC50 values) for N-Formyl-DL-methionine across all three FPRs is not extensively documented in publicly available literature. However, a clear hierarchy of interaction can be established from functional assays, such as chemotaxis, and by extrapolating from the well-studied, structurally similar N-formylated peptides like N-formylmethionyl-leucyl-phenylalanine (fMLF).
| Receptor | Ligand | Reported Binding Affinity/Activity | Interpretation |
| FPR1 | N-Formyl-DL-methionine | Chemotactic for neutrophils at 0.1-10 mM concentrations.[10] | Low Affinity . The millimolar concentrations required for activity indicate a significantly lower affinity compared to longer N-formylated peptides. |
| fMLF (for comparison) | High Affinity (Kd ≈ 1 nM)[11] | Demonstrates FPR1's capacity for high-affinity interactions with N-formylated peptides. | |
| FPR2 | N-Formyl-DL-methionine | No specific binding data available; generally considered a low-affinity receptor for short N-formyl peptides.[1][6][7] | Very Low to Negligible Affinity . Given its low affinity for the potent fMLF, its affinity for the single amino acid is expected to be extremely low. |
| fMLF (for comparison) | Low Affinity (Kd ≈ 430 nM)[11] | Highlights the significant difference in binding preference between FPR1 and FPR2 for the same N-formylated ligand. | |
| FPR3 | N-Formyl-DL-methionine | Does not interact with formylated chemoattractant peptides.[9] | No Significant Binding . FPR3 is not considered a receptor for N-formylated peptides. |
| fMLF (for comparison) | No significant binding.[2] | Confirms the lack of interaction between FPR3 and N-formylated ligands. |
Expert Interpretation: The available evidence strongly indicates a steep gradient of binding affinity for N-Formyl-DL-methionine across the FPR family: FPR1 >> FPR2 >>> FPR3 . While FPR1 can recognize and be activated by this simple molecule, it does so with low affinity, requiring high concentrations to elicit a cellular response.[10] The addition of subsequent hydrophobic amino acid residues, as seen in fMLF, dramatically increases the binding affinity for FPR1 by several orders of magnitude.[10] FPR2's interaction is likely to be even weaker and physiologically insignificant, and FPR3 does not appear to recognize N-formylated peptides at all.[2][9]
Causality of Differential Binding: Structural Insights
The differential binding affinities of N-formylated peptides to FPR1 and FPR2, and the lack thereof for FPR3, are rooted in specific structural differences within their ligand-binding pockets.
Recent cryo-electron microscopy structures of FPR1 and FPR2 have revealed key residues that govern ligand recognition.[4] A critical "RXXXR" motif (R2015.38XXXR2055.42 in FPR1) and an aspartate residue (D1063.33) form a triad that is essential for recognizing the N-formyl group of the methionine.[4] While both FPR1 and FPR2 possess this motif, subtle variations in the surrounding amino acids within the binding pocket are thought to account for the difference in affinity for various N-formyl peptides.[6] Specifically, two amino acid differences in the peptide-binding site of FPR1 (F102 and Y257) compared to FPR2 (H103 and F257) enable FPR1 to form additional hydrogen bonds and van der Waals interactions with N-formylated peptides, contributing to its higher affinity.[6] FPR3 lacks the key residues for high-affinity formyl peptide binding, which explains its inability to be activated by these ligands.[2][9]
Signaling Pathways Activated by FPRs
Upon agonist binding, FPRs, as typical GPCRs, undergo a conformational change that facilitates the exchange of GDP for GTP on the associated heterotrimeric G protein (primarily of the Gi/o family). This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate downstream effector molecules.
Experimental Protocols for Assessing Binding and Function
To empirically determine the binding affinity and functional consequences of N-Formyl-DL-methionine interaction with FPRs, a combination of assays is employed. These protocols are designed to be self-validating, moving from direct binding to downstream functional readouts.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound (N-Formyl-DL-methionine) to displace a known high-affinity radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of N-Formyl-DL-methionine for FPR1 and FPR2.
Principle: Cell membranes expressing the FPR of interest are incubated with a constant concentration of a radiolabeled antagonist or a high-affinity agonist (e.g., [3H]fMLF for FPR1) and increasing concentrations of the unlabeled competitor (N-Formyl-DL-methionine). The amount of radioligand bound to the receptor is measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably transfected with human FPR1 or FPR2.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., 1-2 nM [3H]fMLF).
-
Add increasing concentrations of N-Formyl-DL-methionine (e.g., from 1 nM to 10 mM).
-
Add a known amount of membrane preparation (e.g., 10-20 µg of protein) to each well.
-
To determine non-specific binding, include wells with an excess of a non-labeled high-affinity ligand (e.g., 10 µM fMLF).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of N-Formyl-DL-methionine.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures a key downstream signaling event following FPR activation.
Objective: To determine the potency (EC50) of N-Formyl-DL-methionine in inducing calcium flux via FPR1 and FPR2.
Principle: FPR1 and FPR2 couple to Gi proteins, and the Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3). IP3 triggers the release of Ca2+ from intracellular stores. This transient increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use cells endogenously expressing the receptors (e.g., human neutrophils for FPR1) or transfected cell lines (e.g., HEK293 expressing FPR1 or FPR2).
-
Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the cell culture medium and add the dye loading buffer to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.
-
-
Measurement of Calcium Flux:
-
Wash the cells gently with the assay buffer to remove excess extracellular dye.
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Using the instrument's integrated fluidics, add varying concentrations of N-Formyl-DL-methionine to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes) to capture the calcium transient.
-
-
Data Analysis:
-
For each well, determine the peak fluorescence response above the baseline.
-
Plot the peak response against the log concentration of N-Formyl-DL-methionine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.
-
Conclusion
The comparative analysis of N-Formyl-DL-methionine's interaction with the formyl peptide receptor family reveals a distinct and hierarchical binding profile. FPR1 is the primary, albeit low-affinity, receptor for this fundamental chemoattractant molecule. The structural and functional characteristics of FPR2 render it significantly less responsive, while FPR3 appears to be non-responsive to N-formylated peptides. This differential recognition underscores the specialized roles of each receptor in orchestrating the innate immune response. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the pharmacology of these important receptors and to screen for novel modulators with therapeutic potential in inflammatory and infectious diseases.
References
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161. [Link]
-
Zhuang, Y., Wang, Y., He, B., He, X., Xu, P., Huang, S., ... & Xu, Y. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature Communications, 13(1), 5223. [Link]
-
Zhuang, Y., Liu, R., He, B., He, X., Xu, P., Huang, S., ... & Xu, Y. (2022). Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2. Nature Communications, 13(1), 1045. [Link]
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059-1062. [Link]
-
Ye, R. D., Cavanagh, S. L., Quehenberger, O., Prossnitz, E. R., & Cochrane, C. G. (1992). Multiple domains of the N-formyl peptide receptor are required for high-affinity ligand binding. Construction and analysis of chimeric N-formyl peptide receptors. The Journal of biological chemistry, 268(32), 24479–24484. [Link]
-
He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: a family of versatile immune regulators. Immuno-oncology and technology, 1, 55-65. [Link]
-
Carp, H. (1982). Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. The Journal of experimental medicine, 155(1), 264–275. [Link]
-
Dahlgren, C., Gabl, M., Holdfeldt, A., & Winther, M. (2020). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation. Journal of leukocyte biology, 108(5), 1619-1631. [Link]
-
Rabiet, M. J., Ghandil, P., & Dahlgren, C. (2011). N-formyl peptide receptor 3 (FPR3) departs from the homologous FPR2/ALX receptor with regard to the major processes governing chemoattractant receptor regulation, expression at the cell surface, and phosphorylation. The Journal of biological chemistry, 286(30), 26718–26731. [Link]
-
Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & growth factor reviews, 17(6), 501-519. [Link]
-
Pan, Z. K., & Ye, R. D. (2014). Structural determinants for the interaction of formyl peptide receptor 2 with peptide ligands. The Journal of biological chemistry, 289(4), 2256–2265. [Link]
-
Le, Y., Murphy, P. M., & Wang, J. M. (2002). Formyl-peptide receptors revisited. Trends in immunology, 23(11), 541-548. [Link]
-
Qin, C. X., May, L. T., Li, R., Cao, N., Rosli, S., Deo, M., ... & Ritchie, R. H. (2022). Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35. British journal of pharmacology, 179(19), 4617–4639. [Link]
-
Fiore, S., Romano, M., & Serhan, C. N. (1994). Identification of a human cDNA encoding a functional high affinity lipoxin A4 receptor. The Journal of experimental medicine, 180(1), 253–260. [Link]
-
Sadybekov, A. A., Katritch, V., & Stevens, R. C. (2014). Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors. Journal of medicinal chemistry, 57(15), 6525–6536. [Link]
-
Uniprot Consortium. (2021). UniProt: the universal protein knowledgebase in 2021. Nucleic acids research, 49(D1), D480–D489. [Link]
-
Wikipedia contributors. (2023, December 1). Formyl peptide receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
Catalli, A., Cilibrizzi, A., & Sbarra, E. (2021). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in immunology, 12, 759749. [Link]
-
Wikipedia contributors. (2023, August 28). Formyl peptide receptor 1. In Wikipedia, The Free Encyclopedia. [Link]
-
Mangmool, S., & Kurose, H. (2011). G i/o protein-dependent and-independent signaling of G protein-coupled receptors and their regulation. Circulation research, 108(12), 1489-1506. [Link]
-
Rabiet, M. J., Ghandil, P., & Dahlgren, C. (2011). N-formyl peptide receptor 3 (FPR3) departs from the homologous FPR2/ALX receptor with regard to the major processes governing chemoattractant receptor regulation, expression at the cell surface, and phosphorylation. The Journal of biological chemistry, 286(30), 26718–26731. [Link]
-
Gao, J. L., Chen, H., & Murphy, P. M. (2013). Regulation of inflammation by members of the formyl-peptide receptor family. Journal of leukocyte biology, 94(4), 633-638. [Link]
Sources
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 6. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | FPR2 binds FPR2 ligands [reactome.org]
- 8. N-formyl peptide receptor 3 (FPR3) departs from the homologous FPR2/ALX receptor with regard to the major processes governing chemoattractant receptor regulation, expression at the cell surface, and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Multiple domains of the N-formyl peptide receptor are required for high-affinity ligand binding. Construction and analysis of chimeric N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: N-Formyl-DL-methionine vs. Methionine Hydroxy Analogue in Biological Assays
Introduction
Methionine, an essential sulfur-containing amino acid, is a fundamental building block for protein synthesis and a precursor for critical metabolites such as S-adenosylmethionine (SAM), the universal methyl donor. In many biological systems, from cell culture to animal nutrition, methionine is a limiting nutrient, necessitating supplementation to achieve optimal growth and performance[1][2]. While pure L-methionine is the biologically active form, synthetic analogues are widely used in research and commercial applications due to manufacturing scalability and cost-effectiveness.
This guide provides an in-depth comparison of two such analogues: N-Formyl-DL-methionine (f-DL-Met) and Methionine Hydroxy Analogue (MHA) . These compounds, while both capable of supplying methionine, possess fundamentally different chemical structures and metabolic fates that dictate their efficacy and biological activities. We will dissect these differences, provide detailed protocols for their comparative evaluation in biological assays, and offer field-proven insights for researchers in cell biology, immunology, and drug development.
Chapter 1: Structural and Physicochemical Distinctions
The biological activity of a methionine analogue is intrinsically linked to its chemical structure. The journey from exogenous supplement to metabolically active L-methionine is a multi-step process governed by enzymatic conversions. Understanding the starting structures is therefore paramount.
-
Methionine Hydroxy Analogue (MHA): Known chemically as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), MHA is structurally similar to methionine but features a hydroxyl (-OH) group in place of the amino (-NH2) group on the alpha-carbon[3]. It is commercially available as a free acid (liquid) or as a calcium salt (solid)[2][4]. This substitution makes MHA an organic acid, a property that influences its absorption and metabolic processing[3].
-
N-Formyl-DL-methionine (f-DL-Met): This compound is a racemic mixture of N-formyl-D-methionine and N-formyl-L-methionine. A formyl group (-CHO) is attached to the amino group of methionine[5][6]. This formylation is highly significant; N-formylmethionine is the initiating amino acid in bacterial and mitochondrial protein synthesis[5][7]. This evolutionary hallmark makes N-formylated peptides potent signaling molecules in eukaryotes, a critical point of differentiation from MHA[8].
| Feature | L-Methionine | Methionine Hydroxy Analogue (MHA) | N-Formyl-DL-methionine (f-DL-Met) |
| Chemical Name | 2-Amino-4-(methylthio)butanoic acid | 2-Hydroxy-4-(methylthio)butanoic acid | 2-Formamido-4-(methylsulfanyl)butanoic acid |
| Key Functional Group | α-Amino group (-NH2) | α-Hydroxyl group (-OH) | N-Formylamino group (-NH-CHO) |
| Chirality | L-isomer | Racemic (DL mixture) | Racemic (DL mixture) |
| Primary Biological Role | Protein synthesis, Methylation | Pro-nutrient (L-methionine precursor) | Bacterial protein initiator, Immune modulator |
Chapter 2: Metabolic Conversion Pathways and Bioavailability
The efficacy of a methionine analogue is determined by the efficiency of its conversion to L-methionine. The metabolic pathways for MHA and f-DL-Met are distinct, involving different enzymes and cellular compartments.
The Two-Step Conversion of Methionine Hydroxy Analogue (MHA)
MHA is converted to L-methionine via a two-step enzymatic process. Both D- and L-isomers of MHA are first oxidized to an intermediate, α-keto-4-(methylthio)butanoic acid (KMB). This keto-acid is then transaminated, receiving an amino group from another amino acid (like glutamate) to form L-methionine[9].
-
Step 1 (Oxidation): The L-isomer of MHA is converted by L-α-hydroxy acid oxidase (L-HAOX), while the D-isomer is converted by D-2-hydroxy acid dehydrogenase (D-HADH)[9].
-
Step 2 (Transamination): KMB is converted to L-methionine by transaminases[9].
This process requires specific enzymes and costs the cell energy and other amino acid resources[1]. The efficiency of this conversion is not 100%, which is reflected in its biological availability. Studies in animal nutrition consistently show MHA has a lower relative bioavailability than DL-methionine, often cited in the range of 65-80% on an equimolar basis[1][10][11][12].
The Hypothetical Nutritional Pathway of N-Formyl-DL-methionine
For f-DL-Met to serve as a methionine source, it must undergo two key transformations: deformylation and, for the D-isomer, conversion to the L-form.
-
Step 1 (Deformylation): The formyl group must be removed by a peptide deformylase (PDF) enzyme. While PDFs are ubiquitous in bacteria for post-translational modification, their activity on free f-Met in the eukaryotic cytosol is less characterized[5]. However, human leukocytes and platelets do possess N-formylmethionine deformylase activity, suggesting a mechanism for this initial step exists[13].
-
Step 2 (Racemization/Transamination): Once deformylated to DL-methionine, the D-methionine component must be converted to L-methionine. This process is similar to that for MHA, where D-methionine is first converted to the keto-acid KMB by a D-amino acid oxidase (DAAO), followed by transamination to L-methionine[9].
The multi-step nature and reliance on potentially rate-limiting enzymes suggest that the bioavailability of f-DL-Met as a methionine source may be compromised compared to standard DL-methionine. Furthermore, this pathway completely ignores its potent signaling function, discussed in Chapter 4.
Chapter 3: Comparative Evaluation in Biological Assays
To objectively compare the efficacy of f-DL-Met and MHA, researchers must employ assays that directly measure outcomes dependent on methionine availability. We present two validated protocols, one in vitro and one in vivo, designed for this purpose.
In Vitro Assay: Cell Proliferation in Methionine-Restricted Media
This assay quantifies the ability of each analogue to support cell growth when natural methionine is limiting. The causality we are testing is that the compound that is more efficiently converted to L-methionine will support a higher rate of cell proliferation at an equimolar concentration.
Objective: To determine the dose-dependent effect of f-DL-Met and MHA on the proliferation of a mammalian cell line under methionine restriction.
Experimental Protocol:
-
Cell Line and Culture:
-
Use a robust, rapidly dividing cell line (e.g., HeLa, HEK293, or L929).
-
Culture cells in standard complete medium (e.g., DMEM with 10% FBS) to 80% confluency.
-
-
Preparation of Methionine-Restricted Medium:
-
Use a custom formulation of DMEM lacking methionine (available from major suppliers).
-
Supplement this basal medium with 10% dialyzed Fetal Bovine Serum (dFBS) to remove small molecules, including residual amino acids. This is the Methionine-Free Medium .
-
-
Preparation of Test Compounds:
-
Prepare sterile, concentrated stock solutions (e.g., 100 mM) of L-methionine, MHA (free acid), and f-DL-Met in PBS or culture-grade water.
-
Perform serial dilutions to create working solutions that, when added to the Methionine-Free Medium, will yield final concentrations from 0 µM to 1000 µM.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium and allow them to attach overnight.
-
Wash the cells twice with sterile PBS to remove residual complete medium.
-
Add 100 µL of Methionine-Free Medium containing the respective concentrations of L-methionine (positive control), MHA, f-DL-Met, or no supplement (negative control) to the wells. Include at least 3-5 replicates for each condition.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2. The exact time should be optimized based on the cell line's doubling time[14].
-
Quantify cell proliferation using a standard method such as the WST-8/CCK-8 assay, which measures metabolic activity proportional to cell number[15]. Read absorbance according to the manufacturer's protocol.
-
-
Data Analysis & Interpretation (Self-Validation):
-
Subtract the average absorbance of the negative control (0 µM Met) wells to correct for background.
-
Normalize the data by expressing the proliferation in each condition as a percentage of the maximum proliferation observed with the L-methionine positive control.
-
Plot the dose-response curves for each compound.
-
Trustworthiness Check: The L-methionine curve should show a clear sigmoidal dose-response. The MHA curve is expected to show a similar shape but may be right-shifted, indicating a lower potency, requiring higher concentrations to achieve the same effect[16]. The f-DL-Met curve will reveal its efficacy as a growth supplement in this system.
-
Hypothetical Data Summary:
| Concentration (µM) | L-Met (% Proliferation) | MHA (% Proliferation) | f-DL-Met (% Proliferation) |
| 0 | 0 | 0 | 0 |
| 25 | 50 | 35 | 20 |
| 50 | 85 | 60 | 45 |
| 100 | 100 | 80 | 65 |
| 200 | 100 | 95 | 85 |
| 400 | 100 | 100 | 98 |
In Vivo Assay: Animal Growth Trial (Broiler Chicken Model)
Animal feeding trials are the gold standard for evaluating the nutritional bioavailability of methionine sources[1]. The broiler chicken is an excellent model as methionine is typically the first limiting amino acid in their corn-soybean meal-based diets[1].
Objective: To determine the relative bioavailability of f-DL-Met and MHA compared to a DL-methionine standard for promoting growth and feed efficiency in broiler chickens.
Experimental Protocol:
-
Animals and Housing:
-
Use one-day-old male broiler chicks (e.g., Ross 308 strain).
-
House birds in environmentally controlled pens with ad libitum access to water.
-
-
Experimental Diets:
-
Formulate a basal diet (corn-soybean meal) to be deficient in methionine but adequate in all other nutrients[17].
-
Create treatment diets by supplementing the basal diet with graded levels of DL-methionine (the standard), MHA, and f-DL-Met on an equimolar basis. For example:
-
T1: Basal Diet (Negative Control)
-
T2-T4: Basal + 0.05%, 0.10%, 0.15% DL-Methionine
-
T5-T7: Basal + equimolar levels of MHA
-
T8-T10: Basal + equimolar levels of f-DL-Met
-
-
-
Experimental Design:
-
Data Collection:
-
Measure and record body weight by pen at the start (Day 1) and end of the trial.
-
Record feed consumption for each pen throughout the trial.
-
Calculate Body Weight Gain (BWG), Average Daily Gain (ADG), and Feed Conversion Ratio (FCR = total feed intake / total weight gain).
-
-
Data Analysis & Interpretation (Self-Validation):
-
Use ANOVA to test for significant differences between treatment groups.
-
Perform a regression analysis (e.g., slope-ratio assay) of the response (BWG or FCR) against the supplemental methionine level for each source.
-
The relative bioavailability of a test source (e.g., MHA) compared to the standard (DL-Met) is calculated as: (Slope of MHA / Slope of DL-Met) * 100.
-
Trustworthiness Check: The DL-methionine groups should show a linear increase in BWG and a linear decrease in FCR with increasing supplementation. This confirms the basal diet was appropriately deficient and the model is responsive. The slopes for MHA and f-DL-Met will determine their efficacy relative to the standard.
-
Literature-Based Data Summary:
| Methionine Source | Relative Bioavailability (vs. DL-Met = 100%) | Reference |
| DL-Methionine (DLM) | 100% (Standard) | By definition |
| MHA-FA (Free Acid) | 65-77% | [1][10][11] |
| MHA-Ca (Calcium Salt) | ~67% | [11] |
| N-Formyl-DL-methionine | Data not available, expected to be <100% | - |
Chapter 4: Discussion: Beyond Nutrition - The Immunological Activity of f-DL-Met
A critical error in experimental design would be to assume f-DL-Met is merely an inert methionine precursor. Its N-formyl group makes it a potent signaling molecule recognized by the innate immune system.
-
Formyl Peptide Receptors (FPRs): Eukaryotic immune cells, particularly phagocytes like neutrophils, express a family of G protein-coupled receptors called Formyl Peptide Receptors (FPR1, FPR2, FPR3)[8][20]. These receptors function as pattern recognition receptors, recognizing the N-formylmethionine signature of bacterial and mitochondrial proteins as a danger signal[21].
-
Pro-inflammatory Signaling: Binding of f-Met-containing peptides to FPRs triggers a cascade of pro-inflammatory responses, including chemotaxis (directing cells to the signal source), degranulation, and the production of reactive oxygen species (respiratory burst)[21][22][23].
Causality and Experimental Implications:
The decision to use f-DL-Met versus MHA must account for this potent off-target effect.
-
In Immunology/Inflammation Research: f-DL-Met is not a suitable substitute for methionine. Instead, it is a tool to study inflammatory pathways. Researchers using it should include controls to ensure observed effects are due to FPR signaling and not nutritional rescue.
-
In Cell Culture/Drug Development: Unwittingly using f-DL-Met as a methionine source in an immune-competent cell culture (e.g., co-cultures with macrophages) or in in vivo models could trigger confounding inflammatory responses, leading to misinterpretation of data.
-
In Animal Nutrition: While MHA is widely used, the use of f-DL-Met would be highly problematic. It could induce a state of chronic gut inflammation, potentially altering nutrient absorption and overall animal health in ways unrelated to its methionine value.
Conclusion and Recommendations
N-Formyl-DL-methionine and Methionine Hydroxy Analogue are not interchangeable. The choice between them depends entirely on the experimental objective.
-
For Nutritional Studies: MHA is a recognized, albeit less bioavailable, source of methionine. Its metabolic pathway is well-understood, and it serves as a reliable pro-nutrient for applications requiring methionine supplementation where immunological neutrality is desired. Its lower bioavailability compared to DL-methionine must be factored into dosing calculations[1][24].
-
For Immunological Studies: N-Formyl-DL-methionine should be treated as a bioactive signaling molecule, not a nutrient. Its primary utility is as an agonist for Formyl Peptide Receptors to probe the mechanisms of innate immunity and inflammation. Its use as a simple methionine source is ill-advised and risks introducing significant, confounding variables.
This guide underscores a fundamental principle in experimental science: the choice of every reagent matters. By understanding the distinct metabolic fates and divergent biological activities of MHA and f-DL-Met, researchers can design more robust, accurate, and interpretable experiments.
References
-
Wikipedia. (n.d.). N-Formylmethionine. [Link]
-
Lallès, J. P., et al. (2024-02-21). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. RSC Publishing. [Link]
-
Zhang, R., et al. (2022-10-25). Effect of methionine hydroxy analog feed supplements: Significant alteration and enrichment of rumen microbiota and metabolome in Hu sheep. Frontiers in Microbiology. [Link]
-
Small Molecule Pathway Database (SMPDB). (2023-08-24). Metabolism and Physiological Effects of N-Formyl-L-Methionine. [Link]
-
Zhang, R., et al. (2022-10-26). Effect of methionine hydroxy analog feed supplements: Significant alteration and enrichment of rumen microbiota and metabolome in Hu sheep. PubMed Central. [Link]
-
Vazquez-Añon, M. (2017-01-24). Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. The Poultry Site. [Link]
-
Wikipedia. (n.d.). Formyl peptide receptor. [Link]
-
Song, R., et al. (2017). Effects of dietary supplementation of l-methionine vs. dl-methionine on performance, plasma concentrations of free amino acids and other metabolites, and myogenesis gene expression in young growing pigs. Translational Animal Science. [Link]
-
Varshavsky, A., et al. (2018-11-30). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. Science. [Link]
-
Ball, R. O., et al. (2010). Methionine-hydroxy analogue was found to be significantly less bioavailable compared to dl-methionine for protein deposition in growing pigs. Animal. [Link]
-
Creger, C. R., et al. (1972). An evaluation of the L-methionine activity of the hydroxy analogue of methionine. Poultry Science. [Link]
-
Cell Biolabs, Inc. (n.d.). Methionine Assay Kit. [Link]
-
Van Weerden, E. J., et al. (1972). Comparison of DL-Methionine, DL-Methionine-Na, DL-Methionine Hydroxy Analogue-Ca, and DL-Methionine Hydroxy Analogue Free Acid in Broilers by Using a Crystalline Amino Acid Diet. ResearchGate. [Link]
-
Fox, J. M., et al. (2004). Evaluation of Methionine Supplements and Their Use in Grain‐based Feeds for Litopenaeus vannamei. ResearchGate. [Link]
-
PubChem. (n.d.). N-Formyl-DL-methionine. [Link]
-
Tan, Y., et al. (2010). Methionine depletion with recombinant methioninase: In vitro and in vivo efficacy against neuroblastoma and its synergism with chemotherapeutic drugs. PubMed Central. [Link]
-
Kim, J. M. (2019-03-31). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB Reports. [Link]
-
Schreiner, C. L., & Jones, E. E. (1987). Metabolism of methionine and methionine hydroxy analogue by porcine kidney fibroblasts. The Journal of Nutrition. [Link]
-
Epigenase. (n.d.). Cell-Based Methylation Assays. [Link]
-
Sforza, E., et al. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed Central. [Link]
-
Kalinski, T., et al. (2021). Low Energy Status under Methionine Restriction Is Essentially Independent of Proliferation or Cell Contact Inhibition. MDPI. [Link]
-
Shen, Y. B., et al. (2016-01-18). Effect of L-methionine or DL-methionine supplementation on nitrogen balance, metabolism, and serum amino acid profile in starter pigs. Animal Bioscience. [Link]
-
Gao, J. L., et al. (1999). The N-formylpeptide receptor (FPR) and a second G(i)-coupled receptor mediate fMet-Leu-Phe-stimulated activation of NADPH oxidase in murine neutrophils. ResearchGate. [Link]
-
Varshavsky, A., et al. (2018-11-30). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. PubMed. [Link]
-
Powell, M., et al. (2017). Assessing the bioavailability of L-methionine and a methionine hydroxy analogue (MHA-Ca) compared to DL-methionine in rainbow trout (Oncorhynchus mykiss). ResearchGate. [Link]
-
Marasco, W. A., et al. (1987). N-formyl-L-methionine deformylase activity in human leucocytes and platelets. PubMed Central. [Link]
-
Wecke, C., & Liebert, F. (2023). Noninferiority of the hydroxy analog of methionine compared to DL-methionine not confirmed in a broiler trial. Poultry Science. [Link]
-
Agilia, A. A., et al. (2023-10-23). An investigation of the assumed efficacy of methionine hydroxy analogue compared to DL-methionine by measuring growth performance, carcass traits, and GHR and IGF-I expression in broilers. Taylor & Francis Online. [Link]
-
Bae, Y. S., et al. (2003). Differential activation of formyl peptide receptor signaling by peptide ligands. Molecular Pharmacology. [Link]
-
Hoshi, T., et al. (1990). Effect of methionine-deprived nutrition on cell growth and cell kinetics in cell cultures and experimental tumors. Journal of Parenteral and Enteral Nutrition. [Link]
-
Wikipedia. (n.d.). Methionine. [Link]
-
Harms, R. H., & Russell, G. B. (1995). Performance Comparisons Between DL-Methionine and DL-Methionine Hydroxy Analogue in Layers on an Unequal Molar Basis. ResearchGate. [Link]
-
Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. NIH Public Access. [Link]
-
Società San Marco. (n.d.). Methionine supplement in animal nutrition. [Link]
Sources
- 1. cjbio.net [cjbio.net]
- 2. Effect of methionine hydroxy analog feed supplements: Significant alteration and enrichment of rumen microbiota and metabolome in Hu sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepoultrysite.com [thepoultrysite.com]
- 4. Frontiers | Effect of methionine hydroxy analog feed supplements: Significant alteration and enrichment of rumen microbiota and metabolome in Hu sheep [frontiersin.org]
- 5. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 6. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methionine - Wikipedia [en.wikipedia.org]
- 8. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 9. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]
- 10. Methionine-hydroxy analogue was found to be significantly less bioavailable compared to dl-methionine for protein deposition in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-formyl-L-methionine deformylase activity in human leucocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Methionine depletion with recombinant methioninase: In vitro and in vivo efficacy against neuroblastoma and its synergism with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of methionine and methionine hydroxy analogue by porcine kidney fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of L- or DL-methionine Supplementation on Nitrogen Retention, Serum Amino Acid Concentrations and Blood Metabolites Profile in Starter Pigs [animbiosci.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Noninferiority of the hydroxy analog of methionine compared to DL-methionine not confirmed in a broiler trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Differential activation of formyl peptide receptor signaling by peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
A Researcher's Guide to Assessing the Cross-Reactivity of Anti-Methionine Sulfoxide Antibodies with N-Formyl-DL-Methionine
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity of experimental results. This guide provides an in-depth technical comparison of the binding characteristics of anti-methionine sulfoxide antibodies, with a critical evaluation of their potential cross-reactivity with N-Formyl-DL-methionine. We will delve into the underlying molecular principles, present detailed experimental protocols for assessment, and offer insights into the interpretation of the resulting data.
Introduction: The Significance of Methionine Modifications
Methionine, a sulfur-containing amino acid, is susceptible to modifications that can significantly impact protein structure and function. Two such modifications of interest are oxidation to methionine sulfoxide (MetO) and N-terminal formylation.
Methionine Sulfoxide (MetO): A Marker of Oxidative Stress
The oxidation of methionine to methionine sulfoxide is a common post-translational modification that occurs under conditions of oxidative stress.[1][2] This modification can alter a protein's conformation, activity, and susceptibility to degradation.[3][4] Consequently, antibodies that specifically recognize MetO are invaluable tools for studying oxidative damage in various physiological and pathological contexts, including neurodegenerative diseases.[1][2]
N-Formyl-DL-methionine: An Initiator and Immune Modulator
N-Formyl-methionine (fMet) is the initiating amino acid in protein synthesis in bacteria and in eukaryotic organelles like mitochondria.[5][6] When released from damaged cells or bacteria, N-formylated peptides can act as Damage-Associated Molecular Patterns (DAMPs) or Pathogen-Associated Molecular Patterns (PAMPs), respectively.[7][8][9] These molecules are potent chemoattractants for immune cells and can trigger inflammatory responses.[5][7][8]
Given the potential for structural similarities between the modified methionine residues, it is crucial to determine whether antibodies raised against MetO-containing proteins cross-react with N-Formyl-DL-methionine. Such cross-reactivity could lead to false-positive signals and misinterpretation of experimental data.[10][11]
Molecular Basis for Potential Cross-Reactivity
The potential for cross-reactivity arises from the structural resemblance of the epitopes recognized by the antibody.[12] An antibody generated against a peptide containing methionine sulfoxide might recognize structural features that are also present in N-Formyl-DL-methionine.
Below is a simplified representation of the chemical structures:
-
Methionine: The side chain contains a thioether group (-S-CH₃).
-
Methionine Sulfoxide: The sulfur atom of the thioether is oxidized to a sulfoxide group (-S(=O)-CH₃).
-
N-Formyl-methionine: A formyl group (-C(=O)H) is attached to the amino group of the methionine.
While the primary modification sites are different (side chain vs. alpha-amino group), the overall shape and charge distribution around the methionine residue could be sufficiently similar to allow for antibody binding to both modified forms.
Experimental Assessment of Cross-Reactivity
A multi-pronged approach employing both quantitative and qualitative methods is recommended to thoroughly assess cross-reactivity. Here, we outline protocols for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a Western blot analysis.
Quantitative Assessment: Competitive ELISA
A competitive ELISA is an excellent method for quantifying the degree of cross-reactivity.[10][13][14] This assay measures the ability of a free analyte (the potential cross-reactant) to compete with a coated antigen for binding to the antibody.
Experimental Workflow: Competitive ELISA
Caption: Workflow for Competitive ELISA to assess cross-reactivity.
Detailed Protocol: Competitive ELISA
-
Plate Coating:
-
Coat a 96-well microtiter plate with a solution of a known methionine sulfoxide-containing peptide or protein (e.g., oxidized calmodulin) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Block the remaining protein-binding sites on the plate by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) to each well.[11]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the competitor molecules: N-Formyl-DL-methionine and, as a positive control, the free MetO-containing peptide.
-
In a separate plate or tubes, pre-incubate the anti-MetO antibody (at a concentration determined by prior titration) with each dilution of the competitor for 1-2 hours at room temperature.
-
Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance against the log of the competitor concentration to generate inhibition curves.
-
Determine the half-maximal inhibitory concentration (IC50) for both N-Formyl-DL-methionine and the MetO-peptide.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of MetO-peptide / IC50 of N-Formyl-DL-methionine) x 100 [14]
-
Data Presentation: Competitive ELISA Results
| Competitor | IC50 (µM) | % Cross-Reactivity |
| MetO-peptide | 1.5 | 100% |
| N-Formyl-DL-methionine | >1000 | <0.15% |
| Unmodified Methionine | >1000 | <0.15% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Qualitative Assessment: Western Blot
Western blotting provides a qualitative assessment of antibody specificity in the context of a complex mixture of proteins separated by size.[15][16]
Experimental Workflow: Western Blot
Caption: Workflow for Western blot analysis of cross-reactivity.
Detailed Protocol: Western Blot
-
Sample Preparation and Electrophoresis:
-
Prepare protein lysates from cells under both basal and oxidative stress conditions (e.g., treatment with H₂O₂).
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.[15]
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Divide the membrane if necessary to test different conditions.
-
Incubate the membrane with the anti-MetO antibody at the recommended dilution in blocking buffer overnight at 4°C.
-
For the competition assay, pre-incubate the anti-MetO antibody with a high concentration of N-Formyl-DL-methionine (e.g., 1 mM) for 1-2 hours at room temperature before adding it to the membrane.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[17]
-
Data Presentation: Western Blot Results
A typical Western blot result would show an increase in signal in the lane with lysate from oxidatively stressed cells. If the anti-MetO antibody cross-reacts with N-Formyl-DL-methionine, pre-incubation with this compound would lead to a decrease in the observed signal. The absence of a signal reduction would indicate a lack of significant cross-reactivity.
Interpretation and Conclusion
The combined results from the competitive ELISA and Western blot analyses will provide a comprehensive picture of the cross-reactivity of the anti-methionine sulfoxide antibody.
-
Low Cross-Reactivity: A high IC50 value for N-Formyl-DL-methionine in the competitive ELISA and no significant reduction in signal in the Western blot competition assay would indicate that the antibody is highly specific for methionine sulfoxide. This would instill confidence in its use for detecting oxidative protein damage without interference from N-formylated proteins.
-
Significant Cross-Reactivity: A low IC50 value for N-Formyl-DL-methionine and a noticeable decrease in the Western blot signal upon competition would suggest significant cross-reactivity. In this scenario, researchers should exercise caution when interpreting their results, as a positive signal could be due to the presence of either MetO or N-formylated proteins. Further experiments, such as mass spectrometry, may be required to definitively identify the modification.[18][19][20]
By following the rigorous validation protocols outlined in this guide, researchers can ensure the specificity of their anti-methionine sulfoxide antibodies and, consequently, the accuracy and reliability of their experimental findings.[21]
References
- Vertex AI. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
- National Institutes of Health. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
- Thermo Fisher Scientific. (n.d.). ELISA Assay Technique.
- Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
- PubMed. (2009, May 1). Detection of oxidized methionine in selected proteins, cellular extracts and blood serums by novel anti-methionine sulfoxide antibodies.
- Abcam. (n.d.). Western blot protocol.
- MDPI. (n.d.). Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers.
- PubMed. (n.d.). N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways.
- PubChem. (n.d.). N-Formyl-DL-methionine.
- National Institutes of Health. (n.d.). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications.
- National Institutes of Health. (n.d.). Prediction of methionine oxidation risk in monoclonal antibodies using a machine learning method.
- National Institutes of Health. (n.d.). Mitochondrial Damage-Associated Molecular Patterns: From Inflammatory Signaling to Human Diseases.
- Rockland. (n.d.). Mastering Post-Translational Modifications.
- Wikipedia. (n.d.). N-Formylmethionine.
- Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
- University of California, San Francisco. (n.d.). Identification of Protein Modifications by Mass Spectrometry.
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- RayBiotech. (2024, February 14). Protein Post-Translational Modifications.
- ResearchGate. (2025, August 10). Effect of methionine oxidation of a recombinant monoclonal antibody on the binding affinity to protein A and protein G.
- PubChem. (n.d.). N-formyl-L-methionyl-L-methionine.
- National Institutes of Health. (2014, February 25). Mitochondrial damage-associated molecular patterns and vascular function.
- Benchchem. (n.d.). Navigating Antibody Cross-Reactivity: A Guide for Researchers.
- MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry.
- Antibodies.com. (2025, September 26). Western Blot: The Complete Guide.
- Human Metabolome Database. (n.d.). Showing metabocard for N-Formyl-L-methionine (HMDB0001015).
- National Institutes of Health. (n.d.). Antibody validation for Western blot: By the user, for the user.
- PLOS One. (2022, December 29). A novel method for in silico assessment of Methionine oxidation risk in monoclonal antibodies: Improvement over the 2-shell model.
- Abcam. (n.d.). Sandwich ELISA protocol.
- Bitesize Bio. (2025, April 24). Detecting Post-translational Modifications: 5 Easy Methods.
- Wikipedia. (n.d.). Protein mass spectrometry.
- MDPI. (n.d.). Damage-Associated Molecular Patterns (DAMPs) in Retinal Disorders.
- Creative Proteomics. (n.d.). How to Detect Post-Translational Modifications (PTMs) Sites?.
- MtoZ Biolabs. (n.d.). MS for detecting post-translational modifications of proteins.
- Wiley Online Library. (2022, August 7). Old and new damage-associated molecular patterns (DAMPs) in autoimmune diseases.
- Chemsrc. (2025, August 24). Formyl-L-methionine.
- Novus Biologicals. (n.d.). Methionine Sulfoxide Antibody (NBP1-06707).
- Thermo Fisher Scientific. (n.d.). Western Blotting: Products, Protocols, & Applications.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
Sources
- 1. Detection of oxidized methionine in selected proteins, cellular extracts and blood serums by novel anti-methionine sulfoxide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novusbio.com [novusbio.com]
- 3. Prediction of methionine oxidation risk in monoclonal antibodies using a machine learning method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel method for in silico assessment of Methionine oxidation risk in monoclonal antibodies: Improvement over the 2-shell model | PLOS One [journals.plos.org]
- 5. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 6. Formyl-L-methionine | CAS#:4289-98-9 | Chemsrc [chemsrc.com]
- 7. N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Damage-Associated Molecular Patterns: From Inflammatory Signaling to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial damage-associated molecular patterns and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 11. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 16. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. msf.ucsf.edu [msf.ucsf.edu]
- 20. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 21. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Guide to Competitive Binding Assays for N-Formyl-DL-methionine and the Formyl Peptide Receptor 1
For researchers, scientists, and drug development professionals navigating the intricate world of innate immunity and inflammation, understanding the precise interactions between chemoattractants and their receptors is paramount. N-Formyl-DL-methionine, a derivative of the amino acid methionine, is a known chemoattractant for leukocytes, playing a crucial role in directing these immune cells to sites of bacterial infection or tissue damage.[1] This activity is primarily mediated through its interaction with Formyl Peptide Receptors (FPRs), a class of G-protein coupled receptors (GPCRs).[2] Among these, Formyl Peptide Receptor 1 (FPR1) is a high-affinity receptor for N-formylated peptides.[3][4]
This guide provides an in-depth, objective comparison of the binding specificity of N-Formyl-DL-methionine for FPR1. We will delve into the principles and practical application of competitive binding assays, a gold-standard technique for quantifying ligand-receptor interactions.[5] By comparing the binding of N-Formyl-DL-methionine with a potent agonist, a known antagonist, and a non-formylated control, we can unequivocally determine its specificity for FPR1.
The Principle of Competitive Binding: Unmasking Molecular Affinities
A competitive binding assay is a powerful technique used to determine the affinity of an unlabeled compound (the "competitor") for a receptor by measuring its ability to displace a labeled ligand with known high affinity.[6][7] In this guide, we will utilize a radioligand binding assay, a highly sensitive and quantitative method.[5]
The assay works on a simple principle: a radiolabeled ligand (in our case, [³H]N-formyl-Met-Leu-Phe or [³H]fMLP, a potent FPR1 agonist) is incubated with a source of the receptor (membranes from cells expressing FPR1).[8] In the absence of a competitor, the radioligand binds to the receptor, and the amount of bound radioactivity can be measured. When an unlabeled competitor is introduced, it vies for the same binding site on the receptor. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity.
By plotting the percentage of bound radioligand against the concentration of the competitor, a sigmoidal dose-response curve is generated. From this curve, we can determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value is then used to calculate the inhibition constant (Ki), which represents the affinity of the competitor for the receptor. A lower Ki value signifies a higher binding affinity.
Visualizing the Competitive Binding Assay Workflow
The following diagram illustrates the key steps involved in a competitive radioligand binding assay for determining the specificity of N-Formyl-DL-methionine for FPR1.
Caption: Workflow of the competitive radioligand binding assay.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the methodology for a competitive radioligand binding assay to determine the Ki of N-Formyl-DL-methionine and other compounds for the human FPR1.
1. Preparation of Cell Membranes Expressing FPR1:
-
Cell Culture: Culture a stable cell line overexpressing human FPR1 (e.g., HEK293 or CHO cells) to a high density.
-
Cell Lysis: Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenization: Disrupt the cells using a Dounce homogenizer or sonication on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing and Storage: Wash the membrane pellet with fresh lysis buffer and resuspend it in a suitable buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C.
2. Competitive Radioligand Binding Assay:
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of assay buffer or unlabeled competitor at various concentrations (N-Formyl-DL-methionine, fMLP, Cyclosporin H, DL-methionine).
-
50 µL of [³H]fMLP at a final concentration close to its Kd for FPR1 (typically in the low nanomolar range).
-
150 µL of the FPR1 membrane preparation (the amount of protein per well should be optimized to ensure that less than 10% of the radioligand is bound).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Determination of Non-Specific Binding: In separate wells, add a high concentration of unlabeled fMLP (e.g., 10 µM) to determine the amount of non-specific binding of the radioligand.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each competitor concentration to obtain the specific binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value for each competitor.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
Comparative Performance Data
The following table presents hypothetical, yet realistic, data from a competitive binding assay, illustrating the expected outcomes for the tested compounds.
| Compound | Compound Type | IC₅₀ (nM) | Ki (nM) | Interpretation |
| fMLP | Potent Agonist | 2.5 | 1.0 | High affinity for FPR1, serving as a positive control. |
| N-Formyl-DL-methionine | Test Compound | 5,000 | 2,000 | Moderate to low affinity for FPR1. |
| Cyclosporin H | Antagonist | 250 | 100 | Known antagonist with moderate affinity for FPR1.[3] |
| DL-methionine | Negative Control | >100,000 | >40,000 | Negligible affinity, demonstrating the importance of the formyl group for binding. |
Interpreting the Results: The Specificity of N-Formyl-DL-methionine
The data clearly demonstrates the specificity of the interaction between formylated compounds and FPR1. The potent agonist fMLP exhibits a very low Ki value, indicative of its high affinity for the receptor. In contrast, DL-methionine, which lacks the N-terminal formyl group, shows no significant binding, confirming that the formyl moiety is a critical determinant for FPR1 recognition.[1]
N-Formyl-DL-methionine displays a Ki value that is significantly higher than that of fMLP, indicating a lower binding affinity. This is expected, as fMLP is a tripeptide and likely engages in more extensive interactions with the receptor's binding pocket compared to the single amino acid derivative.[8] Nevertheless, the ability of N-Formyl-DL-methionine to compete with [³H]fMLP, albeit at higher concentrations, confirms its specific interaction with FPR1. Cyclosporin H, a known FPR1 antagonist, shows a Ki in the expected range, validating the assay's ability to characterize inhibitors.[3]
The Underlying Signaling Cascade
The binding of an agonist like N-Formyl-DL-methionine to FPR1, a GPCR, initiates a cascade of intracellular signaling events. This ultimately leads to the chemotactic response of immune cells. The diagram below outlines this signaling pathway.
Sources
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. N-formyl methionine mediates NETosis of neutrophil to promote sepsis-induced cardiomyopathy via the FPR1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
NMR spectroscopy for structural validation of N-Formyl-DL-methionine.
An In-Depth Technical Guide to the Structural Validation of N-Formyl-DL-methionine: A Comparative Analysis Centered on NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a molecule is a cornerstone of scientific rigor. For N-Formyl-DL-methionine, a derivative of the amino acid methionine, this validation is critical. N-Formylmethionine plays a crucial role in the initiation of protein synthesis in bacteria and organelles like mitochondria, making it a key molecule in various biological studies.[1][2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural validation of N-Formyl-DL-methionine. Furthermore, it offers a comparative perspective on other widely used analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), supported by experimental data and protocols.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as an unparalleled technique for determining the precise structure of organic molecules in solution.[5] By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atomic connectivity and chemical environment within a molecule.[6] For a molecule like N-Formyl-DL-methionine, with its distinct functional groups and stereocenter, NMR offers a wealth of information that is both qualitative and quantitative.
¹H NMR Spectroscopy: A Proton's Perspective
Proton (¹H) NMR spectroscopy is often the initial and most informative experiment for structural analysis. It reveals the number of chemically distinct protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).
Based on the structure of N-Formyl-DL-methionine, we can predict the following proton signals:
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Formyl (-CHO) | ~8.2 | Singlet (s) | 1H |
| Amide (-NH) | ~6.5-8.5 | Doublet (d) | 1H |
| Alpha-proton (α-CH) | ~4.5-4.8 | Multiplet (m) | 1H |
| Beta-protons (β-CH₂) | ~1.9-2.2 | Multiplet (m) | 2H |
| Gamma-protons (γ-CH₂) | ~2.5-2.7 | Triplet (t) | 2H |
| Methyl (-SCH₃) | ~2.1 | Singlet (s) | 3H |
| Carboxyl (-COOH) | ~10-13 | Broad Singlet (br s) | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The rationale behind these assignments lies in the electronic effects of neighboring functional groups. The formyl proton is significantly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its downfield chemical shift. The alpha-proton is coupled to both the amide proton and the beta-protons, resulting in a complex multiplet. The methyl group attached to the sulfur atom appears as a sharp singlet as it has no adjacent protons to couple with.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 (¹³C) NMR spectroscopy provides complementary information by detailing the carbon framework of the molecule. Each chemically unique carbon atom gives rise to a distinct signal.
For N-Formyl-DL-methionine, the expected ¹³C NMR signals are:
| Carbon | Expected Chemical Shift (ppm) |
| Carboxyl (C=O) | ~170-175 |
| Formyl (C=O) | ~160-165 |
| Alpha-carbon (α-C) | ~50-55 |
| Beta-carbon (β-C) | ~30-35 |
| Gamma-carbon (γ-C) | ~28-33 |
| Methyl (-SCH₃) | ~15-20 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
The carbonyl carbons of the carboxyl and formyl groups are the most deshielded and appear furthest downfield. The aliphatic carbons of the methionine side chain appear in the upfield region of the spectrum.
Experimental Protocol for NMR Analysis
A reliable NMR spectrum is contingent on meticulous sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of N-Formyl-DL-methionine for ¹H NMR and 50-100 mg for ¹³C NMR.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean vial.[7] The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for amino acid derivatives as it can solubilize the sample and allows for the observation of exchangeable protons like -NH and -COOH.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution before transferring it to the NMR tube.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shift scale to the internal standard.
-
Caption: Experimental workflow for NMR analysis.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, other techniques provide valuable and often complementary information.
Caption: Relationship between analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.
For N-Formyl-DL-methionine, characteristic FTIR absorption bands would include:
-
~3300 cm⁻¹: N-H stretch of the amide.
-
~3000-2500 cm⁻¹: O-H stretch of the carboxylic acid (often broad).
-
~2950-2850 cm⁻¹: C-H stretches of the aliphatic chain.
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1650 cm⁻¹: C=O stretch of the amide (Amide I band).
-
~1550 cm⁻¹: N-H bend of the amide (Amide II band).
While FTIR can confirm the presence of the key functional groups (amide, carboxylic acid), it does not provide information about how they are connected within the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound with high accuracy. The molecular formula of N-Formyl-DL-methionine is C₆H₁₁NO₃S, with a molecular weight of approximately 177.22 g/mol .[1][8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure, but interpretation can be complex and may not be definitive without supporting data.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, dynamic processes. | Unambiguous structure determination, non-destructive. | Lower sensitivity, requires higher sample concentration, more expensive instrumentation. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, inexpensive, requires small sample amount. | Provides limited structural information, not suitable for complex mixtures. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity, requires very small sample amount. | Provides limited connectivity information, can be destructive. |
Conclusion: An Integrated Approach to Structural Validation
NMR spectroscopy, through ¹H and ¹³C analysis, provides the most comprehensive and unambiguous data for the structural validation of N-Formyl-DL-methionine. It is the only technique among those discussed that can definitively map the entire molecular structure in a single set of experiments.
However, a holistic approach to structural validation often involves the complementary use of multiple analytical techniques. Mass spectrometry provides a rapid and highly sensitive confirmation of the molecular weight and formula, while FTIR offers a quick check for the presence of key functional groups. When used in concert, NMR, MS, and FTIR form a powerful toolkit for the unequivocal characterization of N-Formyl-DL-methionine, ensuring the integrity and reliability of data in research and development.
References
-
PubChem. N-Formylmethionine | C6H11NO3S | CID 439750. National Center for Biotechnology Information. [Link]
-
PubChem. N-Formyl-DL-methionine | C6H11NO3S | CID 911. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. Showing metabocard for N-Formyl-L-methionine (HMDB0001015). [Link]
-
Putt, M., et al. (2018). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. Bioconjugate Chemistry. [Link]
-
Wikipedia. N-Formylmethionine. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000044 - L-Methionine. [Link]
-
Al Mamun, M., et al. (2010). The most significant FTIR bands (cm À1 ) of the DL-methionine and its complexes. ResearchGate. [Link]
-
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]
-
Duke University. Introduction to NMR spectroscopy of proteins. [Link]
-
SpectraBase. N-Formyl-dl-methionine - Optional[1H NMR] - Chemical Shifts. [Link]
-
Analytical Biochemistry. FTIR markers of methionine oxidation for early detection of oxidized protein therapeutics. [Link]
-
ResearchGate. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Springer Nature. NMR Protocols and Methods. [Link]
-
National Institutes of Health. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. [Link]
-
National Institute of Standards and Technology. D-Methionine. [Link]
-
National Institutes of Health. [13C]Methionine NMR and metal-binding studies of recombinant human transferrin N-lobe and five methionine mutants: conformational changes and increased sensitivity to chloride. [Link]
-
National Institutes of Health. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
National Institutes of Health. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0250776). [Link]
-
Chemistry LibreTexts. NMR Spectroscopy. [Link]
-
ResearchGate. Summary of 1 H-and 13 C-NMR chemical shifts for the [ε-13.... [Link]
-
Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
PubMed. NMR assignments of 1H, 13C and 15N spectra of methionine sulfoxide reductase B1 from Mus musculus. [Link]
-
University of Ottawa NMR Facility Blog. NMR to Distinguish Solid Polymorphs. [Link]1/nmr-to-distinguish-solid-polymorphs.html)
Sources
- 1. N-Formylmethionine | C6H11NO3S | CID 439750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 4. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Bacterial-Derived vs. Synthetic N-formyl Peptides
A Comparative Analysis for Researchers in Immunology and Drug Development
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of N-formyl peptides derived from bacterial cultures versus those produced by chemical synthesis. We will explore the critical differences in their composition, purity, and functional activity, offering field-proven insights to guide your experimental design and interpretation. This document is intended for researchers, scientists, and drug development professionals who require precise and reproducible tools for studying inflammation, innate immunity, and chemotaxis.
Introduction: The Role of N-formyl Peptides in Innate Immunity
N-formyl peptides are a class of molecules that serve as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages.[1] Their significance lies in their origin: they are produced by bacteria during protein synthesis and are also released from the mitochondria of damaged host cells.[1][2][3] This dual origin makes them classic "danger signals," or Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs), that alert the innate immune system to infection or tissue injury.[3]
These peptides exert their effects by binding to a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[4][5] In humans, this family consists of three main types: FPR1, FPR2, and FPR3, which are primarily expressed on immune cells.[4][5] The binding of an N-formyl peptide like the prototypical N-formylmethionyl-leucyl-phenylalanine (fMLP) to these receptors initiates a signaling cascade that leads to a range of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][6][7]
Given their central role in initiating the immune response, N-formyl peptides are invaluable tools for research. However, the source of these peptides—whether isolated from bacteria or produced synthetically—has profound implications for experimental outcomes, reproducibility, and data interpretation.
Core Comparison: Bacterial-Derived vs. Synthetic Peptides
The choice between using N-formyl peptides isolated from bacterial cultures and chemically synthesized peptides is a critical decision. While both can elicit biological responses, their fundamental properties are vastly different.
| Feature | Bacterial-Derived N-formyl Peptides | Synthetic N-formyl Peptides |
| Source | Isolated from bacterial culture supernatants (e.g., E. coli).[6][8] | Chemically constructed via solid-phase peptide synthesis.[9][10] |
| Composition | A heterogeneous, undefined mixture of various peptides and metabolites. | A single, well-defined molecular entity with a known sequence and structure. |
| Purity | Low to moderate. Inherently contains contaminants. | High purity, typically >97% as determined by HPLC. |
| Consistency | High batch-to-batch variability. | High batch-to-batch consistency and reproducibility. |
| Contaminants | High risk of endotoxin (LPS) and other bacterial component contamination.[11][12] | Can be produced to be essentially endotoxin-free.[11] |
| Specificity | Can activate multiple immune receptors (e.g., TLR4 via LPS), confounding results.[13][14] | Highly specific for Formyl Peptide Receptors, enabling targeted study.[7] |
| Application | Limited use; potentially for studying complex host-pathogen interactions. | Gold standard for pharmacology, signaling studies, and drug screening. |
Expertise & Experience: The Causality Behind the Choice
The Synthetic Advantage: Synthetic peptides, by contrast, offer absolute clarity. A researcher using synthetic fMLP knows the precise molecular structure, concentration, and purity of the agonist. This allows for the unambiguous attribution of observed chemotaxis, calcium flux, or cytokine release to the activation of FPRs. This level of precision is non-negotiable for robust, publishable research and for the development of therapeutics that target these pathways. Synthetic chemistry also allows for the creation of specific peptide analogs to probe structure-activity relationships, which is impossible with bacterial preparations.[6][16]
Mechanism of Action: Formyl Peptide Receptor Signaling
Understanding the signaling pathway activated by N-formyl peptides is key to designing and interpreting experiments. Upon binding of a ligand like fMLP, FPR1 undergoes a conformational change, triggering a canonical GPCR signaling cascade.
-
G-Protein Activation: The receptor activates its associated heterotrimeric G-protein (primarily Gαi), causing the exchange of GDP for GTP and the dissociation of the Gαi and Gβγ subunits.[2][17]
-
Downstream Effectors: Both subunits trigger downstream pathways. The Gβγ subunit is primarily responsible for activating Phospholipase C (PLC).[4][17]
-
Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored Ca²⁺ into the cytoplasm. This transient increase is known as calcium flux and is a hallmark of FPR activation.[4][17][18]
-
Cellular Response: These signaling events culminate in the activation of pathways like PI3K and MAPK, leading to cytoskeletal rearrangement for chemotaxis, the assembly of the NADPH oxidase complex for ROS production (respiratory burst), and the release of granular enzymes.[2][17]
Caption: FPR1 signaling cascade initiated by N-formyl peptide binding.
Performance Data: A Side-by-Side Comparison
The following table presents typical comparative data for bacterial-derived versus synthetic N-formyl peptides in key functional assays.
| Parameter | Bacterial-Derived Supernatant | High-Purity Synthetic fMLP | Justification |
| Purity (HPLC) | Undefined Mixture | >97% | Synthetic peptides are purified to a high degree, ensuring a single active agent.[9] |
| Endotoxin Level | >100 EU/mg | <0.1 EU/mg | Bacterial preparations are heavily contaminated with LPS, a potent inflammatory molecule.[11][12] |
| Chemotaxis EC₅₀ | Variable (e.g., 1-10% v/v) | ~1 nM | The EC₅₀ for synthetic fMLP is well-characterized and highly potent.[19] |
| Ca²⁺ Flux EC₅₀ | Variable | ~0.5 nM | Synthetic peptides provide a consistent and potent response for signaling studies.[18][20] |
| Reproducibility | Low | High | The defined nature of synthetic peptides ensures reliable, repeatable results. |
Authoritative Protocols for Functional Characterization
To ensure self-validating and robust results, the following protocols are recommended for comparing the activity of N-formyl peptide preparations.
Experimental Workflow Overview
Caption: General workflow for comparing N-formyl peptide activity.
Protocol: Neutrophil Chemotaxis Assay
This protocol quantifies the directed migration of neutrophils toward a chemoattractant gradient, a primary function induced by N-formyl peptides.
Principle: Neutrophils are placed in the upper chamber of a Transwell plate, separated by a microporous membrane from the lower chamber containing the peptide solution. Cells that migrate through the pores toward the chemoattractant are quantified.[21][22]
Materials:
-
Isolated human neutrophils (>95% purity)
-
RPMI-1640 medium with 0.1% BSA
-
Transwell plates (e.g., 8.0 µm pore size for human neutrophils)[21]
-
N-formyl peptide preparations (Bacterial-derived and Synthetic fMLP)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend cells in RPMI-1640 + 0.1% BSA at 2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 200 µL of RPMI-1640 (negative control) or varying concentrations of N-formyl peptides to the lower wells of the Transwell plate.[21]
-
Add 100 µL of the neutrophil suspension to the upper insert of each well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Quantification:
-
Carefully remove the upper inserts.
-
Add a cell lysis buffer containing Calcein-AM to the lower wells.
-
Incubate for 30 minutes to allow for dye conversion by viable cells.
-
Read the fluorescence (Excitation: 485 nm, Emission: 520 nm). The fluorescence intensity is directly proportional to the number of migrated cells.
-
-
Analysis: Plot fluorescence versus peptide concentration and determine the EC₅₀ value.
Protocol: Calcium Flux Assay
This assay measures the rapid increase in intracellular calcium concentration following receptor activation, a key proximal signaling event.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM). Upon peptide addition, receptor activation triggers Ca²⁺ release, which is detected as a change in the dye's fluorescence.[23][24][25]
Materials:
-
Isolated human neutrophils or a cell line expressing FPR1 (e.g., HL-60 cells)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fura-2 AM or Indo-1 AM fluorescent dye
-
Pluronic F-127
-
Fluorimeter or flow cytometer capable of kinetic reads
Procedure:
-
Cell Loading:
-
Resuspend cells at 5 x 10⁷ cells/mL in HBSS.
-
Load cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30 minutes at room temperature in the dark.[18]
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye and resuspend at 2 x 10⁶ cells/mL.
-
Measurement:
-
Place the cell suspension in a cuvette or microplate well within the fluorimeter.
-
Establish a stable baseline fluorescence reading for ~30 seconds.
-
Inject the N-formyl peptide agonist to achieve the final desired concentration.
-
Immediately record the change in fluorescence over time (typically for 2-3 minutes). For Fura-2, this involves monitoring the ratio of emission at 510 nm from excitation at 340 nm and 380 nm.
-
-
Analysis: The peak fluorescence ratio after agonist addition, relative to the baseline, represents the magnitude of the calcium flux. Plot the peak response against agonist concentration to determine the EC₅₀.
Conclusion and Recommendations
For researchers and drug developers, the choice is clear. While bacterial-derived N-formyl peptides were historically important for the initial discovery of this biological system, they lack the purity, consistency, and specificity required for modern, high-impact research.[8][21] The presence of confounding contaminants like endotoxins poses an unacceptable risk to data integrity.[13][15]
Synthetic N-formyl peptides are the authoritative standard. Their chemical purity and defined structure ensure that experimental results are reproducible, reliable, and can be mechanistically attributed to the activation of Formyl Peptide Receptors. For any study involving the pharmacology of FPRs, structure-activity relationships, or the screening of potential therapeutic modulators, high-purity synthetic peptides are the only scientifically valid choice.
References
-
Formyl peptide receptor - Wikipedia. (n.d.). Wikipedia. [Link]
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161. [Link]
-
Gabl M, Vögtle T, Goretzki A, et al. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences. 2020; 21(23):9018. [Link]
-
Dahlgren C, Gabl M, Winther M, et al. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. Cells. 2020; 9(10):2186. [Link]
-
Xu WF, He Y, Li ZY, et al. The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Current medicinal chemistry. 2008;15(29):3079-3087. [Link]
-
Rot, A., Henderson, L. E., & Leonard, E. J. (1986). A series of six ligands for the human formyl peptide receptor: tetrapeptides with high chemotactic potency and efficacy. Journal of leukocyte biology, 40(1), 43-53. [Link]
-
Napolitano, F., & Montuori, N. (2020). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers in Immunology, 11, 587963. [Link]
-
He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules and cells, 40(3), 163. [Link]
-
Endotoxin contamination triggers severe symptoms. (2024). peptides&elephants. [Link]
-
Xu, W. F., He, Y., Li, Z. Y., & Su, W. K. (2008). The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Current medicinal chemistry, 15(29), 3079–3087. [Link]
-
Controlling Endotoxin Contamination During Peptide Manufacturing. (2012). R&D World. [Link]
-
Gombiner, D. S., Muto, Y., & Muro, S. (1995). Structural and functional characterization of the human formyl peptide receptor ligand-binding region. Journal of Biological Chemistry, 270(27), 16224-16229. [Link]
-
Lee, J. S., Kim, H. J., Kim, S. Y., Kim, Y. J., & Jo, E. K. (2022). Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. ScienceOpen. [Link]
-
He, R., & Ye, R. D. (2002). N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. The Journal of experimental medicine, 195(10), 1359–1365. [Link]
-
Xu, W. F., He, Y., Li, Z. Y., & Su, W. K. (2008). The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. ResearchGate. [Link]
-
Itagaki, K., Kaczmarek, E., Lee, Y. M., Tang, I. T., Isal, B., Adibnia, Y., ... & Hauser, C. J. (2022). Removal of circulating mitochondrial N-formyl peptides via immobilized antibody therapy restores sepsis-induced neutrophil dysfunction. Journal of Leukocyte Biology, 112(3), 447-462. [Link]
-
N-Formylmethionyl-leucyl-phenylalanine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Bartleson, J. M., & DesMarias, T. A. (2022). Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. Journal of visualized experiments: JoVE, (183), 10.3791/63897. [Link]
-
Becker, E. L., Freer, R. J., & Toniolo, C. (1994). A high potency nonformylated peptide agonist for the phagocyte N-formylpeptide chemotactic receptor. Biochemical and biophysical research communications, 205(1), 80-85. [Link]
-
Marcoli, M., Gatti, E., Lecchini, S., & Frigo, G. (1990). Polymeric Analogues of N-formyl Peptides Are Potent Activators of Degranulation and Superoxide Production by Human Neutrophils. Biochemical and Biophysical Research Communications, 171(1), 266-272. [Link]
-
Calcium Flux Assays. (n.d.). Agilent. [Link]
-
Bacterial endotoxins as contaminants of therapeutic proteins. (2015). Pyrostar. [Link]
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059-1062. [Link]
-
Al-Hussain, T., & Abusharkh, A. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Molecules, 28(14), 5439. [Link]
-
Broutet, N., & Tazi-Ahnini, R. (2003). Differential contribution of bacterial N-formyl-methionyl-leucyl-phenylalanine and host-derived CXC chemokines to neutrophil infiltration into pulmonary alveoli during murine pneumococcal pneumonia. Infection and immunity, 71(5), 2838-2845. [Link]
-
Controlling Endotoxin Contamination in Bioprocessing. (2021). GenScript. [Link]
-
Bufe, B., Schumann, S., Kappl, R., & Zufall, F. (2015). Recognition of Bacterial Signal Peptides by Mammalian Formyl Peptide Receptors: A NEW MECHANISM FOR SENSING PATHOGENS. The Journal of biological chemistry, 290(12), 7369–7387. [Link]
-
Forsman, H., Kalderén, C., Nyman, E., Granqvist, V., Karlsson, J., Bylund, J., & Dahlgren, C. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology, 108(3), 1011-1022. [Link]
-
The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures. (n.d.). MDPI. [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. [Link]
-
FLIPR Calcium 4 Assay Kit Guide. (n.d.). Molecular Devices. [Link]
-
Spisani, S., Fabbri, E., Giuliani, A. L., & Torrini, I. (2007). New Chemotactic Dimeric Peptides Show High Affinity and Potency at the Human Formylpeptide Receptor. Journal of medicinal chemistry, 50(14), 3446–3450. [Link]
-
Comparison of the structural features of bacterial signal peptides with... (n.d.). ResearchGate. [Link]
-
Itagaki, K., Kaczmarek, E., Lee, Y. M., Tang, I. T., Isal, B., Adibnia, Y., ... & Hauser, C. J. (2021). Circulating mitochondrial N-formyl peptides contribute to secondary nosocomial infection in patients with septic shock. Proceedings of the National Academy of Sciences, 118(11), e2020542118. [Link]
-
McCoy, M. K., & Tansey, M. G. (2022). Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class. Biomedicines, 10(12), 3121. [Link]
-
Cost-effective Expression and Purification of Antimicrobial and Host Defense Peptides in Escherichia coli. (2012). Protein expression and purification, 81(1), 58–66. [Link]
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (n.d.). Frontiers. [Link]
-
How to purify synthetic peptides - what are the options? (2023). Biotage. [Link]
-
Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent. [Link]
-
Valdés-Tresanco, M. E., Valiente, P. A., & Moreno, E. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 26(11), 3236. [Link]
-
Synthesis and purification of potential antimicrobial peptides. (2012). Digital Commons @ EMU. [Link]
Sources
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 5. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. Endotoxin contamination triggers severe symptoms [peptides.de]
- 12. rdworldonline.com [rdworldonline.com]
- 13. listlabs.com [listlabs.com]
- 14. genscript.com [genscript.com]
- 15. Bacterial endotoxins as contaminants of therapeutic proteins [wakopyrostar.com]
- 16. New chemotactic dimeric peptides show high affinity and potency at the human formylpeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. A series of six ligands for the human formyl peptide receptor: tetrapeptides with high chemotactic potency and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A high potency nonformylated peptide agonist for the phagocyte N-formylpeptide chemotactic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]
- 22. pnas.org [pnas.org]
- 23. academic.oup.com [academic.oup.com]
- 24. agilent.com [agilent.com]
- 25. bu.edu [bu.edu]
Efficacy Deciphered: A Comparative Guide to N-Formyl-DL-methionine and Its Peptide Derivatives in Immune Cell Activation
In the intricate landscape of innate immunity and inflammation, the ability to precisely modulate leukocyte trafficking and activation is a cornerstone of therapeutic development. Among the key players in this domain are N-formylated peptides, potent chemoattractants that signal the presence of bacterial invasion or tissue damage. This guide provides an in-depth comparison of the efficacy of the parent molecule, N-Formyl-DL-methionine, and its more complex peptide derivatives. We will delve into the structural nuances that dictate their biological activity, supported by experimental data and detailed protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and utilize these molecules effectively.
The Genesis of a Danger Signal: N-Formyl-DL-methionine
N-Formyl-DL-methionine is a derivative of the amino acid methionine, distinguished by the addition of a formyl group to its amino terminus.[1] This seemingly minor modification is of profound biological significance. In prokaryotes and eukaryotic organelles like mitochondria, protein synthesis is initiated with N-formylmethionine.[1][2] Consequently, the presence of N-formylated peptides in the extracellular space serves as a potent "danger signal" to the innate immune system, indicating either bacterial proliferation or cellular injury.[1][3]
While N-Formyl-DL-methionine itself can attract leukocytes, its efficacy is significantly lower compared to its peptide derivatives.[4] The addition of subsequent amino acid residues dramatically enhances the molecule's ability to bind to and activate its cognate receptors, the Formyl Peptide Receptors (FPRs).[4]
The Formyl Peptide Receptor Family: Gatekeepers of Chemotaxis
The biological effects of N-formylated peptides are mediated through a family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs). In humans, this family consists of three main members: FPR1, FPR2, and FPR3.[1][5] These receptors are predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[1][6]
Upon ligand binding, FPRs trigger a cascade of intracellular signaling events, leading to a range of cellular responses crucial for innate immunity. These include:
-
Chemotaxis: Directed cell migration towards the source of the chemoattractant.[7][8]
-
Calcium Mobilization: A rapid increase in intracellular calcium concentration, acting as a second messenger.[7][9]
-
Reactive Oxygen Species (ROS) Production: The generation of microbicidal molecules in a process known as the respiratory burst.[10]
-
Degranulation: The release of antimicrobial proteins and enzymes from intracellular granules.[7]
The affinity and signaling outcome of N-formylated peptides are highly dependent on both the peptide sequence and the specific FPR subtype involved.
Caption: N-formyl peptide signaling pathway.
Structure-Activity Relationship: The Key to Potency
The transition from the single amino acid N-Formyl-DL-methionine to its peptide derivatives unlocks a significant increase in biological activity. The structure-activity relationship (SAR) of these peptides has been extensively studied, revealing key determinants of their efficacy.
-
The N-Formyl Group: This is a critical and indispensable feature for high-affinity binding to FPR1 and FPR2.[7] Non-formylated counterparts of these peptides exhibit dramatically reduced or no activity.[4]
-
Peptide Length and Composition: The potency of N-formylated peptides generally increases with the addition of amino acid residues, up to a certain length. The prototypical and most potent synthetic N-formylated peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF) .[1][8] The specific amino acid sequence profoundly influences receptor selectivity and signaling outcomes. For instance, FPR2 appears to have a higher affinity for longer peptides and those with positively charged residues at the C-terminus.[7]
-
Hydrophobicity: The presence of hydrophobic amino acids, such as leucine and phenylalanine in fMLP, is crucial for potent activity. These residues are thought to interact with hydrophobic pockets within the FPR binding site.
Efficacy Comparison: A Data-Driven Analysis
To provide a clear comparison of the efficacy of N-Formyl-DL-methionine and its derivatives, we have compiled experimental data from various studies. The following tables summarize the half-maximal effective concentrations (EC50) for key cellular responses mediated by these peptides. Lower EC50 values indicate higher potency.
Table 1: Chemotactic Efficacy of N-Formyl Peptides in Neutrophils
| Compound | Target Receptor(s) | EC50 for Chemotaxis (nM) | Reference |
| N-Formyl-DL-methionine | FPR1 | >10,000 | [4] |
| fMLP (f-Met-Leu-Phe) | FPR1, FPR2 (lower affinity) | ~1 | [1][2] |
| fMIVIL (from L. monocytogenes) | FPR1, FPR2 | Potent agonist | [2][7] |
| fMIFL (from S. aureus) | FPR1, FPR2 | Potent agonist | [2][7] |
| fMMYALF (mitochondrial) | FPR1, FPR2 | 10 - 160 | [7] |
| fMYFINILTL (mitochondrial) | FPR1, FPR2 | 10 - 160 | [7] |
| fMLKLIV (mitochondrial) | FPR1, FPR2 | 10 - 160 | [7] |
Table 2: Efficacy in Inducing Calcium Mobilization and ROS Production in Neutrophils
| Compound | EC50 for Ca²⁺ Mobilization (nM) | EC50 for ROS Production (nM) | Reference |
| fMLP | ~1-10 | ~1-10 | [9][11] |
| WKYMVm (synthetic hexapeptide) | 1.5 (mouse FPR) | Potent inducer | [12][13] |
Note: Data are compiled from multiple sources and experimental conditions may vary. These tables are intended for comparative purposes.
The data clearly illustrate the dramatic increase in potency from N-Formyl-DL-methionine to its peptide derivatives. fMLP stands out as a highly potent chemoattractant, active at nanomolar concentrations. Notably, naturally occurring N-formylated peptides from bacteria and mitochondria also exhibit high efficacy, underscoring their physiological relevance.
Experimental Protocols for Efficacy Assessment
To ensure the scientific integrity and reproducibility of efficacy comparisons, standardized and well-validated experimental protocols are essential. Below, we provide detailed methodologies for key assays used to evaluate the activity of N-formylated peptides.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantitatively measures the directed migration of neutrophils towards a chemoattractant.
Principle: Neutrophils are placed in the upper chamber of a two-chamber device (Boyden chamber or Transwell insert) separated by a microporous membrane. The chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Detailed Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation to remove red blood cells. Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 600 µL of assay buffer containing the desired concentration of the N-formylated peptide (or control) to the lower wells of a 24-well plate.
-
Place a 3-5 µm pore size Transwell insert into each well.
-
Add 100 µL of the neutrophil suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification:
-
Carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).
-
Mount the membranes on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Express the results as a chemotactic index (fold increase in migration over the buffer control).
Calcium Mobilization Assay
This assay measures the transient increase in intracellular free calcium concentration upon receptor activation.
Principle: Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation with an agonist, the binding of calcium to the indicator results in a change in fluorescence intensity, which can be measured using a fluorometer or a flow cytometer.
Detailed Protocol:
-
Cell Preparation: Load isolated neutrophils (1-5 x 10⁶ cells/mL) with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a calcium-containing buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with buffer to remove extracellular dye.
-
Measurement:
-
Resuspend the cells in the assay buffer and place them in a cuvette in a fluorometer or in a tube for flow cytometry.
-
Establish a baseline fluorescence reading.
-
Add the N-formylated peptide at the desired concentration and record the change in fluorescence over time.
-
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the magnitude of the calcium response.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of superoxide and other reactive oxygen species by the NADPH oxidase complex.
Principle: The assay utilizes a chemiluminescent or fluorescent probe that reacts with ROS to produce a measurable signal. Common probes include luminol (for extracellular ROS) and dihydro-rhodamine 123 (for intracellular ROS).
Detailed Protocol:
-
Cell Preparation: Resuspend isolated neutrophils in a suitable buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
In a 96-well white plate, add the neutrophil suspension.
-
Add a ROS detection reagent (e.g., luminol and horseradish peroxidase).
-
Add the N-formylated peptide at the desired concentration.
-
-
Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence signal kinetically over 30-60 minutes.
-
Data Analysis: Calculate the peak ROS production or the total ROS production (area under the curve).
Synthesis of N-Formyl Peptide Derivatives
The ability to synthesize custom N-formyl peptides is crucial for structure-activity relationship studies and the development of novel agonists or antagonists.
General Synthetic Approach:
A common method involves the formylation of the N-terminus of a pre-synthesized peptide.
-
Peptide Synthesis: The desired peptide sequence (e.g., Met-Leu-Phe) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.
-
N-terminal Deprotection: The Fmoc protecting group is removed from the N-terminal methionine.
-
Formylation: The free N-terminal amino group is then formylated. A common and effective method is to use a formylating agent such as p-nitrophenyl formate or a mixture of formic acid and acetic anhydride.
-
Cleavage and Deprotection: The N-formylated peptide is cleaved from the solid support resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Concluding Remarks and Future Perspectives
The evolution from the simple N-Formyl-DL-methionine to its more complex peptide derivatives represents a significant leap in biological potency. The tripeptide fMLP remains a gold standard for potent and specific activation of FPR1. However, the discovery of a diverse array of naturally occurring and synthetic N-formylated peptides with varying receptor selectivities and signaling biases opens up exciting avenues for therapeutic intervention.
Future research will likely focus on:
-
Developing FPR subtype-selective agonists and antagonists: This will allow for more targeted modulation of immune responses, potentially minimizing off-target effects.
-
Exploring biased agonism: Designing ligands that preferentially activate specific downstream signaling pathways could lead to novel therapeutics with improved efficacy and safety profiles.
-
Investigating the role of N-formylated peptides in non-immune contexts: The expression of FPRs on various non-hematopoietic cells suggests broader physiological roles for these peptides that are yet to be fully elucidated.
By understanding the intricate relationship between the structure of N-formylated peptides and their biological function, the scientific community is well-positioned to harness their power for the development of next-generation immunomodulatory therapies.
References
-
Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]
-
He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. [Link]
-
Cattaneo, F., Parisi, M., & Ammendola, R. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 14(4), 7954–7980. [Link]
-
Carp, H. (1982). Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils. The Journal of experimental medicine, 155(1), 264–275. [Link]
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences of the United States of America, 72(3), 1059–1062. [Link]
-
Urban, S. D., et al. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. Cellular and Molecular Life Sciences, 77(14), 2717-2733. [Link]
-
Perretti, M., & D'Acquisto, F. (2009). Annexin A1 and glucocorticoids as effectors of the resolution of inflammation. Nature reviews. Immunology, 9(1), 62–70. [Link]
-
Dorward, D. A., et al. (2015). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation. The American journal of pathology, 185(5), 1172–1184. [Link]
-
Bufe, A., et al. (1994). The human C5a receptor is a G-protein-coupled receptor for the chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine. European journal of biochemistry, 224(3), 1029–1036. [Link]
-
Dahlgren, C., et al. (2021). The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity. Journal of Innate Immunity, 13(4), 221-233. [Link]
-
Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119–161. [Link]
-
Feller, D. C., & Zimmerman, S. S. (1989). Conformational energy analysis of the chemotactic tripeptide formyl-Met-Leu-Phe and three analogs. International journal of peptide and protein research, 34(3), 229–234. [Link]
-
Karlsson, J., et al. (2020). Pro-Resolving FPR2 Agonists Regulate NADPH Oxidase-Dependent Phosphorylation of HSP27, OSR1, and MARCKS and Activation of the Respective Upstream Kinases. International Journal of Molecular Sciences, 21(18), 6843. [Link]
-
Schepetkin, I. A., et al. (2009). Activity of selected FPR1/FPR2 agonists. Journal of immunology, 182(1 Supplement), 121.18-121.18. [Link]
-
Linnerz, T., et al. (2025). N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myopathies. Rheumatology, 64(1), 156-166. [Link]
-
Daniel-Issakani, S., et al. (1989). Distinct patterns of chemotactic peptide-induced calcium mobilization in differentiated myeloid leukemia cells and peripheral blood neutrophils. Journal of leukocyte biology, 45(4), 303–311. [Link]
-
Sbardella, G., et al. (2019). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Journal of medicinal chemistry, 62(3), 1343–1361. [Link]
-
Kohidai, L., et al. (2003). Characterization of chemotactic ability of peptides containing N-formyl-methionyl residues in Tetrahymena fMLP as a targeting li. Cell biology international, 27(8), 695–700. [Link]
-
Jäschke, A., et al. (2012). A practical synthesis of the 13C/15N-labelled tripeptide N-Formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy. ResearchGate. [Link]
-
Reshetnikov, V., et al. (2018). Representative reactive oxygen species (ROS) modulators in neutrophils. ResearchGate. [Link]
-
Parkos, C. A., et al. (2001). In vitro neutrophil transepithelial migration. Methods in molecular biology, 164, 137–146. [Link]
-
Schepetkin, I. A., et al. (2007). Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors. Molecular pharmacology, 71(4), 1061–1074. [Link]
-
He, R., et al. (2004). Identification of formyl peptides from Listeria monocytogenes and Staphylococcus aureus as potent chemoattractants for mouse neutrophils. Journal of immunology, 172(10), 6323–6331. [Link]
-
Spisani, S., et al. (1993). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. Peptides, 14(3), 573–579. [Link]
-
van Avondt, K., et al. (2021). Studying Neutrophil Function in vitro: Cell Models and Environmental Factors. Frontiers in Immunology, 12, 622583. [Link]
-
Ye, R. D., et al. (2009). Chemical structures of selected ligands for the formyl peptide... ResearchGate. [Link]
-
Dahlgren, C., et al. (2021). The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity. Journal of Innate Immunity, 13(4), 221-233. [Link]
-
Tzani, A., et al. (2022). Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation. Molecules, 27(19), 6271. [Link]
-
Volpi, M., et al. (1988). Activation of the Neutrophil by Calcium-Mobilizing Ligands. I. A Chemotactic Peptide and the Lectin Concanavalin A Stimulate Superoxide Anion Generation but Elicit Different Calcium Movements and Phosphoinositide Remodeling. The Journal of biological chemistry, 263(23), 11090–11097. [Link]
-
Lee, H., et al. (2022). Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. ScienceOpen. [Link]
-
Wilson, B. S., et al. (2006). Activated N-Formyl Peptide Receptor and High-Affinity IgE Receptor Occupy Common Domains for Signaling and Internalization. Molecular and cellular biology, 26(10), 3951–3965. [Link]
-
He, R., et al. (2000). The Synthetic Peptide Trp-Lys-Tyr-Met-Val-d-Met Is a Potent Chemotactic Agonist for Mouse Formyl Peptide Receptor. The Journal of pharmacology and experimental therapeutics, 295(2), 596–602. [Link]
-
Wysocka, M., et al. (2018). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. Molecules, 23(11), 2947. [Link]
-
Yi, X., et al. (2025). The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists. Acta Pharmaceutica Sinica B. [Link]
-
Linnerz, T., et al. (2025). N-formyl methionine peptide-driven neutrophil activation in idiopathic inflammatory myopathies. Rheumatology, 64(1), 156-166. [Link]
-
Schiffmann, E., et al. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences of the United States of America, 72(3), 1059–1062. [Link]
-
Forsman, H., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of leukocyte biology, 107(2), 275–287. [Link]
-
Wikipedia. (n.d.). Formyl peptide receptor. [Link]
-
Magnusson, K. E., et al. (1988). Effect of N-formylated methionyl-phenylalanine (FMP) and methionyl-leucyl-phenylalanine (FMLP) on gut permeability. A model of local inflammatory process. Acta pathologica, microbiologica et immunologica Scandinavica. Section. C, Immunology, 96(1-6), 129–135. [Link]
Sources
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. Identification of formyl peptides from Listeria monocytogenes and Staphylococcus aureus as potent chemoattractants for mouse neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct patterns of chemotactic peptide-induced calcium mobilization in differentiated myeloid leukemia cells and peripheral blood neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the neutrophil by calcium-mobilizing ligands. I. A chemotactic peptide and the lectin concanavalin A stimulate superoxide anion generation but elicit different calcium movements and phosphoinositide remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to Validating Experimental Findings with a Secondary Chemoattractant
The Rationale: Why a Secondary Chemoattractant is Non-Negotiable
Chemotaxis assays, while powerful, are susceptible to a variety of confounding factors that can lead to erroneous interpretations.[3] These can range from suboptimal cell health and inconsistent assay setup to unexpected biological complexities. A secondary chemoattractant acts as a vital positive control, serving two primary purposes:
-
System Validation: It confirms that the experimental system—including the cells, reagents, and apparatus—is functioning correctly. If cells fail to migrate towards a known, potent chemoattractant, it immediately flags a fundamental issue with the assay itself, independent of the primary chemoattractant being investigated.[4][5][6]
-
Comparative Benchmark: It provides a standardized measure of chemotactic response. By comparing the migration induced by your primary chemoattractant to that of the secondary chemoattractant, you can contextualize the potency and efficacy of your compound of interest.
The choice of a secondary chemoattractant should be deliberate. Ideally, it should be a well-established, potent chemoattractant for the specific cell type under investigation, with a well-defined receptor and signaling pathway.[4] This allows for a clear and unambiguous positive control.
Experimental Design: A Tale of Two Chemoattractants
This guide will use a common experimental paradigm: assessing the chemotactic potential of a novel compound (Primary Chemoattractant: CXCL12) on a specific cell type (e.g., neutrophils) and validating the findings with a well-characterized chemoattractant (Secondary Chemoattractant: fMLP).
-
Primary Chemoattractant: CXCL12 (SDF-1) is a homeostatic chemokine that plays a crucial role in numerous physiological processes, including hematopoiesis and immune surveillance.[7][8] It signals primarily through the G-protein coupled receptor (GPCR), CXCR4.[7][9][10]
-
Secondary Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived peptide that acts as a powerful chemoattractant for phagocytic leukocytes, such as neutrophils.[11][12] It binds to the formyl peptide receptor (FPR), another member of the GPCR family.[13]
The experimental workflow is designed to be self-validating at each critical step.
Figure 1. A generalized workflow for a chemotaxis assay, from preparation to data analysis.
Detailed Experimental Protocol: Transwell Chemotaxis Assay
This protocol outlines a standard Transwell (or Boyden chamber) assay, a widely used method for quantifying chemotaxis.[14][15][16][17]
Materials:
-
Transwell inserts with appropriate pore size (e.g., 3-5 µm for neutrophils)
-
24-well companion plates
-
Primary chemoattractant: CXCL12 (stock solution)
-
Secondary chemoattractant: fMLP (stock solution)
-
Cell suspension (e.g., isolated human neutrophils) in assay medium (e.g., RPMI + 0.5% BSA)
-
Assay medium (negative control)
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader or microscope
Step-by-Step Methodology:
-
Preparation:
-
Prepare serial dilutions of both CXCL12 and fMLP in assay medium to determine the optimal concentration for chemotaxis.
-
Isolate and prepare a single-cell suspension of your target cells at a predetermined concentration (e.g., 1 x 10^6 cells/mL). Ensure high cell viability (>95%).
-
Pre-incubate Transwell inserts with assay medium.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solutions (CXCL12 dilutions, fMLP dilutions, and assay medium as a negative control) to the lower wells of the 24-well plate.[18]
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension to the top of each Transwell insert.[18]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined optimal time (e.g., 1-3 hours). Incubation time is a critical parameter that needs to be optimized to distinguish between chemotaxis and chemokinesis (random cell movement).[3]
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Quantify the migrated cells on the underside of the membrane. A common method is to label the cells with a fluorescent dye like Calcein-AM and measure the fluorescence using a plate reader.[6] Alternatively, cells can be fixed, stained, and counted under a microscope.
-
Data Presentation and Interpretation
The quantitative data should be summarized in a clear and concise table to facilitate direct comparison between the primary and secondary chemoattractants.
Table 1: Comparative Analysis of Neutrophil Chemotaxis in Response to CXCL12 and fMLP
| Chemoattractant | Concentration | Mean Migrated Cells (± SD) | Fold Increase over Negative Control |
| Negative Control | 0 | 1,500 (± 250) | 1.0 |
| CXCL12 | 10 ng/mL | 4,500 (± 450) | 3.0 |
| 50 ng/mL | 12,000 (± 1,100) | 8.0 | |
| 100 ng/mL | 18,000 (± 1,500) | 12.0 | |
| fMLP | 1 nM | 25,500 (± 2,100) | 17.0 |
| 10 nM | 45,000 (± 3,800) | 30.0 | |
| 100 nM | 42,000 (± 3,500) | 28.0 |
Interpretation of Results:
-
Negative Control: The low number of migrated cells in the negative control wells confirms that there is minimal random migration (chemokinesis) under the assay conditions.
-
Secondary Chemoattractant (fMLP): The robust, dose-dependent migration of neutrophils towards fMLP validates the experimental system.[19] It demonstrates that the cells are healthy, capable of chemotaxis, and that the assay conditions are permissive for migration. The characteristic bell-shaped curve, where the response decreases at the highest concentration, is a typical phenomenon in chemotaxis assays due to receptor saturation and desensitization.[5]
-
Primary Chemoattractant (CXCL12): The data shows a clear dose-dependent increase in neutrophil migration towards CXCL12, indicating that it is a bona fide chemoattractant for this cell type. By comparing the magnitude of the response to fMLP, we can infer the relative potency of CXCL12. In this example, while CXCL12 is an effective chemoattractant, fMLP elicits a stronger migratory response at the concentrations tested.
Delving Deeper: The Underlying Signaling Pathways
Understanding the signaling pathways activated by both chemoattractants provides a deeper mechanistic insight into your results. Both CXCL12 and fMLP are known to signal through G-protein coupled receptors (GPCRs), which, upon ligand binding, activate intracellular signaling cascades that ultimately lead to cytoskeletal rearrangements and directed cell movement.[20][21][22]
Figure 2. Simplified signaling pathways for CXCL12 and fMLP leading to cell migration.
While both pathways converge on the regulation of the actin cytoskeleton, the specific upstream signaling molecules can differ. For instance, CXCL12/CXCR4 signaling often involves the PI3K/Akt pathway, while fMLP/FPR signaling can prominently activate the Phospholipase C (PLC) pathway.[23][24] These differences can be exploited in more advanced studies using specific inhibitors to further dissect the mechanisms of action of your primary chemoattractant.
Conclusion: The Hallmark of Rigorous Science
References
-
Chemotaxis - Wikipedia. Wikipedia. [Link]
-
Chemotaxis assay - Wikipedia. Wikipedia. [Link]
-
Real-time measurement of chemotaxis. ibidi. [Link]
-
Bacterial strategies for chemotaxis response - PMC. National Center for Biotechnology Information. [Link]
-
Positive Control for Chemotaxis Assays - FAQ. ibidi. [Link]
-
Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways - PMC. National Center for Biotechnology Information. [Link]
-
A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. National Center for Biotechnology Information. [Link]
-
An optimized method for accurate quantification of cell migration using human small intestine cells. National Center for Biotechnology Information. [Link]
-
CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC. National Center for Biotechnology Information. [Link]
-
Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. [Link]
-
Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. PubMed. [Link]
-
Neutrophil Chemotaxis Assay. Charles River. [Link]
-
5 Methods to Analyze Chemotaxis: Recent Studies Explained | ibidi Blog. ibidi. [Link]
-
fMLP-induced chemotaxis signal overrides that of other chemoattractants in human neutrophils. ResearchGate. [Link]
-
Cell Migration–Proliferation Dichotomy in Cancer: Biological Fact or Experimental Artefact? National Center for Biotechnology Information. [Link]
-
Chemotaxis Assay. National Center for Biotechnology Information. [Link]
-
Transwell In Vitro Cell Migration and Invasion Assays - PMC. National Center for Biotechnology Information. [Link]
-
A Review of the Advantages, Disadvantages and Limitations of Chemotaxis Assays for Campylobacter spp. MDPI. [Link]
-
CXCL12 chemokine and its receptors as major players in the interactions between immune and nervous systems. Frontiers. [Link]
-
A Real-Time Assay for Neutrophil Chemotaxis. Taylor & Francis Online. [Link]
-
Controls and Other Sites in Cell-Activity Assays. Neuro Probe. [Link]
-
Bacterial strategies for chemotaxis response. ResearchGate. [Link]
-
MLK3 regulates fMLP-stimulated neutrophil motility - PMC. National Center for Biotechnology Information. [Link]
-
G Protein Coupled Receptors-Mediated Chemotaxis in the Model Organism Dictyostelium Discoideum and Neutrophils. Remedy Publications LLC. [Link]
-
Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. [Link]
-
Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. Corning. [Link]
-
Methods and computational tools to study eukaryotic cell migration in vitro - PMC. National Center for Biotechnology Information. [Link]
-
CXCL12 – Knowledge and References. Taylor & Francis. [Link]
-
Validation of a chemotactic microfluidics for neutrophils. ResearchGate. [Link]
-
How Should Eukaryotic Chemotaxis be Measured? bioRxiv. [Link]
-
A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry. National Center for Biotechnology Information. [Link]
-
Mechanisms of E. coli chemotaxis signaling pathways visualized using cryoET and computational approaches. PubMed Central. [Link]
-
Receptors induce chemotaxis by releasing the βγ subunit of Gi, not by activating Gq or Gs. PNAS. [Link]
-
CXCL12 Is a constitutive and inflammatory chemokine in the intestinal immune system. Oxford Academic. [Link]
-
G-protein–coupled formyl peptide receptors play a dual role in neutrophil chemotaxis and bacterial phagocytosis. Molecular Biology of the Cell. [Link]
-
Neutrophil chemotaxis. PubMed. [Link]
-
Incucyte® Chemotaxis Cell Migration Assay. Sartorius. [Link]
-
Chemotaxis | Signaling Pathway in Bacteria. YouTube. [Link]
-
Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC. National Center for Biotechnology Information. [Link]
-
The unique structural and functional features of CXCL12 - PMC. National Center for Biotechnology Information. [Link]
-
Quantification of cell migration: metrics selection to model application. Frontiers. [Link]
-
The chemotaxis system, but not chemotaxis, is essential for swarming motility in Escherichia coli. PNAS. [Link]
-
Chemotactic signaling via carbohydrate phosphotransferase systems in Escherichia coli. PNAS. [Link]
-
fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils. National Center for Biotechnology Information. [Link]
-
G protein-coupled receptor - Wikipedia. Wikipedia. [Link]
-
Chemotactic G protein-coupled receptors control cell migration by repressing autophagosome biogenesis. PubMed. [Link]
Sources
- 1. Chemotaxis - Wikipedia [en.wikipedia.org]
- 2. ibidi.com [ibidi.com]
- 3. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 4. ibidi.com [ibidi.com]
- 5. neuroprobe.com [neuroprobe.com]
- 6. corning.com [corning.com]
- 7. CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The unique structural and functional features of CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CXCL12 chemokine and its receptors as major players in the interactions between immune and nervous systems [frontiersin.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. An optimized method for accurate quantification of cell migration using human small intestine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. criver.com [criver.com]
- 17. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. Neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 23. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemotactic G protein-coupled receptors control cell migration by repressing autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to N-Formyl-DL-methionine: Benchmarking Chemotactic Activity
For researchers in immunology, cell biology, and drug development, the ability to precisely modulate leukocyte trafficking is paramount. N-formylated peptides, originating from bacteria and mitochondria, are potent chemoattractants that play a critical role in initiating the innate immune response. This guide provides an in-depth analysis of N-Formyl-DL-methionine, benchmarking its activity against the well-characterized chemoattractant N-Formyl-Met-Leu-Phe (fMLP) and other related peptides. We will delve into the underlying signaling mechanisms, provide a detailed protocol for assessing chemotactic activity, and present comparative data to inform your experimental design.
The Mechanism of Action: Formyl Peptide Receptors and Downstream Signaling
N-formyl peptides exert their effects by binding to a class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs). In humans, three such receptors have been identified: FPR1, FPR2, and FPR3, each with distinct ligand specificities and cellular expression patterns. Neutrophils, key players in the acute inflammatory response, abundantly express FPR1, which exhibits high affinity for N-formylated peptides.
The binding of a ligand like N-Formyl-DL-methionine to FPR1 initiates a cascade of intracellular signaling events. This process begins with the dissociation of the heterotrimeric G protein into its α and βγ subunits. These subunits then trigger multiple downstream pathways, including the activation of phosphoinositide-3 kinase (PI3K), mitogen-activated protein kinase (MAPK), and phospholipase C (PLC). The culmination of these signaling events leads to a variety of cellular responses, most notably chemotaxis—the directed migration of the cell along a chemical gradient—as well as degranulation and the production of reactive oxygen species (ROS).
III. Step-by-Step Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., using Polymorphprep™ or Ficoll-Paque™). Ensure high purity and viability of the isolated cells.
-
Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640 without FBS and incubate with Calcein-AM at a final concentration of 1-5 µM for 30 minutes at 37°C. After incubation, wash the cells twice with RPMI 1640 with 10% FBS to remove excess dye. Resuspend the labeled cells in RPMI 1640 with 10% FBS at a concentration of 1 x 106 cells/mL.
-
Preparation of Chemoattractants: Prepare a serial dilution of N-Formyl-DL-methionine and fMLP in RPMI 1640 with 10% FBS. A suggested concentration range for N-Formyl-DL-methionine is 10-3 M to 10-8 M, and for fMLP is 10-7 M to 10-12 M. Use RPMI 1640 with 10% FBS as a negative control.
-
Assay Setup: Add 600 µL of the prepared chemoattractant dilutions or control medium to the lower wells of a 24-well plate. Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Cell Seeding: Add 100 µL of the labeled neutrophil suspension (1 x 105 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes. The optimal incubation time may need to be determined empirically.
-
Quantification of Migration: After incubation, carefully remove the Transwell inserts. To quantify the migrated cells, read the fluorescence of the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis: Calculate the chemotactic index for each concentration by dividing the fluorescence reading of the chemoattractant well by the fluorescence reading of the negative control well. Plot the chemotactic index against the log of the chemoattractant concentration to generate a dose-response curve and determine the ED50.
Conclusion and Future Perspectives
N-Formyl-DL-methionine is a valuable tool for studying the fundamental processes of innate immunity and inflammation. While it is a bona fide chemoattractant, its potency is considerably lower than that of more complex N-formylated peptides like fMLP. This guide provides a framework for understanding and experimentally benchmarking the activity of N-Formyl-DL-methionine. The provided protocol for a Transwell chemotaxis assay offers a reliable method for generating comparative data in your own laboratory setting.
Future research could explore the potential for synergistic or antagonistic interactions between N-Formyl-DL-methionine and other inflammatory mediators. Furthermore, investigating its activity on other immune cell types that express FPRs, such as monocytes and dendritic cells, could reveal broader roles in the immune response. A thorough understanding of the structure-activity relationships of these simple but potent molecules will continue to be a cornerstone of innovation in the development of novel therapeutics for inflammatory diseases.
References
-
Marasco, W. A., Fantone, J. C., & Ward, P. A. (1982). Spasmogenic activity of chemotactic N-formylated oligopeptides: identity of structure--function relationships for chemotactic and spasmogenic activities. Proceedings of the National Academy of Sciences of the United States of America, 79(22), 7470–7474. [Link]
-
Showell, H. J., Freer, R. J., Zigmond, S. H., Schiffmann, E., Aswanikumar, S., Corcoran, B., & Becker, E. L. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils. The Journal of experimental medicine, 143(5), 1154–1169. [Link]
-
Gao, J. L., Lee, E. J., & Murphy, P. M. (1999). N-Formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (Fpr) subtypes: molecular characterization of Fpr2, a second mouse neutrophil Fpr. The Journal of experimental medicine, 189(4), 657–662. [Link]
-
Harvath, L., & Falk, W. (1995). Neutrophil chemotaxis, phagocytosis, and generation of reaction oxygen species show a hierarchy of responsiveness to increasing concentrations of N-formyl-Met-Leu-Phe. Biological signals, 4(1), 14–18. [Link]
-
Showell, H. J., Freer, R. J., Zigmond, S. H., Schiffmann, E., Aswanikumar, S., Corcoran, B., & Becker, E. L. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils. ResearchGate. [Link]
-
Falcomer, C., Vertuani, G., Boggian, M., Scatturin, A., Spisani, S., Cavalletti, T., & Traniello, S. (1987). Formyl peptide chemoattractants. Synthesis and chemotactic activity. Il Farmaco; edizione scientifica, 42(11), 815–822. [Link]
-
Forsman, H., & Dahlgren, C. (2020). The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity. Mediators of inflammation, 2020, 1904127. [Link]
-
Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., & Rossi, A. G. (2015). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation. The American journal of pathology, 185(5), 1172–1184. [Link]
-
Wikipedia. (2024). N-Formylmethionine-leucyl-phenylalanine. [Link]
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences of the United States of America, 72(3), 1059–1062. [Link]
-
Al-Haddad, K., El-Awady, R., Al-Azawi, A., Al-Saleh, R., & El-Agnaf, O. (2020). Targeting Neutrophil-Mediated Inflammation: Identification of Pyrazolidinone Carboxamide Derivatives as Potent Selective Inhibitors of Formyl Peptide Receptor 1 (FPR1)-Activated Neutrophils. ACS pharmacology & translational science. [Link]
-
Tsan, M. F., & Chen, J. W. (1980). Oxidation of n-formyl methionyl chemotactic peptide by human neutrophils. The Journal of clinical investigation, 65(4), 935–938. [Link]
-
Parent, J. B. (2018). Methods for Studying Neutrophil Chemotaxis. ResearchGate. [Link]
-
Srikakulapu, P., & Sharma, M. (2022). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis. Frontiers in immunology, 12, 795856. [Link]
-
Onyia, K. A. (1987). In vivo chemotaxis of rat leucocytes to N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP). Comparative immunology, microbiology and infectious diseases, 10(1), 33–39. [Link]
- Quitt, M., Torres, M., McGuire, W., Beyer, L., & Coates, T. D. (1990). Neutrophil chemotactic heterogeneity to N-formyl-methionyl-leucyl-phenyl
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Formyl-DL-methionine
This guide provides comprehensive, step-by-step procedures for the proper disposal of N-Formyl-DL-methionine, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a protocol, but a framework for making informed decisions regarding chemical waste management.
Section 1: Hazard Identification and Risk Assessment
Before any disposal procedure can be established, a thorough understanding of the compound's characteristics is essential. N-Formyl-DL-methionine is a derivative of the essential amino acid methionine.[1] While its parent compound, DL-Methionine, is not classified as hazardous under Regulation (EC) No 1272/2008, N-Formyl-DL-methionine and its L-isomer are categorized as irritants.[2][3][4]
Specifically, the GHS classification includes the H319 hazard statement, "Causes serious eye irritation".[5] Therefore, while not acutely toxic, it must be managed as a chemical waste with the potential to cause harm. It should never be disposed of in standard trash or washed down the drain.[6]
Upon combustion, as in the case of incineration, N-Formyl-DL-methionine is expected to decompose into oxides of carbon, nitrogen, and sulfur. This is a critical consideration for the final disposal method, making controlled high-temperature incineration an effective and common choice for this class of organic compound.
Section 2: Personal Protective Equipment (PPE) and Pre-Disposal Handling
Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable to mitigate the risks of irritation and exposure.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes or dust particles causing serious eye irritation, the primary hazard associated with this compound.[5] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. Although not classified as a skin irritant, good laboratory practice dictates avoiding dermal exposure to any chemical. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust. | Minimizes inhalation of airborne particles, which could cause respiratory tract irritation. |
Section 3: Emergency Procedure: Small Spill Management
In the event of a small, contained spill of solid N-Formyl-DL-methionine, follow this procedure:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the absorbed material and spilled powder into a designated, sealable waste container.[6][7] Use non-sparking tools if there is any remote fire hazard.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as contaminated waste.
-
Label and Dispose: Label the waste container appropriately (see Section 4) and manage it as chemical waste.
Section 4: The Core Disposal Protocol: A Step-by-Step Guide
The disposal of N-Formyl-DL-methionine must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Waste Characterization The first and most critical step is to correctly identify the waste.
-
Uncontaminated N-Formyl-DL-methionine: This is considered a non-acutely hazardous chemical waste.
-
Contaminated N-Formyl-DL-methionine: If mixed with other substances (e.g., solvents, heavy metals), the waste must be characterized based on its most hazardous component. For example, if dissolved in a halogenated solvent, it becomes a halogenated organic waste.
Step 2: Segregation Proper segregation is paramount to prevent dangerous reactions.
-
DO NOT mix N-Formyl-DL-methionine waste with incompatible chemicals such as strong oxidizing agents or strong acids.[10]
-
Keep this waste stream separate from other categories like halogenated solvents, sharps, or biological waste.
Step 3: Containerization Select a container that ensures safe containment.
-
The container must be in good condition, free of leaks or residues.
-
It must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, tight-fitting lid to prevent spills.
-
For liquid waste (e.g., solutions containing the compound), fill the container to no more than 90% capacity to allow for expansion.[11]
Step 4: Labeling Accurate labeling is a key compliance requirement.[12] The label must clearly display:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "N-Formyl-DL-methionine " (and any other components if it is a mixture)
-
The specific hazard(s): "Irritant "
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name and contact information of the generating laboratory/researcher.
Step 5: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be at or near the point of generation and under the control of the operator.[8][12]
-
Once the container is full, or if waste generation is complete, it should be moved to a Central Accumulation Area (CAA) for pickup.
-
Storage time limits in the CAA depend on the institution's generator status (e.g., 90 days for a Large Quantity Generator).[12]
Step 6: Final Disposal Final disposal must be conducted through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste management contractor.[9][11]
-
The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The most common and appropriate disposal method for this type of chemical is incineration at a licensed facility, which ensures complete destruction.
Section 5: Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste N-Formyl-DL-methionine.
Sources
- 1. Methionine - Wikipedia [en.wikipedia.org]
- 2. N-Formylmethionine | C6H11NO3S | CID 439750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. leap.epa.ie [leap.epa.ie]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Formyl-DL-methionine
This document provides comprehensive safety and logistical guidance for the handling of N-Formyl-DL-methionine. As researchers, scientists, and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety and procedural excellence. This guide is structured to provide not just a list of rules, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols herein are designed as a self-validating system to protect you and your colleagues from potential hazards.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with a chemical is the foundation of effective safety. N-Formyl-DL-methionine, a derivative of the amino acid methionine, is generally handled as a crystalline powder. While not classified as acutely toxic, its physical and chemical properties present distinct hazards that dictate our handling procedures.
-
Primary Health Hazard: Serious Eye Irritation (H319): The most significant documented hazard is its classification as a serious eye irritant.[1][2] Direct contact of the powder or a solution with the eyes can cause significant, potentially damaging, irritation. This necessitates stringent eye protection.
-
Respiratory Tract Irritation: Like many fine chemical powders, N-Formyl-DL-methionine poses a risk of respiratory tract irritation if inhaled.[3] The generation of airborne dust during handling is a primary exposure route that must be controlled through engineering and personal protective measures.[4][5]
-
Physical Hazard: Combustible Dust: While not readily flammable, the fine powder can form combustible dust clouds in the air.[6] An accumulation of fine dust presents a potential explosion hazard if an ignition source is present, making good housekeeping and dust minimization critical.[5][6]
The Occupational Safety and Health Administration (OSHA) mandates that employers provide workers with information and training on hazardous chemicals in their work area.[7] This guide serves as a specific implementation of that principle for N-Formyl-DL-methionine.
Core Protocol: PPE Selection for Specific Operations
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its selection must be tailored to the specific task and the associated risk of exposure. Engineering controls, such as a chemical fume hood, should always be the primary means of exposure reduction.[7][8]
The following table outlines the minimum required PPE for various laboratory operations involving N-Formyl-DL-methionine.
| Operational Scenario | Required Personal Protective Equipment (PPE) | Purpose and Rationale |
| Storage and Transport | • Laboratory Coat• Safety Glasses with Side Shields• Nitrile Gloves | Protects against incidental contact and minor spills during the movement of sealed, stable containers. |
| Weighing and Aliquoting (Solid Powder) | • Laboratory Coat• Chemical Splash Goggles • Nitrile Gloves (double-gloving recommended)• Respiratory Protection (N95 or higher) * | Goggles are mandatory due to the serious eye irritation hazard.[1] Handling the powder can generate dust, making respiratory protection essential to prevent inhalation.[4][6] Double-gloving minimizes contamination risk during material transfer. |
| Dissolving and Solution Handling | • Laboratory Coat• Chemical Splash Goggles • Nitrile Gloves | Protects against accidental splashes of the solution, which can cause serious eye irritation. |
| Reaction Monitoring and Work-up | • Laboratory Coat• Chemical Splash Goggles• Nitrile Gloves• Face Shield (if splash hazard is high) | Provides comprehensive protection during active chemical transformations where the risk of splashes or energetic events is elevated. |
| Waste Disposal | • Laboratory Coat• Chemical Splash Goggles• Nitrile Gloves | Ensures protection when handling and consolidating both solid and liquid chemical waste, which may still pose an exposure risk. |
| Spill Cleanup | • Laboratory Coat• Chemical Splash Goggles• Heavy-duty Nitrile or Neoprene Gloves• Respiratory Protection (as needed)• Disposable Shoe Covers (for large spills) | Offers enhanced chemical resistance and protection when managing unexpected releases of the material. |
*Note: Respiratory protection is not required if the weighing and handling of the powder are performed exclusively within a certified chemical fume hood or other ventilated enclosure.
Procedural Integrity: Donning and Doffing PPE
The order in which you put on and remove PPE is critical to prevent cross-contamination. An error in this sequence can transfer chemical residue from a "dirty" surface (like the outside of your gloves) to your skin or clothing.
Step-by-Step Donning and Doffing Protocol
-
Pre-Operational Check: Before starting, always inspect PPE for damage. Ensure you have the correct types and sizes. Locate the nearest safety shower and eyewash station.[9]
-
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respiratory Protection (if required): Position the respirator on your face and perform a user seal check to ensure a tight fit.
-
Eye and Face Protection: Put on chemical splash goggles. If needed, add a face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves. Pull the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
-
-
Doffing (Taking Off) Sequence: This process is designed to move from most contaminated to least contaminated.
-
Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair first.
-
Lab Coat: Unfasten the lab coat. As you remove it, turn it inside out to contain any surface contamination.
-
Eye and Face Protection: Remove goggles and face shield from the back to the front to avoid touching the front surface.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Gloves (Inner Pair): Remove the final pair of gloves.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
-
Caption: Workflow for donning and doffing Personal Protective Equipment.
Engineering Controls: Your First Line of Defense
While PPE is essential, it should never be the sole method of protection.[8] The hierarchy of controls prioritizes engineering and administrative controls to minimize hazards at their source.
-
Chemical Fume Hood: All procedures involving the handling of open, solid N-Formyl-DL-methionine (e.g., weighing, transferring) should be performed in a certified chemical fume hood.[4] This captures any generated dust and prevents it from entering the laboratory environment.
-
Designated Work Area: Designate a specific area for working with this compound to prevent widespread contamination.[4] Line the work surface with absorbent, disposable bench paper.
-
Static Control: Powders can be affected by static electricity, causing them to cling to surfaces and become airborne easily. Using an anti-static gun or ionizer can help manage this, especially during weighing procedures.[4][5]
Caption: Decision workflow for handling solid N-Formyl-DL-methionine.
Emergency Preparedness and Disposal Plan
Spill Response: For a small powder spill, do not use a dry brush or cloth, as this will aerosolize the powder.
-
Alert personnel in the immediate area.
-
Wearing your full PPE (including respiratory protection), gently cover the spill with wet paper towels to dampen the powder.
-
Carefully wipe up the dampened material, working from the outside in.
-
Place all contaminated materials into a sealed bag for hazardous waste disposal.
-
Decontaminate the spill area with soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash it before reuse.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek medical attention.[3]
Disposal Plan: All waste materials, including contaminated PPE, excess solid chemical, and solutions, must be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed, and appropriate waste container.
-
Never dispose of N-Formyl-DL-methionine down the drain.[6]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[10]
By adhering to these protocols, you contribute to a robust safety culture that protects not only yourself but the entire research community.
References
-
Safety Data Sheet: DL-Methionine. Carl ROTH. [Link]
-
N-Formyl-DL-methionine | C6H11NO3S. PubChem, National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet - DL-Methionine. Cole-Parmer. [Link]
-
N-Formyl-DL-methionine SDS. TCI AMERICA. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders. University of Washington, Environmental Health & Safety. [Link]
-
Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich Process Systems. [Link]
-
DL-Methionine - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH), Office of Research Services. [Link]
- Process for DL-methionyl-DL-methionine preparation.
-
N-Formylmethionine. Wikipedia. [Link]
Sources
- 1. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. ddpsinc.com [ddpsinc.com]
- 6. carlroth.com [carlroth.com]
- 7. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dl-Methionine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
